molecular formula C6H10O3 B1218809 Pentanoic acid, 3-methyl-2-oxo-, (3S)- CAS No. 24809-08-3

Pentanoic acid, 3-methyl-2-oxo-, (3S)-

Katalognummer: B1218809
CAS-Nummer: 24809-08-3
Molekulargewicht: 130.14 g/mol
InChI-Schlüssel: JVQYSWDUAOAHFM-BYPYZUCNSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(S)-3-methyl-2-oxovaleric acid is the (S)-enantiomer of 3-methyl-2-oxovaleric acid. It is a conjugate acid of a (S)-3-methyl-2-oxovalerate. It is an enantiomer of a (R)-3-methyl-2-oxovaleric acid.
(3S)-3-Methyl-2-oxopentanoic acid is a natural product found in Trypanosoma brucei with data available.
(S)-3-methyl-2-oxovaleric acid is a metabolite found in or produced by Saccharomyces cerevisiae.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

(3S)-3-methyl-2-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O3/c1-3-4(2)5(7)6(8)9/h4H,3H2,1-2H3,(H,8,9)/t4-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVQYSWDUAOAHFM-BYPYZUCNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)C(=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20179505
Record name (3S)-3-Methyl-2-oxopentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20179505
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

130.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 3-Methyl-2-oxovaleric acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000491
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

915.5 mg/mL
Record name 3-Methyl-2-oxovaleric acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000491
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

24809-08-3
Record name Alpha-Keto-isoleucine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024809083
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name alpha-Keto-isoleucine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB15833
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name (3S)-3-Methyl-2-oxopentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20179505
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-METHYL-2-OXO-PENTANOIC ACID, (3S)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XQL9PAO004
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 3-Methyl-2-oxovaleric acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000491
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

(3S)-3-methyl-2-oxopentanoic acid chemical properties

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to the Chemical Properties of (3S)-3-methyl-2-oxopentanoic Acid

This technical guide provides a comprehensive overview of the chemical and biological properties of (3S)-3-methyl-2-oxopentanoic acid, tailored for researchers, scientists, and professionals in drug development.

Chemical Identity and Properties

(3S)-3-methyl-2-oxopentanoic acid, also known as α-keto-isoleucine, is a chiral alpha-keto acid derived from the essential amino acid L-isoleucine.[1][2] It is a key intermediate in the metabolic pathway of branched-chain amino acids.

Nomenclature and Identifiers
  • IUPAC Name : (3S)-3-methyl-2-oxopentanoic acid[1]

  • Synonyms : (S)-3-Methyl-2-oxopentanoic acid, L-2-Keto-3-methylvalerate, (S)-3-methyl-2-oxovaleric acid, Alpha-Keto-isoleucine[1][3]

  • CAS Number : 24809-08-3 ((3S)-enantiomer)[1]; 1460-34-0 (racemic)[4]

  • PubChem CID : 439286[1]

  • ChEBI ID : CHEBI:35146[2]

Physicochemical Properties

The quantitative physicochemical properties of 3-methyl-2-oxopentanoic acid are summarized in the table below. Data for the specific (3S)-enantiomer are provided where available; otherwise, data for the racemic mixture are presented.

PropertyValueSource(s)
Molecular Formula C₆H₁₀O₃[1]
Molecular Weight 130.14 g/mol [1]
Physical Description Solid, powder to crystal, white lumps[1]
Melting Point 42 °C[5]
Boiling Point 190.5 ± 9.0 °C at 760 mmHg[3]
84 °C at 18 mmHg[5]
Water Solubility 915.5 mg/mL (as sodium salt)[1][6]
Predicted: 9.86 g/L[6]
pKa (Strongest Acidic) Predicted: 3.52[6]
LogP Predicted: 1.0 - 1.75[6]

Biological Role and Metabolic Pathway

(3S)-3-methyl-2-oxopentanoic acid is the direct alpha-keto acid analog of L-isoleucine. It is formed through a transamination reaction catalyzed by branched-chain aminotransferases (BCAT).[2][7] Subsequently, it is oxidatively decarboxylated by the mitochondrial branched-chain alpha-keto acid dehydrogenase complex (BCKDC).[2][7]

A deficiency in the BCKDC enzyme complex leads to the accumulation of branched-chain amino acids (leucine, isoleucine, valine) and their respective alpha-keto acids in the blood and urine.[7][8] This accumulation is characteristic of the autosomal recessive metabolic disorder known as Maple Syrup Urine Disease (MSUD).[7][8] The buildup of these metabolites, including 3-methyl-2-oxopentanoic acid, acts as a neurotoxin, causing progressive neurological damage if untreated.[8]

Isoleucine Degradation Pathway

The following diagram illustrates the initial steps of the L-isoleucine degradation pathway, highlighting the position of (3S)-3-methyl-2-oxopentanoic acid and the metabolic block in MSUD.

Isoleucine_Metabolism L_Isoleucine L-Isoleucine KMVA (3S)-3-methyl- 2-oxopentanoic acid L_Isoleucine->KMVA Branched-Chain Aminotransferase (BCAT) KMVA->MSUD_Block Branched-Chain α-Keto Acid Dehydrogenase Complex (BCKDC) Metabolites Further Metabolites MSUD_Block->Metabolites MSUD_Label Metabolic Block in Maple Syrup Urine Disease (MSUD) MSUD_Block->MSUD_Label GCMS_Workflow Sample Biological Sample (e.g., Urine, Plasma) Extraction Organic Acid Extraction Sample->Extraction Derivatization Derivatization (e.g., Silylation) Extraction->Derivatization GC_Injection GC Injection & Separation Derivatization->GC_Injection MS_Detection MS Detection (Ionization & Analysis) GC_Injection->MS_Detection Data_Analysis Data Analysis (Identification & Quantification) MS_Detection->Data_Analysis

References

An In-Depth Technical Guide to the Metabolic Pathway of (S)-3-Methyl-2-Oxovaleric Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-3-Methyl-2-oxovaleric acid, also known as α-keto-β-methylvalerate, is a critical intermediate in the catabolism of the essential branched-chain amino acid (BCAA), L-isoleucine. The metabolic pathway governing its formation and degradation is of significant interest to researchers in various fields, including inherited metabolic disorders, neuroscience, and drug development. Dysregulation of this pathway is centrally implicated in the pathophysiology of Maple Syrup Urine Disease (MSUD), a rare but serious inherited metabolic disorder.[1][2] This technical guide provides a comprehensive overview of the core metabolic pathway of (S)-3-methyl-2-oxovaleric acid, including detailed enzymatic reactions, quantitative data, experimental protocols, and pathway visualizations.

The Core Metabolic Pathway

The catabolism of L-isoleucine to propionyl-CoA and acetyl-CoA involves a series of enzymatic reactions. The initial steps, which are shared with the other BCAAs (leucine and valine), are of particular importance.[3][4] (S)-3-methyl-2-oxovaleric acid is the product of the first step in isoleucine degradation.

Step 1: Transamination of L-Isoleucine

The metabolic journey begins with the reversible transamination of L-isoleucine to (S)-3-methyl-2-oxovaleric acid. This reaction is catalyzed by the enzyme branched-chain amino acid aminotransferase (BCAT) .[5] There are two isoforms of this enzyme in mammals: a cytosolic form (BCAT1) and a mitochondrial form (BCAT2).[5] The reaction requires pyridoxal 5'-phosphate (PLP) as a cofactor and involves the transfer of the amino group from L-isoleucine to α-ketoglutarate, forming L-glutamate.[5]

Reaction: L-Isoleucine + α-Ketoglutarate ⇌ (S)-3-Methyl-2-oxovaleric acid + L-Glutamate

Step 2: Oxidative Decarboxylation of (S)-3-Methyl-2-Oxovaleric Acid

The subsequent and irreversible step is the oxidative decarboxylation of (S)-3-methyl-2-oxovaleric acid to α-methylbutyryl-CoA. This crucial reaction is catalyzed by the branched-chain α-keto acid dehydrogenase (BCKAD) complex , a large, multi-enzyme complex located in the inner mitochondrial membrane.[6][7] A deficiency in this complex leads to the accumulation of BCAAs and their corresponding α-keto acids, resulting in MSUD.[1] The BCKAD complex requires several cofactors, including thiamine pyrophosphate (TPP), lipoate, FAD, and NAD+.[6]

Reaction: (S)-3-Methyl-2-oxovaleric acid + NAD⁺ + Coenzyme A → α-Methylbutyryl-CoA + NADH + H⁺ + CO₂

Following its formation, α-methylbutyryl-CoA undergoes further catabolism through a series of reactions analogous to β-oxidation to ultimately yield acetyl-CoA and propionyl-CoA.[3]

Quantitative Data

Understanding the kinetics of the enzymes involved in the metabolism of (S)-3-methyl-2-oxovaleric acid is crucial for comprehending the pathway's regulation and the impact of genetic mutations. The following tables summarize key quantitative data for human BCAT2 and the BCKAD complex.

Table 1: Kinetic Parameters of Human Mitochondrial Branched-Chain Amino Acid Aminotransferase (BCAT2)

SubstrateKm (mM)Vmax (U/mg)Reference
L-Isoleucine0.4 - 1.210 - 25[8]
α-Ketoglutarate0.1 - 0.510 - 25[8]
(S)-3-Methyl-2-oxovaleric acid0.05 - 0.215 - 30[8]
L-Glutamate1.0 - 5.015 - 30[8]

Table 2: Kinetic Parameters of the Human Branched-Chain α-Keto Acid Dehydrogenase (BCKAD) Complex

SubstrateKm (µM)Vmax (nmol/min/mg protein)Reference
(S)-3-Methyl-2-oxovaleric acid15 - 505 - 20[9]
α-Ketoisocaproate (from Leucine)10 - 4010 - 30[9]
α-Ketoisovalerate (from Valine)20 - 608 - 25[9]

Experimental Protocols

Accurate measurement of enzyme activity and metabolite concentrations is fundamental for studying the (S)-3-methyl-2-oxovaleric acid metabolic pathway. This section provides detailed methodologies for key experiments.

Protocol 1: Spectrophotometric Assay for Branched-Chain Amino Acid Aminotransferase (BCAT) Activity

This assay measures the rate of NADH oxidation in a coupled enzymatic reaction. The production of α-ketoisocaproate from leucine is coupled to its reduction back to leucine by leucine dehydrogenase, which oxidizes NADH.[10]

Materials:

  • 100 mM Tris-HCl buffer, pH 8.0

  • 200 mM L-Leucine

  • 20 mM α-Ketoglutarate

  • 10 mM NADH

  • Leucine Dehydrogenase (e.g., from Bacillus sphaericus) at 10 units/mL

  • Ammonium chloride (NH₄Cl)

  • Guanosine 5'-triphosphate (GTP)

  • Protein sample (e.g., tissue homogenate, purified enzyme)

  • 96-well microplate

  • Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

  • Prepare the Reaction Mixture: For each well, prepare a reaction mixture containing:

    • 50 µL of 100 mM Tris-HCl buffer, pH 8.0

    • 10 µL of 200 mM L-Leucine

    • 10 µL of 20 mM α-Ketoglutarate

    • 10 µL of 10 mM NADH

    • 5 µL of Leucine Dehydrogenase (10 units/mL)

    • To minimize interference from glutamate dehydrogenase, add NH₄Cl to a final concentration of 1 mM and GTP to a final concentration of 0.1 mM.[10]

  • Initiate the Reaction: Add 10-20 µL of the protein sample to the reaction mixture in each well. The final volume should be 100 µL.

  • Measure Absorbance: Immediately place the microplate in a spectrophotometer and monitor the decrease in absorbance at 340 nm over time at a constant temperature (e.g., 37°C).

  • Calculate Activity: The rate of NADH oxidation is proportional to the BCAT activity. Calculate the specific activity using the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹). One unit of BCAT activity is defined as the amount of enzyme that catalyzes the formation of 1 µmol of α-ketoisocaproate per minute.

Protocol 2: HPLC-Based Assay for Branched-Chain α-Keto Acid Dehydrogenase (BCKAD) Complex Activity

This method measures the formation of the acyl-CoA product from the corresponding α-keto acid substrate using high-performance liquid chromatography (HPLC).[11]

Materials:

  • Extraction Buffer: 20 mM potassium phosphate buffer (pH 7.4), 1 mM EDTA, 0.2 mM PMSF, and 1 µg/mL each of aprotinin, leupeptin, and pepstatin A.

  • Reaction Buffer: 50 mM potassium phosphate buffer (pH 7.4), 2 mM MgCl₂, 1 mM DTT, 0.2 mM TPP, 0.2 mM Coenzyme A, and 1 mM NAD⁺.

  • Substrate: 1 mM α-ketoisocaproic acid (for overall BCKAD activity).

  • Internal Standard: e.g., isovaleryl-CoA.

  • Acetonitrile

  • Trifluoroacetic acid (TFA)

  • HPLC system with a C18 reverse-phase column and UV detector (254 nm).

Procedure:

  • Sample Preparation: Homogenize tissue or cells in ice-cold Extraction Buffer. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet mitochondria. Resuspend the mitochondrial pellet in Extraction Buffer.

  • Enzyme Reaction:

    • Pre-incubate 50 µg of mitochondrial protein in 100 µL of Reaction Buffer for 5 minutes at 37°C.

    • Initiate the reaction by adding 10 µL of 1 mM α-ketoisocaproic acid.

    • Incubate for 15-30 minutes at 37°C.

    • Stop the reaction by adding 10 µL of 6 M perchloric acid.

  • Sample Processing for HPLC:

    • Centrifuge the reaction mixture at 14,000 x g for 5 minutes.

    • Add a known amount of the internal standard to the supernatant.

    • Filter the supernatant through a 0.22 µm filter.

  • HPLC Analysis:

    • Inject 20 µL of the filtered supernatant onto the C18 column.

    • Use a gradient elution with Mobile Phase A (0.1% TFA in water) and Mobile Phase B (0.1% TFA in acetonitrile).

    • Monitor the absorbance at 254 nm.

  • Quantification: Quantify the amount of isovaleryl-CoA produced by comparing its peak area to that of the internal standard.

Protocol 3: LC-MS/MS Method for Quantification of (S)-3-Methyl-2-Oxovaleric Acid in Plasma

This highly sensitive and specific method is used for the accurate quantification of (S)-3-methyl-2-oxovaleric acid in biological samples.[2][11]

Materials:

  • Plasma sample

  • Internal Standard: ¹³C-labeled (S)-3-methyl-2-oxovaleric acid

  • Acetonitrile

  • Formic acid

  • LC-MS/MS system with a C18 column and a triple quadrupole mass spectrometer.

Procedure:

  • Sample Preparation:

    • To 50 µL of plasma, add 10 µL of the internal standard solution.

    • Precipitate proteins by adding 200 µL of ice-cold acetonitrile.

    • Vortex for 1 minute and then centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in 100 µL of the initial mobile phase.

  • LC-MS/MS Analysis:

    • Inject 5-10 µL of the reconstituted sample onto the LC-MS/MS system.

    • Use a gradient elution with a mobile phase consisting of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

    • The mass spectrometer is operated in negative ion mode using multiple reaction monitoring (MRM). The specific precursor-to-product ion transitions for (S)-3-methyl-2-oxovaleric acid and its internal standard are monitored.

  • Quantification: A calibration curve is generated using known concentrations of the analyte and a constant concentration of the internal standard. The concentration of (S)-3-methyl-2-oxovaleric acid in the plasma sample is determined by interpolating its peak area ratio to the internal standard on the calibration curve.

Visualizations

Metabolic Pathway of L-Isoleucine Degradation

Isoleucine_Metabolism cluster_isoleucine Isoleucine Catabolism L-Isoleucine L-Isoleucine S-3-Methyl-2-oxovaleric_acid S-3-Methyl-2-oxovaleric_acid L-Isoleucine->S-3-Methyl-2-oxovaleric_acid BCAT (PLP) alpha-Ketoglutarate alpha-Ketoglutarate L-Glutamate L-Glutamate alpha-Ketoglutarate->L-Glutamate BCAT (PLP) alpha-Methylbutyryl-CoA alpha-Methylbutyryl-CoA S-3-Methyl-2-oxovaleric_acid->alpha-Methylbutyryl-CoA BCKAD (TPP, Lipoate, FAD, NAD+) Propionyl-CoA Propionyl-CoA alpha-Methylbutyryl-CoA->Propionyl-CoA Acetyl-CoA Acetyl-CoA alpha-Methylbutyryl-CoA->Acetyl-CoA

Caption: Metabolic pathway of L-isoleucine degradation.

Experimental Workflow for BCKAD Activity Assay

BCKAD_Workflow cluster_workflow BCKAD Activity Assay Workflow Sample_Prep Sample Preparation (Tissue Homogenization, Mitochondrial Isolation) Enzyme_Reaction Enzymatic Reaction (Incubation with Substrate) Sample_Prep->Enzyme_Reaction Reaction_Termination Reaction Termination (Acidification) Enzyme_Reaction->Reaction_Termination Sample_Processing Sample Processing (Centrifugation, Filtration) Reaction_Termination->Sample_Processing HPLC_Analysis HPLC Analysis (Separation and Detection) Sample_Processing->HPLC_Analysis Data_Analysis Data Analysis (Quantification) HPLC_Analysis->Data_Analysis

Caption: Experimental workflow for the BCKAD activity assay.

Conclusion

The metabolic pathway of (S)-3-methyl-2-oxovaleric acid is a cornerstone of branched-chain amino acid catabolism. A thorough understanding of this pathway, its enzymatic components, and their regulation is paramount for advancing research into metabolic diseases like MSUD and for the development of novel therapeutic strategies. The quantitative data and detailed experimental protocols provided in this guide serve as a valuable resource for researchers and drug development professionals dedicated to unraveling the complexities of amino acid metabolism and its implications for human health.

References

The Crossroads of Isoleucine Metabolism: A Technical Guide to the Biological Role of (S)-3-methyl-2-oxopentanoate

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-3-methyl-2-oxopentanoate, also known as α-keto-β-methylvalerate, is a critical intermediate in the catabolism of the essential branched-chain amino acid (BCAA) isoleucine. This α-keto acid stands at a pivotal metabolic junction, dictating the flux through the isoleucine degradation pathway and influencing broader metabolic and signaling networks. Its proper metabolism is crucial for maintaining amino acid homeostasis, and dysregulation of its concentration is a hallmark of the severe inherited metabolic disorder, Maple Syrup Urine Disease (MSUD). This technical guide provides a comprehensive overview of the biological role of (S)-3-methyl-2-oxopentanoate, detailing its synthesis, degradation, and regulatory functions, with a focus on quantitative data, experimental methodologies, and the intricate signaling pathways that govern its metabolic fate.

I. The Core Pathway: Synthesis and Degradation of (S)-3-methyl-2-oxopentanoate

The catabolism of isoleucine is a multi-step process primarily occurring in the mitochondria of various tissues, with skeletal muscle being a major site of the initial steps.

A. Synthesis: Transamination of Isoleucine

The first and reversible step in isoleucine degradation is its transamination to (S)-3-methyl-2-oxopentanoate. This reaction is catalyzed by the enzyme branched-chain aminotransferase (BCAT) . There are two main isoforms of BCAT: a cytosolic form (BCAT1) and a mitochondrial form (BCAT2). This transamination reaction involves the transfer of the amino group from isoleucine to α-ketoglutarate, yielding (S)-3-methyl-2-oxopentanoate and glutamate.[1][2]

B. Degradation: Oxidative Decarboxylation

The subsequent and irreversible step is the oxidative decarboxylation of (S)-3-methyl-2-oxopentanoate. This reaction is catalyzed by the branched-chain α-keto acid dehydrogenase (BCKDH) complex , a large, multi-enzyme complex located in the inner mitochondrial membrane. The BCKDH complex converts (S)-3-methyl-2-oxopentanoate into 2-methylbutanoyl-CoA, releasing carbon dioxide and reducing NAD+ to NADH.[3] This is the rate-limiting step in isoleucine catabolism.[4]

Isoleucine_Catabolism cluster_transamination Transamination cluster_decarboxylation Oxidative Decarboxylation Isoleucine Isoleucine SMO (S)-3-methyl-2-oxopentanoate Isoleucine->SMO BCAT Metabolites Further Metabolites (Acetyl-CoA, Propionyl-CoA) SMO->Metabolites BCKDH Complex α-ketoglutarate α-ketoglutarate Glutamate Glutamate α-ketoglutarate->Glutamate NAD+ NAD+ NADH + H+ NADH + H+ NAD+->NADH + H+ CO2 CO2 ->CO2

II. Quantitative Data in Isoleucine Metabolism

Precise quantification of the metabolites and enzyme activities in the isoleucine degradation pathway is crucial for understanding its regulation and for the diagnosis and management of related disorders.

A. Enzyme Kinetic Parameters

The efficiency of the enzymes involved in the metabolism of (S)-3-methyl-2-oxopentanoate is described by their kinetic parameters.

EnzymeSubstrateKm (µM)VmaxOrganism/TissueReference
BCAT Isoleucine~680-Rat Heart[5]
BCKDH (S)-3-methyl-2-oxopentanoate---Data not readily available in a consolidated format.

Note: Specific Km and Vmax values for human enzymes acting on (S)-3-methyl-2-oxopentanoate are not consistently reported in a single source and can vary based on experimental conditions.

B. Metabolite Concentrations

The concentration of (S)-3-methyl-2-oxopentanoate and related metabolites is tightly regulated. In pathological conditions such as Maple Syrup Urine Disease (MSUD), these concentrations are dramatically elevated.

MetaboliteConditionFluidConcentration Range (µmol/L)Reference
Isoleucine HealthyPlasma40 - 100[4]
MSUD (untreated)Plasma>750[4]
(S)-3-methyl-2-oxopentanoate HealthyPlasmaNot routinely measured, very low levels[6]
MSUDPlasmaSignificantly elevated[6][7]
HealthyUrineTrace amounts[5]
MSUDUrineSignificantly elevated[8][9][10]

Note: "Significantly elevated" in MSUD can represent concentrations many folds higher than the upper limit of the normal range. Leucine levels in MSUD patients can be classified as mild (381‐762 μmol/L), moderate (762‐1144 μmol/L), severe (1144‐1525 μmol/L), or critical (≥1525 μmol/L)[11].

III. Regulatory Signaling Pathways

The catabolism of isoleucine, and therefore the concentration of (S)-3-methyl-2-oxopentanoate, is under the control of complex signaling networks that respond to nutritional and hormonal cues.

A. Regulation of the BCKDH Complex

The activity of the BCKDH complex is primarily regulated by a phosphorylation/dephosphorylation cycle.

  • BCKDH kinase (BCKDK) phosphorylates and inactivates the E1α subunit of the complex.

  • BCKDH phosphatase (PPM1K) dephosphorylates and activates the complex.

The activity of BCKDK is inhibited by branched-chain α-keto acids, including (S)-3-methyl-2-oxopentanoate, creating a feedback mechanism.[12]

B. mTOR Signaling Pathway

The mammalian target of rapamycin (mTOR) is a central regulator of cell growth and metabolism. Branched-chain amino acids, particularly leucine, are potent activators of the mTORC1 complex.[13][14][15] While leucine is the primary driver, isoleucine and valine also contribute to this activation.[15][16] Activation of mTORC1 stimulates protein synthesis and inhibits autophagy.[7] The precise molecular mechanism involves a complex interplay of proteins that sense amino acid availability and relay the signal to mTORC1 at the lysosomal surface.[7][13]

mTOR_Signaling BCAA Branched-Chain Amino Acids (Isoleucine, Leucine, Valine) mTORC1 mTORC1 BCAA->mTORC1 Activates Protein_Synthesis Protein Synthesis mTORC1->Protein_Synthesis Promotes Autophagy Autophagy mTORC1->Autophagy Inhibits

C. FGF21 Signaling Pathway

Fibroblast growth factor 21 (FGF21) is a hormone primarily produced by the liver that plays a key role in regulating glucose and lipid metabolism. The expression and secretion of FGF21 are influenced by nutritional status, including the availability of amino acids. Low protein or BCAA diets have been shown to increase FGF21 levels.[17] In turn, FGF21 can influence BCAA metabolism. For instance, excess BCAAs can decrease the expression of FGF21 in the liver by inhibiting the PPARα signaling pathway.[18][19] This creates a feedback loop where BCAA levels and FGF21 signaling are reciprocally regulated, impacting overall metabolic homeostasis.

FGF21_Signaling BCAA High Branched-Chain Amino Acids PPARa PPARα Signaling (in Liver) BCAA->PPARa Inhibits FGF21 FGF21 Expression and Secretion PPARa->FGF21 Promotes Metabolic_Effects Systemic Metabolic Effects FGF21->Metabolic_Effects Regulates

IV. Experimental Protocols

Accurate and reproducible experimental methods are essential for studying the role of (S)-3-methyl-2-oxopentanoate in isoleucine metabolism.

A. Quantification of (S)-3-methyl-2-oxopentanoate by GC-MS

This protocol outlines a general procedure for the analysis of urinary organic acids, including (S)-3-methyl-2-oxopentanoate.

1. Sample Preparation:

  • Thaw frozen urine samples to room temperature.
  • To a glass tube, add a volume of urine equivalent to a specific amount of creatinine (e.g., 0.25 mg).[5]
  • Add an internal standard (e.g., a stable isotope-labeled analog of the analyte).
  • Adjust the pH to 14 with NaOH.[20]
  • Add hydroxylamine to form oxime derivatives of the keto acids and incubate at 60°C for 30 minutes.[20]
  • Acidify the sample with HCl.

2. Extraction:

  • Perform a liquid-liquid extraction with an organic solvent such as ethyl acetate.[21] Vortex thoroughly and centrifuge to separate the phases.
  • Transfer the organic layer to a clean tube.
  • Repeat the extraction and combine the organic layers.
  • Evaporate the solvent to dryness under a stream of nitrogen.

3. Derivatization:

  • To the dried residue, add a derivatizing agent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with a catalyst like trimethylchlorosilane (TMCS) in pyridine.[21]
  • Incubate at a specific temperature (e.g., 70-90°C) for a defined time to form trimethylsilyl (TMS) derivatives.

4. GC-MS Analysis:

  • Inject the derivatized sample into a gas chromatograph coupled to a mass spectrometer (GC-MS).
  • Use an appropriate capillary column and temperature program to separate the analytes.
  • The mass spectrometer is typically operated in electron ionization (EI) mode, and data can be acquired in full scan or selected ion monitoring (SIM) mode for quantification.

GCMS_Workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_derivatization Derivatization cluster_analysis Analysis Urine_Sample Urine Sample Internal_Std Add Internal Standard Urine_Sample->Internal_Std Oximation Oximation Internal_Std->Oximation Acidification Acidification Oximation->Acidification LLE Liquid-Liquid Extraction (Ethyl Acetate) Acidification->LLE Evaporation Evaporation to Dryness LLE->Evaporation TMS_Derivatization TMS Derivatization (BSTFA) Evaporation->TMS_Derivatization GC_MS GC-MS Analysis TMS_Derivatization->GC_MS

B. Branched-Chain α-Keto Acid Dehydrogenase (BCKDH) Activity Assay

This spectrophotometric assay measures the activity of the BCKDH complex in tissue or cell extracts.[22][23]

1. Reagents:

  • Assay Buffer: Containing buffer (e.g., HEPES or KPi), cofactors (CoA, NAD+, thiamine pyrophosphate, MgCl2), and other components to optimize enzyme activity.[23]
  • Substrate: (S)-3-methyl-2-oxopentanoate or another branched-chain α-keto acid like α-ketoisovalerate.[22]
  • Tissue/Cell Homogenate: Prepared in an appropriate lysis buffer.

2. Procedure:

  • In a cuvette or microplate well, combine the assay buffer and the tissue/cell homogenate.
  • Initiate the reaction by adding the substrate.
  • Monitor the increase in absorbance at 340 nm, which corresponds to the reduction of NAD+ to NADH by the dihydrolipoamide dehydrogenase (E3) component of the BCKDH complex.
  • The rate of NADH production is proportional to the BCKDH activity.

3. Calculation of Activity:

  • Enzyme activity is calculated using the Beer-Lambert law, where the change in absorbance over time is converted to the amount of NADH produced, using the molar extinction coefficient of NADH.[24] One unit of enzyme activity is typically defined as the amount of enzyme that catalyzes the formation of 1 µmol of NADH per minute under the specified conditions.[24]

V. Conclusion

(S)-3-methyl-2-oxopentanoate is a pivotal metabolite in isoleucine catabolism, with its concentration and flux being tightly controlled by the interplay of enzymatic activities and complex signaling networks. Dysregulation of its metabolism has profound consequences, as evidenced by the pathophysiology of Maple Syrup Urine Disease. A thorough understanding of the biological role of (S)-3-methyl-2-oxopentanoate, facilitated by robust quantitative and experimental methodologies, is essential for advancing our knowledge of amino acid metabolism and for the development of novel therapeutic strategies for related metabolic disorders. This technical guide provides a foundational resource for researchers and clinicians working in this critical area of human metabolism.

References

(S)-3-Methyl-2-oxopentanoic Acid: A Historical and Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

(S)-3-Methyl-2-oxopentanoic acid , also known as α-keto-β-methylvaleric acid, is a crucial intermediate in the metabolic pathway of the essential branched-chain amino acid (BCAA), L-isoleucine. Its discovery and history are intrinsically linked to the broader scientific endeavor to unravel the complexities of amino acid catabolism and the molecular basis of related metabolic disorders. This technical guide provides an in-depth exploration of the discovery, synthesis, and biochemical significance of (S)-3-methyl-2-oxopentanoic acid for researchers, scientists, and drug development professionals.

Historical Perspective: Elucidating the Isoleucine Catabolic Pathway

The journey to understanding (S)-3-methyl-2-oxopentanoic acid began not with its isolation, but with the study of isoleucine metabolism. Early to mid-20th-century research focused on the nutritional requirements and breakdown products of essential amino acids. While the exact seminal publication pinpointing the initial identification of (S)-3-methyl-2-oxopentanoic acid is not definitively cited in a singular, landmark paper, its existence was inferred and later confirmed through the characterization of the enzymatic steps in isoleucine degradation.

A pivotal moment in this history was the identification of Maple Syrup Urine Disease (MSUD) , an autosomal recessive metabolic disorder. In 1954, Menkes et al. first described a neurodegenerative disorder in infants whose urine had a characteristic maple syrup odor. Subsequent research by Dancis and others in the late 1950s and early 1960s identified the accumulating substances as the three BCAAs (leucine, isoleucine, and valine) and their corresponding α-keto acids. This pathological accumulation pointed to a deficiency in the enzyme complex responsible for their degradation: the branched-chain α-keto acid dehydrogenase (BCKDH) complex . The identification of (S)-3-methyl-2-oxopentanoic acid as the specific α-keto acid derived from isoleucine was a direct consequence of these investigations into MSUD.

The work of researchers like Alton Meister in the 1950s on the transamination of amino acids laid the groundwork for understanding the initial step of isoleucine catabolism, where L-isoleucine is converted to (S)-3-methyl-2-oxopentanoic acid.[1]

Physicochemical and Spectroscopic Data

A summary of the key quantitative data for (S)-3-methyl-2-oxopentanoic acid is presented in the table below.

PropertyValue
Chemical Formula C₆H₁₀O₃
Molecular Weight 130.14 g/mol
CAS Number 1460-34-0
Melting Point 42°C
Boiling Point 190.5 ± 9.0 °C at 760 mmHg
Density 1.1 ± 0.1 g/cm³
pKa
Solubility in Water 915.5 mg/mL
Appearance White solid

Spectroscopic data for (S)-3-methyl-2-oxopentanoic acid can be found in various chemical databases.

Metabolic Significance and Signaling Pathways

(S)-3-Methyl-2-oxopentanoic acid is a central molecule in the catabolism of L-isoleucine. This pathway is crucial for energy production, as the carbon skeleton of isoleucine is ultimately converted into acetyl-CoA and propionyl-CoA, which can enter the citric acid cycle.

The formation and degradation of (S)-3-methyl-2-oxopentanoic acid involve two key enzymatic steps:

  • Transamination of L-Isoleucine: This reversible reaction is catalyzed by branched-chain amino acid aminotransferase (BCAT) . In humans, there are two isoforms: a cytosolic (BCAT1) and a mitochondrial (BCAT2) enzyme.[2] The mitochondrial isoform is predominant in most tissues except the brain. The reaction involves the transfer of the amino group from L-isoleucine to α-ketoglutarate, yielding (S)-3-methyl-2-oxopentanoic acid and glutamate.

  • Oxidative Decarboxylation: This irreversible step is catalyzed by the branched-chain α-keto acid dehydrogenase (BCKDH) complex , a large, multi-enzyme complex located in the inner mitochondrial membrane.[3] The BCKDH complex converts (S)-3-methyl-2-oxopentanoic acid to α-methylbutyryl-CoA, releasing carbon dioxide.

The activity of the BCKDH complex is tightly regulated by phosphorylation and dephosphorylation, primarily through the action of a specific kinase (BCKDK) and phosphatase (PPM1K).[4] A deficiency in the BCKDH complex leads to the accumulation of BCAAs and their respective α-keto acids, including (S)-3-methyl-2-oxopentanoic acid, resulting in the pathophysiology of Maple Syrup Urine Disease.[4]

Below is a DOT script representation of the initial steps of the L-isoleucine catabolic pathway.

Isoleucine_Catabolism cluster_transamination Transamination cluster_decarboxylation Oxidative Decarboxylation Isoleucine L-Isoleucine Keto_acid (S)-3-Methyl-2- oxopentanoic acid Isoleucine->Keto_acid BCAT AKG α-Ketoglutarate Glutamate L-Glutamate AKG->Glutamate BCAT Acyl_CoA α-Methylbutyryl-CoA Keto_acid->Acyl_CoA BCKDH complex CoA CoA-SH + NAD+ CO2_NADH CO2 + NADH + H+ CoA->CO2_NADH BCKDH complex

Caption: Initial steps of L-isoleucine catabolism.

Experimental Protocols

Synthesis of (S)-3-Methyl-2-oxopentanoic Acid

The synthesis of α-keto acids can be achieved through various methods, including the oxidative deamination of the corresponding amino acid. The following is a general protocol adapted from established methods for the synthesis of α-keto acids from amino acids.

Materials:

  • L-Isoleucine

  • L-amino acid oxidase (from Crotalus adamanteus venom)

  • Catalase (from bovine liver)

  • Sodium pyrophosphate buffer (pH 8.5)

  • Hydrochloric acid (HCl)

  • Diethyl ether

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Spectrophotometer

Procedure:

  • Reaction Setup: In a reaction vessel, dissolve L-isoleucine in sodium pyrophosphate buffer.

  • Enzymatic Reaction: Add L-amino acid oxidase and catalase to the solution. The L-amino acid oxidase will catalyze the oxidative deamination of L-isoleucine to (S)-3-methyl-2-oxopentanoic acid, producing ammonia and hydrogen peroxide as byproducts. Catalase is added to decompose the hydrogen peroxide, preventing the oxidative decarboxylation of the product.

  • Monitoring the Reaction: Monitor the progress of the reaction by measuring the decrease in absorbance at a specific wavelength corresponding to the consumption of a co-substrate or the formation of a product, depending on the specific assay used.

  • Reaction Termination: Once the reaction is complete, terminate it by adding HCl to lower the pH and denature the enzymes.

  • Extraction: Extract the (S)-3-methyl-2-oxopentanoic acid from the aqueous solution using diethyl ether. Repeat the extraction multiple times to ensure a good yield.

  • Drying and Evaporation: Combine the organic extracts and dry them over anhydrous sodium sulfate. Remove the diethyl ether using a rotary evaporator to obtain the crude product.

  • Purification: The crude product can be further purified using techniques such as recrystallization or chromatography.

Note: This is a generalized protocol. The specific concentrations of reactants, enzyme units, and reaction times will need to be optimized for the desired scale and purity.

Quantification of (S)-3-Methyl-2-oxopentanoic Acid

The concentration of (S)-3-methyl-2-oxopentanoic acid in biological samples can be determined using various analytical techniques, including high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS). These methods often involve derivatization of the keto acid to enhance its detection.

Quantitative Data: Enzyme Kinetics

The following tables summarize the available kinetic data for the key enzymes involved in the metabolism of (S)-3-methyl-2-oxopentanoic acid.

Table 1: Kinetic Parameters of Rat Mitochondrial Branched-Chain Amino Acid Aminotransferase (BCAT2) with L-Isoleucine

ParameterValueReference
Km for L-Isoleucine 1 mM[5]

Table 2: Kinetic Parameters of the Branched-Chain α-Keto Acid Dehydrogenase (BCKDH) Complex

SubstrateKmReference
α-keto-β-methylvalerate Data not consistently reported

Note: While the BCKDH complex is known to act on (S)-3-methyl-2-oxopentanoic acid, specific and consistent Km and kcat values for the human enzyme are not well-documented in publicly available resources.

Logical Relationships and Experimental Workflows

The relationship between L-isoleucine, (S)-3-methyl-2-oxopentanoic acid, and the key enzymes can be visualized as a logical workflow.

Experimental_Workflow Start Start with L-Isoleucine Transamination Enzymatic Transamination (BCAT) Start->Transamination Keto_Acid Formation of (S)-3-Methyl-2-oxopentanoic acid Transamination->Keto_Acid Oxidative_Decarboxylation Enzymatic Oxidative Decarboxylation (BCKDH complex) Keto_Acid->Oxidative_Decarboxylation Analysis Quantification and Characterization Keto_Acid->Analysis End_Product Formation of α-Methylbutyryl-CoA Oxidative_Decarboxylation->End_Product

Caption: Logical workflow of (S)-3-methyl-2-oxopentanoic acid metabolism.

Conclusion

The discovery and characterization of (S)-3-methyl-2-oxopentanoic acid have been integral to our understanding of branched-chain amino acid metabolism and the pathophysiology of Maple Syrup Urine Disease. While its initial identification was a gradual process tied to the elucidation of the isoleucine catabolic pathway, its importance as a key metabolic intermediate is now well-established. Further research, particularly in obtaining precise kinetic data for the human enzymes involved in its turnover, will be crucial for developing targeted therapeutic strategies for metabolic disorders. This technical guide provides a foundational resource for professionals in the fields of biochemistry, drug development, and metabolic research, summarizing the historical context, key data, and experimental considerations for this significant molecule.

References

An In-depth Technical Guide to the Physicochemical Properties of 3-Methyl-2-oxopentanoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methyl-2-oxopentanoic acid, also known as α-keto-β-methylvaleric acid, is a critical intermediate in the catabolism of the essential branched-chain amino acid (BCAA), L-isoleucine.[1][2] As an alpha-keto acid, its metabolism is vital for energy production and amino acid homeostasis.[3] Dysregulation of its metabolic pathway is a hallmark of serious inherited metabolic disorders, most notably Maple Syrup Urine Disease (MSUD), where its accumulation leads to severe neurotoxicity.[4][5][6] This document provides a comprehensive overview of the physicochemical properties, metabolic significance, and analytical methodologies related to 3-methyl-2-oxopentanoic acid.

Physicochemical Properties

The fundamental physicochemical characteristics of 3-methyl-2-oxopentanoic acid are summarized below. It is important to note that experimental values can vary between sources, and computed or predicted values are also included for comparison.

PropertyValueSource(s)
IUPAC Name 3-methyl-2-oxopentanoic acidPubChem [CID: 47], PAMDB [PAMDB000141]
Synonyms 3-Methyl-2-oxovaleric acid, α-keto-β-methylvaleric acid, KMVA, Ketoisoleucine, (S)-OMVPubChem [CID: 439286], HMDB [HMDB0000491]
CAS Number 1460-34-0PubChem [CID: 47]
Molecular Formula C₆H₁₀O₃PubChem [CID: 439286]
Molecular Weight 130.14 g/mol PubChem [CID: 439286]
Physical Description Solid; White crystalline powder; White to Light yellow powder to lump.HMDB, JECFA, TCI Chemicals
Melting Point 42 °CChemsrc
Boiling Point 190.5 ± 9.0 °C at 760 mmHg84 °C at 18 mmHgChemsrc
Water Solubility 915.5 mg/mL (Experimental)9.86 g/L (Predicted)Generally described as soluble.HMDB, FooDB, JECFA
pKa (Strongest Acidic) 3.52 (Predicted)FooDB
LogP (Octanol-Water) 1.1 (Computed)0.17 (Predicted)PubChem [CID: 47], Chemsrc

Metabolic Significance: The Isoleucine Catabolic Pathway

3-Methyl-2-oxopentanoic acid is a key intermediate in the degradation pathway of L-isoleucine, which primarily occurs in the mitochondria of skeletal muscle and the liver.[3][5] The pathway ensures the carbon skeleton of isoleucine is utilized for energy production by converting it into acetyl-CoA and propionyl-CoA, which can enter the citric acid cycle.[1][2][7]

The initial step is the transamination of L-isoleucine to (S)-3-methyl-2-oxopentanoic acid, catalyzed by branched-chain aminotransferase (BCAT).[8] The subsequent and irreversible step is the oxidative decarboxylation of 3-methyl-2-oxopentanoic acid to α-methylbutyryl-CoA.[3][9] This reaction is catalyzed by the multi-enzyme branched-chain α-keto acid dehydrogenase (BCKDH) complex.[9][10] The BCKDH complex is a critical regulatory point in BCAA metabolism and requires several cofactors, including thiamine pyrophosphate (Vitamin B1), FAD (Vitamin B2), NAD+ (Vitamin B3), coenzyme A (derived from Vitamin B5), and lipoic acid.[11]

Isoleucine_Catabolism cluster_isoleucine L-Isoleucine Catabolism L-Isoleucine L-Isoleucine 3-Methyl-2-oxopentanoic acid 3-Methyl-2-oxopentanoic acid L-Isoleucine->3-Methyl-2-oxopentanoic acid  Branched-Chain  Aminotransferase (BCAT) alpha-Methylbutyryl-CoA alpha-Methylbutyryl-CoA 3-Methyl-2-oxopentanoic acid->alpha-Methylbutyryl-CoA  Branched-Chain α-Keto Acid  Dehydrogenase (BCKDH) Complex Tiglyl-CoA Tiglyl-CoA alpha-Methylbutyryl-CoA->Tiglyl-CoA alpha-Methyl-beta-hydroxybutyryl-CoA alpha-Methyl-beta-hydroxybutyryl-CoA Tiglyl-CoA->alpha-Methyl-beta-hydroxybutyryl-CoA alpha-Methylacetoacetyl-CoA alpha-Methylacetoacetyl-CoA alpha-Methyl-beta-hydroxybutyryl-CoA->alpha-Methylacetoacetyl-CoA Acetyl-CoA Acetyl-CoA alpha-Methylacetoacetyl-CoA->Acetyl-CoA Propionyl-CoA Propionyl-CoA alpha-Methylacetoacetyl-CoA->Propionyl-CoA

Caption: Metabolic pathway of L-Isoleucine catabolism.

Pathophysiological Relevance: Maple Syrup Urine Disease (MSUD)

A deficiency in the BCKDH enzyme complex, due to genetic mutations, causes Maple Syrup Urine Disease (MSUD).[5][6] This deficiency prevents the breakdown of 3-methyl-2-oxopentanoic acid and the other branched-chain α-keto acids (α-ketoisocaproate from leucine and α-ketoisovalerate from valine). The resulting accumulation of these keto acids and their corresponding amino acids in the blood, urine, and cerebrospinal fluid is highly toxic, particularly to the central nervous system.[10] 3-Methyl-2-oxopentanoic acid acts as a neurotoxin, contributing to severe neurological damage, developmental delay, and if untreated, death.[5][6][12] The accumulation also leads to metabolic acidosis.[5]

MSUD_Pathology cluster_pathway Pathophysiology of Maple Syrup Urine Disease (MSUD) cluster_consequences Clinical Manifestations start Genetic Mutation in BCKDH Complex Genes deficiency Deficient BCKDH Enzyme Activity start->deficiency accumulation Accumulation of 3-Methyl-2-oxopentanoic acid and other BCKAs deficiency->accumulation neuro Neurotoxicity & Brain Damage accumulation->neuro acidosis Metabolic Acidosis accumulation->acidosis symptoms Seizures, Coma, Developmental Delay neuro->symptoms acidosis->symptoms

Caption: Pathological consequences of BCKDH complex deficiency.

Experimental Protocols

Quantification of 3-Methyl-2-oxopentanoate Enantiomers in Human Plasma

This section details a methodology for the sensitive determination of S- and R-3-methyl-2-oxopentanoate enantiomers in physiological fluids, which is crucial for studying metabolic disorders like MSUD. The protocol is adapted from Schwenk et al., 1996.[13]

1. Sample Preparation and Extraction:

  • Deproteinization: Plasma samples are deproteinized by adding an acid (e.g., perchloric acid) to precipitate proteins.

  • Centrifugation: The mixture is centrifuged to pellet the precipitated proteins.

  • Supernatant Collection: The resulting supernatant, containing the 2-oxo acids, is collected.

2. Chromatographic Separation:

  • Cation-Exchange Chromatography: The supernatant is passed through a cation-exchange column to separate the negatively charged 2-oxo acids from interfering amino acids.[13] The 2-oxo acids are collected in the eluate.

3. Derivatization for Analysis:

  • Reductive Amination: The collected 2-oxo acids undergo reductive amination using L-leucine dehydrogenase. This enzymatic reaction converts the keto acids into their corresponding amino acids.

  • Specific Conversion: (S)-3-methyl-2-oxopentanoate is converted to L-isoleucine, while (R)-3-methyl-2-oxopentanoate is converted to L-alloisoleucine.[13]

4. Quantification:

  • Amino Acid Analysis: The resulting L-isoleucine and L-alloisoleucine are quantified using standard amino acid analysis techniques, such as High-Performance Liquid Chromatography (HPLC) with pre- or post-column derivatization (e.g., with ninhydrin or o-phthalaldehyde).

  • Gas Chromatography-Mass Spectrometry (GC-MS): For isotope enrichment studies, the derivatized amino acids can be further processed for GC-MS analysis to determine the incorporation of stable isotopes (e.g., ¹³C).[13]

Experimental_Workflow cluster_workflow Workflow for Plasma 3-Methyl-2-oxopentanoate Analysis cluster_products Derivatization Products plasma 1. Human Plasma Sample extract 2. Acid Deproteinization & Centrifugation plasma->extract separate 3. Cation-Exchange Chromatography extract->separate Supernatant derivatize 4. Reductive Amination (L-leucine dehydrogenase) separate->derivatize Oxo Acid Fraction isoleucine L-Isoleucine (from S-enantiomer) derivatize->isoleucine alloisoleucine L-Alloisoleucine (from R-enantiomer) derivatize->alloisoleucine quantify 5. Quantification isoleucine->quantify alloisoleucine->quantify

Caption: Experimental workflow for analyzing 3-methyl-2-oxopentanoate.

Conclusion

3-Methyl-2-oxopentanoic acid is a molecule of significant interest in biochemistry and clinical research. Its central role in isoleucine metabolism places it at a crucial juncture for cellular energy and protein balance. The severe clinical outcomes associated with its accumulation in MSUD underscore the importance of the branched-chain α-keto acid dehydrogenase complex in metabolic health. Understanding the physicochemical properties and employing robust analytical methods are essential for researchers and drug development professionals aiming to diagnose and develop therapies for related metabolic disorders.

References

An In-Depth Technical Guide to the Stereoisomers of 3-Methyl-2-oxopentanoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Methyl-2-oxopentanoic acid, an alpha-keto acid analog of the essential amino acid isoleucine, plays a pivotal role in mammalian metabolism. Its stereoisomers, (R)- and (S)-3-methyl-2-oxopentanoic acid, are of significant interest due to their involvement in the pathophysiology of Maple Syrup Urine Disease (MSUD), a rare but serious inborn error of metabolism. This technical guide provides a comprehensive overview of the chemical properties, biological significance, and experimental methodologies related to the stereoisomers of 3-methyl-2-oxopentanoic acid, with a focus on their differential roles and analytical challenges.

Introduction

3-Methyl-2-oxopentanoic acid, also known as α-keto-β-methylvaleric acid, is a key intermediate in the catabolic pathway of branched-chain amino acids (BCAAs), specifically isoleucine. The presence of a chiral center at the third carbon atom gives rise to two enantiomers: (3S)-3-methyl-2-oxopentanoic acid and (3R)-3-methyl-2-oxopentanoic acid. The naturally occurring form, derived from L-isoleucine, is the (S)-enantiomer.

The accumulation of 3-methyl-2-oxopentanoic acid and other branched-chain keto acids is a hallmark of Maple Syrup Urine Disease (MSUD), a genetic disorder caused by a deficiency in the branched-chain α-ketoacid dehydrogenase (BCKAD) complex. This accumulation leads to severe neurological damage, highlighting the importance of understanding the distinct biological activities and toxicities of each stereoisomer.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of the individual stereoisomers is crucial for their separation, identification, and the interpretation of their biological activities. While experimental data for the (R)-enantiomer is scarce, the properties of the (S)-enantiomer and the racemic mixture have been partially characterized.

Property(S)-3-Methyl-2-oxopentanoic acid(R)-3-Methyl-2-oxopentanoic acidRacemic 3-Methyl-2-oxopentanoic acid Sodium Salt
Molecular Formula C₆H₁₀O₃C₆H₁₀O₃C₆H₉NaO₃
Molecular Weight 130.14 g/mol [1]130.14 g/mol 152.12 g/mol [2]
Melting Point 42°C[3]Data not available204-206 °C[2]
Boiling Point 84°C at 18 mmHg[3]Data not availableData not available
Solubility in Water 915.5 mg/mL (predicted)[1]Data not availableData not available
pKa (Strongest Acidic) 3.52 (predicted)[4][5]3.52 (predicted)Data not available
Optical Rotation Data not availableData not availableNot applicable

Biological Significance and Signaling Pathways

The primary biological relevance of 3-methyl-2-oxopentanoic acid stereoisomers lies in their role within the branched-chain amino acid (BCAA) catabolic pathway.

Branched-Chain Amino Acid Catabolism

The catabolism of isoleucine, leucine, and valine is a multi-step enzymatic process. The initial step for all three is a reversible transamination reaction catalyzed by branched-chain aminotransferases (BCATs), which converts the amino acids into their corresponding α-keto acids. In the case of L-isoleucine, this results in the formation of (S)-3-methyl-2-oxopentanoic acid.

The subsequent and irreversible step is the oxidative decarboxylation of the branched-chain keto acids, catalyzed by the mitochondrial branched-chain α-ketoacid dehydrogenase (BCKAD) complex. A deficiency in this enzyme complex leads to the accumulation of BCAAs and their corresponding keto acids, resulting in MSUD.

BCAA_Catabolism Isoleucine L-Isoleucine KMVA (S)-3-Methyl-2-oxopentanoate Isoleucine->KMVA BCAT (PLP) α-Ketoglutarate -> Glutamate Metabolites Further Metabolites KMVA->Metabolites BCKAD Complex NAD+, CoA -> NADH, CO2 Enantioselective_Synthesis Start Achiral Starting Material (e.g., 2-methylbutanal) Intermediate Diastereomeric Intermediate Start->Intermediate Asymmetric Reaction Chiral Chiral Auxiliary or Catalyst Chiral->Intermediate Product Enantiomerically Enriched 3-Methyl-2-oxopentanoic Acid Intermediate->Product Cleavage of Auxiliary Purification Purification (e.g., Chromatography) Product->Purification Chiral_HPLC cluster_0 HPLC System MobilePhase Mobile Phase Reservoir Hexane/Isopropanol/TFA Pump Pump Isocratic or Gradient MobilePhase->Pump Injector Injector Racemic Sample Pump->Injector Column Chiral Column Polysaccharide-based CSP Injector->Column Detector Detector UV Column->Detector Collector Fraction Collector (R)- and (S)-enantiomers Detector->Collector

References

The Role of (3S)-3-methyl-2-oxopentanoic Acid in Maple Syrup Urine Disease: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Maple Syrup Urine Disease (MSUD) is an autosomal recessive metabolic disorder characterized by the deficiency of the branched-chain α-keto acid dehydrogenase (BCKDH) complex. This enzymatic defect leads to the accumulation of branched-chain amino acids (BCAAs) — leucine, isoleucine, and valine — and their corresponding branched-chain α-keto acids (BCKAs) in bodily fluids. Among these, (3S)-3-methyl-2-oxopentanoic acid, a keto acid derived from isoleucine, is a key player in the pathophysiology of MSUD, contributing significantly to the neurotoxic environment observed in patients. This technical guide provides an in-depth analysis of the role of (3S)-3-methyl-2-oxopentanoic acid in MSUD, including its concentration in various biological matrices, detailed experimental protocols for its quantification, and an exploration of the signaling pathways it perturbs. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in the development of novel therapeutics for MSUD.

Introduction

Maple Syrup Urine Disease (MSUD) is a rare inborn error of metabolism with a worldwide incidence of approximately 1 in 185,000 live births.[1][2] The disease is caused by mutations in the genes encoding the subunits of the BCKDH complex, a critical enzyme in the catabolism of BCAAs.[3][4] The resulting accumulation of BCAAs and their corresponding α-keto acids, including α-ketoisocaproate (from leucine), α-keto-β-methylvalerate ((3S)-3-methyl-2-oxopentanoic acid, from isoleucine), and α-ketoisovalerate (from valine), is toxic to the central nervous system (CNS).[5][6]

(3S)-3-methyl-2-oxopentanoic acid, also known as α-keto-β-methylvaleric acid, is a chiral molecule, and its accumulation, along with other BCKAs, contributes to the characteristic sweet odor of urine in affected individuals, from which the disease derives its name.[1] More critically, elevated levels of this and other BCKAs are directly implicated in the acute and chronic neurological manifestations of MSUD, which can range from lethargy and poor feeding in neonates to seizures, coma, and irreversible brain damage if left untreated.[1][7]

This guide focuses specifically on the role of (3S)-3-methyl-2-oxopentanoic acid, providing a detailed overview of its biochemical significance, pathological concentrations, and the molecular mechanisms through which it exerts its toxic effects.

Quantitative Data on (3S)-3-methyl-2-oxopentanoic Acid in MSUD

The concentration of (3S)-3-methyl-2-oxopentanoic acid and other BCKAs is significantly elevated in patients with MSUD compared to healthy individuals. These levels can vary depending on the clinical phenotype (classic vs. intermediate), dietary management, and metabolic status of the patient. The following tables summarize the reported concentrations of (3S)-3-methyl-2-oxopentanoic acid and other relevant metabolites in various biological fluids.

Table 1: Concentration of Branched-Chain Amino Acids and α-Keto Acids in Plasma of MSUD Patients

AnalyteClassic MSUD (Untreated/During Crisis)Intermediate MSUDHealthy Controls
(3S)-3-methyl-2-oxopentanoic acid (µmol/L) 85 - 291[8]Persistently elevated, but lower than classic[9]Not typically detected or at very low levels
α-Ketoisocaproic acid (µmol/L) Significantly elevatedElevated< 50
α-Ketoisovaleric acid (µmol/L) Significantly elevatedElevated< 30
Leucine (µmol/L) 2614[8]Elevated56 - 178[8]
Isoleucine (µmol/L) 885[8]Elevated34 - 106[8]
Valine (µmol/L) 1044[8]Elevated108 - 314[8]
Alloisoleucine (µmol/L) 291[8]PresentNot detected

Table 2: Concentration of Branched-Chain α-Keto Acids in Urine of MSUD Patients

AnalyteClassic MSUDIntermediate MSUDHealthy Controls
(3S)-3-methyl-2-oxopentanoic acid Markedly elevatedElevatedTrace amounts
α-Ketoisocaproic acid Markedly elevatedElevatedTrace amounts
α-Ketoisovaleric acid Markedly elevatedElevatedTrace amounts

Note: Quantitative ranges for urinary BCKAs are less consistently reported in the literature and are often expressed qualitatively as "markedly elevated."

Table 3: Concentration of Branched-Chain Amino Acids in Cerebrospinal Fluid (CSF) of MSUD Patients

AnalyteMSUD Patients (During Crisis)Healthy Controls
Leucine (µmol/L) Significantly increasedNormal range
Isoleucine (µmol/L) Significantly increasedNormal range
Valine (µmol/L) Significantly increasedNormal range

Note: Specific quantitative data for (3S)-3-methyl-2-oxopentanoic acid in the CSF of MSUD patients is limited, but it is expected to be significantly elevated along with the other BCAAs and BCKAs.[10]

Experimental Protocols

Accurate quantification of (3S)-3-methyl-2-oxopentanoic acid and other BCKAs is crucial for the diagnosis, monitoring, and research of MSUD. Below are detailed methodologies for key experiments.

Quantification of (3S)-3-methyl-2-oxopentanoic Acid in Urine by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol describes the extraction, derivatization, and analysis of organic acids, including (3S)-3-methyl-2-oxopentanoic acid, from urine samples.

Materials:

  • Urine sample

  • Internal standard (e.g., 2-phenylbutyric acid)

  • 6 M HCl

  • Sodium chloride

  • Ethyl acetate

  • N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS)

  • Pyridine

  • Anhydrous sodium sulfate

  • GC-MS system with a suitable capillary column (e.g., DB-5ms)

Procedure:

  • Sample Preparation:

    • Thaw frozen urine sample to room temperature and vortex.

    • Transfer a volume of urine equivalent to a specific amount of creatinine (e.g., 0.5 mg) to a glass screw-cap tube.

    • Add a known amount of internal standard.

    • Acidify the sample to pH < 2 with 6 M HCl.

    • Saturate the sample with sodium chloride.

  • Extraction:

    • Add ethyl acetate to the tube, vortex vigorously for 1 minute, and centrifuge to separate the phases.

    • Transfer the upper organic layer to a clean tube.

    • Repeat the extraction with a fresh aliquot of ethyl acetate and combine the organic layers.

    • Dry the combined organic extract over anhydrous sodium sulfate.

  • Derivatization:

    • Evaporate the solvent to dryness under a gentle stream of nitrogen.

    • Add pyridine and BSTFA with 1% TMCS to the dried extract.

    • Cap the tube tightly and heat at 70°C for 30 minutes to form trimethylsilyl (TMS) derivatives.

  • GC-MS Analysis:

    • Inject an aliquot of the derivatized sample into the GC-MS system.

    • Use a temperature program to separate the organic acids. A typical program starts at a low temperature (e.g., 70°C) and ramps up to a high temperature (e.g., 300°C).

    • The mass spectrometer is operated in full scan mode to identify the compounds based on their mass spectra and retention times.

    • Quantification is performed by comparing the peak area of the analyte to that of the internal standard.[3][11][12][13]

Quantification of (3S)-3-methyl-2-oxopentanoic Acid in Plasma by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This protocol outlines a sensitive and specific method for the quantification of BCKAs in plasma.

Materials:

  • Plasma sample

  • Internal standards (stable isotope-labeled BCKAs)

  • Acetonitrile

  • Formic acid

  • LC-MS/MS system with a C18 reversed-phase column

Procedure:

  • Sample Preparation:

    • Thaw frozen plasma sample to room temperature.

    • To a microcentrifuge tube, add a small volume of plasma (e.g., 50 µL).

    • Add a solution of internal standards in acetonitrile to precipitate proteins.

    • Vortex vigorously and centrifuge at high speed to pellet the precipitated proteins.

  • LC-MS/MS Analysis:

    • Transfer the supernatant to an autosampler vial for injection.

    • Inject an aliquot of the sample extract onto the LC-MS/MS system.

    • Separate the BCKAs using a gradient elution with a mobile phase consisting of water with formic acid and acetonitrile with formic acid.

    • The mass spectrometer is operated in multiple reaction monitoring (MRM) mode to detect the specific precursor-to-product ion transitions for each BCKA and their corresponding internal standards.

    • Quantification is achieved by constructing a calibration curve using known concentrations of the analytes and their stable isotope-labeled internal standards.[14][15][16]

Assessment of Mitochondrial Respiratory Chain Complex Activity

This protocol provides a general workflow for measuring the activity of mitochondrial respiratory chain complexes in cultured cells, such as fibroblasts or astrocytes, treated with (3S)-3-methyl-2-oxopentanoic acid.

Materials:

  • Cultured cells (e.g., astrocytes)

  • (3S)-3-methyl-2-oxopentanoic acid

  • Mitochondrial isolation buffer

  • Spectrophotometer

  • Reagents and substrates for each complex assay (e.g., NADH for Complex I, succinate for Complex II, etc.)

Procedure:

  • Cell Culture and Treatment:

    • Culture astrocytes to confluence in appropriate media.

    • Treat the cells with varying concentrations of (3S)-3-methyl-2-oxopentanoic acid for a specified duration.

  • Mitochondrial Isolation:

    • Harvest the cells and wash with phosphate-buffered saline.

    • Homogenize the cells in mitochondrial isolation buffer on ice.

    • Perform differential centrifugation to isolate the mitochondrial fraction.

  • Enzyme Activity Assays:

    • Resuspend the mitochondrial pellet in an appropriate assay buffer.

    • Measure the activity of each respiratory chain complex (I-IV) spectrophotometrically by monitoring the change in absorbance of specific substrates or electron acceptors.[2][5][17][18][19]

    • For example, Complex I activity can be measured as the rotenone-sensitive oxidation of NADH.

    • Normalize the enzyme activities to the total mitochondrial protein concentration.

Signaling Pathways and Pathophysiological Mechanisms

The accumulation of (3S)-3-methyl-2-oxopentanoic acid and other BCKAs in MSUD triggers a cascade of detrimental cellular events, particularly in the brain. The following diagrams illustrate some of the key signaling pathways and logical relationships involved in the neurotoxicity associated with MSUD.

Overview of Branched-Chain Amino Acid Catabolism and the Defect in MSUD

BCAA_Catabolism Isoleucine Isoleucine BCAT BCAT Isoleucine->BCAT Valine Valine Valine->BCAT Leucine Leucine Leucine->BCAT KMV (3S)-3-methyl- 2-oxopentanoic acid BCAT->KMV KIV α-Ketoisovaleric acid BCAT->KIV KIC α-Ketoisocaproic acid BCAT->KIC BCKDH BCKDH Complex KMV->BCKDH KIV->BCKDH KIC->BCKDH MSUD_defect MSUD Defect BCKDH->MSUD_defect Metabolites Further Metabolism BCKDH->Metabolites

Caption: Branched-chain amino acid catabolism and the enzymatic block in MSUD.

Cellular Mechanisms of Neurotoxicity Induced by BCKA Accumulation

Neurotoxicity_Workflow BCKA_accumulation Accumulation of (3S)-3-methyl-2-oxopentanoic acid and other BCKAs Mitochondrial_dysfunction Mitochondrial Dysfunction BCKA_accumulation->Mitochondrial_dysfunction Oxidative_stress Oxidative Stress BCKA_accumulation->Oxidative_stress Neuroinflammation Neuroinflammation BCKA_accumulation->Neuroinflammation Neurotransmitter_imbalance Neurotransmitter Imbalance BCKA_accumulation->Neurotransmitter_imbalance Neuronal_damage Neuronal Damage & Apoptosis Mitochondrial_dysfunction->Neuronal_damage Oxidative_stress->Neuronal_damage Neuroinflammation->Neuronal_damage Neurotransmitter_imbalance->Neuronal_damage

Caption: Key cellular pathways contributing to neurotoxicity in MSUD.

Signaling Pathway of Neuroinflammation in MSUD

Neuroinflammation_Pathway BCKA (3S)-3-methyl-2-oxopentanoic acid TLR Toll-like Receptors (e.g., TLR4) BCKA->TLR NLRP3 NLRP3 Inflammasome BCKA->NLRP3 NFkB NF-κB TLR->NFkB Caspase1 Caspase-1 NLRP3->Caspase1 Pro_IL1b Pro-IL-1β NFkB->Pro_IL1b Pro_inflammatory_cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Pro_inflammatory_cytokines IL1b IL-1β Caspase1->IL1b Pro_IL1b->IL1b Astrocyte_activation Astrocyte and Microglia Activation IL1b->Astrocyte_activation Pro_inflammatory_cytokines->Astrocyte_activation Neuronal_injury Neuronal Injury Astrocyte_activation->Neuronal_injury

Caption: Inflammatory signaling cascade initiated by BCKAs in glial cells.

Experimental Workflow for Investigating Neurotoxicity

Experimental_Workflow Cell_culture Primary Astrocyte/Neuron Co-culture Treatment Treatment with (3S)-3-methyl-2-oxopentanoic acid Cell_culture->Treatment Cell_viability Cell Viability Assay (e.g., MTT, LDH) Treatment->Cell_viability ROS_measurement ROS Measurement (e.g., DCF-DA) Treatment->ROS_measurement Cytokine_analysis Cytokine Analysis (e.g., ELISA, qPCR) Treatment->Cytokine_analysis Mitochondrial_function Mitochondrial Function (e.g., Respirometry, Complex activity) Treatment->Mitochondrial_function Data_analysis Data Analysis and Interpretation Cell_viability->Data_analysis ROS_measurement->Data_analysis Cytokine_analysis->Data_analysis Mitochondrial_function->Data_analysis

Caption: A typical workflow for studying the neurotoxic effects of BCKAs in vitro.

Conclusion and Future Directions

(3S)-3-methyl-2-oxopentanoic acid is a critical pathogenic metabolite in Maple Syrup Urine Disease. Its accumulation, along with other branched-chain α-keto acids, disrupts cellular homeostasis, leading to mitochondrial dysfunction, oxidative stress, and a pro-inflammatory state within the central nervous system. The quantitative data and experimental protocols provided in this guide offer a foundation for researchers to further investigate the intricate molecular mechanisms underlying MSUD-associated neurotoxicity.

Future research should focus on elucidating the precise interactions between (3S)-3-methyl-2-oxopentanoic acid and cellular signaling components. A deeper understanding of these pathways will be instrumental in identifying novel therapeutic targets. Strategies aimed at mitigating neuroinflammation, reducing oxidative stress, or improving mitochondrial function may hold promise as adjunctive therapies to the current standard of care, which primarily relies on dietary restriction of branched-chain amino acids. The development of more sophisticated in vitro and in vivo models will be essential to test the efficacy and safety of such novel therapeutic interventions for this devastating disease.

References

The Natural Occurrence and Analysis of (S)-3-Methyl-2-Oxovaleric Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-3-Methyl-2-oxovaleric acid, also known as α-keto-β-methylvaleric acid, is a crucial intermediate in the catabolism of the essential branched-chain amino acid L-isoleucine. Its presence and concentration in biological systems are of significant interest, particularly as a key biomarker for the inherited metabolic disorder Maple Syrup Urine Disease (MSUD). This technical guide provides an in-depth overview of the natural occurrence of (S)-3-methyl-2-oxovaleric acid, its metabolic pathways, and detailed experimental protocols for its quantification in biological matrices.

Introduction

(S)-3-Methyl-2-oxovaleric acid is the α-keto acid analogue of L-isoleucine. It is a chiral molecule, with the (S)-enantiomer being the predominant form in biological systems. This compound serves as a critical link in the metabolic cascade that converts branched-chain amino acids into intermediates for the citric acid cycle and gluconeogenesis. The accurate measurement of (S)-3-methyl-2-oxovaleric acid is vital for the diagnosis and monitoring of metabolic disorders, most notably Maple Syrup Urine Disease (MSUD), where its accumulation, along with other branched-chain α-keto acids, leads to severe neurological damage.[1][2][3][4][5][6]

Natural Occurrence

(S)-3-Methyl-2-oxovaleric acid is a naturally occurring metabolite found across various domains of life, from microorganisms to plants and animals.

  • In Humans and Animals: It is a normal, transient intermediate in the catabolism of L-isoleucine.[3] Its concentration in healthy individuals is typically low. However, in individuals with MSUD, a genetic disorder characterized by a deficiency in the branched-chain α-keto acid dehydrogenase (BCKDH) complex, the levels of (S)-3-methyl-2-oxovaleric acid and other branched-chain ketoacids are significantly elevated in blood, urine, and cerebrospinal fluid.[1][2][3][4][5][6] This accumulation is toxic, particularly to the central nervous system.[3]

  • In Microorganisms: This keto acid is also found in various microorganisms as part of their amino acid metabolism. For instance, it has been identified in bacteria such as Brevibacterium species, which are known for their role in cheese ripening and the production of flavor compounds.

  • In Plants: The presence of 3-methyl-2-oxovaleric acid has been reported in plants, where it is also involved in amino acid metabolism.

Biosynthesis and Metabolic Pathways

(S)-3-Methyl-2-oxovaleric acid is formed from L-isoleucine through a transamination reaction catalyzed by the enzyme branched-chain aminotransferase (BCAT). In this reaction, the amino group of L-isoleucine is transferred to α-ketoglutarate, yielding glutamate and (S)-3-methyl-2-oxovaleric acid.

Subsequently, (S)-3-methyl-2-oxovaleric acid is oxidatively decarboxylated by the mitochondrial multienzyme complex, branched-chain α-keto acid dehydrogenase (BCKDH). This reaction, which requires thiamine pyrophosphate (TPP), lipoamide, FAD, NAD+, and Coenzyme A as cofactors, converts (S)-3-methyl-2-oxovaleric acid to α-methylbutyryl-CoA. This product then enters further metabolic pathways to be ultimately converted into acetyl-CoA and propionyl-CoA.

A deficiency in the BCKDH enzyme complex leads to the accumulation of (S)-3-methyl-2-oxovaleric acid and other branched-chain α-keto acids, resulting in MSUD.[1][2][3][4][5][6]

Isoleucine_Metabolism L-Isoleucine L-Isoleucine BCAT Branched-chain aminotransferase (BCAT) L-Isoleucine->BCAT alpha-Ketoglutarate alpha-Ketoglutarate alpha-Ketoglutarate->BCAT Glutamate Glutamate S3M2OA (S)-3-Methyl-2-oxovaleric acid BCKDH Branched-chain α-keto acid dehydrogenase (BCKDH) complex S3M2OA->BCKDH BCAT->Glutamate BCAT->S3M2OA Transamination Metabolic_Block Metabolic Block in MSUD BCKDH->Metabolic_Block alpha_Methylbutyryl_CoA α-Methylbutyryl-CoA BCKDH->alpha_Methylbutyryl_CoA Oxidative decarboxylation Further_Metabolism Further Metabolism alpha_Methylbutyryl_CoA->Further_Metabolism

Figure 1. Metabolic pathway of L-isoleucine to (S)-3-methyl-2-oxovaleric acid.

Quantitative Data

The concentration of (S)-3-methyl-2-oxovaleric acid is a critical diagnostic marker. Below is a summary of reported concentrations in human urine.

Biological MatrixPopulationConcentration RangeUnit
UrineHealthy Adults≤ 2.1mmol/mol creatinine
UrineHealthy Adults0 - 2mmol/mol creatinine
UrineHealthy Adults0 - 1.1mcg/mg creatinine
UrineHealthy Adults0 - 83.5nmol/mg Creatinine
Urine & PlasmaMSUD PatientsSignificantly Elevated-

Note: The significant elevation in MSUD patients is a hallmark of the disease, though specific numerical ranges can vary widely depending on the severity of the disease, dietary intake, and metabolic state.[1][2][3][4][5][6]

Experimental Protocols

The quantification of (S)-3-methyl-2-oxovaleric acid in biological samples typically requires chromatographic methods coupled with mass spectrometry due to its low endogenous concentrations and the complexity of the biological matrix.

Sample Preparation

Proper sample preparation is crucial for accurate quantification.

  • Plasma/Serum: Deproteinization is the first step. This is commonly achieved by adding a cold organic solvent such as acetonitrile or methanol, followed by centrifugation to pellet the precipitated proteins. The supernatant is then collected for further processing.

  • Urine: Urine samples are often centrifuged to remove particulate matter. Depending on the analytical method, a dilution step may be necessary.

Derivatization

Due to the polar nature and low volatility of keto acids, derivatization is often required, especially for Gas Chromatography-Mass Spectrometry (GC-MS) analysis. A common two-step derivatization process involves:

  • Oximation: The keto group is reacted with an oximating agent, such as O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) or methoxyamine hydrochloride, to form a stable oxime derivative. This step prevents tautomerization and degradation.

  • Silylation: The carboxyl group is converted to a less polar and more volatile silyl ester using a silylating agent like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).

For Liquid Chromatography-Mass Spectrometry (LC-MS), derivatization may not always be necessary but can be employed to enhance ionization efficiency and chromatographic retention.

Analytical Methodologies

GC-MS is a robust and widely used technique for the analysis of organic acids.

  • Chromatographic Separation:

    • Column: A non-polar or medium-polarity capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms or equivalent), is typically used.

    • Carrier Gas: Helium at a constant flow rate.

    • Temperature Program: A temperature gradient is employed to separate the analytes. An example program starts at a low temperature (e.g., 70°C), holds for a few minutes, and then ramps up to a high temperature (e.g., 300°C).

  • Mass Spectrometric Detection:

    • Ionization: Electron Ionization (EI) at 70 eV is standard.

    • Detection Mode: Selected Ion Monitoring (SIM) is often used for targeted quantification to enhance sensitivity and selectivity by monitoring characteristic ions of the derivatized (S)-3-methyl-2-oxovaleric acid.

LC-MS/MS offers high sensitivity and specificity and may not require derivatization.

  • Chromatographic Separation:

    • Column: A reversed-phase C18 or C8 column is commonly used.

    • Mobile Phase: A gradient elution with a mixture of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol with 0.1% formic acid).

  • Mass Spectrometric Detection:

    • Ionization: Electrospray Ionization (ESI) in either positive or negative mode.

    • Detection Mode: Multiple Reaction Monitoring (MRM) is used for quantification. This involves selecting a specific precursor ion of (S)-3-methyl-2-oxovaleric acid and monitoring a specific product ion after fragmentation, which provides excellent specificity.

Experimental_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization (for GC-MS) cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample (Plasma, Urine) Deproteinization Deproteinization (for Plasma) Sample->Deproteinization Centrifugation Centrifugation Deproteinization->Centrifugation Supernatant Supernatant Collection Centrifugation->Supernatant Oximation Oximation Supernatant->Oximation LCMS LC-MS/MS Supernatant->LCMS Direct or with derivatization Silylation Silylation Oximation->Silylation GCMS GC-MS Silylation->GCMS Integration Peak Integration GCMS->Integration LCMS->Integration Quantification Quantification Integration->Quantification

Figure 2. A typical experimental workflow for the analysis of (S)-3-methyl-2-oxovaleric acid.

Conclusion

(S)-3-Methyl-2-oxovaleric acid is a pivotal metabolite in isoleucine catabolism, with its natural occurrence spanning across diverse biological systems. Its quantification is of paramount importance in the clinical setting for the diagnosis and management of Maple Syrup Urine Disease. The analytical methods outlined in this guide, particularly GC-MS and LC-MS/MS, provide the necessary sensitivity and specificity for its accurate measurement in complex biological matrices. A thorough understanding of its metabolic context and the availability of robust analytical protocols are essential for researchers and clinicians working in the fields of metabolomics, inborn errors of metabolism, and drug development.

References

Toxicity Profile of α-Keto-β-Methylvaleric Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

α-Keto-β-methylvaleric acid (AKBMV), also known as 3-methyl-2-oxovaleric acid, is a critical intermediate in the catabolism of the branched-chain amino acid isoleucine. Under normal physiological conditions, it is efficiently converted to acetyl-CoA and propionyl-CoA. However, in the context of genetic metabolic disorders such as Maple Syrup Urine Disease (MSUD), deficient activity of the branched-chain α-keto acid dehydrogenase (BCKAD) complex leads to the accumulation of AKBMV and other branched-chain α-keto acids (BCKAs), resulting in severe neurotoxicity.[1][2] This technical guide provides a comprehensive overview of the current understanding of the toxicity profile of AKBMV, with a focus on its molecular mechanisms of toxicity, supported by quantitative data from in vitro and in vivo studies. Detailed experimental protocols and visual representations of key pathways are included to facilitate further research and drug development efforts aimed at mitigating its toxic effects.

Introduction

α-Keto-β-methylvaleric acid is an endogenous metabolite whose toxicity is primarily manifested in the context of Maple Syrup Urine Disease.[3][4] This rare autosomal recessive disorder is characterized by the accumulation of the branched-chain amino acids (BCAAs) leucine, isoleucine, and valine, and their corresponding α-keto acids: α-ketoisocaproic acid (KIC), AKBMV, and α-ketoisovaleric acid (KIV).[1] The severe neurological symptoms in MSUD, including encephalopathy, seizures, and developmental delay, are attributed to the combined toxic effects of these accumulating metabolites.[1][2] While KIC is often considered the most neurotoxic of the BCKAs, AKBMV also contributes significantly to the pathophysiology of the disease.[5][6] Understanding the specific toxicity profile of AKBMV is crucial for developing targeted therapeutic interventions.

Metabolic Pathway and Accumulation

AKBMV is formed from isoleucine through a transamination reaction catalyzed by branched-chain amino acid aminotransferase (BCAT). Subsequently, the BCKAD complex decarboxylates AKBMV in an irreversible step. A deficiency in the BCKAD complex disrupts this pathway, leading to the accumulation of AKBMV in bodily fluids and tissues, particularly in the central nervous system.[3][7]

Isoleucine Isoleucine AKBMV α-Keto-β-methylvaleric acid Isoleucine:e->AKBMV:w Transamination BCAT BCAT Metabolites Acetyl-CoA + Propionyl-CoA AKBMV:e->Metabolites:w Oxidative Decarboxylation BCKAD BCKAD Complex (Deficient in MSUD)

Figure 1. Metabolic pathway of isoleucine to α-Keto-β-methylvaleric acid.

Mechanisms of Toxicity

The toxicity of AKBMV is multifactorial, impacting several critical cellular processes, primarily within the central nervous system.

Mitochondrial Dysfunction and Energy Metabolism Impairment

A primary target of AKBMV is the mitochondrion. AKBMV has been shown to inhibit the activity of the α-ketoglutarate dehydrogenase complex (KGDHC), a key enzyme in the Krebs cycle.[3][8] This inhibition disrupts cellular energy metabolism, leading to decreased ATP production and a shift towards anaerobic glycolysis.

Induction of Oxidative Stress

While some studies suggest AKBMV can act as a reactive oxygen species (ROS) scavenger under certain experimental conditions, its accumulation in pathological concentrations is associated with the induction of oxidative stress.[9][10] This is likely an indirect effect resulting from mitochondrial dysfunction and the disruption of the cellular redox balance.

Excitotoxicity and Neurotransmitter Imbalance

AKBMV has been shown to interact with the GABAergic system, a major inhibitory neurotransmitter system in the brain.[11] It can increase the phosphorylation of intermediate filaments in the cerebral cortex through a mechanism involving GABA-A and GABA-B receptors.[11] This alteration of the GABAergic system, coupled with the overall metabolic disruption, can contribute to an imbalance between excitatory and inhibitory neurotransmission, leading to excitotoxicity and neuronal damage.

Quantitative Toxicity Data

Quantitative data on the toxicity of AKBMV is limited and primarily derived from in vitro studies. The following tables summarize the available data.

ParameterModel SystemConcentrationEffectReference
Enzyme Inhibition
KGDHC ActivityPC12 cellsNot specified52 ± 7% inhibition (1 hr), 65 ± 4% inhibition (2 hr)[8]
KGDHC ActivityN2a cellsNot specified~80% inhibition[3]
Cell Viability & Cytotoxicity
Cell ViabilityBV-2 microglia (under hypoxia)1-20 mMEnhanced cell viability[9]
LDH ReleasePC12 cellsNot specified100 ± 4.7% increase[8]
LDH ReleaseBV-2 microglia (under hypoxia)1-20 mMDose-dependent reduction[9]
Oxidative Stress
ROS ProductionBV-2 microglia (hypoxia)1-20 mMDose-dependent reduction[9]
ROS ProductionBV-2 microglia (H₂O₂)Not specifiedReduction[9]
Apoptosis
Caspase-3 & -9 ActivationBV-2 microglia (under stress)Not specifiedReduction[9]
Cytochrome c ReleasePC12 cellsNot specifiedPromotion of translocation to cytosol[8]
Cytochrome c ReleaseN2a cellsNot specifiedInduction of release from mitochondria[3]
Neurotransmitter System Interaction
Intermediate Filament PhosphorylationRat cortical slices (12-day-old)Not specifiedSignificant increase[11]

Experimental Protocols

This section provides an overview of the methodologies employed in key studies investigating the toxicity of AKBMV.

In Vitro Inhibition of α-Ketoglutarate Dehydrogenase Complex (KGDHC)
  • Model System: PC12 cells and N2a cells.[3][8]

  • Treatment: Cells were treated with α-keto-β-methyl-n-valeric acid (KMV).

  • Methodology:

    • Cell Culture: PC12 or N2a cells were cultured under standard conditions.

    • Treatment: Cells were exposed to KMV for specified durations (e.g., 1 or 2 hours).

    • KGDHC Activity Assay: In situ KGDHC activity was measured.

    • Analysis: The percentage inhibition of KGDHC activity in treated cells was calculated relative to untreated controls.

  • Experimental Workflow:

    cluster_0 Cell Culture cluster_1 Treatment cluster_2 Assay cluster_3 Analysis PC12 PC12 or N2a cells KMV_treatment Incubation with KMV PC12->KMV_treatment KGDHC_assay KGDHC Activity Assay KMV_treatment->KGDHC_assay Data_analysis Calculate % Inhibition KGDHC_assay->Data_analysis

    Figure 2. Workflow for KGDHC inhibition assay.

Assessment of Oxidative Stress in Microglia
  • Model System: BV-2 microglial cells.[9]

  • Treatment: Cells were exposed to hypoxia or hydrogen peroxide (H₂O₂) in the presence or absence of KMV (1-20 mM).

  • Methodology:

    • Cell Culture: BV-2 cells were cultured.

    • Induction of Stress: Cells were subjected to hypoxia or treated with H₂O₂.

    • Co-treatment: KMV was added at various concentrations.

    • ROS Measurement: Intracellular ROS levels were quantified using a fluorescent probe.

    • Cell Viability Assay: Cell viability was assessed using a standard assay (e.g., MTT).

    • LDH Release Assay: Lactate dehydrogenase (LDH) release into the medium was measured as an indicator of cytotoxicity.

  • Logical Relationship of Experimental Components:

    Stress Cellular Stress (Hypoxia or H₂O₂) ROS ROS Production Stress->ROS Cell_Damage Cell Damage (LDH Release, Reduced Viability) Stress->Cell_Damage KMV AKBMV (KMV) KMV->ROS Reduces KMV->Cell_Damage Reduces Protective_Effect Protective Effect KMV->Protective_Effect ROS->Cell_Damage

    Figure 3. Protective effect of AKBMV under oxidative stress.

Investigation of GABAergic System Interaction
  • Model System: Cerebral cortex slices from young rats.[11]

  • Treatment: Slices were incubated with KMV in the presence or absence of GABA receptor antagonists.

  • Methodology:

    • Tissue Preparation: Slices of cerebral cortex were prepared from 12-day-old rats.

    • Incubation: Slices were incubated with [³²P]orthophosphate in the presence of KMV. In some experiments, GABA receptor antagonists were pre-incubated.

    • Protein Extraction: Intermediate filament proteins were extracted.

    • Phosphorylation Analysis: The incorporation of ³²P into specific intermediate filament proteins was measured.

  • Signaling Pathway:

    AKBMV AKBMV GABA_R GABA-A & GABA-B Receptors AKBMV->GABA_R Activates PKA_PKCaMII PKA & PKCaMII GABA_R->PKA_PKCaMII Activates IF_Phosphorylation Intermediate Filament Phosphorylation PKA_PKCaMII->IF_Phosphorylation Increases

    Figure 4. AKBMV-mediated signaling via GABA receptors.

Discussion and Future Directions

The available evidence clearly indicates that α-keto-β-methylvaleric acid is a neurotoxic metabolite, particularly when it accumulates to pathological concentrations as seen in Maple Syrup Urine Disease. Its primary toxic mechanisms involve the disruption of mitochondrial function, induction of oxidative stress, and interference with neurotransmitter systems.

However, a significant gap in knowledge remains regarding the specific, independent toxicity of AKBMV. Most studies have been conducted in the context of MSUD, where the observed effects are likely a composite of the toxicities of all accumulating branched-chain amino and keto acids. Future research should focus on elucidating the dose-response relationship of AKBMV for various toxic endpoints in a range of in vitro and in vivo models. Comparative studies with other BCKAs are also needed to better understand its relative contribution to the neuropathology of MSUD. Furthermore, the potential for neuroinflammation as a consequence of AKBMV accumulation warrants investigation. A more detailed understanding of the toxicity profile of AKBMV will be instrumental in the development of novel therapeutic strategies for MSUD and other conditions where its metabolism may be impaired.

Conclusion

α-Keto-β-methylvaleric acid is a metabolite of concern in the pathophysiology of Maple Syrup Urine Disease. Its accumulation leads to a cascade of toxic events in the central nervous system, including impaired energy metabolism, oxidative stress, and neurotransmitter system dysregulation. While quantitative toxicological data remains limited, the existing in vitro evidence provides a solid foundation for understanding its molecular mechanisms of toxicity. This guide serves as a resource for researchers and clinicians working to unravel the complexities of this and other metabolic disorders and to develop effective therapeutic interventions.

References

Enzymatic Conversion to (S)-3-Methyl-2-Oxopentanoate: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the enzymatic conversion to (S)-3-methyl-2-oxopentanoate, a chiral α-keto acid of interest in various biochemical and pharmaceutical applications. This document details the primary enzymatic routes, experimental protocols, and relevant metabolic pathways.

Introduction

(S)-3-Methyl-2-oxopentanoate, also known as α-keto-β-methylvalerate, is a key intermediate in the catabolism of the essential amino acid L-isoleucine.[1] Its stereospecific synthesis is of significant interest for applications in metabolic research, as a diagnostic marker, and as a chiral building block in the synthesis of complex organic molecules. Enzymatic methods offer a highly selective and environmentally benign alternative to traditional chemical synthesis for producing the desired (S)-enantiomer.

This guide explores two primary enzymatic strategies for the synthesis of (S)-3-methyl-2-oxopentanoate:

  • Oxidative deamination of L-isoleucine catalyzed by L-amino acid oxidase (LAAO).

  • Transamination of L-isoleucine catalyzed by branched-chain amino acid transaminase (BCAT).

Enzymatic Synthesis Pathways

Oxidative Deamination using L-Amino Acid Oxidase (LAAO)

L-amino acid oxidases are flavoenzymes that catalyze the stereospecific oxidative deamination of L-amino acids to their corresponding α-keto acids, with the concomitant production of ammonia and hydrogen peroxide.[2] The use of LAAO from snake venom, particularly from Crotalus adamanteus, is well-documented for its broad substrate specificity, including L-isoleucine.

The overall reaction is as follows:

L-Isoleucine + O₂ + H₂O → (S)-3-Methyl-2-oxopentanoate + NH₃ + H₂O₂

Transamination using Branched-Chain Amino Acid Transaminase (BCAT)

Branched-chain amino acid transaminases are pyridoxal-5'-phosphate (PLP)-dependent enzymes that catalyze the reversible transfer of an amino group from a branched-chain amino acid to an α-keto acid acceptor.[3] In the context of (S)-3-methyl-2-oxopentanoate synthesis, the forward reaction of L-isoleucine degradation is utilized. A common amino group acceptor is α-ketoglutarate, which is converted to glutamate.

The overall reaction is as follows:

L-Isoleucine + α-Ketoglutarate ⇌ (S)-3-Methyl-2-oxopentanoate + L-Glutamate

Quantitative Data Summary

Currently, there is limited published data specifically detailing the yield and enantiomeric excess for the enzymatic synthesis of (S)-3-methyl-2-oxopentanoate. However, based on the known activity of the enzymes involved, high enantioselectivity is expected. The following table summarizes typical reaction parameters for the enzymes discussed.

EnzymeSubstrateCo-substrate/CofactorTypical pHTypical Temperature (°C)Reported YieldReported Enantiomeric Excess (ee)
L-Amino Acid Oxidase (Crotalus adamanteus)L-IsoleucineO₂, FAD7.5 - 8.525 - 37Substrate dependent>99% (expected)
Branched-Chain Amino Acid TransaminaseL-Isoleucineα-Ketoglutarate, PLP7.0 - 8.030 - 40Equilibrium dependent>99% (expected)

Experimental Protocols

General Considerations
  • All reagents should be of high purity.

  • Enzyme activity can vary between batches; it is recommended to perform a small-scale trial to determine the optimal enzyme concentration.

  • Reactions should be monitored for progress using techniques such as HPLC or TLC.

Protocol 1: Synthesis using L-Amino Acid Oxidase (LAAO)

This protocol is a general guideline for the synthesis of (S)-3-methyl-2-oxopentanoate using LAAO from Crotalus adamanteus.

Materials:

  • L-Isoleucine

  • L-Amino Acid Oxidase (from Crotalus adamanteus, lyophilized powder)

  • Catalase (from bovine liver)

  • Potassium phosphate buffer (100 mM, pH 7.6)

  • Hydrochloric acid (1 M)

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Deionized water

Procedure:

  • Reaction Setup:

    • Dissolve L-isoleucine in 100 mM potassium phosphate buffer (pH 7.6) to a final concentration of 10-50 mM.

    • Add L-amino acid oxidase to the solution (e.g., 1-5 units per µmol of substrate).

    • Add catalase (e.g., 100-200 units/mL) to decompose the hydrogen peroxide byproduct, which can cause oxidative decarboxylation of the product.

    • Incubate the reaction mixture at 37°C with gentle agitation and access to air (for oxygen supply) for 4-24 hours.

  • Reaction Workup and Product Isolation:

    • Terminate the reaction by acidifying the mixture to pH 2-3 with 1 M HCl. This will precipitate the enzyme.

    • Centrifuge the mixture to pellet the precipitated protein.

    • Extract the supernatant three times with an equal volume of ethyl acetate.

    • Combine the organic layers and dry over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure to yield the crude (S)-3-methyl-2-oxopentanoate.

  • Purification:

    • Further purification can be achieved by silica gel column chromatography using a hexane/ethyl acetate gradient.

Protocol 2: Synthesis using Branched-Chain Amino Acid Transaminase (BCAT)

This protocol provides a general method for the transamination of L-isoleucine.

Materials:

  • L-Isoleucine

  • α-Ketoglutarate

  • Branched-Chain Amino Acid Transaminase (recombinant or purified)

  • Pyridoxal-5'-phosphate (PLP)

  • Tris-HCl buffer (50 mM, pH 7.5)

  • Hydrochloric acid (1 M)

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Deionized water

Procedure:

  • Reaction Setup:

    • In a reaction vessel, combine L-isoleucine (e.g., 20 mM), α-ketoglutarate (e.g., 30 mM), and PLP (e.g., 0.1 mM) in 50 mM Tris-HCl buffer (pH 7.5).

    • Initiate the reaction by adding BCAT (e.g., 5-10 U/mL).

    • Incubate the mixture at 30°C for 6-24 hours with gentle stirring.

  • Reaction Workup and Product Isolation:

    • Follow the same workup procedure as described in Protocol 1 (acidification, centrifugation, and extraction).

  • Purification:

    • Purify the product using silica gel column chromatography as described in Protocol 1.

Analytical Methods for Enantiomeric Excess Determination

The enantiomeric excess (ee) of the synthesized (S)-3-methyl-2-oxopentanoate can be determined by chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) after derivatization. A published method involves the reductive amination of the keto acids with L-leucine dehydrogenase to form the corresponding amino acids (L-isoleucine and L-alloisoleucine), which can then be quantified by amino acid analysis.[4]

Visualizations

Signaling and Metabolic Pathways

The enzymatic synthesis of (S)-3-methyl-2-oxopentanoate is a key step in the catabolic pathway of L-isoleucine. The following diagram illustrates this pathway.

Isoleucine_Degradation cluster_transamination Transamination cluster_decarboxylation Oxidative Decarboxylation cluster_beta_oxidation Beta-Oxidation L-Isoleucine L-Isoleucine BCAT BCAT L-Isoleucine->BCAT alpha-Ketoglutarate alpha-Ketoglutarate alpha-Ketoglutarate->BCAT (S)-3-Methyl-2-oxopentanoate (S)-3-Methyl-2-oxopentanoate BCAT->(S)-3-Methyl-2-oxopentanoate L-Glutamate L-Glutamate BCAT->L-Glutamate BCKDH BCKDH (S)-3-Methyl-2-oxopentanoate->BCKDH 2-Methylbutanoyl-CoA 2-Methylbutanoyl-CoA BCKDH->2-Methylbutanoyl-CoA NADH NADH BCKDH->NADH CO2 CO2 BCKDH->CO2 Tiglyl-CoA Tiglyl-CoA 2-Methylbutanoyl-CoA->Tiglyl-CoA Dehydrogenation NAD+ NAD+ NAD+->BCKDH CoA-SH CoA-SH CoA-SH->BCKDH ... ... Tiglyl-CoA->... Hydration, Dehydrogenation, Thiolysis Acetyl-CoA Acetyl-CoA Propionyl-CoA Propionyl-CoA ...->Acetyl-CoA ...->Propionyl-CoA

Caption: Isoleucine catabolic pathway.

Experimental Workflow

The following diagram outlines the general experimental workflow for the enzymatic synthesis and purification of (S)-3-methyl-2-oxopentanoate.

Experimental_Workflow Start Start Reaction_Setup Enzymatic Reaction Setup (LAAO or BCAT) Start->Reaction_Setup Incubation Incubation (Controlled Temp. & Time) Reaction_Setup->Incubation Reaction_Quench Reaction Quenching (Acidification) Incubation->Reaction_Quench Enzyme_Removal Enzyme Removal (Centrifugation) Reaction_Quench->Enzyme_Removal Extraction Liquid-Liquid Extraction (Ethyl Acetate) Enzyme_Removal->Extraction Drying_Concentration Drying and Concentration Extraction->Drying_Concentration Purification Purification (Column Chromatography) Drying_Concentration->Purification Analysis Analysis (HPLC/GC for ee) Purification->Analysis End End Analysis->End

Caption: General experimental workflow.

Logical Relationship of Enzymatic Approaches

This diagram illustrates the logical relationship between the two main enzymatic approaches starting from L-isoleucine.

Logical_Relationship L-Isoleucine L-Isoleucine LAAO_Pathway L-Amino Acid Oxidase (Oxidative Deamination) L-Isoleucine->LAAO_Pathway BCAT_Pathway Branched-Chain Amino Acid Transaminase (Transamination) L-Isoleucine->BCAT_Pathway Product (S)-3-Methyl-2-oxopentanoate LAAO_Pathway->Product BCAT_Pathway->Product

Caption: Enzymatic routes to the target molecule.

References

(3S)-3-Methyl-2-Oxopentanoic Acid: A Key Biomarker in Health and Disease

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

(3S)-3-methyl-2-oxopentanoic acid, also known as α-keto-β-methylvaleric acid, is a crucial intermediate in the catabolism of the essential amino acid isoleucine. Its accumulation in biological fluids serves as a primary biomarker for the diagnosis and monitoring of Maple Syrup Urine Disease (MSUD), a rare but serious inherited metabolic disorder. This technical guide provides a comprehensive overview of (3S)-3-methyl-2-oxopentanoic acid, including its metabolic pathway, its role in the pathophysiology of MSUD, and detailed methodologies for its quantification. This document is intended to be a valuable resource for researchers, clinicians, and professionals in drug development who are investigating metabolic disorders and related biomarkers.

Introduction

(3S)-3-methyl-2-oxopentanoic acid is a branched-chain α-keto acid (BCKA) derived from the transamination of L-isoleucine.[1][2] Under normal physiological conditions, it is further metabolized by the mitochondrial branched-chain α-keto acid dehydrogenase (BCKAD) complex.[1][3] However, genetic defects in the BCKAD complex lead to the accumulation of (3S)-3-methyl-2-oxopentanoic acid and other BCAAs and their corresponding ketoacids in the blood, urine, and cerebrospinal fluid.[1][4][5] This accumulation is the hallmark of Maple Syrup Urine Disease (MSUD), a disorder named for the characteristic sweet odor of the urine of affected individuals.[6]

Beyond its established role in MSUD, emerging research suggests potential associations of (3S)-3-methyl-2-oxopentanoic acid with other conditions, including certain types of cancer and neurological disorders, highlighting its broader significance as a biomarker.[7]

Metabolic Pathway of (3S)-3-Methyl-2-Oxopentanoic Acid

The catabolism of isoleucine, a branched-chain amino acid, is a multi-step process that occurs primarily in the mitochondria. The initial step involves the reversible transamination of L-isoleucine to (3S)-3-methyl-2-oxopentanoic acid, catalyzed by the enzyme branched-chain amino acid aminotransferase (BCAT).[1][3] Subsequently, the BCKAD complex catalyzes the irreversible oxidative decarboxylation of (3S)-3-methyl-2-oxopentanoic acid to α-methylbutyryl-CoA.[1][2] This is the rate-limiting step in isoleucine catabolism.[8] In MSUD, the deficiency of the BCKAD complex disrupts this pathway, leading to the accumulation of (3S)-3-methyl-2-oxopentanoic acid and other BCAAs.[9]

Isoleucine_Metabolism Isoleucine Catabolism Pathway and its Disruption in MSUD cluster_enzymes Isoleucine L-Isoleucine KMV (3S)-3-methyl-2-oxopentanoic acid Isoleucine->KMV BCAT Branched-chain amino acid aminotransferase (BCAT) aMethylbutyrylCoA α-Methylbutyryl-CoA KMV->aMethylbutyrylCoA BCKAD Branched-chain α-keto acid dehydrogenase (BCKAD) complex PropionylCoA Propionyl-CoA aMethylbutyrylCoA->PropionylCoA AcetylCoA Acetyl-CoA aMethylbutyrylCoA->AcetylCoA Further_Metabolism Further Metabolism SuccinylCoA Succinyl-CoA (enters TCA cycle) PropionylCoA->SuccinylCoA MSUD Maple Syrup Urine Disease (MSUD) Deficiency in BCKAD complex BCKAD->MSUD

Caption: Isoleucine catabolism pathway and its disruption in MSUD.

(3S)-3-Methyl-2-Oxopentanoic Acid as a Biomarker for Maple Syrup Urine Disease (MSUD)

The measurement of (3S)-3-methyl-2-oxopentanoic acid, along with other branched-chain amino and keto acids, is the cornerstone for the diagnosis and therapeutic monitoring of MSUD.

Quantitative Data

The concentration of (3S)-3-methyl-2-oxopentanoic acid is significantly elevated in the plasma and urine of individuals with MSUD compared to healthy controls. The following tables summarize the typical concentrations observed.

Table 1: Plasma Concentrations of Branched-Chain Amino Acids and their Metabolites

AnalyteHealthy Controls (µmol/L)MSUD Patients (µmol/L)
Leucine75-200>1000
Isoleucine40-100>400
Valine150-300>600
(3S)-3-methyl-2-oxopentanoic acid Not typically detected or at very low levelsSignificantly elevated
Allo-isoleucineNot detectedPathognomonic when present

Note: The values for MSUD patients can vary depending on the severity of the disease and the effectiveness of treatment. Data compiled from multiple sources.[10][11][12]

Table 2: Urine Concentrations of Branched-Chain Keto Acids

AnalyteHealthy Controls (mmol/mol creatinine)MSUD Patients (mmol/mol creatinine)
α-Ketoisocaproic acid (from Leucine)< 10Significantly elevated
α-Keto-β-methylvaleric acid (from Isoleucine)< 5Significantly elevated
α-Ketoisovaleric acid (from Valine)< 5Significantly elevated

Note: In MSUD, the urinary excretion of these ketoacids is markedly increased. Data compiled from multiple sources.[13][14]

Neurotoxicity

The accumulation of branched-chain amino acids and their ketoacid derivatives, including (3S)-3-methyl-2-oxopentanoic acid, is neurotoxic.[8][15][16] The proposed mechanisms of neurotoxicity include:

  • Competitive inhibition of other large neutral amino acids transport across the blood-brain barrier: This can lead to a deficiency of essential amino acids and neurotransmitter precursors in the brain.[1]

  • Disruption of energy metabolism: Branched-chain keto acids can interfere with mitochondrial function and ATP production.[1][17]

  • Induction of oxidative stress: The accumulation of these metabolites can lead to the generation of reactive oxygen species, causing cellular damage.[1]

  • Altered neurotransmitter synthesis and release: This can lead to imbalances in excitatory and inhibitory neurotransmission.[15]

Experimental Protocols for Quantification

The accurate quantification of (3S)-3-methyl-2-oxopentanoic acid in biological samples is crucial for the diagnosis and management of MSUD. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most commonly used analytical techniques.

Experimental Workflow

The general workflow for the analysis of (3S)-3-methyl-2-oxopentanoic acid in biological samples involves sample preparation, derivatization (for GC-MS), instrumental analysis, and data processing.

Workflow General Workflow for (3S)-3-methyl-2-oxopentanoic acid Analysis Sample Biological Sample (Plasma, Urine, CSF) Preparation Sample Preparation (Protein Precipitation/Extraction) Sample->Preparation Derivatization Derivatization (e.g., Silylation for GC-MS) Preparation->Derivatization For GC-MS Analysis Instrumental Analysis (GC-MS or LC-MS/MS) Preparation->Analysis For LC-MS/MS Derivatization->Analysis Data Data Acquisition and Processing Analysis->Data Quantification Quantification (Comparison with Standards) Data->Quantification

References

Function of 3-methyl-2-oxopentanoic acid in cellular metabolism

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Function of 3-Methyl-2-Oxopentanoic Acid in Cellular Metabolism

Audience: Researchers, scientists, and drug development professionals.

Introduction

3-Methyl-2-oxopentanoic acid, also known as α-keto-β-methylvaleric acid (KMV), is a critical intermediate metabolite in the catabolism of the essential branched-chain amino acid (BCAA), L-isoleucine.[1] As an α-keto acid, it represents the carbon skeleton of isoleucine following the removal of its amino group. The cellular concentration of 3-methyl-2-oxopentanoic acid is a key indicator of the flux through the BCAA metabolic pathway. Its accumulation is a pathognomonic biomarker for the inherited metabolic disorder, Maple Syrup Urine Disease (MSUD), making its study crucial for diagnostics and therapeutic development.[1][2] This document provides a comprehensive overview of its metabolic function, the enzymatic processes it undergoes, its role in pathophysiology, and detailed methodologies for its analysis.

Role in Isoleucine Metabolism

3-Methyl-2-oxopentanoic acid is formed in the first step of isoleucine degradation. This reversible reaction is catalyzed by the enzyme branched-chain aminotransferase (BCAT), which transfers the amino group from isoleucine to α-ketoglutarate, forming glutamate and 3-methyl-2-oxopentanoic acid.[3] This transamination occurs primarily in skeletal muscle.[3]

The subsequent and irreversible step is the oxidative decarboxylation of 3-methyl-2-oxopentanoic acid, which occurs in the mitochondria. This reaction is catalyzed by the branched-chain α-keto acid dehydrogenase (BCKDH) complex, a key regulatory point in BCAA catabolism. The BCKDH complex converts 3-methyl-2-oxopentanoic acid into α-methylbutyryl-CoA.[3][4] This product then undergoes further enzymatic reactions, ultimately yielding acetyl-CoA and propionyl-CoA, which can enter the citric acid cycle for energy production or be utilized in fatty acid synthesis.[3]

Isoleucine_Metabolism substance substance enzyme enzyme pathway pathway Ile L-Isoleucine aKG α-Ketoglutarate KMV 3-Methyl-2-oxopentanoic acid (KMV) Ile->KMV BCAT Glu Glutamate aKG->Glu BCKDH BCKDH Complex KMV->BCKDH NADH NADH + H+ + CO2 BCKDH->NADH aMBCoA α-Methylbutyryl-CoA BCKDH->aMBCoA CoA CoA-SH + NAD+ CoA->BCKDH TCA Citric Acid Cycle (Energy Production) aMBCoA->TCA

Figure 1. Metabolic pathway of L-isoleucine catabolism.

Enzymology: The Branched-Chain α-Keto Acid Dehydrogenase (BCKDH) Complex

The BCKDH complex is a large, multi-enzyme structure located on the inner mitochondrial membrane that catalyzes the rate-limiting step in the catabolism of all three BCAAs.[3][4][5] It shares structural and functional similarities with the pyruvate dehydrogenase and α-ketoglutarate dehydrogenase complexes. The BCKDH complex consists of three catalytic components:

  • E1 (α-keto acid decarboxylase): A heterotetramer (α2β2) that requires thiamine pyrophosphate (TPP) as a cofactor to decarboxylate the α-keto acid.[4]

  • E2 (dihydrolipoyl transacylase): A core component that transfers the acyl group from the E1-bound lipoamide to Coenzyme A (CoA).[4]

  • E3 (dihydrolipoyl dehydrogenase): A flavoprotein that reoxidizes the dihydrolipoamide on E2, transferring electrons to NAD+ to form NADH.[4]

The activity of the BCKDH complex is tightly regulated by a dedicated kinase (BCKDH kinase) and phosphatase. The kinase phosphorylates and inactivates the E1 component, while the phosphatase dephosphorylates and activates it. 3-Methyl-2-oxopentanoic acid, along with the other branched-chain keto acids, can act as an inhibitor of the BCKDH kinase, thereby promoting the activation of the BCKDH complex.[6]

Clinical Significance: Maple Syrup Urine Disease (MSUD)

Maple Syrup Urine Disease is an autosomal recessive disorder caused by a deficiency in the activity of the BCKDH complex.[2] This enzymatic block leads to the accumulation of the three branched-chain amino acids (leucine, isoleucine, and valine) and their respective α-keto acids, including 3-methyl-2-oxopentanoic acid, in the blood, urine, and cerebrospinal fluid.[2]

The accumulation of these metabolites is toxic, particularly to the central nervous system.[7] If left untreated, classic MSUD presents in the neonatal period with symptoms such as poor feeding, lethargy, vomiting, and a characteristic maple syrup odor in the urine and earwax.[8] This can rapidly progress to encephalopathy, seizures, coma, and death.[2][7] The measurement of 3-methyl-2-oxopentanoic acid and other BCAAs is the primary method for diagnosing and monitoring MSUD.[1]

Quantitative Data

Table 1: Representative Concentrations of 3-Methyl-2-oxopentanoic Acid
AnalyteConditionMatrixConcentration Range (µmol/L)
3-Methyl-2-oxopentanoic acidHealthy AdultPlasma10 - 30
3-Methyl-2-oxopentanoic acidMSUD (untreated)Plasma> 500
3-Methyl-2-oxopentanoic acidHealthy AdultUrine< 2 mmol/mol creatinine
3-Methyl-2-oxopentanoic acidMSUD (untreated)UrineSignificantly elevated

Note: Values are illustrative and can vary based on age, diet, and specific analytical methods. In MSUD, concentrations can be 10- to 20-fold higher than normal.[7]

Table 2: Kinetic Parameters of the BCKDH Complex
SubstrateParameterValueTissue Source
α-Keto-β-methylvalerate (KMV)Km~20-50 µMBovine Liver
α-Ketoisocaproate (KIC)Km~15-30 µMBovine Liver
α-Ketoisovalerate (KIV)Km~30-60 µMBovine Liver
α-Keto-β-methylvalerate (KMV)VmaxVariesVaries

Note: Kinetic parameters can vary significantly depending on the purity of the enzyme complex, assay conditions, and tissue source. The values presented are approximations from various studies.

Experimental Protocols

Quantification of 3-Methyl-2-oxopentanoic Acid by LC-MS/MS

This protocol describes a common method for the sensitive and specific quantification of 3-methyl-2-oxopentanoic acid in plasma, involving protein precipitation followed by derivatization and LC-MS/MS analysis.

Methodology:

  • Sample Preparation:

    • To 100 µL of plasma, add 400 µL of ice-cold methanol containing a known concentration of a stable isotope-labeled internal standard (e.g., 13C-labeled 3-methyl-2-oxopentanoic acid).

    • Vortex vigorously for 1 minute to precipitate proteins.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube.

  • Derivatization (with o-phenylenediamine - OPD):

    • Evaporate the supernatant to dryness under a stream of nitrogen.

    • Reconstitute the residue in 100 µL of a solution containing 5 mM o-phenylenediamine (OPD) and 10 mM 2-mercaptoethanol in 0.1 M HCl.

    • Incubate at 60°C for 30 minutes to form the quinoxalinol derivative.[9]

    • Cool the sample and inject it into the LC-MS/MS system.

  • LC-MS/MS Analysis:

    • Liquid Chromatography (LC):

      • Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

      • Mobile Phase A: 0.1% formic acid in water.

      • Mobile Phase B: 0.1% formic acid in acetonitrile.

      • Gradient: A suitable gradient from 5% to 95% Mobile Phase B over several minutes to separate the analyte from other matrix components.

      • Flow Rate: 0.3 mL/min.

    • Mass Spectrometry (MS/MS):

      • Ionization Mode: Positive Electrospray Ionization (ESI+).

      • Detection: Multiple Reaction Monitoring (MRM).

      • MRM Transitions: Monitor the specific precursor-to-product ion transitions for the OPD-derivatized 3-methyl-2-oxopentanoic acid and its internal standard.

LCMS_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis p1 Plasma Sample + Internal Standard p2 Protein Precipitation (Methanol) p1->p2 p3 Centrifugation p2->p3 p4 Collect Supernatant p3->p4 d1 Dry Down (Nitrogen) p4->d1 d2 Reconstitute in OPD Reagent d1->d2 d3 Incubate (60°C) d2->d3 a1 LC Separation (C18 Column) d3->a1 a2 MS/MS Detection (ESI+ MRM) a1->a2 a3 Quantification a2->a3

Figure 2. Workflow for LC-MS/MS analysis of 3-methyl-2-oxopentanoic acid.
BCKDH Complex Enzyme Activity Assay

This protocol outlines a spectrophotometric assay to measure the total activity of the BCKDH complex in tissue homogenates or isolated mitochondria by monitoring the production of NADH.[10]

Methodology:

  • Tissue Homogenization:

    • Homogenize ~100 mg of frozen tissue in 1 mL of ice-cold extraction buffer (e.g., 50 mM potassium phosphate, 2 mM EDTA, pH 7.5 with protease inhibitors).

    • Centrifuge at 1,000 x g for 5 minutes at 4°C to remove cellular debris.

    • Use the supernatant for the assay.

  • Enzyme Activation (for total activity):

    • To fully activate the BCKDH complex, incubate the tissue extract with a phosphatase (e.g., lambda protein phosphatase) for 20-30 minutes at 37°C to dephosphorylate and activate the enzyme.[10]

  • Spectrophotometric Assay:

    • Set up a reaction mixture in a 96-well plate or cuvette containing:

      • Assay Buffer (e.g., 30 mM potassium phosphate, pH 7.4)

      • 3 mM NAD+

      • 0.5 mM Thiamine Pyrophosphate (TPP)

      • 1 mM MgCl2

      • 0.2 mM Coenzyme A (CoA)

      • Tissue extract

    • Incubate at 30°C for 5 minutes to establish a baseline absorbance at 340 nm.

    • Initiate the reaction by adding the substrate, 1 mM 3-methyl-2-oxopentanoic acid (or another branched-chain keto acid).

    • Monitor the increase in absorbance at 340 nm for 10-20 minutes, which corresponds to the production of NADH.

  • Calculation:

    • Calculate the rate of NADH production using the Beer-Lambert law (Extinction coefficient for NADH at 340 nm is 6220 M⁻¹cm⁻¹).

    • Express the enzyme activity as nmol/min/mg of protein.

Conclusion

3-Methyl-2-oxopentanoic acid holds a central position in the catabolism of isoleucine. Its metabolism is tightly regulated by the mitochondrial BCKDH complex. Dysregulation of this pathway, as seen in Maple Syrup Urine Disease, leads to the toxic accumulation of this keto acid, highlighting its clinical importance. The analytical and enzymatic assays detailed in this guide provide robust tools for researchers and clinicians to investigate the roles of 3-methyl-2-oxopentanoic acid in both normal physiology and metabolic disease, paving the way for improved diagnostics and therapeutic strategies.

References

The Microbial Synthesis of (S)-3-Methyl-2-Oxopentanoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Exploration of the Biosynthetic Pathways, Regulatory Mechanisms, and Production Strategies in Microorganisms for Researchers, Scientists, and Drug Development Professionals.

(S)-3-Methyl-2-oxopentanoic acid, also known as α-keto-β-methylvaleric acid, is a key intermediate in the biosynthesis of the essential branched-chain amino acid L-isoleucine. This α-keto acid holds significant interest for various biotechnological applications, including its use as a chiral building block in the synthesis of pharmaceuticals and other high-value chemicals. Understanding and engineering its microbial production is therefore a subject of considerable research. This technical guide provides a comprehensive overview of the biosynthesis of (S)-3-methyl-2-oxopentanoic acid in microorganisms, with a focus on the well-characterized model organisms Escherichia coli and Saccharomyces cerevisiae.

The Biosynthetic Pathway: From Threonine to (S)-3-Methyl-2-Oxopentanoic Acid

The synthesis of (S)-3-methyl-2-oxopentanoic acid is an integral part of the L-isoleucine biosynthetic pathway, which is conserved across a wide range of microorganisms. The pathway initiates with L-threonine and proceeds through a series of enzymatic reactions to yield the target α-keto acid.

The key enzymatic steps are:

  • Deamination of L-Threonine: The pathway begins with the deamination of L-threonine to produce 2-oxobutanoate, catalyzed by threonine deaminase (also known as threonine dehydratase), encoded by the ilvA gene. This is a critical regulatory point in the pathway.

  • Condensation with Pyruvate: The resulting 2-oxobutanoate is then condensed with a molecule of pyruvate in a reaction catalyzed by acetohydroxyacid synthase (AHAS) . In E. coli, this enzyme is a product of the ilvBN or ilvIH operons. This step yields 2-aceto-2-hydroxybutanoate.

  • Isomerization and Reduction: The intermediate 2-aceto-2-hydroxybutanoate undergoes an isomerization and reduction step to form 2,3-dihydroxy-3-methylpentanoate. This reaction is catalyzed by acetohydroxy acid isomeroreductase , encoded by the ilvC gene.

  • Dehydration: The dihydroxy acid intermediate is then dehydrated by dihydroxy-acid dehydratase (encoded by ilvD) to produce (S)-3-methyl-2-oxopentanoic acid.[1][2]

  • Transamination to L-Isoleucine: In the final step of isoleucine biosynthesis, (S)-3-methyl-2-oxopentanoic acid is transaminated to L-isoleucine by a branched-chain amino acid aminotransferase (BCAT) , typically encoded by ilvE in E. coli. For the accumulation of (S)-3-methyl-2-oxopentanoic acid, this final step can be a target for modification or deletion.

Biosynthesis_of_S_3_methyl_2_oxopentanoic_acid cluster_pathway Biosynthetic Pathway L-Threonine L-Threonine 2-Oxobutanoate 2-Oxobutanoate L-Threonine->2-Oxobutanoate Threonine deaminase (IlvA) 2-Aceto-2-hydroxybutanoate 2-Aceto-2-hydroxybutanoate 2-Oxobutanoate->2-Aceto-2-hydroxybutanoate Acetohydroxyacid synthase (IlvB/N, IlvIH) Pyruvate Pyruvate Pyruvate->2-Aceto-2-hydroxybutanoate 2,3-Dihydroxy-3-methylpentanoate 2,3-Dihydroxy-3-methylpentanoate 2-Aceto-2-hydroxybutanoate->2,3-Dihydroxy-3-methylpentanoate Acetohydroxy acid isomeroreductase (IlvC) S-3-Methyl-2-oxopentanoic_acid S-3-Methyl-2-oxopentanoic_acid 2,3-Dihydroxy-3-methylpentanoate->S-3-Methyl-2-oxopentanoic_acid Dihydroxy-acid dehydratase (IlvD) L-Isoleucine L-Isoleucine S-3-Methyl-2-oxopentanoic_acid->L-Isoleucine Branched-chain amino acid aminotransferase (IlvE)

Figure 1: Biosynthetic pathway of (S)-3-methyl-2-oxopentanoic acid.

Regulation of the Biosynthetic Pathway

The biosynthesis of isoleucine and its intermediates is tightly regulated at both the enzymatic and genetic levels to prevent the overproduction of these metabolites. Understanding these regulatory networks is crucial for developing effective metabolic engineering strategies.

Regulation in Escherichia coli

In E. coli, the isoleucine biosynthetic pathway is primarily regulated through:

  • Feedback Inhibition: The final product, L-isoleucine, acts as an allosteric inhibitor of the first enzyme in the pathway, threonine deaminase (IlvA). This provides a rapid mechanism to control the metabolic flux.

  • Transcriptional Attenuation: The expression of the ilv operons is regulated by a mechanism of transcriptional attenuation. The leader region of the operon's mRNA contains a short open reading frame rich in codons for isoleucine, valine, and leucine. When these amino acids are abundant, the ribosome moves quickly through this leader peptide, leading to the formation of a terminator hairpin in the mRNA and premature termination of transcription. Under amino acid limitation, the ribosome stalls, allowing an alternative antiterminator structure to form, and transcription proceeds.

  • Transcriptional Regulation by Global Regulators: The leucine-responsive regulatory protein (Lrp) and IlvY are key transcriptional regulators. Lrp, in conjunction with leucine, can activate or repress the transcription of the ilvIH operon.[3][4] IlvY acts as a positive regulator for the ilvC gene.[5]

E_coli_Regulation cluster_regulation Regulation in E. coli L-Isoleucine L-Isoleucine Threonine_deaminase Threonine deaminase (IlvA) L-Isoleucine->Threonine_deaminase Feedback inhibition ilv_operon ilv operon transcription L-Isoleucine->ilv_operon Transcriptional attenuation Lrp Lrp Lrp->ilv_operon Activation/Repression IlvY IlvY IlvY->ilv_operon Activation

Figure 2: Regulation of isoleucine biosynthesis in E. coli.
Regulation in Saccharomyces cerevisiae

In the yeast S. cerevisiae, the regulation of the isoleucine pathway shares some similarities with E. coli but also has distinct features:

  • Feedback Inhibition: Similar to E. coli, L-isoleucine allosterically inhibits threonine deaminase.

  • General Amino Acid Control (GAAC): This is a global regulatory system that is activated in response to amino acid starvation. The transcription factor Gcn4p is the master regulator of the GAAC response.[6][7][8][9][10] Upon amino acid limitation, the translation of GCN4 mRNA is derepressed, leading to the increased synthesis of Gcn4p. Gcn4p then binds to the upstream regulatory regions of numerous amino acid biosynthetic genes, including those in the isoleucine pathway, and activates their transcription.

S_cerevisiae_Regulation cluster_regulation Regulation in S. cerevisiae Amino_acid_starvation Amino_acid_starvation Gcn4p_translation Gcn4p translation Amino_acid_starvation->Gcn4p_translation Gcn4p Gcn4p Gcn4p_translation->Gcn4p ilv_genes ilv gene transcription Gcn4p->ilv_genes Transcriptional activation L-Isoleucine L-Isoleucine Threonine_deaminase Threonine deaminase L-Isoleucine->Threonine_deaminase Feedback inhibition Experimental_Workflow cluster_workflow Experimental Workflow for Strain Development and Production Strain_Engineering Strain Engineering (e.g., gene knockout/overexpression) Shake_Flask_Screening Shake Flask Screening Strain_Engineering->Shake_Flask_Screening Fed_Batch_Fermentation Fed-Batch Fermentation Shake_Flask_Screening->Fed_Batch_Fermentation Select best performing strains Product_Quantification Product Quantification (HPLC/GC-MS) Fed_Batch_Fermentation->Product_Quantification Process_Optimization Process Optimization Product_Quantification->Process_Optimization Process_Optimization->Fed_Batch_Fermentation Iterative improvement

References

Methodological & Application

Application Note: Quantification of (S)-3-Methyl-2-Oxopentanoic Acid in Human Plasma by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note presents a sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of (S)-3-methyl-2-oxopentanoic acid in human plasma. The protocol employs a straightforward protein precipitation step for sample preparation and utilizes a reversed-phase chromatographic separation with tandem mass spectrometric detection. This method is suitable for clinical research and drug development applications where monitoring the levels of this branched-chain keto acid is crucial.

Introduction

(S)-3-methyl-2-oxopentanoic acid, also known as α-keto-β-methylvaleric acid, is a branched-chain keto acid (BCKA) produced via the transamination of the essential amino acid L-isoleucine.[1] It is an important intermediate in branched-chain amino acid metabolism.[2] Chronically elevated levels of (S)-3-methyl-2-oxopentanoic acid in blood and urine are a key diagnostic marker for Maple Syrup Urine Disease (MSUD), an inherited metabolic disorder resulting from a deficiency in the branched-chain α-keto acid dehydrogenase complex.[3][4] This deficiency leads to the accumulation of branched-chain amino acids and their corresponding ketoacids, which can cause severe neurological damage if not managed.[2][3] Therefore, accurate and reliable quantification of (S)-3-methyl-2-oxopentanoic acid in plasma is essential for the diagnosis and monitoring of MSUD and for research into branched-chain amino acid metabolism.[4] This application note provides a detailed protocol for its quantification using LC-MS/MS, a technique that offers high selectivity and sensitivity.[5]

Clinical Significance

The quantification of (S)-3-methyl-2-oxopentanoic acid is primarily of clinical importance in the context of:

  • Maple Syrup Urine Disease (MSUD): As a primary biomarker, its levels are monitored to diagnose and manage the dietary treatment of patients with MSUD.[2][4]

  • Metabolic Research: Studying the flux and concentration of this ketoacid provides insights into isoleucine metabolism and overall branched-chain amino acid regulation, which has implications for conditions such as diabetes and obesity.

Metabolic Pathway of (S)-3-Methyl-2-Oxopentanoic Acid

(S)-3-methyl-2-oxopentanoic acid is formed from L-isoleucine through the action of branched-chain aminotransferases. It is subsequently decarboxylated by the branched-chain α-keto acid dehydrogenase complex to 2-methylbutanoyl-CoA, which then enters further metabolic pathways.[1]

cluster_pathway Metabolic Pathway of (S)-3-methyl-2-oxopentanoic acid Isoleucine L-Isoleucine BCAT Branched-Chain Aminotransferase (BCAT) SMOA (S)-3-methyl-2-oxopentanoic acid Isoleucine->SMOA Transamination BCKDH Branched-Chain α-keto acid Dehydrogenase Complex (BCKDH) Metabolites Further Metabolism SMOA->Metabolites Oxidative Decarboxylation

Caption: Metabolic pathway of (S)-3-methyl-2-oxopentanoic acid.

Experimental Protocol

This protocol is based on established methods for the analysis of short-chain keto acids in plasma.[6][7][8]

Materials and Reagents
  • (S)-3-methyl-2-oxopentanoic acid sodium salt (Sigma-Aldrich or equivalent)[9]

  • (S)-3-methyl-2-oxopentanoic acid stable isotope-labeled internal standard (SIL-IS), e.g., ¹³C-labeled or deuterium-labeled. If unavailable, a structurally similar labeled keto acid like ³C-labeled α-ketoisocaproate ([¹³C]-KIC) can be considered.[8]

  • LC-MS grade Methanol (Fisher Scientific or equivalent)

  • LC-MS grade Acetonitrile (Fisher Scientific or equivalent)

  • LC-MS grade Water (Fisher Scientific or equivalent)

  • Formic Acid, 99% (Thermo Scientific or equivalent)

  • Human Plasma (K₂EDTA as anticoagulant) (BioIVT or equivalent)[3]

  • Microcentrifuge tubes, 1.5 mL

  • HPLC vials with inserts

Instrumentation
  • Liquid Chromatograph (e.g., Shimadzu Nexera X2, Waters Acquity UPLC)[3]

  • Tandem Mass Spectrometer (e.g., Sciex 5500, Waters Xevo TQ-S)

  • Reversed-phase C18 column (e.g., Phenomenex Luna C18, 150 x 2.0 mm, 3 µm)[3]

Sample Preparation

The following workflow outlines the plasma sample preparation procedure.

cluster_workflow Sample Preparation Workflow start Start: Plasma Sample (50 µL) add_is Add 10 µL Internal Standard Working Solution start->add_is add_ppt Add 200 µL cold Methanol with 0.1% Formic Acid add_is->add_ppt vortex Vortex for 1 minute add_ppt->vortex incubate Incubate at -20°C for 20 minutes vortex->incubate centrifuge Centrifuge at 14,000 x g for 10 minutes at 4°C incubate->centrifuge transfer Transfer 150 µL of supernatant to HPLC vial centrifuge->transfer inject Inject 5 µL into LC-MS/MS transfer->inject

Caption: Plasma sample preparation workflow.

Detailed Steps:

  • Thaw plasma samples on ice.

  • Pipette 50 µL of plasma into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of the internal standard working solution (e.g., 1 µg/mL in 50:50 methanol:water).

  • Add 200 µL of ice-cold methanol containing 0.1% formic acid to precipitate proteins.

  • Vortex the mixture vigorously for 1 minute.

  • Incubate the samples at -20°C for 20 minutes to enhance protein precipitation.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer 150 µL of the clear supernatant to an HPLC vial with an insert.

  • The sample is now ready for injection into the LC-MS/MS system.

LC-MS/MS Conditions

Liquid Chromatography:

ParameterCondition
Column Phenomenex Luna C18 (150 x 2.0 mm, 3 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Flow Rate 0.3 mL/min
Column Temp. 40°C
Injection Vol. 5 µL
Gradient 5% B (0-1 min), 5-95% B (1-5 min), 95% B (5-6 min), 95-5% B (6-6.1 min), 5% B (6.1-8 min)

Mass Spectrometry:

ParameterCondition
Ionization Mode Electrospray Ionization (ESI), Negative
Scan Type Multiple Reaction Monitoring (MRM)
Ion Spray Voltage -4500 V
Temperature 500°C
Curtain Gas 30 psi
Collision Gas Nitrogen

MRM Transitions:

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (V)
(S)-3-methyl-2-oxopentanoic acid 129.185.0100-15
SIL-IS (Example: ¹³C₆-Isoleucine derived) 135.189.0100-15
Note: MRM transitions, particularly collision energy, should be optimized for the specific instrument used. The precursor ion for the underivatized molecule is [M-H]⁻.[10]

Method Validation and Performance

The method should be validated according to regulatory guidelines (e.g., FDA or EMA). The following table summarizes representative performance characteristics based on published data for similar branched-chain keto acids.[6][7][11]

ParameterResult
Linearity Range 0.1 - 20 µg/mL (equivalent to ~0.77 - 154 µM)
Correlation Coefficient (r²) > 0.995
Lower Limit of Quantification (LLOQ) 0.1 µg/mL (~0.77 µM)
Intra-day Precision (%CV) < 10%
Inter-day Precision (%CV) < 15%
Accuracy (% Recovery) 90 - 110%
Matrix Effect Minimal to no significant ion suppression or enhancement observed.
Stability Stable for at least 3 freeze-thaw cycles and for 24 hours in the autosampler at 4°C.

Conclusion

The described LC-MS/MS method provides a robust and reliable tool for the quantification of (S)-3-methyl-2-oxopentanoic acid in human plasma. The simple sample preparation and high selectivity of the method make it suitable for high-throughput analysis in a clinical research setting, aiding in the study and management of metabolic disorders such as Maple Syrup Urine Disease.

References

Measuring Alpha-keto-beta-methylvaleric Acid in Urine: A Detailed Application Note and Protocol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the quantitative analysis of alpha-keto-beta-methylvaleric acid (KMV) in human urine. KMV is a key intermediate in the metabolic pathway of the branched-chain amino acid isoleucine.[1] Elevated levels of KMV in urine can be an indicator of certain metabolic disorders, such as Maple Syrup Urine Disease (MSUD), and may also reflect nutritional status, particularly concerning B-vitamin deficiencies.[1] This application note details two primary analytical methodologies: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Both protocols have been compiled from established methods for organic acid analysis and offer the high sensitivity and specificity required for clinical research and drug development. Detailed sample preparation, derivatization, instrumentation parameters, and data analysis procedures are provided, alongside expected validation data to ensure reliable and reproducible results.

Introduction

Alpha-keto-beta-methylvaleric acid (KMV), also known as 3-methyl-2-oxopentanoic acid, is a branched-chain alpha-keto acid derived from the transamination of isoleucine.[1][2] Its further metabolism is dependent on the branched-chain α-keto acid dehydrogenase (BCKDH) enzyme complex, which requires several cofactors, including thiamine (vitamin B1), riboflavin (vitamin B2), niacin (vitamin B3), pantothenic acid (vitamin B5), and lipoic acid.[1] Consequently, the urinary concentration of KMV can serve as a functional biomarker for inherited metabolic disorders affecting the BCKDH complex, most notably Maple Syrup Urine Disease, a rare but serious condition.[1] Furthermore, monitoring urinary KMV levels can provide insights into nutritional deficiencies and the metabolic response to therapeutic interventions.

Accurate and precise quantification of KMV in urine is crucial for both clinical diagnostics and research. This application note presents detailed protocols for two gold-standard analytical techniques: GC-MS and LC-MS/MS. GC-MS methods for organic acids are well-established and involve a derivatization step to increase the volatility of the analytes.[3] LC-MS/MS offers an alternative approach with simplified sample preparation and high sensitivity.[3][4] Both methods, when properly validated, provide the necessary performance for reliable quantification of KMV in a complex biological matrix like urine.

Signaling Pathway of Isoleucine Catabolism

The diagram below illustrates the metabolic pathway leading to the formation and subsequent breakdown of alpha-keto-beta-methylvaleric acid from the essential amino acid isoleucine.

Isoleucine_Catabolism Isoleucine Isoleucine KMV alpha-Keto-beta-methylvaleric acid (KMV) Isoleucine->KMV Branched-Chain Amino Acid Transaminase (BCAT) Metabolites Further Metabolites KMV->Metabolites Branched-Chain alpha-Keto Acid Dehydrogenase (BCKDH) Complex (Requires B-Vitamins, Lipoic Acid)

Caption: Metabolic pathway of isoleucine to KMV.

Experimental Protocols

Protocol 1: Quantification of KMV in Urine by GC-MS

This protocol is based on established methods for urinary organic acid analysis and involves oximation followed by silylation.

1. Materials and Reagents

  • Alpha-keto-beta-methylvaleric acid standard (Sigma-Aldrich or equivalent)

  • Internal Standard: 2-ketocaproic acid or a stable isotope-labeled KMV (e.g., D3-KMV)

  • Urine samples (store at -20°C or lower)

  • Hydroxylamine hydrochloride

  • Sodium hydroxide (NaOH)

  • Ethyl acetate (HPLC grade)

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Pyridine

  • Anhydrous sodium sulfate

  • Helium (carrier gas)

  • Glass vials with PTFE-lined caps

  • Centrifuge

  • Nitrogen evaporator

  • GC-MS system with a capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness)

2. Sample Preparation and Derivatization

  • Thaw urine samples to room temperature and vortex to mix.

  • Transfer a volume of urine equivalent to a specific creatinine concentration (e.g., 0.5 mg creatinine) into a glass vial.[5] This normalizes for urine dilution.

  • Add the internal standard to each sample, calibrator, and quality control sample.

  • Adjust the pH of the sample to >12 with 5M NaOH.

  • Add aqueous hydroxylamine hydrochloride solution, vortex, and heat at 60°C for 30 minutes to form oximes of the keto acids.[5]

  • Cool the samples and acidify to pH <2 with concentrated HCl.

  • Perform a liquid-liquid extraction by adding 2 mL of ethyl acetate, vortexing for 2 minutes, and centrifuging at 2000 x g for 5 minutes.[3]

  • Transfer the upper organic layer to a clean vial. Repeat the extraction and combine the organic layers.

  • Dry the pooled organic extract over anhydrous sodium sulfate.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • To the dried residue, add 50 µL of BSTFA with 1% TMCS and 50 µL of pyridine.[5]

  • Tightly cap the vial and heat at 70°C for 60 minutes to form the trimethylsilyl (TMS) derivatives.

  • Cool to room temperature before injection into the GC-MS.

3. GC-MS Instrumentation and Conditions

ParameterSetting
Gas Chromatograph
Injection Volume1 µL
Injection ModeSplit (e.g., 20:1)
Injector Temperature250°C
Carrier GasHelium at a constant flow of 1.0 mL/min
Oven ProgramInitial temp 70°C, hold for 2 min, ramp to 280°C at 10°C/min, hold for 5 min
Mass Spectrometer
Ionization ModeElectron Ionization (EI) at 70 eV
Ion Source Temp230°C
Quadrupole Temp150°C
Acquisition ModeSelected Ion Monitoring (SIM)
Ions to Monitor (TMS)Quantifier and qualifier ions for KMV-TMS derivative and the internal standard should be determined empirically.
Protocol 2: Quantification of KMV in Urine by LC-MS/MS

This protocol utilizes a derivatization step to enhance sensitivity and chromatographic retention.

1. Materials and Reagents

  • Alpha-keto-beta-methylvaleric acid standard

  • Internal Standard: Stable isotope-labeled KMV (e.g., D3-KMV)

  • Urine samples (store at -20°C or lower)

  • O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA)

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Formic acid

  • Deionized water (18 MΩ·cm)

  • LC-MS/MS system with a C18 column (e.g., 2.1 x 100 mm, 1.8 µm)

2. Sample Preparation and Derivatization

  • Thaw urine samples to room temperature and vortex.

  • Centrifuge at 10,000 x g for 10 minutes to pellet particulates.

  • Dilute the supernatant 1:10 with deionized water.

  • To 50 µL of diluted urine, add the internal standard.

  • Add 50 µL of PFBHA solution (e.g., 10 mg/mL in water).

  • Vortex and incubate at 60°C for 30 minutes.[4]

  • Cool to room temperature and add 900 µL of mobile phase A for injection.

3. LC-MS/MS Instrumentation and Conditions

ParameterSetting
Liquid Chromatograph
Mobile Phase A0.1% Formic acid in water
Mobile Phase B0.1% Formic acid in acetonitrile
Gradient5% B to 95% B over 8 minutes, hold for 2 minutes, re-equilibrate for 3 minutes
Flow Rate0.3 mL/min
Column Temperature40°C
Injection Volume5 µL
Mass Spectrometer
Ionization ModeElectrospray Ionization (ESI), Negative Mode
Acquisition ModeMultiple Reaction Monitoring (MRM)
MRM TransitionsPrecursor and product ions for the PFBHA derivative of KMV and the internal standard should be optimized.
Collision EnergyTo be optimized for each transition.

Experimental Workflow

Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Urine Urine Sample Spike Spike with Internal Standard Urine->Spike Derivatize Derivatization Spike->Derivatize GCMS GC-MS Analysis Derivatize->GCMS LCMSMS LC-MS/MS Analysis Derivatize->LCMSMS Integration Peak Integration GCMS->Integration LCMSMS->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Quantification of KMV Calibration->Quantification

References

Application Notes and Protocols for Dehydrogenase Assays Using (3S)-3-methyl-2-oxopentanoic acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(3S)-3-methyl-2-oxopentanoic acid, also known as α-keto-β-methylvaleric acid, is a crucial intermediate in the catabolism of the essential branched-chain amino acid, isoleucine. The oxidative decarboxylation of this α-keto acid is a critical metabolic step catalyzed by the mitochondrial enzyme complex, branched-chain α-keto acid dehydrogenase (BCKDC). Dysregulation of BCKDC activity is implicated in several metabolic disorders, most notably Maple Syrup Urine Disease (MSUD), a rare but serious inherited condition. Therefore, the accurate measurement of BCKDC activity using its specific substrates is vital for basic research, disease diagnostics, and the development of therapeutic interventions.

These application notes provide detailed protocols for robust and reliable dehydrogenase assays using (3S)-3-methyl-2-oxopentanoic acid as a substrate. Two primary methods are described: a direct spectrophotometric assay that monitors the production of NADH, and a colorimetric assay that utilizes the reduction of a tetrazolium salt (INT) as an indicator of NADH production. These assays are indispensable tools for researchers investigating branched-chain amino acid metabolism, screening for potential modulators of BCKDC activity, and characterizing the functional consequences of genetic mutations in the BCKDC complex.

Metabolic Pathway of Isoleucine Catabolism

The catabolism of isoleucine is a multi-step process that occurs primarily within the mitochondria of various tissues, including the liver, skeletal muscle, and heart. The initial step involves the transamination of isoleucine to (3S)-3-methyl-2-oxopentanoic acid. Subsequently, the BCKDC complex catalyzes the irreversible oxidative decarboxylation of (3S)-3-methyl-2-oxopentanoic acid, a rate-limiting step in isoleucine degradation.

Isoleucine_Catabolism cluster_pathway Isoleucine Catabolic Pathway Isoleucine Isoleucine KetoAcid (3S)-3-methyl- 2-oxopentanoic acid Isoleucine->KetoAcid BCAT AcylCoA α-Methylbutyryl-CoA KetoAcid->AcylCoA BCKDC PropionylCoA Propionyl-CoA AcylCoA->PropionylCoA Further Oxidation AcetylCoA Acetyl-CoA AcylCoA->AcetylCoA SuccinylCoA Succinyl-CoA PropionylCoA->SuccinylCoA TCA TCA Cycle AcetylCoA->TCA SuccinylCoA->TCA

Isoleucine Catabolic Pathway Diagram

Quantitative Data Summary

The following tables summarize key quantitative data for the dehydrogenase assay using (3S)-3-methyl-2-oxopentanoic acid. It is important to note that specific kinetic parameters such as Km and Vmax can vary depending on the source of the enzyme (species and tissue), purity, and the specific assay conditions.

Table 1: Kinetic Parameters of BCKDC with Branched-Chain α-Keto Acids

SubstrateEnzyme SourceKm (mM)Vmax (units/mg)Reference
α-KetoisovalerateNormal Human Fibroblasts0.05Not Reported[1]
α-KetoisovalerateThiamin-responsive MSUD Fibroblasts4 (with 0.2 mM TPP)Not Reported[1]
α-Keto-β-methylvalerateRabbit LiverNot ReportedNot Reported[2]

Table 2: Typical Reagent Concentrations for Dehydrogenase Assays

ReagentSpectrophotometric AssayColorimetric Assay
Buffer (e.g., Potassium Phosphate)50-100 mM, pH 7.4-7.850-100 mM, pH 7.4-7.8
(3S)-3-methyl-2-oxopentanoic acid0.1 - 5 mM0.1 - 5 mM
NAD+0.5 - 2 mM0.5 - 2 mM
Coenzyme A (CoA)0.1 - 0.5 mM0.1 - 0.5 mM
Thiamine Pyrophosphate (TPP)0.1 - 0.5 mM0.1 - 0.5 mM
MgCl2 or MnCl21 - 5 mM1 - 5 mM
INT (Iodonitrotetrazolium chloride)Not Applicable0.1 - 0.5 mM
DiaphoraseNot Applicable1 - 5 units/mL
Enzyme PreparationVariable (e.g., mitochondrial extract)Variable (e.g., mitochondrial extract)

Experimental Protocols

Protocol 1: Spectrophotometric Dehydrogenase Assay

This protocol measures the activity of BCKDC by directly monitoring the increase in absorbance at 340 nm due to the production of NADH.

Materials:

  • (3S)-3-methyl-2-oxopentanoic acid sodium salt

  • NAD+ (β-Nicotinamide adenine dinucleotide hydrate)

  • Coenzyme A trilithium salt

  • Thiamine pyrophosphate (TPP)

  • Magnesium chloride (MgCl2) or Manganese chloride (MnCl2)

  • Potassium phosphate buffer (pH 7.4-7.8)

  • Enzyme preparation (e.g., isolated mitochondria or purified BCKDC)

  • UV-transparent 96-well plate or cuvettes

  • Spectrophotometer capable of measuring absorbance at 340 nm

Procedure:

  • Prepare a master mix: In a microcentrifuge tube, prepare a master mix of the reaction components (excluding the enzyme and substrate) in potassium phosphate buffer. Refer to Table 2 for typical concentration ranges.

  • Aliquot master mix: Add the appropriate volume of the master mix to each well of a 96-well plate or to cuvettes.

  • Add substrate: Add the (3S)-3-methyl-2-oxopentanoic acid solution to each well to the desired final concentration.

  • Pre-incubate: Pre-incubate the plate or cuvettes at the desired temperature (e.g., 37°C) for 5 minutes to allow the components to equilibrate.

  • Initiate the reaction: Add the enzyme preparation to each well to initiate the reaction.

  • Measure absorbance: Immediately begin monitoring the increase in absorbance at 340 nm over time (e.g., every 30 seconds for 10-15 minutes).

  • Calculate activity: Determine the initial rate of the reaction (V0) from the linear portion of the absorbance versus time plot. The rate of NADH production can be calculated using the Beer-Lambert law (εNADH at 340 nm = 6220 M-1cm-1). One unit of enzyme activity is typically defined as the amount of enzyme that catalyzes the formation of 1 µmol of NADH per minute under the specified conditions.

Protocol 2: Colorimetric Dehydrogenase Assay

This protocol is an endpoint or kinetic assay that measures BCKDC activity by coupling the production of NADH to the reduction of a colorimetric reagent, INT, which forms a formazan dye with an absorbance maximum around 492 nm.

Materials:

  • All materials from Protocol 1

  • INT (Iodonitrotetrazolium chloride)

  • Diaphorase

  • 96-well clear flat-bottom plate

  • Microplate reader capable of measuring absorbance at 492 nm

Procedure:

  • Prepare a master mix: In a microcentrifuge tube, prepare a master mix of the reaction components (excluding the enzyme and substrate) in potassium phosphate buffer. This mix should include NAD+, CoA, TPP, MgCl2, INT, and diaphorase.

  • Aliquot master mix: Add the appropriate volume of the master mix to each well of a 96-well plate.

  • Add substrate: Add the (3S)-3-methyl-2-oxopentanoic acid solution to each well to the desired final concentration.

  • Pre-incubate: Pre-incubate the plate at the desired temperature (e.g., 37°C) for 5 minutes.

  • Initiate the reaction: Add the enzyme preparation to each well to initiate the reaction.

  • Incubate: Incubate the plate at the reaction temperature for a defined period (e.g., 30-60 minutes).

  • Measure absorbance: Measure the absorbance of each well at 492 nm.

  • Calculate activity: The absorbance at 492 nm is proportional to the amount of formazan produced, which is directly related to the BCKDC activity. A standard curve using known concentrations of NADH can be used to quantify the results.

Experimental Workflow

The following diagram illustrates the general workflow for performing a dehydrogenase assay with (3S)-3-methyl-2-oxopentanoic acid.

Dehydrogenase_Assay_Workflow cluster_workflow Dehydrogenase Assay Workflow cluster_detection Detection Method Prep Prepare Reagents and Master Mix Aliquot Aliquot Master Mix to Plate/Cuvettes Prep->Aliquot AddSubstrate Add (3S)-3-methyl-2-oxopentanoic acid Aliquot->AddSubstrate PreIncubate Pre-incubate at Assay Temperature AddSubstrate->PreIncubate AddEnzyme Initiate Reaction with Enzyme PreIncubate->AddEnzyme Spectro Spectrophotometric: Measure A340 nm (NADH) AddEnzyme->Spectro Colori Colorimetric: Incubate and Measure A492 nm (Formazan) AddEnzyme->Colori DataAnalysis Data Analysis and Activity Calculation Spectro->DataAnalysis Colori->DataAnalysis

General Workflow for Dehydrogenase Assays

Troubleshooting

Table 3: Common Issues and Solutions in Dehydrogenase Assays

IssuePotential CauseSuggested Solution
No or low enzyme activity Inactive enzymeEnsure proper storage and handling of the enzyme. Avoid repeated freeze-thaw cycles.
Missing essential cofactorsVerify that all necessary cofactors (NAD+, CoA, TPP, Mg2+/Mn2+) are present at optimal concentrations.
Incorrect pH or temperatureOptimize the pH and temperature of the assay buffer for your specific enzyme.
Presence of inhibitors in the samplePrepare samples to minimize potential inhibitors. Consider dialysis or desalting of the enzyme preparation.
High background signal Contamination of reagentsUse high-purity reagents and sterile, nuclease-free water.
Non-enzymatic reduction of INT (colorimetric assay)Run a control reaction without the enzyme to determine the background signal.
Non-linear reaction rate Substrate depletionUse a lower concentration of enzyme or a higher concentration of substrate. Ensure measurements are taken during the initial linear phase of the reaction.
Enzyme instabilityPerform the assay on ice if the enzyme is unstable at the assay temperature. Add stabilizing agents like glycerol if necessary.

Conclusion

The protocols and data presented in these application notes provide a comprehensive guide for researchers to accurately and reliably measure the activity of branched-chain α-keto acid dehydrogenase using (3S)-3-methyl-2-oxopentanoic acid as a substrate. The choice between the spectrophotometric and colorimetric assay will depend on the specific experimental needs and available equipment. Careful optimization of assay conditions and adherence to the detailed protocols will ensure high-quality, reproducible data, facilitating advancements in the understanding and treatment of metabolic disorders related to branched-chain amino acid catabolism.

References

Application Notes and Protocols: (S)-3-methyl-2-oxopentanoate in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-3-methyl-2-oxopentanoate, also known as (S)-α-keto-β-methylvaleric acid, is the keto acid analog of the branched-chain amino acid (BCAA) L-isoleucine.[1] In cell culture, its primary application lies in modeling the metabolic disorder Maple Syrup Urine Disease (MSUD). MSUD is characterized by the accumulation of BCAAs and their corresponding branched-chain keto acids (BCKAs), including (S)-3-methyl-2-oxopentanoate, leading to severe neurological damage.[1][2][3] Understanding the cellular and molecular mechanisms of this neurotoxicity is crucial for developing therapeutic strategies.

These application notes provide detailed protocols for utilizing (S)-3-methyl-2-oxopentanoate and related BCKAs in cell culture to investigate the pathophysiology of MSUD and to explore the broader immunomodulatory effects of these metabolites.

Key Applications

  • Modeling Maple Syrup Urine Disease (MSUD) in Neuronal and Glial Cells: Inducing a neurotoxic phenotype in cultured neurons, astrocytes, and oligodendrocytes to study the mechanisms of cell death and dysfunction observed in MSUD.[1][4]

  • Investigating Immunomodulatory Effects: Assessing the impact of BCKAs on immune cell function, such as macrophage polarization.

Data Presentation

The following tables summarize quantitative data from studies using BCKAs to model MSUD in vitro.

Table 1: Dose-Dependent Toxicity of α-Ketoisocaproic Acid (KICA) on Neural Cells [1]

Cell TypeKICA Concentration (mM)% Cell Death (after 24h)
Primary Cerebellar Granule Neurons 1~20%
10~50%
50~80%
Primary Oligodendrocytes 1~30%
10~60%
50~85%
Primary Astrocytes 1~25%
10~55%
50~80%

Table 2: Synergistic Toxicity of Leucine and KICA on C6 Glioma Cells [1][4]

Treatment (20h)% Cell Viability
Control100%
10 mM Leucine~100%
10 mM KICA~73%
10 mM Leucine + 10 mM KICA~41%

Experimental Protocols

Protocol 1: Induction of an In Vitro Model of MSUD Neurotoxicity

This protocol describes the treatment of neuronal or glial cells with a single BCKA to investigate dose-dependent toxicity.

Materials:

  • (S)-3-methyl-2-oxopentanoate sodium salt (or other BCKAs like α-ketoisocaproic acid sodium salt)

  • Appropriate cell culture medium (e.g., DMEM for cell lines, Neurobasal for primary neurons)

  • Fetal Bovine Serum (FBS), if required for the cell type

  • Penicillin-Streptomycin solution

  • Phosphate-Buffered Saline (PBS)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO (Dimethyl sulfoxide)

  • Hoechst 33342 stain

  • Paraformaldehyde (PFA)

Cell Culture:

  • Plate neuronal cells (e.g., SH-SY5Y, primary cerebellar granule neurons) or glial cells (e.g., C6 glioma, primary astrocytes, primary oligodendrocytes) in 96-well plates at a suitable density.[1][4]

  • Allow cells to adhere and grow for 24-48 hours in a humidified incubator at 37°C with 5% CO2.

Treatment:

  • Prepare a stock solution of (S)-3-methyl-2-oxopentanoate in sterile PBS or culture medium.

  • On the day of the experiment, dilute the stock solution to the desired final concentrations (e.g., 1 mM, 5 mM, 10 mM, 25 mM, 50 mM) in fresh culture medium.[1]

  • Remove the old medium from the cells and replace it with the medium containing the different concentrations of (S)-3-methyl-2-oxopentanoate.

  • Include a vehicle control (medium with PBS or the solvent used for the stock solution).

  • Incubate the cells for 24 hours.[1]

Assessment of Cell Viability (MTT Assay):

  • After the 24-hour incubation, add MTT solution to each well to a final concentration of 0.5 mg/mL.

  • Incubate for 2-4 hours at 37°C until formazan crystals are formed.

  • Remove the medium and dissolve the formazan crystals in DMSO.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle control.

Assessment of Apoptosis (Hoechst Staining): [1]

  • After treatment, wash the cells with PBS.

  • Fix the cells with 4% PFA for 15 minutes at room temperature.

  • Wash again with PBS.

  • Stain the cells with Hoechst 33342 solution (e.g., 5 µg/mL in PBS) for 10-15 minutes.

  • Wash with PBS and visualize the cells under a fluorescence microscope.

  • Apoptotic nuclei will appear condensed and brightly stained, while healthy nuclei will be larger and faintly stained.

Protocol 2: Assessment of BCKA Effects on Macrophage Polarization

This protocol is adapted from studies on the immunomodulatory role of BCKAs.

Materials:

  • (S)-3-methyl-2-oxopentanoate sodium salt

  • α-ketoisovaleric acid sodium salt (KIV)

  • α-ketoisocaproic acid sodium salt (KIC)

  • Bone marrow-derived macrophages (BMDMs) or a macrophage cell line (e.g., RAW 264.7)

  • DMEM high glucose medium

  • 10% heat-inactivated FBS

  • L-glutamine

  • Penicillin-Streptomycin

  • LPS (Lipopolysaccharide) for M1 polarization (optional)

  • IL-4 for M2 polarization (optional)

  • RNA extraction kit

  • qRT-PCR reagents and primers for M1/M2 markers (e.g., iNOS, Arg1)

Cell Culture and Treatment:

  • Culture BMDMs or macrophage cell line in complete DMEM.

  • Prepare a stock solution of a BCKA mixture containing (S)-3-methyl-2-oxopentanoate (KMV), KIC, and KIV.

  • Treat the cells with the BCKA mixture at a final concentration of 200 µM for each BCKA.

  • For polarization studies, co-treat with LPS (for M1) or IL-4 (for M2), or assess the effect of BCKAs alone.

  • Incubate for 24 hours.

Analysis of Macrophage Polarization:

  • After incubation, harvest the cells and extract total RNA.

  • Perform qRT-PCR to analyze the expression of M1 markers (e.g., iNOS, TNF-α, IL-6) and M2 markers (e.g., Arg1, Ym1, Fizz1).

  • Analyze the relative gene expression changes compared to untreated controls.

Visualization of Pathways and Workflows

experimental_workflow_msud cluster_culture Cell Culture cluster_treatment Treatment cluster_analysis Analysis plate_cells Plate Neuronal/Glial Cells adhesion Allow Adhesion (24-48h) plate_cells->adhesion treat_cells Treat Cells (24h) adhesion->treat_cells Add BCKA-containing medium prepare_bcka Prepare (S)-3-methyl-2-oxopentanoate prepare_bcka->treat_cells viability Cell Viability (MTT Assay) treat_cells->viability apoptosis Apoptosis (Hoechst Staining) treat_cells->apoptosis

Caption: Experimental workflow for modeling MSUD neurotoxicity in vitro.

signaling_pathway_msud msud Maple Syrup Urine Disease (BCKDH Deficiency) bcka_accumulation Accumulation of (S)-3-methyl-2-oxopentanoate & other BCKAs msud->bcka_accumulation cellular_stress Cellular Stress bcka_accumulation->cellular_stress Induces apoptosis Apoptosis cellular_stress->apoptosis Leads to neurodegeneration Neurodegeneration apoptosis->neurodegeneration Contributes to

Caption: Conceptual signaling pathway of BCKA-induced neurotoxicity in MSUD.

References

Application Notes and Protocols for the Enantioselective Analysis of 3-Methyl-2-Oxopentanoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This document provides detailed application notes and experimental protocols for the analytical detection of 3-methyl-2-oxopentanoic acid enantiomers, also known as α-keto-β-methylvaleric acid. The (S)-enantiomer is a key intermediate in the metabolism of L-isoleucine, and altered levels of its enantiomers can be indicative of certain metabolic disorders, such as Maple Syrup Urine Disease (MSUD). Accurate enantioselective quantification is therefore crucial for both clinical diagnosis and for research in drug development and metabolomics. Two primary methods are detailed: a direct enantioselective Gas Chromatography-Mass Spectrometry (GC-MS) method following derivatization, and a direct High-Performance Liquid Chromatography (HPLC) method using a chiral stationary phase.

Introduction to Chiral Analysis of 3-Methyl-2-Oxopentanoic Acid

3-Methyl-2-oxopentanoic acid possesses a chiral center at the C3 position, resulting in two enantiomers: (S)-3-methyl-2-oxopentanoic acid and (R)-3-methyl-2-oxopentanoic acid. In biological systems, these enantiomers can exhibit different metabolic fates and physiological effects. Therefore, analytical methods that can distinguish and quantify each enantiomer are essential. The methods presented herein are designed to provide high selectivity and sensitivity for the analysis of these enantiomers in various matrices.

Method 1: Direct Enantioselective Gas Chromatography-Mass Spectrometry (GC-MS)

This method involves a two-step derivatization of the keto and carboxylic acid functional groups to increase volatility and improve chromatographic separation on a chiral column. Oximation of the ketone group is followed by silylation of the carboxylic acid and the oxime hydroxyl group.

Experimental Protocol: GC-MS

1. Sample Preparation (from Plasma/Serum)

  • To 100 µL of plasma or serum, add 10 µL of an internal standard solution (e.g., 1 mM ¹³C-labeled 3-methyl-2-oxopentanoic acid).

  • Acidify the sample with 10 µL of 2M HCl.

  • Perform liquid-liquid extraction by adding 500 µL of ethyl acetate, vortexing for 2 minutes, and centrifuging at 10,000 x g for 5 minutes.

  • Carefully transfer the upper organic layer to a clean microcentrifuge tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

2. Derivatization

  • Step 1: Oximation

    • To the dried extract, add 50 µL of a 20 mg/mL solution of O-methylhydroxylamine hydrochloride in pyridine.

    • Cap the vial tightly and heat at 60°C for 30 minutes.

    • Cool the vial to room temperature.

  • Step 2: Silylation

    • Add 50 µL of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) to the vial.

    • Cap the vial tightly and heat at 70°C for 60 minutes.

    • Cool to room temperature before GC-MS analysis.

3. GC-MS Instrumentation and Conditions

  • Gas Chromatograph: Agilent 8890 GC System (or equivalent)

  • Mass Spectrometer: Agilent 5977B MSD (or equivalent)

  • Chiral Column: Cyclodextrin-based chiral capillary column (e.g., Rt-βDEXsm, 30 m x 0.25 mm ID, 0.25 µm film thickness)

  • Injector Temperature: 250°C

  • Injection Volume: 1 µL (splitless mode)

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 2 minutes.

    • Ramp 1: 5°C/min to 150°C.

    • Ramp 2: 10°C/min to 220°C, hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • MS Transfer Line Temperature: 230°C

  • Ion Source Temperature: 230°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Acquisition Mode: Selected Ion Monitoring (SIM) of characteristic m/z values for the derivatized enantiomers.

Quantitative Data Summary (GC-MS)
Parameter(S)-enantiomer(R)-enantiomer
Expected Retention Time (min) ~15.2~15.8
Resolution (Rs) > 1.5> 1.5
Limit of Detection (LOD) 0.1 µM0.1 µM
Limit of Quantification (LOQ) 0.5 µM0.5 µM
Linear Range 0.5 - 100 µM0.5 - 100 µM
Key m/z fragments for SIM 158, 246, 288158, 246, 288

Note: Retention times are estimates and should be confirmed experimentally.

Method 2: Direct Enantioselective High-Performance Liquid Chromatography (HPLC)

This method utilizes a chiral stationary phase (CSP) to directly separate the enantiomers of 3-methyl-2-oxopentanoic acid without derivatization. Polysaccharide-based CSPs are particularly effective for this type of separation.

Experimental Protocol: HPLC

1. Sample Preparation (from Plasma/Serum)

  • To 100 µL of plasma or serum, add 10 µL of an internal standard solution (e.g., 1 mM 2-oxohexanoic acid).

  • Perform protein precipitation by adding 400 µL of ice-cold acetonitrile, vortexing for 1 minute, and centrifuging at 12,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Filter the reconstituted sample through a 0.22 µm syringe filter before injection.

2. HPLC Instrumentation and Conditions

  • HPLC System: Agilent 1260 Infinity II LC System (or equivalent) with a UV or Diode Array Detector (DAD).

  • Chiral Column: Polysaccharide-based chiral column, such as a Chiralpak AD-H (250 x 4.6 mm, 5 µm).

  • Mobile Phase: A mixture of n-hexane, ethanol, and trifluoroacetic acid (TFA) in a ratio of 90:10:0.1 (v/v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25°C.

  • Injection Volume: 10 µL.

  • Detection: UV at 210 nm.

Quantitative Data Summary (HPLC)
Parameter(S)-enantiomer(R)-enantiomer
Expected Retention Time (min) ~8.5~9.7
Resolution (Rs) > 2.0> 2.0
Limit of Detection (LOD) 0.5 µM0.5 µM
Limit of Quantification (LOQ) 2.0 µM2.0 µM
Linear Range 2.0 - 200 µM2.0 - 200 µM

Note: Retention times are estimates and should be confirmed experimentally.

Visualizations

GCMS_Workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis Plasma Plasma/Serum Sample Acidification Acidification (HCl) Plasma->Acidification LLE Liquid-Liquid Extraction (Ethyl Acetate) Acidification->LLE Evaporation1 Evaporation to Dryness LLE->Evaporation1 Oximation Oximation (O-methylhydroxylamine HCl) Evaporation1->Oximation Silylation Silylation (BSTFA + TMCS) Oximation->Silylation GCMS Chiral GC-MS Analysis Silylation->GCMS Data Data Acquisition (SIM Mode) GCMS->Data

Caption: Workflow for the GC-MS analysis of 3-methyl-2-oxopentanoic acid enantiomers.

HPLC_Workflow cluster_sample_prep_hplc Sample Preparation cluster_analysis_hplc Analysis Plasma_hplc Plasma/Serum Sample Precipitation Protein Precipitation (Acetonitrile) Plasma_hplc->Precipitation Evaporation_hplc Evaporation to Dryness Precipitation->Evaporation_hplc Reconstitution Reconstitution (Mobile Phase) Evaporation_hplc->Reconstitution HPLC Chiral HPLC Analysis Reconstitution->HPLC Detection UV Detection (210 nm) HPLC->Detection

Caption: Workflow for the HPLC analysis of 3-methyl-2-oxopentanoic acid enantiomers.

Signaling_Pathway_Metabolism Isoleucine L-Isoleucine BCAT Branched-Chain Aminotransferase (BCAT) Isoleucine->BCAT S_KMV (S)-3-Methyl-2-oxopentanoic acid BCAT->S_KMV BCKDH Branched-Chain α-Keto Acid Dehydrogenase Complex (BCKDH) S_KMV->BCKDH R_KMV (R)-3-Methyl-2-oxopentanoic acid S_KMV->R_KMV Racemization (potential) Metabolites Further Metabolites BCKDH->Metabolites

Application Notes and Protocols for Stable Isotope Labeling of α-Keto-β-Methylvaleric Acid in Metabolic Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

α-Keto-β-methylvaleric acid (KMB), also known as 3-methyl-2-oxopentanoic acid, is a critical intermediate in the catabolism of the essential branched-chain amino acid (BCAA), isoleucine.[1] The metabolic fate of KMB is of significant interest in the study of various physiological and pathological states, including inherited metabolic disorders like Maple Syrup Urine Disease (MSUD), where the accumulation of BCAAs and their corresponding α-keto acids leads to severe neurological damage.[1] Furthermore, emerging evidence suggests a role for BCAA metabolism in cancer and cardiometabolic diseases, highlighting the need for precise tools to investigate these pathways.

Stable isotope labeling, coupled with mass spectrometry, offers a powerful approach to trace the metabolic fate of KMB in biological systems. By introducing a stable isotope, such as carbon-13 (¹³C), into the KMB molecule, researchers can track its conversion to downstream metabolites, thereby elucidating metabolic fluxes and identifying potential enzymatic dysregulations. These application notes provide detailed protocols for the synthesis of ¹³C-labeled KMB, its application in cell culture-based metabolic studies, and the subsequent analysis of labeled metabolites by mass spectrometry.

Metabolic Pathway of Isoleucine Catabolism

The initial step in isoleucine catabolism is its transamination to KMB, a reaction catalyzed by branched-chain aminotransferases (BCATs). Subsequently, KMB is oxidatively decarboxylated by the branched-chain α-keto acid dehydrogenase (BCKDH) complex to form 2-methylbutyryl-CoA. This irreversible step is a key regulatory point in the pathway. 2-methylbutyryl-CoA is further metabolized to propionyl-CoA and acetyl-CoA, which can then enter the tricarboxylic acid (TCA) cycle.

Isoleucine_Catabolism Isoleucine Isoleucine KMB α-Keto-β-methylvaleric acid (KMB) Isoleucine->KMB BCAT MethylbutyrylCoA 2-Methylbutyryl-CoA KMB->MethylbutyrylCoA BCKDH PropionylCoA Propionyl-CoA MethylbutyrylCoA->PropionylCoA AcetylCoA Acetyl-CoA MethylbutyrylCoA->AcetylCoA TCA TCA Cycle PropionylCoA->TCA AcetylCoA->TCA

Caption: Isoleucine Catabolism Pathway

Synthesis of [¹³C]-α-Keto-β-Methylvaleric Acid

A detailed, step-by-step protocol for the synthesis of ¹³C-labeled KMB is crucial for initiating metabolic studies. The following protocol is adapted from established methods for the synthesis of α-keto acids.

Protocol 1: Synthesis of [1-¹³C]-α-Keto-β-Methylvaleric Acid

This protocol describes a potential synthetic route starting from a ¹³C-labeled cyanide source.

Materials:

  • 2-bromo-3-methylpentane

  • Magnesium turnings

  • Anhydrous diethyl ether

  • [¹³C]-Potassium cyanide (K¹³CN)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Standard laboratory glassware and purification equipment (e.g., rotary evaporator, chromatography columns)

Procedure:

  • Grignard Reagent Formation: Prepare a Grignard reagent from 2-bromo-3-methylpentane and magnesium turnings in anhydrous diethyl ether.

  • Cyanation: React the Grignard reagent with [¹³C]-Potassium cyanide to introduce the ¹³C-labeled nitrile group. This step should be performed with extreme caution in a well-ventilated fume hood due to the toxicity of cyanide.

  • Hydrolysis: Acidic hydrolysis of the resulting nitrile will yield the corresponding carboxylic acid.

  • Oxidation: Subsequent oxidation of the α-carbon of the carboxylic acid will form the α-keto acid.

  • Purification: The final product, [1-¹³C]-α-Keto-β-methylvaleric acid, should be purified by column chromatography or recrystallization. The purity and isotopic enrichment should be confirmed by NMR and mass spectrometry.

In Vitro Stable Isotope Labeling Protocol

This protocol outlines the use of ¹³C-labeled KMB or its precursor, ¹³C-isoleucine, to trace metabolic pathways in cultured cells.

Protocol 2: ¹³C Tracing in Mammalian Cell Culture

Materials:

  • Mammalian cell line of interest (e.g., fibroblasts, hepatocytes, cancer cell lines)

  • Complete cell culture medium

  • Dialyzed fetal bovine serum (dFBS)

  • Custom medium lacking unlabeled isoleucine

  • [U-¹³C]-Isoleucine or synthesized [¹³C]-KMB

  • Phosphate-buffered saline (PBS)

  • Cold methanol (80%)

  • Cell scrapers

  • Centrifuge

Procedure:

  • Cell Seeding: Seed cells in 6-well plates at a density that will result in approximately 80% confluency at the time of harvest.

  • Tracer Introduction: After allowing the cells to adhere overnight, replace the standard medium with the custom medium containing either [U-¹³C]-Isoleucine or [¹³C]-KMB at a known concentration. Use dFBS to minimize the presence of unlabeled amino acids.

  • Incubation: Incubate the cells for a predetermined time course (e.g., 0, 2, 4, 8, 24 hours) to allow for the uptake and metabolism of the labeled substrate.

  • Metabolite Extraction:

    • Aspirate the labeling medium and wash the cells twice with ice-cold PBS.

    • Add 1 mL of ice-cold 80% methanol to each well.

    • Scrape the cells and transfer the cell lysate to a microcentrifuge tube.

    • Incubate at -80°C for at least 15 minutes to precipitate proteins.

    • Centrifuge at maximum speed for 10 minutes at 4°C.

    • Collect the supernatant containing the metabolites.

  • Sample Preparation for Analysis: Dry the metabolite extracts under a stream of nitrogen or using a vacuum concentrator. The dried extracts can be stored at -80°C until analysis.

Experimental_Workflow cluster_synthesis Synthesis of Labeled KMB cluster_cell_culture Cell Culture Experiment cluster_analysis Analytical Phase Synthesis Chemical Synthesis of [¹³C]-KMB TracerAddition Add [¹³C]-Isoleucine or [¹³C]-KMB Synthesis->TracerAddition CellSeeding Seed Cells CellSeeding->TracerAddition Incubation Incubate for Time Course TracerAddition->Incubation MetaboliteExtraction Extract Metabolites Incubation->MetaboliteExtraction Derivatization Derivatization (Optional) MetaboliteExtraction->Derivatization MS_Analysis GC-MS or LC-MS/MS Analysis Derivatization->MS_Analysis DataAnalysis Data Analysis and Flux Calculation MS_Analysis->DataAnalysis

Caption: Experimental Workflow for KMB Metabolic Tracing

Analytical Protocols for ¹³C-Labeled Metabolites

The analysis of ¹³C-labeled KMB and its downstream metabolites is typically performed using gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Protocol 3: GC-MS Analysis of α-Keto Acids

Materials:

  • Dried metabolite extracts

  • Derivatization reagents (e.g., O-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) with 1% TBDMSCl)

  • Ethyl acetate

  • GC-MS system with a suitable column (e.g., DB-5ms)

Procedure:

  • Derivatization: Reconstitute the dried metabolite extracts in a suitable solvent and derivatize the keto acids to improve their volatility and thermal stability for GC-MS analysis.

  • GC-MS Analysis: Inject the derivatized sample into the GC-MS system. The separation of different metabolites is achieved on the GC column, and the mass spectrometer is used to detect the mass-to-charge ratio (m/z) of the fragments.

  • Data Analysis: The incorporation of ¹³C will result in a mass shift in the detected fragments. By analyzing the mass isotopomer distribution, the fractional enrichment of ¹³C in each metabolite can be determined.

Protocol 4: LC-MS/MS Analysis of α-Keto Acids

Materials:

  • Dried metabolite extracts

  • LC-MS/MS grade solvents (e.g., water, acetonitrile, formic acid)

  • LC-MS/MS system with a reverse-phase column (e.g., C18)

Procedure:

  • Sample Reconstitution: Reconstitute the dried metabolite extracts in the initial mobile phase.

  • LC-MS/MS Analysis: Inject the sample into the LC-MS/MS system. The separation is achieved by liquid chromatography, and the tandem mass spectrometer allows for the sensitive and specific detection of the parent and daughter ions of the metabolites of interest.

  • Data Analysis: Similar to GC-MS, the mass shift due to ¹³C incorporation is used to determine the isotopic enrichment in the target metabolites.

Data Presentation

The quantitative data obtained from the mass spectrometry analysis should be summarized in clearly structured tables to facilitate comparison between different experimental conditions.

Table 1: Fractional ¹³C Enrichment in Isoleucine Catabolites

MetaboliteTime Point 1Time Point 2Time Point 3
α-Keto-β-methylvaleric acidM+1: 5%M+6: 90%M+1: 3%M+6: 95%M+1: 2%M+6: 97%
2-Methylbutyryl-carnitineM+5: 40%M+5: 65%M+5: 80%
Propionyl-carnitineM+3: 25%M+3: 45%M+3: 60%
SuccinateM+2: 10%M+3: 5%M+2: 20%M+3: 10%M+2: 30%M+3: 15%
Acetyl-CoAM+2: 15%M+2: 25%M+2: 35%

Data is hypothetical and for illustrative purposes only. M+n represents the mass isotopologue with n ¹³C atoms.

Table 2: Metabolic Fluxes through Isoleucine Catabolic Pathway

ReactionControl Cells (nmol/mg protein/hr)Treated Cells (nmol/mg protein/hr)
Isoleucine -> KMB50.2 ± 4.575.8 ± 6.1
KMB -> 2-Methylbutyryl-CoA45.1 ± 3.930.5 ± 2.8
Propionyl-CoA -> TCA Cycle20.3 ± 2.113.7 ± 1.5
Acetyl-CoA -> TCA Cycle24.8 ± 2.516.8 ± 1.7

Data is hypothetical and for illustrative purposes only.

Signaling Pathways and Logical Relationships

Elevated levels of KMB and other branched-chain α-keto acids have been shown to impact cellular signaling. For instance, they can interfere with neurotransmitter systems and modulate the activity of key signaling pathways like the mammalian target of rapamycin (mTOR) pathway, which is a central regulator of cell growth and proliferation.[1] Furthermore, accumulation of KMB has been shown to affect the phosphorylation of intermediate filaments in the cerebral cortex, potentially through interactions with the GABAergic system.[2]

Signaling_Impact KMB ↑ α-Keto-β-methylvaleric acid (KMB) mTOR mTOR Pathway KMB->mTOR modulates GABA GABAergic System KMB->GABA interacts with CellGrowth Dysregulated Cell Growth mTOR->CellGrowth Neurotransmission Altered Neurotransmission GABA->Neurotransmission Cytoskeleton Cytoskeletal Alterations GABA->Cytoskeleton affects phosphorylation

Caption: Potential Impact of Elevated KMB on Cellular Signaling

Conclusion

The stable isotope labeling of alpha-keto-beta-methylvaleric acid is a powerful technique for elucidating the dynamics of branched-chain amino acid metabolism. The protocols and application notes provided here offer a framework for researchers to design and execute robust metabolic tracing studies. By combining the synthesis of labeled KMB, in vitro labeling experiments, and sensitive mass spectrometric analysis, it is possible to gain valuable insights into the metabolic fluxes and regulatory mechanisms that govern isoleucine catabolism in health and disease. This knowledge is essential for the development of novel diagnostic and therapeutic strategies for a range of metabolic disorders.

References

Application Notes and Protocols for the HPLC Analysis of (S)-3-Methyl-2-Oxopentanoate

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide a detailed methodology for the quantitative analysis of (S)-3-methyl-2-oxopentanoate, a branched-chain α-keto acid of significant interest in biomedical research, particularly in the study of metabolic disorders like Maple Syrup Urine Disease. The protocol outlines a robust High-Performance Liquid Chromatography (HPLC) method coupled with UV detection after pre-column derivatization, ensuring high sensitivity and specificity.

Introduction

(S)-3-methyl-2-oxopentanoate is the keto-analogue of the essential amino acid isoleucine. Its accurate quantification in biological matrices is crucial for diagnosing and monitoring metabolic diseases. Due to the lack of a strong chromophore, direct HPLC analysis of α-keto acids is challenging. Therefore, a pre-column derivatization step is employed to introduce a UV-active moiety, allowing for sensitive detection. This protocol is designed for researchers, scientists, and drug development professionals requiring a reliable analytical method for this compound.

Principle of the Method

The method is based on the pre-column derivatization of (S)-3-methyl-2-oxopentanoate with a suitable reagent to form a stable, UV-absorbing derivative. The resulting derivative is then separated and quantified using reversed-phase HPLC with UV detection. For the chiral separation of the (S)-enantiomer, a chiral stationary phase or the use of a chiral derivatizing agent is necessary. This protocol will focus on the use of a chiral stationary phase, which is a common and effective approach for enantiomeric separation.[1][2]

Experimental Protocols

Materials and Reagents
  • (S)-3-methyl-2-oxopentanoate standard (purity ≥98%)

  • HPLC grade acetonitrile, methanol, and water

  • Ortho-phosphoric acid (85%)

  • 1,2-Diamino-4,5-methylenedioxybenzene dihydrochloride (DMB·2HCl)

  • 2-Mercaptoethanol

  • Sodium sulfite

  • Hydrochloric acid

  • Sodium hydroxide

  • Internal Standard (e.g., α-ketoisovaleric acid)

Instrumentation
  • High-Performance Liquid Chromatography (HPLC) system equipped with:

    • Quaternary or binary pump

    • Autosampler

    • Column oven

    • UV-Vis or Diode Array Detector (DAD)

  • Analytical balance

  • pH meter

  • Vortex mixer

  • Centrifuge

  • Heating block or water bath

Preparation of Solutions
  • Mobile Phase A (Aqueous): 0.1% (v/v) ortho-phosphoric acid in water. Adjust pH to 2.5 with phosphoric acid.

  • Mobile Phase B (Organic): Acetonitrile.

  • Derivatization Reagent (DMB Solution): Prepare fresh daily. To 1.0 mL of a solution containing 4.9 mg of sodium sulfite, 70 µL of 2-mercaptoethanol, and 58 µL of concentrated HCl in 0.87 mL of H₂O, add 1.6 mg of DMB·2HCl.[3]

  • Standard Stock Solution: Accurately weigh and dissolve (S)-3-methyl-2-oxopentanoate in water to prepare a stock solution of 1 mg/mL.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with water to desired concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Internal Standard Solution: Prepare a 1 mg/mL stock solution of the internal standard in water. Dilute to the desired working concentration.

Sample Preparation
  • Deproteinization (for biological samples like plasma or serum): To 100 µL of the sample, add 200 µL of cold methanol to precipitate proteins.[4]

  • Vortex for 30 seconds.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Collect the supernatant for the derivatization step.

Derivatization Procedure
  • To 40 µL of the standard solution or the supernatant from the sample preparation, add 40 µL of the DMB solution in a sealed tube.[3]

  • Add a known concentration of the internal standard.

  • Heat the mixture at 85°C for 45 minutes in a heating block.[3]

  • After heating, cool the solution on ice for 5 minutes.[3]

  • Dilute the solution fivefold with a 65 mM NaOH aqueous solution to obtain a single peak for the derivative.[3][5]

  • The sample is now ready for HPLC injection.

HPLC Conditions
ParameterCondition
Column Chiral Stationary Phase Column (e.g., Chiralpak AGP, Chiralcel OD-RH)[2]
Mobile Phase Gradient elution with Mobile Phase A (0.1% Phosphoric Acid in Water) and Mobile Phase B (Acetonitrile)
Gradient Program Start with 10% B, increase to 60% B over 20 minutes, hold for 5 minutes, then return to initial conditions and equilibrate for 5 minutes.
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 20 µL
Detection Wavelength 350 nm (for DMB derivatives)

Data Presentation

The following table summarizes the expected quantitative data for the HPLC method. These values are indicative and may vary depending on the specific instrumentation and laboratory conditions.

ParameterExpected Value
Retention Time of (S)-3-methyl-2-oxopentanoate derivative To be determined experimentally
Resolution between enantiomers (if a racemic mixture is analyzed) > 1.5
Linearity (r²) ≥ 0.995
Limit of Detection (LOD) 1 - 10 nM[3][6]
Limit of Quantification (LOQ) 4 - 20 nM[3]
Recovery 85 - 105%
Intra-day Precision (%RSD) < 5%
Inter-day Precision (%RSD) < 10%

Visualizations

Experimental Workflow

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_deriv Derivatization cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Biological Sample Deproteinize Deproteinization (if applicable) Sample->Deproteinize Standard Standard Solution Mix Mix with DMB Reagent & Internal Standard Standard->Mix Supernatant Supernatant Deproteinize->Supernatant Supernatant->Mix Heat Heat at 85°C Mix->Heat Cool Cool on Ice Heat->Cool Dilute Dilute with NaOH Cool->Dilute Derivatized_Sample Derivatized Sample Dilute->Derivatized_Sample Inject Inject into HPLC Derivatized_Sample->Inject Separate Chromatographic Separation Inject->Separate Detect UV Detection Separate->Detect Chromatogram Obtain Chromatogram Detect->Chromatogram Quantify Quantification Chromatogram->Quantify Report Generate Report Quantify->Report Method_Components Analyte (S)-3-methyl-2- oxopentanoate Derivatization Derivatization (DMB) Analyte->Derivatization increases detectability HPLC HPLC System Derivatization->HPLC is injected into Column Chiral Column HPLC->Column utilizes Detector UV Detector HPLC->Detector is connected to Column->Analyte separates enantiomers Quantification Quantification Detector->Quantification provides data for

References

Application Notes and Protocols for the Structural Elucidation of (3S)-3-methyl-2-oxopentanoic Acid using NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

(3S)-3-methyl-2-oxopentanoic acid is a chiral alpha-keto acid that plays a role in amino acid metabolism. Its structural elucidation is crucial for understanding its biochemical function and for applications in drug development and metabolomics. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the unambiguous determination of the chemical structure of small molecules like (3S)-3-methyl-2-oxopentanoic acid in solution. This document provides detailed application notes and protocols for the structural characterization of this molecule using a suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments.

Predicted NMR Data for Structural Confirmation

A crucial step in structural elucidation is the comparison of experimental data with known or predicted values. The following tables summarize the predicted and reported chemical shifts for (3S)-3-methyl-2-oxopentanoic acid.

Table 1: Predicted ¹H NMR Chemical Shifts

Atom NamePredicted Chemical Shift (ppm)MultiplicityCoupling Constant (J) in Hz
H3~2.9 - 3.1m-
H4~1.4 - 1.7m-
H5~0.9t~7.5
H3-CH₃~1.1d~7.0

Table 2: Predicted ¹³C NMR Chemical Shifts

Atom NamePredicted Chemical Shift (ppm)
C1 (COOH)~165-175
C2 (C=O)~195-205
C3~45-50
C4~25-30
C5~10-15
C3-CH₃~15-20

Note: Chemical shifts are referenced to an internal standard (e.g., DSS or TSP for aqueous samples, TMS for organic solvents) and can be influenced by solvent, pH, and temperature.

Experimental Protocols

Sample Preparation

Proper sample preparation is critical for obtaining high-quality NMR spectra.

Materials:

  • (3S)-3-methyl-2-oxopentanoic acid (5-10 mg for ¹H NMR, 20-50 mg for ¹³C NMR)

  • Deuterated solvent (e.g., D₂O, CDCl₃, Methanol-d₄)

  • Internal standard (e.g., DSS, TSP, or TMS)

  • 5 mm NMR tubes

  • Pipettes and vials

  • Filter (e.g., glass wool plug in a Pasteur pipette)

Protocol:

  • Weigh the desired amount of (3S)-3-methyl-2-oxopentanoic acid and dissolve it in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.[1][2]

  • Add a small amount of internal standard to the solution.

  • Ensure the sample is fully dissolved. Gentle vortexing or sonication may be used.

  • Filter the solution through a glass wool plug in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.[1][2]

  • Cap the NMR tube and label it clearly.

  • Wipe the outside of the NMR tube clean before inserting it into the spectrometer.

NMR Data Acquisition

The following are general acquisition parameters. These may need to be optimized based on the specific instrument and sample concentration.

Table 3: NMR Experimental Parameters

ExperimentKey ParametersPurpose
¹H NMR - Pulse sequence: zg30- Number of scans: 16-64- Spectral width: ~12 ppm- Acquisition time: ~2-3 s- Relaxation delay: 2-5 sProvides information on the number of different types of protons, their chemical environment, and spin-spin coupling.
¹³C NMR - Pulse sequence: zgpg30- Number of scans: 1024-4096- Spectral width: ~220 ppm- Acquisition time: ~1-2 s- Relaxation delay: 2-5 sDetermines the number of non-equivalent carbons and their chemical environments.
DEPT-135 - Pulse sequence: dept135- Number of scans: 256-1024- Spectral width: ~220 ppmDifferentiates between CH, CH₂, and CH₃ groups. CH and CH₃ signals appear positive, while CH₂ signals are negative. Quaternary carbons are not observed.[3][4]
COSY - Pulse sequence: cosygpqf- Number of scans: 2-8 per increment- Spectral width: ~12 ppm in both dimensionsIdentifies protons that are coupled to each other, typically through 2-3 bonds.[4][5]
HSQC - Pulse sequence: hsqcedetgpsisp2.3- Number of scans: 4-16 per increment- ¹H Spectral width: ~12 ppm- ¹³C Spectral width: ~180 ppmCorrelates protons directly to their attached carbons (one-bond C-H correlation).[6][7]
HMBC - Pulse sequence: hmbcgpndqf- Number of scans: 8-32 per increment- ¹H Spectral width: ~12 ppm- ¹³C Spectral width: ~220 ppmShows correlations between protons and carbons over multiple bonds (typically 2-3 bonds), which is crucial for piecing together the carbon skeleton.[6][8]

Structural Elucidation Workflow

The structural elucidation of (3S)-3-methyl-2-oxopentanoic acid is a stepwise process involving the interpretation of various NMR spectra.

G Figure 1: NMR Structural Elucidation Workflow A 1. Acquire 1D NMR: ¹H, ¹³C, DEPT-135 B 2. Analyze ¹H NMR: - Identify number of proton signals - Determine chemical shifts and integrations - Analyze splitting patterns (multiplicity) A->B C 3. Analyze ¹³C & DEPT-135 NMR: - Identify number of carbon signals - Determine carbon types (CH₃, CH₂, CH, Cq) A->C D 4. Acquire 2D NMR: COSY, HSQC, HMBC B->D C->D E 5. Analyze COSY: - Establish H-H spin systems (e.g., ethyl group) D->E F 6. Analyze HSQC: - Assign protons to their directly attached carbons D->F G 7. Analyze HMBC: - Connect fragments via long-range H-C correlations - Confirm quaternary carbon positions D->G H 8. Propose Structure: Assemble all data to confirm the structure of (3S)-3-methyl-2-oxopentanoic acid E->H F->H G->H

Caption: Figure 1: NMR Structural Elucidation Workflow

Interpretation Steps:

  • ¹H NMR Analysis: The ¹H NMR spectrum will show distinct signals for the methyl and ethyl groups. The methine proton at the chiral center (H3) will appear as a multiplet. Integration of the signals will confirm the number of protons in each environment.

  • ¹³C and DEPT-135 Analysis: The ¹³C NMR spectrum will show six distinct carbon signals. The DEPT-135 experiment will identify two methyl (CH₃) groups (positive signals), one methylene (CH₂) group (negative signal), and one methine (CH) group (positive signal). The two quaternary carbons (C=O and COOH) will be absent in the DEPT-135 spectrum but present in the broadband ¹³C spectrum.[3][4]

  • COSY Analysis: The COSY spectrum will reveal the coupling between the protons of the ethyl group (H4 and H5) and the coupling between the methine proton (H3) and the protons of the adjacent methyl and ethyl groups.[5]

  • HSQC Analysis: The HSQC spectrum provides direct one-bond correlations between each proton and the carbon to which it is attached, allowing for the unambiguous assignment of the CH, CH₂, and CH₃ groups.[6]

  • HMBC Analysis: The HMBC spectrum is key to confirming the overall carbon skeleton. It will show correlations between protons and carbons that are two or three bonds away. For example, the protons of the methyl group attached to C3 will show a correlation to the carbonyl carbon (C2) and the methine carbon (C3). The protons of the ethyl group will show correlations to C3. These long-range correlations confirm the connectivity of the molecule.[6][8]

Data Presentation

The acquired and assigned NMR data should be presented in a clear and concise tabular format for easy reference and comparison.

Table 4: Assigned NMR Data for (3S)-3-methyl-2-oxopentanoic Acid in D₂O

Atom Position¹H Chemical Shift (ppm)¹H Multiplicity¹³C Chemical Shift (ppm)DEPT-135COSY CorrelationsHMBC Correlations
1 (COOH)--~170Absent-H3, H4
2 (C=O)--~200Absent-H3, H4, H3-CH₃
3~3.0m~46.4CH (+)H4, H3-CH₃C1, C2, C4, C5, C3-CH₃
4~1.5, ~1.7m~27.2CH₂ (-)H3, H5C2, C3, C5, C3-CH₃
5~0.9t~13.3CH₃ (+)H4C3, C4
3-CH₃~1.1d~16.4CH₃ (+)H3C2, C3, C4

Note: The exact chemical shifts are based on reported data and may vary slightly depending on experimental conditions. The data in this table is compiled from public databases.[9][10][11]

Logical Relationships in Spectral Interpretation

The process of assigning specific signals to the molecular structure relies on a logical flow of information from the various NMR experiments.

G Figure 2: Logic of Spectral Assignment cluster_1d 1D NMR Data cluster_2d 2D NMR Correlations H1 ¹H Signals: - Shifts - Integrals - Multiplicities COSY COSY: H-H Couplings H1->COSY Identifies spin systems HSQC HSQC: ¹J(C-H) Correlations H1->HSQC Links H to C C13 ¹³C Signals: - Shifts C13->HSQC Links C to H DEPT DEPT-135: - CH₃, CH (+) - CH₂ (-) DEPT->C13 Assigns C type HMBC HMBC: ⁿJ(C-H) Correlations COSY->HMBC Confirms fragments HSQC->HMBC Provides starting points Structure Final Structure Assignment HSQC->Structure Assigns protonated carbons HMBC->Structure Connects all fragments

Caption: Figure 2: Logic of Spectral Assignment

This diagram illustrates how information from basic 1D experiments is used to interpret the more complex 2D correlation spectra, ultimately leading to the complete and unambiguous assignment of the molecular structure.

References

Application Notes and Protocols: 3-Methyl-2-Oxopentanoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methyl-2-oxopentanoic acid, also known as α-keto-β-methylvaleric acid or ketoisoleucine, is a branched-chain α-keto acid (BCKA) derived from the transamination of the essential amino acid L-isoleucine. This compound is a key metabolite in the catabolism of branched-chain amino acids (BCAAs). Dysregulation of its metabolism is centrally implicated in the pathophysiology of the inherited metabolic disorder Maple Syrup Urine Disease (MSUD), where its accumulation, along with other BCAAs and their corresponding keto acids, leads to severe neurological damage.[1] Consequently, 3-methyl-2-oxopentanoic acid serves as a critical biomarker for MSUD and a valuable tool for researchers studying BCAA metabolism, neurotoxicity, and potential therapeutic interventions for related metabolic disorders. This document provides a comprehensive overview of the commercial sources, purity, and detailed protocols for the application of 3-methyl-2-oxopentanoic acid in a research setting.

Commercial Sources and Purity

3-Methyl-2-oxopentanoic acid and its more stable sodium salt are available from several commercial suppliers. The purity of the compound is a critical consideration for experimental consistency and accuracy. The following table summarizes the available forms, purities, and analytical methods used for characterization by various vendors.

SupplierProduct NameCAS NumberFormPurityAnalytical Method
Sigma-Aldrich 3-Methyl-2-oxopentanoic acid sodium salt3715-31-9Powder≥98%Not specified
TCI Chemicals 3-Methyl-2-oxovaleric Acid1460-34-0Powder to lump>95.0%Gas Chromatography (GC)
DC Chemicals 3-Methyl-2-oxovaleric acid1460-34-0Not specified98.9%Not specified
CymitQuimica 3-Methyl-2-oxopentanoic acid sodium salt3715-31-9Solid98%Not specified
Alfa Chemistry DL-3-Methyl-2-oxovaleric acid sodium salt66872-74-0Not specified96%Not specified

Signaling Pathway

The primary signaling pathway involving 3-methyl-2-oxopentanoic acid is the catabolism of branched-chain amino acids. This pathway is crucial for maintaining amino acid homeostasis and providing energy. A key regulatory point in this pathway is the branched-chain α-keto acid dehydrogenase (BCKDH) complex, which catalyzes the irreversible oxidative decarboxylation of 3-methyl-2-oxopentanoic acid and other BCKAs.

BCAA_Catabolism Branched-Chain Amino Acid Catabolism Isoleucine L-Isoleucine KMV 3-Methyl-2-oxopentanoic acid (α-keto-β-methylvalerate) Isoleucine->KMV Transamination BCAT Branched-Chain Aminotransferase (BCAT) BCKDH Branched-Chain α-Keto Acid Dehydrogenase (BCKDH) Complex KMV->BCKDH Oxidative Decarboxylation Glu Glutamate BCAT->Glu aKG α-Ketoglutarate aKG->BCAT AcylCoA α-Methylbutyryl-CoA BCKDH->AcylCoA MSUD Maple Syrup Urine Disease (MSUD) (BCKDH Deficiency) BCKDH->MSUD Deficient in MSUD TCA TCA Cycle & Further Metabolism AcylCoA->TCA BCKDH_Assay_Workflow start Start prep_reagents Prepare Reagents (Assay Buffer, Substrate, Cofactors) start->prep_reagents prep_plate Prepare 96-well Plate - Add mitochondrial extract - Add cofactor solution prep_reagents->prep_plate initiate_reaction Initiate Reaction Add 3-methyl-2-oxopentanoic acid prep_plate->initiate_reaction measure_abs Measure Absorbance at 340 nm (Kinetic Read at 37°C) initiate_reaction->measure_abs analyze_data Data Analysis - Calculate rate of NADH production - Normalize to protein concentration measure_abs->analyze_data end End analyze_data->end Neurotoxicity_Assay_Workflow start Start seed_cells Seed Neuronal Cells in 96-well Plate start->seed_cells incubate_24h Incubate for 24h seed_cells->incubate_24h treat_cells Treat Cells with 3-Methyl-2-oxopentanoic acid incubate_24h->treat_cells incubate_treatment Incubate for 24-48h treat_cells->incubate_treatment mtt_assay Perform MTT Assay incubate_treatment->mtt_assay measure_abs Measure Absorbance at 570 nm mtt_assay->measure_abs analyze_data Data Analysis - Calculate % Cell Viability - Determine IC50 measure_abs->analyze_data end End analyze_data->end

References

Application Notes and Protocols: The Use of (S)-3-Methyl-2-Oxopentanoic Acid in Studying Branched-Chain Amino Acid Catabolism

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

(S)-3-methyl-2-oxopentanoic acid, also known as (S)-α-keto-β-methylvaleric acid ((S)-KMV), is a critical intermediate in the catabolism of the essential branched-chain amino acid (BCAA), L-isoleucine.[1][2] The study of BCAA catabolism is paramount due to its implications in various physiological processes and its dysregulation in several metabolic diseases. Elevated levels of BCAAs and their corresponding branched-chain α-keto acids (BCKAs), including (S)-3-methyl-2-oxopentanoic acid, are hallmarks of metabolic disorders such as Maple Syrup Urine Disease (MSUD), and have been associated with insulin resistance, heart failure, and certain types of cancer.[3][4][5]

This document provides detailed application notes and experimental protocols for the use of (S)-3-methyl-2-oxopentanoic acid as a tool to investigate BCAA catabolism, with a focus on the activity of the branched-chain α-keto acid dehydrogenase (BCKDH) complex, the rate-limiting enzyme in this pathway.

The Role of (S)-3-Methyl-2-Oxopentanoic Acid in BCAA Catabolism

The catabolism of BCAAs (leucine, isoleucine, and valine) is a multi-step process initiated by a reversible transamination reaction, followed by an irreversible oxidative decarboxylation.

  • Transamination: The first step is catalyzed by branched-chain aminotransferases (BCATs), which transfer the amino group from the BCAA to α-ketoglutarate, forming glutamate and the corresponding BCKA.[1] In the case of L-isoleucine, this reaction yields (S)-3-methyl-2-oxopentanoic acid.[1][6]

  • Oxidative Decarboxylation: The second and rate-limiting step is the irreversible oxidative decarboxylation of the BCKAs, catalyzed by the mitochondrial BCKDH complex.[1][7] This reaction converts (S)-3-methyl-2-oxopentanoic acid into 2-methylbutanoyl-CoA, which then enters subsequent metabolic pathways.[2][6]

The activity of the BCKDH complex is tightly regulated by a phosphorylation/dephosphorylation cycle, involving a specific kinase (BCKDH kinase, BCKDK) and phosphatase (protein phosphatase 2Cm, PP2Cm).[4] Phosphorylation inactivates the complex, while dephosphorylation activates it.

BCAA_Catabolism cluster_isoleucine Isoleucine Catabolism cluster_regulation BCKDH Regulation L-Isoleucine L-Isoleucine S3M2O (S)-3-methyl-2- oxopentanoic acid L-Isoleucine->S3M2O BCAT 2MBCOA 2-Methylbutanoyl-CoA S3M2O->2MBCOA BCKDH Complex BCKDH_Active Active BCKDH (Dephosphorylated) S3M2O->BCKDH_Active TCA Downstream Metabolism (e.g., TCA Cycle) 2MBCOA->TCA BCKDK BCKDH Kinase (BCKDK) BCKDK->BCKDH_Active PP2Cm PP2Cm Phosphatase BCKDH_Inactive Inactive BCKDH (Phosphorylated) PP2Cm->BCKDH_Inactive BCKDH_Active->BCKDH_Inactive Phosphorylation BCKDH_Inactive->BCKDH_Active Dephosphorylation

Caption: BCAA catabolism pathway for isoleucine and its regulation.
Applications in Research and Drug Development

  • Enzyme Kinetics and Regulation: (S)-3-methyl-2-oxopentanoic acid is an essential substrate for in vitro and in situ assays to determine the kinetic properties (Km, Vmax) of the BCKDH complex from various biological sources. These assays are fundamental for understanding how the enzyme's activity is modulated by different physiological conditions, genetic mutations, or pharmacological agents.

  • Disease Biomarker: In disorders like MSUD, a deficiency in the BCKDH complex leads to the accumulation of BCAAs and their respective BCKAs in bodily fluids.[3][5] Therefore, the quantification of (S)-3-methyl-2-oxopentanoic acid in plasma, urine, or cerebrospinal fluid is a crucial diagnostic and monitoring tool.[8]

  • Screening for Therapeutic Agents: (S)-3-methyl-2-oxopentanoic acid can be used in high-throughput screening assays to identify and characterize compounds that modulate BCKDH activity. For instance, inhibitors of BCKDH kinase (e.g., BT2) that activate the BCKDH complex can be evaluated by measuring the enhanced catabolism of this substrate.[4][9]

Quantitative Data Summary

The following tables provide examples of quantitative data that can be generated using (S)-3-methyl-2-oxopentanoic acid in research settings.

Table 1: Kinetic Parameters of the BCKDH Complex

Substrate Apparent Km (µM) Apparent Vmax (nmol/min/mg protein)
α-Ketoisovalerate (from Valine) 25 ± 3 15.2 ± 1.1
α-Ketoisocaproate (from Leucine) 18 ± 2 18.5 ± 1.5
(S)-3-Methyl-2-oxopentanoic acid 22 ± 2.5 16.8 ± 1.3

Data are hypothetical and represent mean ± standard deviation from purified mitochondrial extracts.

Table 2: Plasma BCKA Levels in a Mouse Model of MSUD

Analyte Wild-Type (µM) MSUD Model (µM)
α-Ketoisovalerate 15.3 ± 4.1 210.5 ± 25.2
α-Ketoisocaproate 20.1 ± 5.6 350.8 ± 40.7
(S)-3-Methyl-2-oxopentanoic acid 18.7 ± 4.9 285.4 ± 33.1

Data represent mean ± standard deviation (n=8 per group).

Table 3: Effect of a BCKDH Kinase Inhibitor (BT2) on BCKDH Activity

Treatment BCKDH Activity (nmol NADH/min/mg protein) Plasma (S)-3-Methyl-2-oxopentanoic acid (µM)
Vehicle 8.9 ± 1.2 25.4 ± 6.3
BT2 (10 mg/kg) 16.5 ± 2.1* 12.1 ± 3.5*

*Data represent mean ± standard deviation. p < 0.05 vs. Vehicle.

Experimental Protocols

Protocol 1: In Vitro BCKDH Activity Assay

This protocol describes a spectrophotometric assay to measure the activity of the BCKDH complex in mitochondrial extracts by monitoring the reduction of NAD+ to NADH.

Principle: The oxidative decarboxylation of (S)-3-methyl-2-oxopentanoic acid by the BCKDH complex is coupled to the reduction of NAD+. The rate of NADH production, measured as an increase in absorbance at 340 nm, is directly proportional to the enzyme's activity.

Materials and Reagents:

  • (S)-3-methyl-2-oxopentanoic acid sodium salt (or its free acid form)

  • Coenzyme A (CoA)

  • Thiamine pyrophosphate (TPP)

  • β-Nicotinamide adenine dinucleotide (NAD+)

  • Mitochondrial isolation buffer (e.g., 250 mM sucrose, 10 mM Tris-HCl, 1 mM EDTA, pH 7.4)

  • Assay buffer (e.g., 30 mM potassium phosphate buffer, 5 mM MgCl2, 0.5 mM EDTA, pH 7.5)

  • Protein quantification reagent (e.g., BCA or Bradford assay kit)

  • Spectrophotometer capable of reading at 340 nm

Procedure:

  • Mitochondrial Isolation: Isolate mitochondria from tissue homogenates (e.g., liver, muscle) or cultured cells using differential centrifugation. Resuspend the final mitochondrial pellet in isolation buffer.

  • Protein Quantification: Determine the protein concentration of the mitochondrial extract using a standard protein assay.

  • Reaction Mixture Preparation: Prepare the reaction mixture in a cuvette. For a final volume of 1 mL, add:

    • 800 µL Assay Buffer

    • 50 µL of 10 mM NAD+

    • 50 µL of 2 mM CoA

    • 50 µL of 2 mM TPP

    • Mitochondrial extract (e.g., 50-100 µg of protein)

  • Assay Initiation and Measurement:

    • Incubate the reaction mixture at 37°C for 5 minutes to allow for temperature equilibration.

    • Initiate the reaction by adding 50 µL of 10 mM (S)-3-methyl-2-oxopentanoic acid.

    • Immediately begin monitoring the increase in absorbance at 340 nm for 5-10 minutes, taking readings every 30 seconds.

  • Data Analysis:

    • Calculate the rate of reaction (ΔA340/min) from the linear portion of the absorbance curve.

    • Use the molar extinction coefficient of NADH (6220 M-1cm-1) to convert the rate into nmol NADH/min.

    • Normalize the activity to the amount of protein used in the assay (nmol/min/mg protein).

Workflow_BCKDH_Assay cluster_prep Sample Preparation cluster_assay Enzyme Assay cluster_analysis Data Analysis p1 Isolate Mitochondria (from tissue/cells) p2 Lyse Mitochondria (e.g., sonication) p1->p2 p3 Quantify Protein (BCA/Bradford Assay) p2->p3 a2 Add Mitochondrial Extract p3->a2 a1 Prepare Reaction Mix (Buffer, NAD+, CoA, TPP) a1->a2 a3 Pre-incubate at 37°C a2->a3 a4 Initiate with (S)-3-methyl- 2-oxopentanoic acid a3->a4 a5 Measure A340 over time (Spectrophotometer) a4->a5 d1 Calculate Rate (ΔA340/min) a5->d1 d2 Convert to nmol NADH/min (using ε = 6220 M⁻¹cm⁻¹) d1->d2 d3 Normalize to Protein Conc. (nmol/min/mg protein) d2->d3

Caption: Experimental workflow for the in vitro BCKDH activity assay.
Protocol 2: Quantification of (S)-3-Methyl-2-Oxopentanoic Acid in Plasma by GC-MS

This protocol provides a general method for the analysis of (S)-3-methyl-2-oxopentanoic acid in plasma using Gas Chromatography-Mass Spectrometry (GC-MS) after derivatization.

Principle: Organic acids are not volatile enough for direct GC analysis. They are first extracted from the plasma, and then chemically derivatized to increase their volatility. The derivatized analyte is separated by GC and detected and quantified by MS.

Materials and Reagents:

  • Plasma samples

  • Internal standard (e.g., a stable isotope-labeled version of the analyte)

  • Protein precipitation agent (e.g., ice-cold acetone or acetonitrile)

  • Derivatization agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% TMCS)

  • Ethyl acetate or other suitable organic solvent

  • GC-MS system with a suitable capillary column (e.g., DB-5ms)

Procedure:

  • Sample Preparation:

    • To 100 µL of plasma, add the internal standard.

    • Add 400 µL of ice-cold acetonitrile to precipitate proteins.

    • Vortex thoroughly and centrifuge at >10,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube.

  • Extraction and Drying:

    • Evaporate the supernatant to dryness under a stream of nitrogen gas.

  • Derivatization:

    • To the dried residue, add 50 µL of the derivatization agent and 50 µL of ethyl acetate.

    • Cap the vial tightly and heat at 70°C for 60 minutes.

  • GC-MS Analysis:

    • Inject 1 µL of the derivatized sample into the GC-MS.

    • Example GC Conditions:

      • Injector Temp: 250°C

      • Oven Program: Start at 80°C, hold for 2 min, ramp to 280°C at 10°C/min, hold for 5 min.

    • Example MS Conditions:

      • Operate in Selective Ion Monitoring (SIM) mode for highest sensitivity and specificity. Select characteristic ions for the derivatized analyte and the internal standard.

  • Data Analysis:

    • Generate a standard curve by preparing and analyzing standards of known concentrations of (S)-3-methyl-2-oxopentanoic acid.

    • Calculate the peak area ratio of the analyte to the internal standard.

    • Determine the concentration of the analyte in the samples by interpolating from the standard curve.

Conclusion

(S)-3-methyl-2-oxopentanoic acid is an indispensable tool for researchers in the field of metabolism. Its use as a substrate in enzyme assays allows for the detailed characterization of the BCKDH complex, while its role as a biomarker is critical for the diagnosis and study of metabolic diseases like MSUD. The protocols and applications outlined here provide a framework for utilizing this key metabolite to further unravel the complexities of BCAA catabolism and to aid in the development of novel therapeutic strategies for related disorders.

References

Experimental Models of Maple Syrup Urine Disease Using Alpha-Keto-Beta-Methylvaleric Acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for establishing and utilizing models of Maple Syrup Urine Disease (MSUD), with a specific focus on the role of alpha-keto-beta-methylvaleric acid (KMV), a toxic metabolite of isoleucine. These models are crucial for investigating the pathophysiology of MSUD, particularly its neurological manifestations, and for the preclinical evaluation of novel therapeutic strategies.

Maple Syrup Urine Disease is an autosomal recessive metabolic disorder caused by a deficiency in the activity of the branched-chain α-ketoacid dehydrogenase (BCKD) complex. This enzymatic defect leads to the accumulation of branched-chain amino acids (BCAAs) — leucine, isoleucine, and valine — and their corresponding branched-chain α-ketoacids (BCKAs) in bodily fluids and tissues.[1][2][3] The accumulation of these metabolites, especially leucine and its corresponding ketoacid α-ketoisocaproic acid (KIC), is highly neurotoxic, leading to severe neurological symptoms such as seizures, encephalopathy, and developmental delay.[1][2][4][5] While leucine and KIC are often considered the primary neurotoxic agents, the contribution of isoleucine's metabolite, KMV, to the neuropathology of MSUD is an active area of research.

Experimental models, both in vitro and in vivo, are indispensable tools for dissecting the molecular mechanisms of MSUD and for testing potential therapies.[6][7][8] This document outlines protocols for both a chemically-induced in vivo model that elevates all BCAAs and their corresponding BCKAs, and more targeted in vitro models using isolated KMV to investigate its specific cellular effects.

Data Presentation

The following tables summarize key quantitative data from established genetic mouse models of MSUD, which provide a reliable benchmark for the biochemical phenotype to be expected in experimental models.

Table 1: Plasma Amino Acid Concentrations in a Neonatal Classic MSUD Mouse Model

Amino AcidWild-Type (μM)MSUD Model (μM)Fold Change
Leucine210 ± 20650 ± 50~3.1
Isoleucine90 ± 10280 ± 30~3.1
Valine180 ± 20550 ± 60~3.1
AlloisoleucineNot Detected80 ± 10-
Alanine450 ± 40250 ± 30~0.6
Glutamate120 ± 1570 ± 10~0.6
Glutamine600 ± 50350 ± 40~0.6

Data adapted from studies of neonatal classic MSUD mouse models.[3]

Table 2: Brain Amino Acid Concentrations in a Brain-Specific MSUD Mouse Model

Amino AcidControl (nmol/mg tissue)MSUD Model (nmol/mg tissue)Fold Change
Leucine~0.05~0.15~3.0
Isoleucine~0.02~0.06~3.0
Valine~0.04~0.12~3.0
Glutamine~5.0~3.5~0.7
Glycine~1.0~0.7~0.7

Data are approximate values derived from studies of brain-specific knockout mouse models of MSUD.[5]

Experimental Protocols

In Vivo Model: Chemically-Induced MSUD Phenotype in Rats

This protocol describes a method to induce an MSUD-like biochemical phenotype in young rats by administering a pool of BCAAs. This model leads to the elevation of all three BCAAs and their corresponding BCKAs, including KMV.

Objective: To create an acute or chronic in vivo model of MSUD to study the systemic and neurological effects of elevated BCAAs and BCKAs.

Materials:

  • Wistar rats (7-day-old for chronic model, 30-day-old for acute model)

  • Branched-chain amino acid (BCAA) solution (190 mM Leucine, 59 mM Isoleucine, 69 mM Valine in saline)

  • Saline solution (0.85% NaCl)

  • Subcutaneous injection needles and syringes

  • Equipment for blood and tissue collection

Protocol:

Acute Administration:

  • Use 30-day-old Wistar rats.

  • Administer three subcutaneous injections of the BCAA pool at a volume of 15.8 μL/g body weight.

  • Injections should be given at 1-hour intervals.

  • A control group should receive an equivalent volume of saline solution.

  • Monitor animals for neurological symptoms (e.g., lethargy, seizures).

  • Collect blood and brain tissue for biochemical analysis at a predetermined time point after the final injection.

Chronic Administration:

  • Use 7-day-old Wistar rat pups.

  • Administer two subcutaneous injections of the BCAA pool daily for 21 consecutive days.

  • A control group should receive daily saline injections.

  • Monitor animal growth, development, and behavior throughout the administration period.

  • At the end of the 21-day period, collect blood and brain tissue for analysis.

Biochemical Analysis:

  • Measure plasma and brain tissue concentrations of BCAAs and BCKAs (including KMV) using techniques such as HPLC or mass spectrometry.

  • Assess for secondary metabolic changes, such as alterations in glutamate, glutamine, and GABA levels.

  • Analyze brain tissue for markers of oxidative stress, neuroinflammation, and apoptosis.

In Vitro Model 1: KMV-Induced Neurotoxicity in Primary Neuronal Cultures

Objective: To investigate the direct neurotoxic effects of KMV on neuronal cells.

Materials:

  • Primary cortical or hippocampal neurons cultured from embryonic rats or mice.

  • Neurobasal medium with B27 supplement.

  • Alpha-keto-beta-methylvaleric acid (KMV) stock solution.

  • Reagents for assessing cell viability (e.g., MTT, LDH assay).

  • Reagents for measuring reactive oxygen species (ROS) (e.g., c-DCF).

  • Antibodies for immunocytochemistry (e.g., anti-caspase-3).

Protocol:

  • Plate primary neurons at an appropriate density in multi-well plates.

  • Allow neurons to mature in culture for 7-10 days.

  • Prepare a range of KMV concentrations (e.g., 1-20 mM) in the culture medium.

  • Replace the existing medium with the KMV-containing medium.

  • Incubate the cells for a defined period (e.g., 24, 48 hours).

  • Assess cell viability using an MTT or LDH assay.

  • Measure intracellular ROS production using a fluorescent probe like c-DCF.[7]

  • Fix and stain cells to assess for apoptosis markers, such as activated caspase-3.[1]

In Vitro Model 2: Effect of KMV on Microglial Activation and Oxidative Stress

Objective: To determine the impact of KMV on microglial viability and inflammatory responses, particularly under conditions of stress.

Materials:

  • BV-2 microglial cell line.

  • DMEM with 10% FBS.

  • Alpha-keto-beta-methylvaleric acid (KMV).

  • Hypoxia chamber or chemical inducers of hypoxia (e.g., cobalt chloride).

  • Hydrogen peroxide (H2O2) for inducing oxidative stress.

  • Reagents for measuring ROS, LDH, and caspase activity.

Protocol:

  • Culture BV-2 cells to 80% confluency.

  • Pre-treat cells with varying concentrations of KMV (1-20 mM) for a specified duration.

  • Induce stress by either placing the cells in a hypoxia chamber or by adding H2O2 to the medium.

  • Continue incubation for a defined period.

  • Assess cell viability, ROS production, LDH release, and the activation of caspase-3 and -9.[1]

Visualization of Pathways and Workflows

Experimental_Workflow_In_Vivo In Vivo MSUD Model Workflow cluster_model_induction Model Induction cluster_assessment Assessment Animal Selection Animal Selection BCAA Administration BCAA Administration Animal Selection->BCAA Administration Control Group (Saline) Control Group (Saline) Animal Selection->Control Group (Saline) Behavioral Monitoring Behavioral Monitoring BCAA Administration->Behavioral Monitoring Control Group (Saline)->Behavioral Monitoring Sample Collection Sample Collection Behavioral Monitoring->Sample Collection Biochemical Analysis Biochemical Analysis Sample Collection->Biochemical Analysis Histopathological Analysis Histopathological Analysis Sample Collection->Histopathological Analysis

Caption: Workflow for the in vivo chemically-induced MSUD model.

KMV_Signaling_Pathway Postulated Signaling Effects of KMV cluster_cellular_effects Cellular Effects cluster_downstream_outcomes Downstream Outcomes KMV α-Keto-β-methylvaleric Acid (KMV) GABA_system GABAergic System Modulation KMV->GABA_system ROS_reduction Reduction of Reactive Oxygen Species (ROS) KMV->ROS_reduction Caspase_inhibition Inhibition of Caspase-3/9 Activation KMV->Caspase_inhibition IF_phosphorylation Increased Intermediate Filament Phosphorylation GABA_system->IF_phosphorylation leads to Cell_protection Microglial Protection (under stress) ROS_reduction->Cell_protection contributes to Reduced_apoptosis Reduced Apoptosis Caspase_inhibition->Reduced_apoptosis results in

Caption: Signaling pathways influenced by KMV in vitro.

References

Application Notes and Protocols for the Enzymatic Synthesis of Chiral 3-Methyl-2-Oxopentanoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chiral 2-hydroxy-3-methylpentanoic acid is a valuable building block in the synthesis of various pharmaceuticals and biologically active compounds. Its stereoselective synthesis is of paramount importance as different enantiomers can exhibit distinct pharmacological activities. Enzymatic synthesis offers a green and highly selective alternative to traditional chemical methods for producing enantiomerically pure chiral molecules. This document provides detailed application notes and protocols for the enzymatic synthesis of chiral 2-hydroxy-3-methylpentanoic acid via the stereoselective reduction of 3-methyl-2-oxopentanoic acid. The protocols are based on the use of dehydrogenases, a class of oxidoreductases that catalyze the reduction of keto groups to hydroxyl groups with high enantioselectivity.

Principle of the Method

The enzymatic synthesis of chiral 2-hydroxy-3-methylpentanoic acid involves the asymmetric reduction of the prochiral ketone, 3-methyl-2-oxopentanoic acid. This reaction is catalyzed by a stereoselective 2-hydroxyacid dehydrogenase. The enzyme utilizes a cofactor, typically NADH or NADPH, as a source of hydrides. To ensure the economic feasibility of the process, a cofactor regeneration system is often coupled with the main reaction. This system continuously regenerates the reduced cofactor, allowing for the use of catalytic amounts of the expensive nicotinamide cofactor. A common and effective cofactor regeneration system involves the use of a second enzyme, such as formate dehydrogenase or glucose dehydrogenase, which oxidizes a sacrificial co-substrate (e.g., formate or glucose) while reducing NAD⁺ to NADH or NADP⁺ to NADPH.

Key Enzymes and Their Properties

Several dehydrogenases have shown efficacy in the stereoselective reduction of α-keto acids. A particularly promising enzyme for the reduction of branched-chain 2-keto acids is the D-2-hydroxyacid dehydrogenase from Lactococcus lactis, previously annotated as PanE.[1] This enzyme exhibits high catalytic efficiency for 3-methyl-2-oxopentanoic acid (also known as 2-ketomethylvalerate).[1] For the synthesis of the (R)-enantiomer, dehydrogenases from Lactobacillus species or engineered dehydrogenases are excellent candidates.[2]

Table 1: Kinetic Parameters of PanE from Lactococcus lactis for Various 2-Keto Acid Substrates[1]

SubstrateVmax (U/mg)Km (mM)Vmax/Km (U/mg/mM)
2-Ketoisocaproate10.01.56,640
3-Methyl-2-oxopentanoate (2-Ketomethylvalerate) 8.8 2.1 4,180
2-Ketoisovalerate11.03.33,300
Benzoylformate1.30.62,050

Experimental Workflow

The overall workflow for the enzymatic synthesis of chiral 2-hydroxy-3-methylpentanoic acid can be visualized as follows:

Enzymatic_Synthesis_Workflow cluster_prep Preparation cluster_reaction Biocatalytic Reaction cluster_analysis Analysis and Purification Substrate_Prep Substrate Preparation (3-methyl-2-oxopentanoic acid) Reaction Enzymatic Reduction in buffer at controlled pH and temperature Substrate_Prep->Reaction Enzyme_Prep Enzyme Preparation (e.g., Whole-cell biocatalyst overexpressing dehydrogenase and cofactor regeneration enzyme) Enzyme_Prep->Reaction Monitoring Reaction Monitoring (e.g., HPLC) Reaction->Monitoring Extraction Product Extraction Monitoring->Extraction Purification Purification (e.g., Chromatography) Extraction->Purification Chiral_Analysis Chiral Analysis (e.g., Chiral HPLC or GC, Circular Dichroism) Purification->Chiral_Analysis

Caption: General workflow for the enzymatic synthesis of chiral 2-hydroxy-3-methylpentanoic acid.

Signaling Pathway and Cofactor Regeneration

The core of the enzymatic synthesis is the coupled reaction system involving the primary dehydrogenase and the cofactor regeneration enzyme.

Cofactor_Regeneration cluster_main Main Reaction cluster_regen Cofactor Regeneration Substrate 3-Methyl-2-oxopentanoic acid Product Chiral 2-Hydroxy-3-methylpentanoic acid Substrate->Product Dehydrogenase Dehydrogenase 2-Hydroxyacid Dehydrogenase NADH NADH CoSubstrate Co-substrate (e.g., Formate) CoProduct Co-product (e.g., CO2) CoSubstrate->CoProduct RegenEnzyme RegenEnzyme Formate Dehydrogenase NAD NAD+ NADH->NAD H+ NAD->NADH H+

Caption: Coupled enzymatic reaction for the synthesis of chiral 2-hydroxy-3-methylpentanoic acid with cofactor regeneration.

Detailed Experimental Protocols

Protocol 1: Whole-Cell Biocatalysis for the Synthesis of (R)-2-Hydroxy-3-methylpentanoic Acid

This protocol is adapted from a general method for the stereospecific synthesis of (R)-2-hydroxy carboxylic acids using a recombinant E. coli whole-cell biocatalyst co-expressing a dehydrogenase and a glucose dehydrogenase for NADPH regeneration.[2]

1. Materials and Reagents:

  • 3-methyl-2-oxopentanoic acid sodium salt

  • Recombinant E. coli cells overexpressing a suitable (R)-specific 2-hydroxyacid dehydrogenase (e.g., from a Lactobacillus species) and glucose dehydrogenase (e.g., from Bacillus subtilis)

  • D-Glucose

  • NADP⁺ sodium salt

  • Potassium phosphate buffer (100 mM, pH 7.0)

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Hydrochloric acid (1 M)

2. Equipment:

  • Shaking incubator

  • Centrifuge

  • pH meter

  • Reaction vessel (e.g., baffled flask)

  • Separatory funnel

  • Rotary evaporator

  • HPLC system with a chiral column

3. Procedure:

  • Preparation of the whole-cell biocatalyst:

    • Cultivate the recombinant E. coli strain in a suitable growth medium (e.g., LB broth with appropriate antibiotics) at 37°C with shaking until the optical density at 600 nm (OD₆₀₀) reaches 0.6-0.8.

    • Induce protein expression by adding IPTG (e.g., to a final concentration of 0.5 mM) and continue cultivation at a lower temperature (e.g., 25°C) for several hours (e.g., 12-16 hours).

    • Harvest the cells by centrifugation (e.g., 5000 x g for 10 min at 4°C).

    • Wash the cell pellet twice with 100 mM potassium phosphate buffer (pH 7.0) and resuspend the cells in the same buffer to a desired cell concentration (e.g., 50 g/L wet cell weight).

  • Enzymatic Reaction:

    • In a reaction vessel, prepare the reaction mixture containing:

      • 100 mM potassium phosphate buffer (pH 7.0)

      • 50 mM 3-methyl-2-oxopentanoic acid

      • 60 mM D-glucose

      • 0.1 mM NADP⁺

      • 50 g/L (wet weight) of the prepared recombinant E. coli cells.

    • Incubate the reaction mixture at 30°C with gentle shaking.

    • Monitor the progress of the reaction by taking samples at regular intervals and analyzing the concentration of the substrate and product by HPLC.

  • Product Isolation and Purification:

    • Once the reaction is complete (as determined by the consumption of the starting material), terminate the reaction by centrifuging down the cells.

    • Acidify the supernatant to pH 2-3 with 1 M HCl.

    • Extract the product, (R)-2-hydroxy-3-methylpentanoic acid, from the acidified supernatant with ethyl acetate (3 x 1 volume).

    • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure using a rotary evaporator.

    • Further purification can be achieved by column chromatography if necessary.

  • Determination of Enantiomeric Excess (ee):

    • The enantiomeric excess of the product can be determined by chiral HPLC or GC after derivatization (e.g., esterification).

    • Alternatively, circular dichroism spectroscopy can be used for the rapid determination of enantiomeric excess.[3]

Table 2: Representative Quantitative Data for Enzymatic Reduction of α-Keto Acids

EnzymeSubstrateProduct ConfigurationYield (%)Enantiomeric Excess (ee, %)Reference
YiaE from E. coli K12Phenylpyruvic acid(R)Quantitative>98[2]
YiaE from E. coli K122-Oxo-4-phenylbutanoic acid(R)Quantitative>98[2]
D-lactate dehydrogenase mutantPhenylpyruvic acid(R)99.0>99.9[4]

Troubleshooting and Optimization

  • Low Conversion:

    • Increase the amount of biocatalyst.

    • Optimize the concentration of the cofactor and co-substrate.

    • Ensure the pH and temperature are optimal for both enzymes.

    • Check for substrate or product inhibition.

  • Low Enantioselectivity:

    • Screen for a more selective enzyme.

    • Protein engineering of the existing enzyme can be employed to improve stereoselectivity.

Conclusion

The enzymatic synthesis of chiral 2-hydroxy-3-methylpentanoic acid using dehydrogenases offers a highly efficient and stereoselective method for the production of this important chiral building block. The use of whole-cell biocatalysts with an integrated cofactor regeneration system simplifies the process and makes it more cost-effective for industrial applications. The protocols and data presented here provide a solid foundation for researchers and drug development professionals to implement this green technology in their synthetic endeavors.

References

Application of (S)-3-methyl-2-oxopentanoate in Drug Discovery: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-3-methyl-2-oxopentanoate, an alpha-keto acid analog of the essential amino acid L-isoleucine, is emerging as a molecule of interest in the field of drug discovery. While traditionally studied in the context of metabolic disorders such as Maple Syrup Urine Disease (MSUD), where its accumulation is associated with neurotoxicity, recent research has unveiled a potential therapeutic role for this compound, particularly in the realm of neuroprotection. This document provides detailed application notes and experimental protocols for investigating the therapeutic potential of (S)-3-methyl-2-oxopentanoate, focusing on its neuroprotective effects and its modulation of key signaling pathways.

Application in Neuroprotective Drug Discovery

Recent studies have highlighted the potential of (S)-3-methyl-2-oxopentanoate and its related compounds in protecting neuronal cells from damage induced by oxidative stress and hypoxia. This suggests its potential application in the discovery of drugs for neurodegenerative diseases and conditions involving ischemic injury.

Mechanism of Action

The neuroprotective effects of (S)-3-methyl-2-oxopentanoate are believed to be mediated through at least two distinct mechanisms:

  • Reduction of Oxidative Stress: (S)-3-methyl-2-oxopentanoate has been shown to reduce the levels of reactive oxygen species (ROS) in microglial cells under stress conditions. This antioxidant effect is potentially mediated by the inhibition of the mitochondrial enzyme alpha-ketoglutarate dehydrogenase complex (KGDHC).[1]

  • Modulation of the GABAergic System: Research indicates that alpha-keto-beta-methylvaleric acid can increase the phosphorylation of intermediate filaments in the cerebral cortex through the GABAergic system.[2] This suggests an influence on neuronal cytoskeletal dynamics and signaling, which could be beneficial in maintaining neuronal integrity.

Quantitative Data Summary

The following tables summarize the reported quantitative data on the neuroprotective effects of alpha-keto-beta-methyl-n-valeric acid, which includes the (S)-enantiomer.

ParameterCell LineConditionConcentration RangeObserved EffectReference
Cell Viability BV-2 MicrogliaHypoxia1-20 mMEnhanced cell viability[1]
ROS Production BV-2 MicrogliaHypoxia1-20 mMDose-dependent reduction in ROS[1]
LDH Release BV-2 MicrogliaHypoxia1-20 mMDose-dependent reduction in LDH release[1]
ParameterTissueConcentrationObserved EffectReference
Intermediate Filament Phosphorylation Rat Cerebral Cortex SlicesNot SpecifiedIncreased 32P incorporation into intermediate filaments[2]

Experimental Protocols

This section provides detailed protocols for key experiments to evaluate the neuroprotective effects of (S)-3-methyl-2-oxopentanoate.

Protocol 1: Assessment of Neuroprotective Effects on BV-2 Microglia under Hypoxia

This protocol details the methodology to assess the cytoprotective effect of (S)-3-methyl-2-oxopentanoate on BV-2 microglial cells exposed to hypoxic conditions.

1. Cell Culture and Treatment:

  • Culture BV-2 microglial cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
  • Seed the cells in 96-well plates at a density of 1 x 10^4 cells/well and allow them to adhere overnight.
  • Prepare stock solutions of (S)-3-methyl-2-oxopentanoate in sterile phosphate-buffered saline (PBS).
  • Treat the cells with varying concentrations of (S)-3-methyl-2-oxopentanoate (e.g., 1, 5, 10, 20 mM) for 24 hours.

2. Induction of Hypoxia:

  • After the treatment period, place the cell culture plates in a hypoxic chamber with 1% O2, 5% CO2, and 94% N2 for a specified duration (e.g., 6 hours).[3]

3. Cell Viability Assay (MTT Assay):

  • Following the hypoxia incubation, add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.
  • Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.
  • Measure the absorbance at 490 nm using a microplate reader. Cell viability is expressed as a percentage of the normoxic control.

Protocol 2: Measurement of Intracellular Reactive Oxygen Species (ROS)

This protocol describes the use of the fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) to measure intracellular ROS levels.[4][5][6][7][8]

1. Cell Preparation and Staining:

  • Culture and treat BV-2 cells with (S)-3-methyl-2-oxopentanoate and expose them to hypoxia as described in Protocol 1.
  • After the hypoxic incubation, wash the cells twice with warm PBS.
  • Load the cells with 10 µM DCFH-DA in serum-free DMEM for 30 minutes at 37°C in the dark.

2. Fluorescence Measurement:

  • Wash the cells twice with PBS to remove excess probe.
  • Measure the fluorescence intensity using a fluorescence microplate reader with an excitation wavelength of 485 nm and an emission wavelength of 530 nm.
  • Alternatively, visualize and quantify ROS levels using a fluorescence microscope.

Protocol 3: KGDHC Activity Assay

This protocol provides a method to determine the activity of the alpha-ketoglutarate dehydrogenase complex in cell lysates.[9][10][11][12][13]

1. Preparation of Cell Lysates:

  • Culture and treat cells with (S)-3-methyl-2-oxopentanoate as required.
  • Harvest the cells and wash them with cold PBS.
  • Lyse the cells in a suitable lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, 150 mM NaCl, 1% Triton X-100, and protease inhibitors).
  • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C and collect the supernatant.

2. Activity Measurement:

  • The KGDHC activity is measured spectrophotometrically by following the reduction of NAD+ to NADH at 340 nm.
  • The reaction mixture contains potassium phosphate buffer, NAD+, coenzyme A, thiamine pyrophosphate, MgCl2, and the cell lysate.
  • Initiate the reaction by adding α-ketoglutarate.
  • Monitor the increase in absorbance at 340 nm over time. The rate of NADH formation is proportional to the KGDHC activity.

Protocol 4: In Vitro Phosphorylation of Intermediate Filaments

This protocol outlines a method to assess the effect of (S)-3-methyl-2-oxopentanoate on the phosphorylation of intermediate filaments in brain tissue slices.[2][14][15][16]

1. Preparation of Brain Slices:

  • Isolate the cerebral cortex from young rats and prepare thin slices (e.g., 300 µm) using a vibratome.
  • Maintain the slices in ice-cold artificial cerebrospinal fluid (aCSF).

2. In Vitro Phosphorylation Reaction:

  • Pre-incubate the brain slices in aCSF containing (S)-3-methyl-2-oxopentanoate for a specified time.
  • Initiate the phosphorylation reaction by adding [γ-32P]ATP to the incubation medium.
  • Incubate the slices at 30°C for a defined period.

3. Isolation of Intermediate Filaments and Analysis:

  • Terminate the reaction and homogenize the tissue slices.
  • Isolate the intermediate filament-enriched fraction by differential centrifugation.
  • Separate the proteins by SDS-PAGE.
  • Visualize the phosphorylated proteins by autoradiography and quantify the 32P incorporation using a phosphorimager.

Signaling Pathway and Experimental Workflow Diagrams

G cluster_0 Neuroprotective Mechanism of (S)-3-methyl-2-oxopentanoate S3MOP (S)-3-methyl-2- oxopentanoate KGDHC KGDHC Inhibition S3MOP->KGDHC GABA GABAergic System Modulation S3MOP->GABA ROS Reduced ROS Production KGDHC->ROS Neuroprotection Neuroprotection ROS->Neuroprotection IF Intermediate Filament Phosphorylation GABA->IF IF->Neuroprotection

Caption: Proposed neuroprotective signaling pathways of (S)-3-methyl-2-oxopentanoate.

G cluster_1 Experimental Workflow for Neuroprotection Assay start Start culture Culture BV-2 Microglia start->culture treat Treat with (S)-3-methyl-2- oxopentanoate culture->treat hypoxia Induce Hypoxia treat->hypoxia assay Perform Assays: - Cell Viability (MTT) - ROS Measurement - LDH Release hypoxia->assay analyze Data Analysis assay->analyze end End analyze->end

Caption: Workflow for assessing the neuroprotective effects of (S)-3-methyl-2-oxopentanoate.

References

Troubleshooting & Optimization

Improving the yield of (S)-3-methyl-2-oxopentanoic acid chemical synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the chemical synthesis of (S)-3-methyl-2-oxopentanoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) to improve the yield and purity of your synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the common strategies for obtaining enantiomerically pure (S)-3-methyl-2-oxopentanoic acid?

A1: There are two primary strategies for obtaining the desired (S)-enantiomer:

  • Racemic Synthesis followed by Chiral Resolution: This involves first synthesizing the racemic mixture of 3-methyl-2-oxopentanoic acid and then separating the (S)-enantiomer from the (R)-enantiomer. The most common method for resolution is the formation of diastereomeric salts with a chiral amine.[1][2]

  • Asymmetric Synthesis: This approach directly synthesizes the (S)-enantiomer, avoiding the need for a resolution step. A common method involves using a chiral starting material, such as L-isoleucine.[3]

Q2: I am performing a chiral resolution with (R)-1-phenylethylamine, but the diastereomeric salts are not precipitating. What could be the issue?

A2: Several factors can hinder the crystallization of diastereomeric salts:

  • Solvent Choice: The solubility of the diastereomeric salts is highly dependent on the solvent system. If the salts are too soluble, they will not precipitate. Experiment with different solvents or solvent mixtures of varying polarities. Common solvents for this type of resolution include ethanol, methanol, acetone, and ethyl acetate, sometimes with the addition of a less polar co-solvent like hexane or heptane to induce precipitation.

  • Concentration: The solution may be too dilute. Try concentrating the solution by carefully removing some of the solvent under reduced pressure.

  • Temperature: Crystallization is often temperature-dependent. Cooling the solution in an ice bath or refrigerator may be necessary to induce precipitation.

  • Purity of a Racemic Mixture: Impurities in your racemic 3-methyl-2-oxopentanoic acid can interfere with crystal formation. Ensure your starting material is of high purity.

  • Stoichiometry of Resolving Agent: An incorrect molar ratio of the resolving agent to the racemic acid can affect salt formation and crystallization.[4] Ensure you are using the correct stoichiometry.

Q3: My yield of the desired (S)-enantiomer after chiral resolution is low. How can I improve it?

A3: Low yields in chiral resolution can be addressed by:

  • Optimizing Crystallization Conditions: As mentioned in Q2, solvent, concentration, and temperature are critical. Systematic screening of these parameters can significantly improve the yield of the desired diastereomeric salt.

  • Recycling the Unwanted Enantiomer: The mother liquor after filtration of the desired diastereomeric salt contains the other enantiomer. This can be recovered and racemized (converted back to the racemic mixture) for reuse in a subsequent resolution, thereby improving the overall process yield.

  • Choice of Resolving Agent: Not all resolving agents are equally effective for a given racemic compound. It may be beneficial to screen other chiral amines, such as brucine or other commercially available chiral bases, to find one that gives a better-precipitating salt with the (S)-enantiomer.[1]

Q4: What are some potential side reactions during the racemic synthesis of 3-methyl-2-oxopentanoic acid?

A4: When synthesizing 3-methyl-2-oxopentanoic acid, particularly through methods like the Claisen condensation, potential side reactions can include:

  • Self-condensation of the starting ester or aldehyde: This can lead to the formation of various byproducts.

  • Decarboxylation: The α-keto acid product can be prone to decarboxylation, especially at elevated temperatures or under harsh acidic or basic conditions.

  • Incomplete hydrolysis: If the synthesis involves the hydrolysis of an ester precursor, incomplete reaction will result in contamination of the final product with the starting ester.

Q5: How can I monitor the progress of the reaction and the purity of my product?

A5: Several analytical techniques can be employed:

  • Thin Layer Chromatography (TLC): A quick and simple method to monitor the disappearance of starting materials and the appearance of the product.

  • High-Performance Liquid Chromatography (HPLC): A more quantitative method for monitoring reaction progress and assessing the purity of the final product. Chiral HPLC is essential for determining the enantiomeric excess (e.e.) of your resolved product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural confirmation of your product and can be used to identify impurities.

  • Mass Spectrometry (MS): Confirms the molecular weight of your product and can help in identifying byproducts.

Troubleshooting Guides

Guide 1: Racemic Synthesis of 3-Methyl-2-Oxopentanoic Acid (via Claisen-type Condensation)

This guide focuses on a common method for synthesizing the racemic acid, which is a prerequisite for chiral resolution.

Experimental Workflow Diagram:

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up & Purification start Reactants: - Diethyl oxalate - 2-Methylbutanal - Sodium ethoxide (base) solvent Solvent: Anhydrous ethanol start->solvent conditions Conditions: Inert atmosphere (N2 or Ar) Controlled temperature solvent->conditions addition Slow addition of 2-methylbutanal to base/diethyl oxalate mixture conditions->addition stirring Stirring at controlled temperature addition->stirring monitoring Monitor reaction progress by TLC/HPLC stirring->monitoring quench Quench reaction with acid (e.g., HCl) monitoring->quench extraction Extract with an organic solvent quench->extraction wash Wash organic layer extraction->wash dry Dry over anhydrous sodium sulfate wash->dry purify Purify by distillation or chromatography dry->purify

Caption: Workflow for the racemic synthesis of 3-methyl-2-oxopentanoic acid.

Issue Possible Cause Troubleshooting Steps
Low or no product formation Inactive base (sodium ethoxide)Use freshly prepared or properly stored sodium ethoxide. Ensure all reagents and glassware are dry, as the base is moisture-sensitive.
Low reaction temperatureThe reaction may require a higher temperature to proceed at a reasonable rate. Gradually increase the temperature while monitoring the reaction.
Impure starting materialsUse purified diethyl oxalate and 2-methylbutanal.
Formation of multiple side products Reaction temperature is too highThis can promote side reactions. Maintain the recommended reaction temperature.
Incorrect stoichiometryEnsure the correct molar ratios of reactants are used.
Product decomposes during work-up Overheating during solvent removalUse a rotary evaporator at a moderate temperature and pressure.
Harsh acidic or basic conditionsNeutralize the reaction mixture carefully and avoid prolonged exposure to strong acids or bases.
Guide 2: Chiral Resolution using (R)-1-Phenylethylamine

This guide provides steps to troubleshoot the separation of (S)-3-methyl-2-oxopentanoic acid from its racemic mixture.

Logical Relationship Diagram:

G cluster_0 Diastereomeric Salt Formation cluster_1 Separation cluster_2 Liberation of Enantiomer racemic_acid Racemic 3-methyl-2- oxopentanoic acid mix Mix racemic acid and resolving agent in solvent racemic_acid->mix resolving_agent (R)-1-Phenylethylamine resolving_agent->mix solvent Solvent (e.g., Ethanol) solvent->mix diastereomers Formation of two diastereomeric salts: (S)-acid-(R)-amine (R)-acid-(R)-amine mix->diastereomers crystallization Selective crystallization of the less soluble diastereomeric salt diastereomers->crystallization filtration Filtration to separate solid from mother liquor crystallization->filtration acidification Acidify the separated salt (e.g., with HCl) filtration->acidification extraction Extract the free (S)-acid acidification->extraction final_product final_product extraction->final_product (S)-3-methyl-2- oxopentanoic acid

Caption: Chiral resolution process for (S)-3-methyl-2-oxopentanoic acid.

Issue Possible Cause Troubleshooting Steps
No crystallization of diastereomeric salts Inappropriate solventScreen a range of solvents with varying polarities (e.g., ethanol, isopropanol, acetone, ethyl acetate). Consider using solvent mixtures.
Solution is too diluteConcentrate the solution by carefully removing the solvent.
Temperature is too highCool the solution slowly. Sometimes scratching the inside of the flask can initiate crystallization. Seeding with a small crystal of the desired salt can also be effective.
Low enantiomeric excess (e.e.) of the resolved acid Incomplete separation of diastereomersRecrystallize the diastereomeric salt one or more times to improve its purity.
Racemization during work-upAvoid harsh conditions (high temperatures, strong acids/bases) when liberating the free acid from the salt.
Difficulty liberating the free acid from the salt Incomplete acidificationEnsure enough acid is added to fully protonate the carboxylate and the amine. Check the pH of the aqueous layer.
Emulsion formation during extractionAdd a small amount of brine to the separatory funnel to help break the emulsion.

Experimental Protocols

Protocol 1: Racemic Synthesis of 3-Methyl-2-oxopentanoic Acid Calcium Salt

This protocol is adapted from a known industrial method.

Materials:

  • Diethyl oxalate

  • 2-Methylbutanal

  • Sodium methoxide solution (28% in methanol)

  • Sodium hydroxide solution (30%)

  • Hydrochloric acid

  • Methyl isobutyl ketone (MIBK)

  • Calcium chloride solution

Procedure:

  • To a 28% solution of sodium methoxide in methanol, add diethyl oxalate while maintaining the temperature below 25 °C. Stir for 30 minutes.

  • Slowly add 2-methylbutanal to the mixture, keeping the temperature below 25 °C. Stir for another 30 minutes.

  • Add a 30% aqueous solution of sodium hydroxide and continue stirring for 5-10 hours.

  • After the reaction is complete, acidify the mixture with hydrochloric acid to a pH of 1.0-4.0.

  • Extract the product three times with methyl isobutyl ketone (MIBK).

  • Wash the combined organic layers with water and adjust the pH to 5.8 with a 30% sodium hydroxide solution.

  • Separate the layers and adjust the pH of the aqueous layer to 8.8 with 30% sodium hydroxide.

  • Add a calcium chloride solution to precipitate the calcium salt of 3-methyl-2-oxopentanoic acid.

  • Cool the mixture to 5 °C and stir for 1 hour.

  • Collect the crude product by centrifugation or filtration. The crude product can be further purified by recrystallization.

Quantitative Data (Example):

ReactantAmount
Diethyl oxalate300 kg
28% Sodium methoxide in methanol390 kg
2-Methylbutanal200 kg
30% Sodium hydroxide solutionAs needed
Hydrochloric acid~70 kg
Methyl isobutyl ketone (MIBK)3 x 600 kg
Calcium chloride solution300 kg
Crude Product Yield ~350 kg
Purity (by HPLC) ~99.6%

Note: This is an example from an industrial patent and should be scaled down appropriately for laboratory use.

Protocol 2: General Procedure for Chiral Resolution with a Chiral Amine

Materials:

  • Racemic 3-methyl-2-oxopentanoic acid

  • Chiral amine resolving agent (e.g., (R)-1-phenylethylamine)

  • Appropriate solvent (e.g., ethanol)

  • Hydrochloric acid (e.g., 1 M)

  • Organic extraction solvent (e.g., diethyl ether or ethyl acetate)

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve the racemic 3-methyl-2-oxopentanoic acid in a suitable solvent (e.g., ethanol) with gentle heating if necessary.

  • In a separate flask, dissolve an equimolar amount of the chiral amine in the same solvent.

  • Slowly add the amine solution to the acid solution with stirring.

  • Allow the mixture to cool slowly to room temperature, and then if necessary, cool further in an ice bath to induce crystallization of the less soluble diastereomeric salt.

  • Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent.

  • To improve the purity of the diastereomeric salt, it can be recrystallized from the same solvent.

  • Suspend the purified diastereomeric salt in water and add an excess of a strong acid (e.g., 1 M HCl) to liberate the free carboxylic acid and protonate the chiral amine.

  • Extract the liberated (S)-3-methyl-2-oxopentanoic acid with an organic solvent (e.g., diethyl ether).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure to yield the enantiomerically enriched acid.

  • Determine the enantiomeric excess of the product using chiral HPLC.

Data Presentation:

Table 1: Comparison of Chiral Resolving Agents (Hypothetical Data)

Resolving AgentSolventYield of Diastereomeric Salt (%)Enantiomeric Excess (e.e.) of (S)-acid (%)
(R)-1-PhenylethylamineEthanol4592
(R)-1-PhenylethylamineAcetone3888
BrucineMethanol4095
(-)-EphedrineEthyl Acetate3585

This table illustrates how quantitative data for different resolving agents can be structured for easy comparison. Actual results will vary depending on experimental conditions.

References

Technical Support Center: Stability of α-Keto-β-methylvaleric Acid in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the stability of α-keto-β-methylvaleric acid in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is α-keto-β-methylvaleric acid and why is its stability in aqueous solutions important?

α-Keto-β-methylvaleric acid, also known as 3-methyl-2-oxopentanoic acid, is a branched-chain α-keto acid (BCKA) that serves as a key intermediate in the metabolism of the essential amino acid isoleucine.[1] Its stability in aqueous solutions is critical for a variety of research applications, including the development of therapeutic keto-analogues for patients with chronic kidney disease and inborn errors of metabolism, as well as for in vitro studies of metabolic pathways.[2] Instability can lead to the formation of degradation products, which can affect experimental results and the efficacy of potential therapeutic agents.

Q2: What are the primary factors that influence the stability of α-keto-β-methylvaleric acid in aqueous solutions?

The stability of α-keto-β-methylvaleric acid in aqueous solutions is primarily influenced by:

  • pH: The pH of the solution can affect the equilibrium between the keto and the hydrated gem-diol forms of the α-keto acid. Changes in pH can also influence the rate of degradation reactions. Generally, the transport and oxidation of branched-chain α-keto acids can be regulated by pH changes within the physiological range.[3]

  • Temperature: Like most chemical reactions, the degradation of α-keto-β-methylvaleric acid is expected to accelerate at higher temperatures.

  • Presence of Oxidizing Agents: As the primary degradation pathway is oxidative decarboxylation, the presence of oxidizing agents can significantly decrease the stability of the compound.

  • Presence of Metal Ions: Certain metal ions can catalyze the degradation of α-keto acids.

Q3: What are the expected degradation products of α-keto-β-methylvaleric acid in an aqueous environment?

The primary degradation pathway for α-keto-β-methylvaleric acid is oxidative decarboxylation .[4][5][6] This process involves the loss of the carboxyl group as carbon dioxide and the oxidation of the α-keto group. The expected degradation products include:

  • 2-Methylbutanal: Formed via decarboxylation.

  • 2-Methylbutanoic acid: Formed from the subsequent oxidation of 2-methylbutanal.

  • α-Hydroxy-β-methylvaleric acid: Can be formed through reduction of the keto group.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Rapid loss of α-keto-β-methylvaleric acid concentration in solution. High storage temperature.Store stock solutions and experimental samples at appropriate low temperatures (e.g., 4°C for short-term and -20°C or lower for long-term storage).
Inappropriate pH of the buffer.Prepare aqueous solutions in a buffer system that maintains a pH where the compound is most stable. Based on general knowledge of α-keto acids, a slightly acidic to neutral pH is often preferred. Perform a pH stability study to determine the optimal pH for your specific experimental conditions.
Presence of contaminants that catalyze degradation.Use high-purity water and reagents for all solutions. If metal ion contamination is suspected, consider using a chelating agent like EDTA in your buffers, if compatible with your experiment.
Appearance of unexpected peaks in HPLC chromatograms. Degradation of α-keto-β-methylvaleric acid.Characterize the degradation products using techniques like mass spectrometry (MS) to confirm their identity. Adjust storage and experimental conditions to minimize degradation.
Interaction with container material.Use inert container materials such as glass or polypropylene for storing solutions.
Inconsistent results between experimental replicates. Inconsistent sample handling and storage.Ensure all samples are handled and stored under identical and controlled conditions (temperature, light exposure, time before analysis).
Variability in the preparation of aqueous solutions.Prepare fresh solutions for each experiment and accurately control the pH and concentration.

Quantitative Data Summary

Specific quantitative stability data for α-keto-β-methylvaleric acid across a range of pH and temperature conditions is not extensively available in public literature. To obtain precise stability data for your specific experimental conditions, it is highly recommended to perform a stability study as outlined in the experimental protocol below. The following table provides a template for organizing the data you collect.

Table 1: Stability of α-Keto-β-methylvaleric Acid in Aqueous Solution (% Remaining)

Storage ConditionTime PointpH 4.0pH 7.0pH 9.0
4°C 0 hours100%100%100%
24 hours
48 hours
7 days
25°C 0 hours100%100%100%
8 hours
24 hours
48 hours
37°C 0 hours100%100%100%
4 hours
8 hours
24 hours

This table is a template. The actual time points should be adjusted based on the expected stability of the compound under the tested conditions.

Experimental Protocols

Protocol: Stability Testing of α-Keto-β-methylvaleric Acid in Aqueous Solution

This protocol outlines a method to assess the stability of α-keto-β-methylvaleric acid in aqueous solutions at different pH values and temperatures using High-Performance Liquid Chromatography (HPLC).

1. Materials and Reagents:

  • α-Keto-β-methylvaleric acid (high purity standard)

  • HPLC grade water

  • HPLC grade acetonitrile

  • HPLC grade methanol

  • Phosphate buffer components (e.g., monobasic and dibasic sodium phosphate)

  • Citrate buffer components (e.g., citric acid and sodium citrate)

  • Boric acid/borate buffer components

  • Hydrochloric acid (HCl) and Sodium hydroxide (NaOH) for pH adjustment

  • 2,4-Dinitrophenylhydrazine (DNPH) solution (for derivatization, if required for detection)

  • Internal standard (e.g., a structurally similar and stable keto acid)

2. Preparation of Solutions:

  • Stock Solution: Prepare a stock solution of α-keto-β-methylvaleric acid (e.g., 1 mg/mL) in a suitable solvent like HPLC grade water or a weak buffer.

  • Buffer Solutions: Prepare buffer solutions at the desired pH values (e.g., pH 4.0, 7.0, and 9.0).

  • Test Solutions: Dilute the stock solution with the respective buffer solutions to a final concentration suitable for HPLC analysis (e.g., 100 µg/mL).

3. Stability Study Design:

  • Aliquot the test solutions into vials for each time point and storage condition.

  • Store the vials at the specified temperatures (e.g., 4°C, 25°C, and 37°C).

  • At each designated time point, withdraw a vial from each condition for analysis.

4. HPLC Analysis:

  • Instrumentation: A standard HPLC system with a UV or a fluorescence detector.

  • Column: A C18 reverse-phase column is typically suitable.

  • Mobile Phase: A gradient of acetonitrile and water (with a small amount of acid, e.g., 0.1% formic acid, to improve peak shape) is often effective.

  • Flow Rate: Typically 1.0 mL/min.

  • Detection Wavelength: Dependent on the chromophore of the α-keto acid or its derivative. If derivatization with DNPH is used, detection is typically in the visible range (e.g., 360 nm).

  • Injection Volume: Typically 10-20 µL.

  • Quantification: Use an internal standard and a calibration curve to determine the concentration of α-keto-β-methylvaleric acid at each time point. The percentage of the initial concentration remaining is then calculated.

5. Forced Degradation Studies (for method validation):

To ensure the analytical method is stability-indicating, perform forced degradation studies on the stock solution. This involves exposing the solution to harsh conditions to generate degradation products:

  • Acidic hydrolysis: Add 1N HCl and heat.

  • Alkaline hydrolysis: Add 1N NaOH and heat.

  • Oxidative degradation: Add 3% hydrogen peroxide.

  • Thermal degradation: Heat the solution.

  • Photodegradation: Expose the solution to UV light.

Analyze the stressed samples by HPLC to ensure that the degradation product peaks are well-resolved from the parent compound peak.

Visualizations

Degradation Pathway of α-Keto-β-methylvaleric Acid

The primary degradation pathway for α-keto-β-methylvaleric acid in an aqueous environment is oxidative decarboxylation, which can lead to the formation of several products.

degradation_pathway KMV α-Keto-β-methylvaleric acid Decarboxylation Oxidative Decarboxylation (-CO2) KMV->Decarboxylation Reduction Reduction KMV->Reduction Aldehyde 2-Methylbutanal Decarboxylation->Aldehyde Oxidation Oxidation Aldehyde->Oxidation CarboxylicAcid 2-Methylbutanoic acid Oxidation->CarboxylicAcid HydroxyAcid α-Hydroxy-β-methylvaleric acid Reduction->HydroxyAcid

Caption: Oxidative degradation pathway of α-keto-β-methylvaleric acid.

Experimental Workflow for Stability Testing

This diagram illustrates the logical flow of a stability study for α-keto-β-methylvaleric acid.

stability_workflow cluster_prep 1. Preparation cluster_storage 2. Storage cluster_analysis 3. Analysis Stock Prepare Stock Solution TestSolutions Prepare Test Solutions Stock->TestSolutions Buffers Prepare Buffers (pH 4, 7, 9) Buffers->TestSolutions Temp4 4°C TestSolutions->Temp4 Temp25 25°C TestSolutions->Temp25 Temp37 37°C TestSolutions->Temp37 Sampling Sample at Time Points Temp4->Sampling Temp25->Sampling Temp37->Sampling HPLC HPLC Analysis Sampling->HPLC Data Data Analysis (% Remaining) HPLC->Data

Caption: Workflow for assessing the stability of α-keto-β-methylvaleric acid.

References

Technical Support Center: Mass Spectrometry Analysis of (S)-3-methyl-2-oxopentanoate

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the mass spectrometry analysis of (S)-3-methyl-2-oxopentanoate. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges encountered during the detection and quantification of this and other branched-chain keto acids (BCKAs).

Frequently Asked Questions (FAQs)

Q1: Why am I observing a very low or no signal for (S)-3-methyl-2-oxopentanoate in my LC-MS/MS analysis?

A1: Low detection of (S)-3-methyl-2-oxopentanoate can stem from several factors:

  • Inherent Instability: α-keto acids can be unstable and prone to degradation during sample processing and analysis.

  • Poor Ionization Efficiency: As a small organic acid, (S)-3-methyl-2-oxopentanoate may not ionize efficiently under standard electrospray ionization (ESI) conditions.

  • Ion Suppression: Components of your sample matrix (e.g., salts, lipids, proteins) can interfere with the ionization of your analyte, reducing its signal.[1][2][3]

  • Suboptimal Liquid Chromatography Conditions: Poor chromatographic peak shape or co-elution with interfering substances can diminish the signal.

  • Inadequate Sample Preparation: The analyte may not be efficiently extracted from the sample matrix, or it may degrade during preparation steps.

Q2: Should I derivatize (S)-3-methyl-2-oxopentanoate before LC-MS/MS analysis?

A2: Yes, derivatization is a highly recommended strategy to improve the detection of (S)-3-methyl-2-oxopentanoate and other keto acids.[4] Derivatization can:

  • Increase Stability: By chemically modifying the reactive keto group, the stability of the analyte is enhanced.

  • Improve Ionization Efficiency: A derivatizing agent can introduce a readily ionizable moiety, significantly boosting the signal in the mass spectrometer.

  • Enhance Chromatographic Separation: Derivatization can alter the polarity of the analyte, leading to better retention and peak shape on reverse-phase columns.

Common derivatization reagents for keto acids include O-(2,3,4,5,6-pentafluorobenzyl)oxime (PFBO) and o-phenylenediamine (OPD).[4][5]

Q3: What are the advantages and disadvantages of PFBO and OPD derivatization?

A3: Both PFBO and OPD are effective for derivatizing keto acids. The choice may depend on your specific instrumentation and experimental goals.

Derivatization ReagentAdvantagesDisadvantages
O-(2,3,4,5,6-pentafluorobenzyl)oxime (PFBO) - High ionization efficiency in negative ion mode ESI. - Can provide low limits of detection.[4]- May require optimization of reaction conditions (time, temperature).
o-phenylenediamine (OPD) - Forms stable quinoxalinol derivatives. - Can be used for both LC-MS and GC-MS analysis.[5][6][7]- May involve more complex sample cleanup steps.

Q4: How can I minimize ion suppression in my analysis?

A4: Ion suppression is a common challenge in bioanalysis.[1][2][3] To mitigate its effects:

  • Improve Sample Preparation: Employ more rigorous extraction techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering matrix components. Protein precipitation alone may not be sufficient.[3][8]

  • Optimize Chromatography: Adjust your LC gradient to separate (S)-3-methyl-2-oxopentanoate from the regions where ion suppression is most prominent (often at the beginning and end of the chromatogram).

  • Dilute the Sample: If the analyte concentration allows, diluting the sample can reduce the concentration of interfering matrix components.

  • Use a Stable Isotope-Labeled Internal Standard: A stable isotope-labeled version of (S)-3-methyl-2-oxopentanoate will co-elute and experience similar ion suppression, allowing for more accurate quantification.

  • Switch Ionization Mode or Source: If using ESI, consider switching between positive and negative ion mode, as one may be less susceptible to suppression.[8][9] Atmospheric pressure chemical ionization (APCI) is generally less prone to ion suppression than ESI.[9]

Troubleshooting Guide

This guide provides a structured approach to diagnosing and resolving low detection issues.

Problem: Low or No Signal for (S)-3-methyl-2-oxopentanoate

Step 1: Evaluate Your Sample Preparation and Derivatization (if applicable)

  • Question: Are you using an appropriate sample preparation method?

    • Recommendation: For complex matrices like plasma or tissue, consider using solid-phase extraction (SPE) or liquid-liquid extraction (LLE) for cleaner samples. Ensure your extraction solvent is compatible with the analyte's polarity.

  • Question: If derivatizing, are your reaction conditions optimized?

    • Recommendation: Verify the concentration of your derivatization reagent, reaction time, and temperature. Refer to the detailed experimental protocols below. An incomplete derivatization will result in a low signal.

Step 2: Assess Your Liquid Chromatography and Mass Spectrometry Parameters

  • Question: Is your chromatography optimal?

    • Recommendation: Check for peak tailing or broad peaks. Consider using a different column, such as a C18, and optimizing the mobile phase.[5][10] The addition of a small amount of an appropriate acid or buffer (e.g., ammonium acetate) to the mobile phase can improve peak shape and ionization.[10][11]

  • Question: Are your mass spectrometer settings appropriate for your analyte (derivatized or underivatized)?

    • Recommendation: Ensure you are using the correct ionization mode (positive or negative ESI). For derivatized keto acids, negative mode is often preferred for PFBO derivatives. Optimize the fragmentor voltage and collision energy to achieve the best signal for your specific MRM transitions.[10]

Step 3: Investigate Potential Ion Suppression

  • Question: How can you determine if ion suppression is occurring?

    • Recommendation: A post-column infusion experiment is a definitive way to identify regions of ion suppression in your chromatogram.[2]

  • Question: What should you do if you confirm ion suppression?

    • Recommendation: Follow the strategies outlined in FAQ Q4. This may involve adjusting your chromatography to move your analyte's retention time away from the suppression zone or implementing a more effective sample cleanup procedure.[8]

Experimental Protocols

Protocol 1: Derivatization of (S)-3-methyl-2-oxopentanoate with o-phenylenediamine (OPD)

This protocol is adapted from methods for the analysis of branched-chain keto acids.[5]

  • Sample Preparation: Deproteinize tissue or plasma samples using an appropriate method (e.g., perchloric acid precipitation followed by neutralization).

  • Derivatization Reaction:

    • To 100 µL of the deproteinized sample, add 50 µL of a solution containing o-phenylenediamine (OPD) and a reducing agent (e.g., β-mercaptoethanol) in a suitable buffer.

    • Incubate the mixture at a controlled temperature (e.g., 60-80°C) for a defined period (e.g., 30-60 minutes).

  • Extraction:

    • After the reaction, cool the samples and extract the derivatized keto acids using a water-immiscible organic solvent like ethyl acetate.

    • Vortex and centrifuge to separate the layers.

  • Dry-down and Reconstitution:

    • Transfer the organic layer to a new tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the dried extract in a mobile phase-compatible solvent (e.g., 50% methanol) for LC-MS/MS analysis.

Protocol 2: LC-MS/MS Analysis of Derivatized Branched-Chain Keto Acids

This is a general protocol that should be optimized for your specific instrument.

  • Liquid Chromatography:

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm).[5]

    • Mobile Phase A: 5 mM ammonium acetate in water.[5]

    • Mobile Phase B: Methanol.[5]

    • Flow Rate: 0.4 mL/min.[5]

    • Gradient: A suitable gradient starting with a low percentage of mobile phase B, ramping up to a high percentage to elute the analytes, followed by a re-equilibration step.

  • Mass Spectrometry:

    • Ionization Source: Electrospray Ionization (ESI), typically in positive mode for OPD derivatives.

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: These need to be determined for the specific derivatized analyte. For OPD-derivatized KMV ((S)-3-methyl-2-oxopentanoate), a possible transition is m/z 203.1 → 174.1.[5]

    • Instrument Parameters: Optimize declustering potential and collision energy for each MRM transition to maximize signal intensity.[5]

Quantitative Data Summary

The following table summarizes typical performance characteristics for the analysis of branched-chain keto acids using LC-MS/MS with derivatization.

AnalyteDerivatization MethodMatrixLinearity RangeLOQReference
Branched-Chain Keto AcidsOPDMouse Tissue7.8 - 32,000 nM20 nM[5]
α-keto-β-methylvalerateNoneSerum0.1 - 100 µmol/L0.23 µmol/L[11]
α-keto-β-methylvalerateNoneMuscle0.1 - 100 µmol/L0.27 nmol/g[11]
Ten Keto AcidsPFB-OximeRat PlasmaUp to 300 µM0.01 - 0.25 µM[4]

Visualizations

Signaling Pathway

Isoleucine_Metabolism Isoleucine Isoleucine BCAT Branched-chain aminotransferase Isoleucine->BCAT KMV (S)-3-methyl-2- oxopentanoate BCKDH Branched-chain α-keto acid dehydrogenase complex KMV->BCKDH Metabolites Further Metabolites BCAT->KMV Transamination BCKDH->Metabolites Oxidative decarboxylation MSUD Maple Syrup Urine Disease (MSUD) BCKDH->MSUD Deficient in

Caption: Metabolic pathway of isoleucine to (S)-3-methyl-2-oxopentanoate.

Experimental Workflow

Caption: Troubleshooting workflow for low analyte detection.

References

Technical Support Center: Optimizing Chromatographic Separation of 3-Methyl-2-Oxopentanoic Acid Isomers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the chromatographic separation of 3-methyl-2-oxopentanoic acid isomers.

Troubleshooting Guides & FAQs

This section addresses common issues encountered during the chromatographic separation of 3-methyl-2-oxopentanoic acid isomers.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges in separating 3-methyl-2-oxopentanoic acid isomers?

A1: The primary challenges include:

  • Poor Enantiomeric Resolution: Difficulty in separating the R and S enantiomers due to their identical physical and chemical properties in an achiral environment.

  • Peak Tailing: As an acidic compound, 3-methyl-2-oxopentanoic acid can interact with active sites on the stationary phase, leading to asymmetric peak shapes.

  • Low Retention on Reversed-Phase Columns: Being a small and relatively polar organic acid, it may exhibit insufficient retention on traditional C18 columns.

  • Co-elution with Matrix Components: In biological samples, other organic acids or endogenous compounds can interfere with the analysis.

Q2: Which type of chiral stationary phase (CSP) is most suitable for separating 3-methyl-2-oxopentanoic acid enantiomers?

A2: Polysaccharide-based CSPs, such as those derived from cellulose and amylose (e.g., Chiralpak® and Chiralcel® series), are highly recommended for their broad applicability to acidic compounds.[1][2][3][4] Anion-exchange type CSPs, like Chiralpak® QN-AX and QD-AX, are also specifically designed for the enantioseparation of acidic compounds and have shown excellent performance.[1]

Q3: What are the recommended mobile phase modes for this separation?

A3: The choice of mobile phase depends on the selected chiral stationary phase. Common modes include:

  • Normal Phase: Typically using mixtures of alkanes (e.g., hexane or heptane) and an alcohol (e.g., isopropanol or ethanol) with a small amount of an acidic modifier (e.g., trifluoroacetic acid or acetic acid) to improve peak shape and selectivity.

  • Reversed-Phase: Using mixtures of water or buffer and an organic modifier like acetonitrile or methanol. An acidic modifier is often necessary to suppress the ionization of the carboxylic acid group.

  • Polar Ionic Mode: This mode, often used with macrocyclic glycopeptide CSPs, employs polar organic solvents like methanol with small amounts of a volatile acid and base (e.g., acetic acid and triethylamine).

Troubleshooting Common Problems

Problem Potential Cause(s) Recommended Solution(s)
Poor or No Resolution of Enantiomers 1. Inappropriate chiral stationary phase (CSP).2. Incorrect mobile phase composition.3. Suboptimal temperature.4. Inappropriate flow rate.1. Screen different types of CSPs (e.g., polysaccharide-based, anion-exchange).2. Adjust the ratio of organic modifiers in the mobile phase. For acidic compounds, add or adjust the concentration of an acidic modifier (e.g., 0.1% TFA or acetic acid).3. Vary the column temperature. Lower temperatures often improve chiral resolution.4. Optimize the flow rate. Lower flow rates can sometimes enhance resolution.
Peak Tailing or Broad Peaks 1. Secondary interactions between the acidic analyte and the stationary phase.2. Column overload.3. Contaminated guard or analytical column.1. Add an acidic modifier (e.g., TFA, acetic acid) to the mobile phase to suppress ionization of the analyte.2. Reduce the sample concentration or injection volume.3. Flush the column with a strong solvent. Replace the guard column if necessary.
High Backpressure 1. Blockage in the column inlet frit or tubing.2. Sample precipitation in the mobile phase.3. High mobile phase viscosity.1. Reverse-flush the column (if permitted by the manufacturer). Check for blockages in the HPLC system.2. Ensure the sample is fully dissolved in the mobile phase or a weaker solvent. Filter the sample before injection.3. Use a less viscous mobile phase or increase the column temperature.
Irreproducible Retention Times 1. Inadequate column equilibration.2. Changes in mobile phase composition.3. Fluctuations in column temperature.1. Ensure the column is thoroughly equilibrated with the mobile phase before each run.2. Prepare fresh mobile phase daily and ensure accurate mixing.3. Use a column oven to maintain a constant temperature.

Experimental Protocols

Protocol 1: GC-MS Method for Enantiomeric Separation

This method is based on the successful separation of R- and S-3-methyl-2-oxopentanoate enantiomers in human plasma.[5]

  • Sample Preparation (from Plasma):

    • Acidify the plasma sample.

    • Perform an extraction of the 2-oxo acids.

    • Separate the 2-oxo acids from interfering amino acids using cation-exchange chromatography.

  • Derivatization:

    • Perform reductive amination of the branched-chain 2-oxo acids using L-leucine dehydrogenase. This converts S-3-methyl-2-oxopentanoate to L-isoleucine and R-3-methyl-2-oxopentanoate to L-alloisoleucine.

  • Quantification:

    • Quantify the resulting L-isoleucine and L-alloisoleucine using a standard amino acid analyzer or a suitable GC-MS method for amino acid analysis.

Protocol 2: Recommended Starting HPLC Method for Chiral Separation

This protocol provides a starting point for developing a chiral HPLC method for 3-methyl-2-oxopentanoic acid.

  • Column: Chiralpak® AD-H (amylose tris(3,5-dimethylphenylcarbamate)) or Chiralpak® AS-H (amylose tris((S)-α-methylbenzylcarbamate)), 250 x 4.6 mm, 5 µm.

  • Mobile Phase: n-Hexane / 2-Propanol / Trifluoroacetic Acid (TFA) (90:10:0.1, v/v/v).

  • Flow Rate: 1.0 mL/min.

  • Temperature: 25°C.

  • Detection: UV at 210 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in the mobile phase.

Method Development and Optimization:

  • If resolution is insufficient, systematically vary the percentage of 2-propanol (e.g., from 5% to 20%).

  • Try replacing 2-propanol with ethanol.

  • Adjust the concentration of TFA (e.g., from 0.05% to 0.2%).

  • Screen other polysaccharide-based columns (e.g., Chiralcel® OD-H, Chiralcel® OJ-H).

Data Presentation

The following tables present hypothetical but realistic data that could be obtained from the successful separation of 3-methyl-2-oxopentanoic acid enantiomers based on the recommended starting HPLC protocol.

Table 1: Chromatographic Parameters for Enantiomeric Separation

ParameterValue
Column Chiralpak® AD-H (250 x 4.6 mm, 5 µm)
Mobile Phase n-Hexane/2-Propanol/TFA (90:10:0.1)
Flow Rate 1.0 mL/min
Temperature 25°C
Detection UV at 210 nm

Table 2: Retention Data and Resolution

EnantiomerRetention Time (min)Resolution (Rs)
S-3-methyl-2-oxopentanoic acid8.5\multirow{2}{*}{2.1}
R-3-methyl-2-oxopentanoic acid9.8

Visualizations

Figure 1: General Experimental Workflow for Chiral HPLC Method Development

G General Experimental Workflow for Chiral HPLC Method Development cluster_prep Preparation cluster_analysis Analysis cluster_eval Evaluation cluster_decision Decision cluster_output Output sample_prep Sample Preparation (Dissolve in Mobile Phase) hplc_injection Inject Sample into HPLC sample_prep->hplc_injection mobile_phase_prep Mobile Phase Preparation (e.g., Hexane/IPA/TFA) mobile_phase_prep->hplc_injection data_acquisition Data Acquisition (Chromatogram) hplc_injection->data_acquisition peak_integration Peak Integration (Retention Time, Area) data_acquisition->peak_integration calc_resolution Calculate Resolution (Rs) peak_integration->calc_resolution assess_performance Assess Performance (Rs > 1.5?) calc_resolution->assess_performance optimization_needed Optimization Needed? assess_performance->optimization_needed optimization_needed->mobile_phase_prep Yes validated_method Validated Method optimization_needed->validated_method No

Caption: A flowchart illustrating the key steps in developing and validating a chiral HPLC method.

Figure 2: Troubleshooting Logic for Poor Resolution

G Troubleshooting Logic for Poor Resolution cluster_mobile_phase Mobile Phase Optimization cluster_conditions Instrumental Conditions cluster_csp Stationary Phase start Poor or No Resolution (Rs < 1.5) adjust_modifier Adjust % Organic Modifier (e.g., 2-Propanol) start->adjust_modifier change_modifier Change Organic Modifier (e.g., to Ethanol) adjust_modifier->change_modifier end Resolution Improved (Rs >= 1.5) adjust_modifier->end Success adjust_additive Adjust Acidic Additive (e.g., % TFA) change_modifier->adjust_additive change_modifier->end Success lower_temp Decrease Column Temperature adjust_additive->lower_temp adjust_additive->end Success lower_flow Decrease Flow Rate lower_temp->lower_flow lower_temp->end Success screen_csp Screen Different CSPs (e.g., Chiralcel OJ-H) lower_flow->screen_csp lower_flow->end Success screen_csp->end Success

Caption: A decision tree for systematically troubleshooting poor enantiomeric resolution in chiral HPLC.

References

Preventing degradation of (3S)-3-methyl-2-oxopentanoic acid during sample preparation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of (3S)-3-methyl-2-oxopentanoic acid during sample preparation and analysis.

Frequently Asked Questions (FAQs)

Q1: What is (3S)-3-methyl-2-oxopentanoic acid and why is it important?

(3S)-3-methyl-2-oxopentanoic acid, also known as α-keto-β-methylvaleric acid, is a branched-chain α-keto acid (BCKA). It is a key metabolite in the catabolism of the essential amino acid isoleucine. Elevated levels of this compound in biological fluids are a hallmark of Maple Syrup Urine Disease (MSUD), a rare but serious inherited metabolic disorder. Therefore, its accurate quantification is crucial for the diagnosis and monitoring of MSUD and for research into amino acid metabolism.

Q2: Why is (3S)-3-methyl-2-oxopentanoic acid prone to degradation during sample preparation?

Like other α-keto acids, (3S)-3-methyl-2-oxopentanoic acid is inherently unstable due to the presence of the α-keto group adjacent to the carboxylic acid. This structure makes it susceptible to several degradation pathways, primarily:

  • Oxidative Decarboxylation: The molecule can easily lose its carboxyl group as carbon dioxide, especially in the presence of oxidizing agents or upon exposure to heat and light. This is a major pathway for its degradation.

  • Photodegradation: Exposure to ultraviolet (UV) light can induce decomposition of the molecule.

  • pH Instability: The stability of α-keto acids is pH-dependent. They are generally more stable in acidic conditions and tend to degrade in neutral to basic environments.

Q3: What are the common signs of degradation in my samples?

Degradation of (3S)-3-methyl-2-oxopentanoic acid can manifest in your analytical results in several ways:

  • Low or inconsistent recoveries: The measured concentration of the analyte is lower than expected or varies significantly between replicate samples.

  • Appearance of unknown peaks in chromatograms: Degradation products will appear as extra peaks, which can interfere with the quantification of the target analyte.

  • Poor peak shape: In liquid chromatography, degradation can lead to peak tailing, fronting, or splitting.

Troubleshooting Guides

This section provides solutions to common problems encountered during the analysis of (3S)-3-methyl-2-oxopentanoic acid.

Issue 1: Low Analyte Recovery

Possible Causes & Solutions

Possible CauseRecommended Solution
Degradation due to high temperature Keep samples on ice or at 4°C throughout the preparation process. Avoid prolonged exposure to room temperature.
Degradation due to light exposure Protect samples from light by using amber vials or by wrapping containers in aluminum foil. Work in a dimly lit environment where possible.
Oxidative degradation De-gas solvents and consider adding antioxidants like ascorbic acid or EDTA to your sample matrix, if compatible with your analytical method.
pH-dependent instability Acidify your samples to a pH below 4.0 using a suitable acid (e.g., HCl, formic acid) immediately after collection.
Inefficient extraction Optimize your extraction protocol. For liquid-liquid extraction, ensure the solvent polarity and pH are optimal for partitioning of the analyte. For solid-phase extraction, ensure the sorbent and elution solvent are appropriate.
Issue 2: Poor Chromatographic Peak Shape (Tailing, Fronting, Splitting)

Possible Causes & Solutions

Possible CauseRecommended Solution
Incomplete derivatization Ensure derivatization reagent is fresh and in excess. Optimize reaction time and temperature. Quench the reaction properly.
Co-elution with interfering peaks Modify the chromatographic gradient or mobile phase composition to improve separation.
Column overload Dilute the sample or inject a smaller volume.
Secondary interactions with the stationary phase Use a column with end-capping or add a competing agent to the mobile phase. Adjusting the mobile phase pH can also help.
Column contamination or degradation Flush the column with a strong solvent. If the problem persists, replace the column.

Experimental Protocols

Protocol 1: Sample Stabilization and Preparation for HPLC-UV/FLD Analysis

This protocol describes the stabilization and preparation of plasma samples for the quantification of (3S)-3-methyl-2-oxopentanoic acid via derivatization followed by High-Performance Liquid Chromatography (HPLC) with UV or Fluorescence detection.

Materials:

  • Blood collection tubes with EDTA or heparin

  • Centrifuge

  • Amber microcentrifuge tubes

  • Ice bath

  • Vortex mixer

  • pH meter

  • 1 M Hydrochloric acid (HCl)

  • Derivatization reagent (e.g., 1,2-diamino-4,5-methylenedioxybenzene, DMB) solution

  • Acetonitrile

  • Water (HPLC grade)

  • Formic acid

Procedure:

  • Blood Collection and Plasma Separation:

    • Collect whole blood in EDTA or heparin-containing tubes.

    • Immediately place the tubes on ice.

    • Within 30 minutes of collection, centrifuge the blood at 2,000 x g for 15 minutes at 4°C.

    • Carefully collect the plasma (supernatant) and transfer it to a pre-chilled amber microcentrifuge tube.

  • Sample Acidification:

    • Immediately add 1 M HCl to the plasma sample to adjust the pH to approximately 2-3. A typical ratio is 10 µL of 1 M HCl per 100 µL of plasma.

    • Vortex briefly to mix.

  • Protein Precipitation:

    • Add 2 volumes of ice-cold acetonitrile to the acidified plasma (e.g., 200 µL of acetonitrile to 100 µL of plasma).

    • Vortex vigorously for 30 seconds.

    • Incubate on ice for 10 minutes to allow for complete protein precipitation.

    • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Derivatization:

    • Transfer the supernatant to a new amber microcentrifuge tube.

    • Add the derivatization reagent (e.g., DMB solution) according to the manufacturer's instructions or a validated protocol.

    • Incubate the mixture at the recommended temperature and time (e.g., 60°C for 30 minutes).

    • After incubation, cool the samples on ice.

  • Sample Dilution and Analysis:

    • Dilute the derivatized sample with the initial mobile phase if necessary.

    • Transfer the sample to an HPLC vial.

    • Inject the sample into the HPLC system.

Quantitative Data Summary

The following table provides a hypothetical summary of recovery data for (3S)-3-methyl-2-oxopentanoic acid under different sample handling conditions.

ConditionAverage Recovery (%)Standard Deviation (%)
Immediate acidification and processing on ice95.22.1
1-hour delay at room temperature before processing78.54.5
Processing under ambient light85.13.8
Processing in amber tubes94.82.3

Visualizations

Experimental Workflow

The following diagram illustrates the recommended workflow for sample preparation to minimize degradation of (3S)-3-methyl-2-oxopentanoic acid.

experimental_workflow cluster_collection Sample Collection cluster_processing Sample Processing (within 30 mins) cluster_preparation Sample Preparation blood_collection Blood Collection (EDTA/Heparin) ice_bath Immediate Placement on Ice blood_collection->ice_bath centrifugation Centrifugation (4°C) ice_bath->centrifugation plasma_separation Plasma Separation centrifugation->plasma_separation acidification Acidification (pH 2-3) plasma_separation->acidification protein_precipitation Protein Precipitation (Acetonitrile) acidification->protein_precipitation derivatization Derivatization (e.g., DMB) protein_precipitation->derivatization hplc_analysis HPLC Analysis derivatization->hplc_analysis

Caption: Recommended workflow for the preparation of samples containing (3S)-3-methyl-2-oxopentanoic acid.

Troubleshooting Logic for Low Analyte Recovery

This diagram outlines a logical approach to troubleshooting low recovery of (3S)-3-methyl-2-oxopentanoic acid.

troubleshooting_logic start Low Analyte Recovery Detected check_temp Were samples kept on ice/refrigerated? start->check_temp check_light Were samples protected from light? check_temp->check_light Yes solution_temp Implement strict temperature control (ice/4°C) check_temp->solution_temp No check_ph Was the sample pH immediately adjusted to < 4? check_light->check_ph Yes solution_light Use amber vials and minimize light exposure check_light->solution_light No check_extraction Is the extraction protocol validated for this analyte? check_ph->check_extraction Yes solution_ph Acidify samples immediately after collection check_ph->solution_ph No solution_extraction Optimize extraction solvent, pH, and/or SPE method check_extraction->solution_extraction No

Caption: A logical guide for troubleshooting low recovery of (3S)-3-methyl-2-oxopentanoic acid.

Matrix effects in the analysis of (S)-3-methyl-2-oxovaleric acid from biological samples

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering matrix effects in the analysis of (S)-3-methyl-2-oxovaleric acid from biological samples.

Troubleshooting Guide

Problem: Poor Peak Shape or Splitting Peaks

Possible Cause:

  • Particulate Matter: Contaminants from the sample matrix can block the column inlet frit.

  • Column Contamination: Buildup of matrix components on the column.

Solution:

  • Sample Filtration: Ensure all samples are filtered through a 0.22 µm filter before injection.

  • Guard Column: Use an in-line filter or guard column to protect the analytical column.[1]

  • Column Cleaning: Implement a regular column cleaning and regeneration protocol.[1]

Problem: Inconsistent Results and Poor Reproducibility

Possible Cause:

  • Variable Matrix Effects: Differences in the composition of biological samples can lead to varying degrees of ion suppression or enhancement.[2][3]

  • Analyte Degradation: (S)-3-methyl-2-oxovaleric acid may be unstable in the sample matrix or during sample processing.

Solution:

  • Internal Standard: The use of a stable isotope-labeled internal standard (SIL-IS) is the most effective way to compensate for variable matrix effects and improve reproducibility.[4][5]

  • Sample Handling: Maintain consistent and controlled conditions for sample collection, storage, and preparation to minimize analyte degradation.

Problem: Low Signal Intensity or Signal Suppression

Possible Cause:

  • Ion Suppression: Co-eluting endogenous matrix components, such as phospholipids, can compete with the analyte for ionization, reducing its signal.[6]

  • Inefficient Extraction: The sample preparation method may not be effectively recovering the analyte from the matrix.

Solution:

  • Optimize Sample Preparation:

    • Solid-Phase Extraction (SPE): This technique is highly effective at removing interfering matrix components.[7][8]

    • Liquid-Liquid Extraction (LLE): Optimize the extraction solvent and pH to improve recovery and minimize co-extraction of interferences.

    • Derivatization: Derivatizing (S)-3-methyl-2-oxovaleric acid can shift its retention time to a cleaner region of the chromatogram, avoiding co-eluting interferences.

  • Chromatographic Separation: Modify the LC gradient to better separate the analyte from matrix components.[9]

  • Sample Dilution: For complex matrices like urine, dilution can reduce the concentration of interfering components, but this may compromise the limit of detection.[7][10]

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they affect the analysis of (S)-3-methyl-2-oxovaleric acid?

A1: Matrix effects are the alteration of an analyte's ionization efficiency due to co-eluting components in the sample matrix.[2] This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), resulting in inaccurate and imprecise quantification of (S)-3-methyl-2-oxovaleric acid.[2][3]

Q2: What are the most common sources of matrix effects in biological samples?

A2: In biological matrices such as plasma, serum, and urine, common sources of matrix effects include salts, endogenous metabolites, and phospholipids.[3][6] Phospholipids are particularly problematic as they are abundant in cell membranes and can co-extract with the analyte, leading to significant ion suppression.[6]

Q3: How can I assess the extent of matrix effects in my assay?

A3: Two common methods for assessing matrix effects are:

  • Post-Column Infusion: A solution of the analyte is continuously infused into the mass spectrometer while a blank, extracted sample matrix is injected. Any deviation in the analyte's baseline signal indicates the presence of ion suppression or enhancement at that retention time.[11][12]

  • Post-Extraction Spike: The response of the analyte in a blank, extracted sample matrix is compared to its response in a neat solution at the same concentration. The ratio of these responses provides a quantitative measure of the matrix effect.

Q4: What is the best sample preparation technique to minimize matrix effects for (S)-3-methyl-2-oxovaleric acid?

A4: The optimal sample preparation technique depends on the biological matrix and the required sensitivity.

  • Protein Precipitation (PPT): A simple and fast method, but it may not effectively remove all interfering components.

  • Liquid-Liquid Extraction (LLE): Offers better cleanup than PPT and can be optimized by adjusting the solvent and pH.

  • Solid-Phase Extraction (SPE): Generally provides the cleanest extracts and is very effective at reducing matrix effects, though it is a more complex method.[7][8]

Q5: Why is a stable isotope-labeled internal standard (SIL-IS) recommended?

A5: A SIL-IS is considered the gold standard for correcting matrix effects because it has nearly identical chemical and physical properties to the analyte.[4] This means it will experience the same degree of ion suppression or enhancement and extraction variability as the analyte, allowing for accurate correction and improving the precision and accuracy of the results.[4][5]

Quantitative Data Summary

Table 1: Recovery and Limits of Quantitation for Branched-Chain Keto Acids (including 3-methyl-2-oxovaleric acid) in Biological Samples

ParameterSerumMuscleReference
Recovery (%) 78.4 - 114.378.4 - 114.3[13]
Limit of Quantitation (LOQ) 0.06 - 0.23 µmol/L0.09 - 0.27 nmol/g[13]

Table 2: Impact of Sample Preparation on Analyte Recovery in a Complex Matrix

Sample Preparation MethodApparent Recovery Range (%)Key ObservationReference
Multi-class Contaminant Extraction 60 - 140Signal suppression due to matrix effects is the main source of deviation from 100% recovery.[14][15]

Experimental Protocols

Protocol 1: Sample Preparation of Plasma/Serum using Protein Precipitation and Derivatization

  • Sample Collection: Collect blood samples in appropriate anticoagulant tubes (e.g., EDTA for plasma) and centrifuge to separate plasma or allow to clot for serum. Store at -80°C until analysis.

  • Protein Precipitation: To 50 µL of plasma/serum, add 200 µL of ice-cold methanol containing the stable isotope-labeled internal standard.

  • Vortex and Centrifuge: Vortex the mixture for 1 minute, then centrifuge at 13,000 x g for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a new tube.

  • Derivatization (with 3-Nitrophenylhydrazine - 3-NPH):

    • Add 50 µL of 120 mM 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in water.

    • Add 50 µL of 20 mM 3-NPH in methanol.

    • Vortex and incubate at 40°C for 30 minutes.

  • Evaporation and Reconstitution: Evaporate the solvent under a stream of nitrogen and reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.

Protocol 2: LC-MS/MS Analysis of Derivatized (S)-3-methyl-2-oxovaleric acid

  • LC Column: C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A typical gradient would start at a low percentage of mobile phase B, ramp up to a high percentage to elute the analyte, and then return to initial conditions for equilibration.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: Triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI), typically in negative mode for the underivatized acid and positive mode for some derivatives.

  • Detection: Multiple Reaction Monitoring (MRM) of the specific precursor-to-product ion transitions for the analyte and its internal standard.

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing BiologicalSample Biological Sample (Plasma, Urine, etc.) Add_IS Add Stable Isotope Internal Standard BiologicalSample->Add_IS Extraction Extraction (PPT, LLE, or SPE) Add_IS->Extraction Derivatization Derivatization (Optional) Extraction->Derivatization Reconstitution Evaporation & Reconstitution Derivatization->Reconstitution LC_Separation LC Separation Reconstitution->LC_Separation MS_Detection MS/MS Detection LC_Separation->MS_Detection Quantification Quantification (Analyte/IS Ratio) MS_Detection->Quantification Result Final Result Quantification->Result

Caption: General experimental workflow for the analysis of (S)-3-methyl-2-oxovaleric acid.

Troubleshooting_Matrix_Effects Start Inaccurate or Imprecise Results? AssessME Assess Matrix Effect (Post-column infusion or post-extraction spike) Start->AssessME Yes End_Good Method Validated Start->End_Good No ME_Present Matrix Effect Present? AssessME->ME_Present UseSIL_IS Use Stable Isotope-Labeled Internal Standard (SIL-IS) ME_Present->UseSIL_IS Yes ME_Present->End_Good No OptimizeSP Optimize Sample Prep (SPE, LLE) UseSIL_IS->OptimizeSP OptimizeLC Optimize Chromatography OptimizeSP->OptimizeLC DiluteSample Dilute Sample (if sensitivity allows) OptimizeLC->DiluteSample End_Bad Re-evaluate Method DiluteSample->End_Bad

References

Common pitfalls in the quantification of alpha-keto-beta-methylvaleric acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the accurate quantification of α-keto-β-methylvaleric acid (KMBVA).

Frequently Asked Questions (FAQs)

Q1: What is α-keto-β-methylvaleric acid and why is its quantification important?

Alpha-keto-β-methylvaleric acid (KMBVA), also known as 3-methyl-2-oxopentanoic acid, is a branched-chain α-keto acid (BCKA) that serves as a key intermediate in the metabolism of the essential amino acid isoleucine.[1] Its accurate quantification in biological fluids like plasma and urine is crucial for diagnosing and monitoring certain inborn errors of metabolism, most notably Maple Syrup Urine Disease (MSUD).[1] In MSUD, a deficiency in the branched-chain α-keto acid dehydrogenase (BCKDH) complex leads to the accumulation of KMBVA and other BCKAs, resulting in severe neurological damage if left untreated.[1]

Q2: What are the main analytical challenges in quantifying KMBVA?

The primary challenges in the quantification of KMBVA include:

  • Chemical Instability: α-keto acids are prone to degradation, particularly decarboxylation, during sample processing and analysis.[2]

  • Need for Derivatization: Due to their low volatility and thermal instability, KMBVA and other α-keto acids require chemical derivatization prior to analysis by gas chromatography-mass spectrometry (GC-MS).[2][3] Derivatization is also often employed in liquid chromatography (LC) methods to enhance sensitivity and chromatographic performance.[4][5]

  • Isomeric Separation: KMBVA is an isomer of α-ketoisocaproic acid (KIC), the keto acid derived from leucine.[6] These isomers have the same molecular weight and can be difficult to separate chromatographically, which is essential for accurate quantification.

  • Matrix Effects: Biological samples such as plasma and urine are complex matrices that can interfere with the ionization of KMBVA and its derivatives in mass spectrometry, leading to ion suppression or enhancement and inaccurate quantification.[7][8][9]

Q3: Which analytical techniques are most commonly used for KMBVA quantification?

The most prevalent methods for the quantitative analysis of KMBVA are:

  • Gas Chromatography-Mass Spectrometry (GC-MS): A widely used technique that requires derivatization to make the analyte volatile.[2]

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Offers high sensitivity and specificity and can sometimes be performed without derivatization, although derivatization is often used to improve performance.[4][10]

  • High-Performance Liquid Chromatography (HPLC) with Fluorescence or UV Detection: This method requires derivatization with a fluorogenic or chromogenic reagent to enable detection.[5][11]

Troubleshooting Guides

Issue 1: Poor Peak Shape or Peak Splitting in HPLC Analysis

Symptoms: You observe fronting, tailing, or splitting of the KMBVA derivative peak in your HPLC chromatogram.

Possible Causes and Solutions:

Possible Cause Solution
Sample Solvent Incompatibility The solvent used to dissolve the sample may be too strong or incompatible with the mobile phase, causing peak distortion, especially for early eluting peaks. Solution: Whenever possible, dissolve the sample in the initial mobile phase.[12]
Co-elution of Isomers or Other Compounds The peak splitting might be due to the presence of two co-eluting compounds, such as the KMBVA and KIC isomers. Solution: Optimize the chromatographic method to improve resolution. This can be achieved by adjusting the mobile phase composition, gradient, flow rate, or column temperature. Injecting a smaller sample volume can also help to distinguish between true peak splitting and co-elution.[13]
Inadequate Mobile Phase Buffering If the mobile phase pH is too close to the pKa of the analyte, it can lead to peak splitting. Solution: Adjust the mobile phase pH to be at least 2 units away from the pKa of the KMBVA derivative and ensure adequate buffering capacity.
Column Contamination or Void A blocked column frit or a void in the packing material can disrupt the flow path and cause peak splitting for all analytes. Solution: First, try back-flushing the column. If the problem persists, replace the column frit or the entire column.[13][14]
Acidic Injection Sample In some derivatization procedures, the final sample extract can be highly acidic, leading to split peaks for certain derivatives. Solution: Neutralize or dilute the sample with a basic solution before injection. For example, when using 1,2-diamino-4,5-methylenedioxybenzene (DMB) as a derivatization reagent, diluting the acidic reaction mixture with a NaOH solution can resolve peak splitting.[5][15][16]
Issue 2: Low Recovery or Inconsistent Results in GC-MS Analysis

Symptoms: You are experiencing low signal intensity, poor reproducibility, or a significant loss of KMBVA during your GC-MS workflow.

Possible Causes and Solutions:

Possible Cause Solution
Incomplete Derivatization The derivatization reaction may not have gone to completion, resulting in a lower yield of the desired derivative. Solution: Optimize the derivatization conditions, including the reagent concentration, reaction time, and temperature. For a two-step derivatization like oximation followed by silylation, ensure that the first step (oximation) is complete before proceeding to the second step to prevent the formation of multiple derivatives.[2][4]
Analyte Degradation KMBVA is susceptible to decarboxylation, especially at high temperatures. Solution: Perform derivatization under mild conditions. Oximation of the keto group prior to silylation can help stabilize the molecule and prevent decarboxylation.[2][3] Also, ensure the GC inlet temperature is not excessively high.
Moisture in the Sample or Reagents The presence of water can interfere with silylation reactions, leading to incomplete derivatization and low yields. Solution: Ensure that all glassware is thoroughly dried and that anhydrous solvents and reagents are used. Lyophilize (freeze-dry) the sample to remove all water before adding the derivatization reagents.
Matrix Effects Co-eluting compounds from the biological matrix can interfere with the analysis. Solution: Improve the sample clean-up procedure to remove interfering substances. The use of a stable isotope-labeled internal standard for KMBVA can help to compensate for matrix effects and improve the accuracy and precision of the quantification.[17]
Issue 3: Inability to Separate KMBVA and KIC Isomers

Symptoms: You are unable to achieve baseline separation between the peaks for KMBVA and its isomer, α-ketoisocaproic acid (KIC).

Possible Causes and Solutions:

Possible Cause Solution
Inadequate Chromatographic Resolution The column and/or mobile phase conditions are not sufficient to separate the structurally similar isomers. Solution for HPLC: Use a high-resolution column with a smaller particle size (e.g., 1.8 µm).[10] Optimize the mobile phase gradient and composition. For example, a slow, shallow gradient may be necessary to resolve the isomers. Solution for GC: Employ a long capillary column with a suitable stationary phase (e.g., DB-5MS) and optimize the temperature program to maximize the separation.[4]
Inappropriate Derivatization Strategy The chosen derivatization method may not provide sufficient selectivity for the separation of the isomers. Solution: Experiment with different derivatization reagents. Some derivatives may exhibit greater chromatographic differences than others, facilitating their separation.

Experimental Protocols

Protocol 1: Derivatization of KMBVA with O-(2,3,4,5,6-pentafluorobenzyl)oxime (PFBO) for LC-MS/MS Analysis

This protocol is adapted from a method for the analysis of various keto acids in plasma.[4]

  • Sample Preparation: To 50 µL of plasma, add an internal standard solution.

  • Deproteinization: Add 150 µL of acetonitrile to precipitate proteins. Vortex and centrifuge.

  • Derivatization:

    • Transfer the supernatant to a new tube.

    • Add 50 µL of 20 mM PFBO in a pyridine/water solution.

    • Incubate at 60°C for 60 minutes.

  • LC-MS/MS Analysis: After cooling, the sample is ready for injection into the LC-MS/MS system.

Quantitative Data Summary for PFBO Derivatization:

ParameterValue
Reproducibility (CV%) 1.1 - 4.7%
Recovery 96 - 109%
Limit of Detection (LOD) 0.01 - 0.25 µM
Linearity (r²) > 0.997

(Data from analysis of ten different keto acids in rat plasma)[4]

Protocol 2: Derivatization of KMBVA with 1,2-diamino-4,5-methylenedioxybenzene (DMB) for HPLC with Fluorescence Detection

This protocol is based on a method for analyzing intracellular α-keto acids.[5][15]

  • Sample Preparation: Prepare an aqueous solution of the α-keto acid standards or the sample extract.

  • Derivatization Reagent Preparation: Prepare a DMB solution containing DMB·2HCl, sodium sulfite, 2-mercaptoethanol, and concentrated HCl in water.

  • Derivatization Reaction:

    • Mix equal volumes (e.g., 40 µL) of the sample/standard and the DMB solution in a sealed tube.

    • Heat at 85°C for 45 minutes.

    • Cool on ice for 5 minutes.

  • Sample Dilution: Dilute the reaction mixture five-fold with a 65 mM NaOH solution.

  • HPLC Analysis: Inject an aliquot (e.g., 25 µL) into the HPLC system with a fluorescence detector.

Quantitative Data Summary for DMB Derivatization:

ParameterValue
Limit of Detection (LOD) 1.3 - 5.4 nM
Limit of Quantification (LOQ) 4.2 - 18 nM

(Data from analysis of six different α-keto acids)[5][15]

Visualizations

G cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis BiologicalSample Biological Sample (Plasma, Urine) InternalStandard Add Internal Standard BiologicalSample->InternalStandard Deproteinization Protein Precipitation (e.g., with Acetonitrile) InternalStandard->Deproteinization Centrifugation Centrifugation Deproteinization->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant DerivatizationReagent Add Derivatization Reagent (e.g., PFBO) Supernatant->DerivatizationReagent Incubation Incubation (Heat) DerivatizationReagent->Incubation DerivatizedSample Derivatized Sample Incubation->DerivatizedSample LCMSMS LC-MS/MS Analysis DerivatizedSample->LCMSMS DataProcessing Data Processing and Quantification LCMSMS->DataProcessing

Caption: Experimental workflow for the quantification of KMBVA using LC-MS/MS with derivatization.

G Isoleucine Isoleucine BCAT Branched-chain aminotransferase (BCAT) Isoleucine->BCAT KMBVA α-keto-β-methylvaleric acid (KMBVA) BCKDH Branched-chain α-keto acid dehydrogenase (BCKDH) complex KMBVA->BCKDH Metabolites Further Metabolites BCAT->KMBVA Transamination BCKDH->Metabolites Oxidative decarboxylation MSUD Maple Syrup Urine Disease (MSUD) (BCKDH deficiency) BCKDH->MSUD Deficient in

References

Technical Support Center: Enhancing the Resolution of (S)-3-methyl-2-oxopentanoate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions (FAQs) to enhance the chiral resolution of (S)-3-methyl-2-oxopentanoate.

Frequently Asked Questions (FAQs)

Q1: What is (S)-3-methyl-2-oxopentanoate and why is its chiral separation important?

(S)-3-methyl-2-oxopentanoate, also known as α-keto-β-methylvaleric acid, is a branched-chain keto acid (BCKA) and a key metabolite in the catabolism of the essential amino acid isoleucine. The stereoisomers of chiral compounds can exhibit different pharmacological and toxicological profiles. Therefore, accurately separating and quantifying the (S)-enantiomer is crucial in drug development, metabolic research, and clinical diagnostics to understand its specific biological role and ensure the safety and efficacy of related pharmaceuticals.

Q2: What are the primary factors influencing the resolution of (S)-3-methyl-2-oxopentanoate in chiral chromatography?

The successful chiral separation of any compound, including (S)-3-methyl-2-oxopentanoate, is a three-dimensional challenge where resolution is governed by the interplay of several factors.[1] The most critical factors are:

  • Chiral Stationary Phase (CSP): The choice of CSP is the most important factor. The CSP's chiral selector must form transient, diastereomeric complexes with the enantiomers, leading to different retention times.[2] Polysaccharide-based (e.g., cellulose or amylose derivatives) and macrocyclic antibiotic CSPs are often effective for a wide range of compounds.[2][3]

  • Mobile Phase Composition: The type of solvent (e.g., normal, reversed, or polar organic phase), its composition, and the presence of additives or modifiers can dramatically alter selectivity and even reverse the elution order of enantiomers.[1][4]

  • Temperature: Temperature affects the thermodynamics of the interactions between the analyte and the CSP.[1] Lowering the temperature often increases the stability of the diastereomeric complexes, leading to better resolution.[1][5]

  • Flow Rate: Decreasing the mobile phase flow rate can enhance peak efficiency and improve the resolution between closely eluting enantiomers.[6]

Q3: Which type of Chiral Stationary Phase (CSP) is generally recommended for resolving acidic compounds like 3-methyl-2-oxopentanoate?

For acidic compounds, several types of CSPs can be effective. Polysaccharide-based CSPs, such as those with amylose or cellulose backbones derivatized with carbamates or benzoates, are highly versatile and widely successful for a broad range of compounds, including acids.[2][7] Additionally, macrocyclic antibiotic phases (e.g., teicoplanin or vancomycin-based) are known to perform well, particularly in reversed-phase or polar ionic modes, due to their multiple interaction sites (hydrogen bonding, ionic, etc.) that can effectively discriminate between enantiomers of polar and ionizable compounds.[3][8]

Q4: What is an "additive memory effect" and how can it impact my results?

The additive memory effect occurs when modifiers in the mobile phase, particularly acids or bases used to improve peak shape, are strongly adsorbed onto the CSP surface.[9] This can alter the retention characteristics of the column over subsequent injections, even if the mobile phase is changed, leading to inconsistent retention times and loss of resolution.[9] This is more common in isocratic separations and can persist for a long time.[9] To mitigate this, it is crucial to dedicate columns to specific methods with certain additives or perform rigorous, validated column washing procedures between methods.[9]

Troubleshooting Guide

Problem: Poor or No Resolution Between Enantiomers

Answer: Achieving baseline separation is the primary goal. If you are observing co-elution or minimal separation, a systematic approach to method optimization is required.

  • Confirm CSP Suitability: The selected CSP may not be appropriate. Polysaccharide-based columns are a good starting point.[2] If one type (e.g., cellulose-based) fails, try a different one (e.g., amylose-based), as their helical structures can offer different selectivities.[1]

  • Optimize the Mobile Phase: This is the most powerful tool for improving selectivity.[1]

    • Screen Different Modes: If normal phase (e.g., Hexane/Ethanol) isn't working, screen reversed-phase (e.g., Acetonitrile/Water with buffer) and polar organic modes (e.g., Acetonitrile/Methanol).[1] A compound that doesn't resolve in one mode may separate well in another.[1]

    • Change the Alcohol Modifier: In normal phase, switching the alcohol (e.g., from Isopropanol to Ethanol) can significantly alter selectivity.[4]

    • Add an Acidic Modifier: Since 3-methyl-2-oxopentanoate is a carboxylic acid, adding a small amount (typically 0.1%) of an acid like trifluoroacetic acid (TFA) or acetic acid to the mobile phase is often essential.[8] This suppresses the ionization of the analyte's carboxyl group, leading to better peak shapes and improved interaction with the CSP.

  • Adjust Temperature: Lowering the column temperature (e.g., from 25°C to 10°C) can enhance resolution, although it may increase retention times and backpressure.[1]

  • Reduce Flow Rate: Decrease the flow rate (e.g., from 1.0 mL/min to 0.5 mL/min).[6] This provides more time for the enantiomers to interact with the CSP, often improving resolution.[6]

Caption: Troubleshooting workflow for improving chiral resolution.

Problem: Peaks are Broad and Tailing

Answer: Poor peak shape can compromise resolution and quantification. The common causes are:

  • Sample Overload: Chiral stationary phases have a limited sample capacity.[10] Injecting too much analyte can saturate the stationary phase, leading to broad, tailing peaks.[10]

    • Solution: Reduce the on-column concentration. Prepare a dilution series of your sample (e.g., 50 ng, 25 ng, 10 ng) and inject to determine the optimal load.[10]

  • Incorrect Mobile Phase Additive: For acidic analytes, the absence of an acidic modifier can cause peak tailing due to undesirable ionic interactions with the stationary phase.

    • Solution: Ensure an appropriate acidic modifier (e.g., 0.1% TFA) is present in the mobile phase to maintain the analyte in a neutral state.[8]

  • Column Contamination or Degradation: Irreversibly adsorbed sample components can create active sites that cause peak tailing.[9]

    • Solution: Implement a robust column washing protocol. If performance does not improve, the column may be permanently damaged and require replacement.

Problem: Resolution is Decreasing Over Multiple Injections

Answer: A decline in performance indicates a change in the chromatographic system, most often related to the column.

  • Column Contamination: Buildup of impurities from the sample matrix on the column can block interaction sites on the CSP.[11]

    • Solution: Always filter samples before injection.[11] Regularly wash the column with a strong, compatible solvent (see Protocol 2). For polysaccharide columns in normal phase, flushing with 100% Ethanol or Methanol can be effective.[11]

  • Insufficient Equilibration: Chiral separations are very sensitive to the mobile phase composition.[9]

    • Solution: Ensure the column is thoroughly equilibrated with the mobile phase before starting a sequence. This can require 20-30 column volumes or more, especially when switching between mobile phases.[11]

  • Additive Memory Effects: If you are using different acidic or basic additives on the same column, residual amounts from a previous run can interfere with the current analysis.[9]

    • Solution: It is best practice to dedicate a column to a specific method or additive type. If this is not possible, an extensive washing and re-equilibration procedure is mandatory.[9]

Data & Protocols

Data Presentation

Table 1: Recommended Starting Conditions for Chiral Method Screening

ParameterNormal Phase (NP)Reversed-Phase (RP)Polar Organic Mode (POM)
CSP Type Polysaccharide (Cellulose/Amylose)Macrocyclic Antibiotic, PolysaccharidePolysaccharide, Cyclodextrin
Mobile Phase A n-Hexane or Heptane20 mM Ammonium Acetate, pH 5Acetonitrile
Mobile Phase B Ethanol or IsopropanolAcetonitrile or MethanolMethanol
Typical Ratio 90:10 (A:B)70:30 (A:B)95:5 (A:B)
Modifier 0.1% Trifluoroacetic Acid (TFA)0.1% TFA or Formic Acid0.1% Acetic Acid + 0.1% TEA*
Flow Rate 1.0 mL/min1.0 mL/min1.0 mL/min
Temperature 25°C25°C25°C

*Note: In POM, a combination of acid and base can sometimes improve peak shape for amphiprotic compounds, but for a simple acid like 3-methyl-2-oxopentanoate, starting with only an acidic modifier is recommended.[6]

Experimental Protocols
Protocol 1: General Method Screening for Chiral Resolution

This protocol outlines a systematic approach to finding a suitable method for resolving (S)-3-methyl-2-oxopentanoate.

  • Sample Preparation: Dissolve the racemic standard of 3-methyl-2-oxopentanoate in the initial mobile phase to a concentration of approximately 0.5-1.0 mg/mL. Filter the sample through a 0.45 µm PTFE filter.

  • Column Selection: Begin with a versatile polysaccharide-based CSP (e.g., one based on cellulose tris(3,5-dimethylphenylcarbamate) or amylose tris(3,5-dimethylphenylcarbamate)).

  • Initial Screening (Normal Phase):

    • Equilibrate the column with a mobile phase of n-Hexane:Ethanol (90:10 v/v) containing 0.1% TFA at 1.0 mL/min.

    • Inject the sample and monitor the chromatogram.

    • If no or poor resolution is observed, change the alcohol modifier to Isopropanol (IPA) and repeat.

  • Secondary Screening (Reversed-Phase):

    • If normal phase is unsuccessful, thoroughly flush the column with a compatible intermediate solvent (like IPA).

    • Equilibrate the column with Acetonitrile:20 mM Ammonium Acetate buffer pH 5.0 (30:70 v/v) containing 0.1% Formic Acid.

    • Inject the sample.

  • Tertiary Screening (Polar Organic Mode):

    • If NP and RP fail, flush with IPA and then equilibrate with Acetonitrile:Methanol (95:5 v/v) containing 0.1% Acetic Acid.

    • Inject the sample.

  • Optimization: Once partial separation is achieved, fine-tune the method by systematically adjusting the mobile phase ratio, temperature, and flow rate as described in the troubleshooting guide.[1]

G prep 1. Sample Preparation (0.5 mg/mL in mobile phase, filter) select_csp 2. Select Polysaccharide CSP prep->select_csp screen_np 3. Normal Phase Screen (Hex/EtOH + 0.1% TFA) select_csp->screen_np res_check1 Resolution Found? screen_np->res_check1 screen_rp 4. Reversed-Phase Screen (ACN/Buffer + 0.1% FA) res_check1->screen_rp No optimize 6. Optimize Method (Temp, Flow, Ratio) res_check1->optimize Yes res_check2 Resolution Found? screen_rp->res_check2 screen_po 5. Polar Organic Screen (ACN/MeOH + 0.1% AcOH) res_check2->screen_po No res_check2->optimize Yes res_check3 Resolution Found? screen_po->res_check3 res_check3->optimize Yes fail Try Different CSP Class res_check3->fail No

Caption: Experimental workflow for chiral method screening.

Protocol 2: Column Washing and Regeneration (for Polysaccharide CSPs)

This protocol is designed to remove strongly retained contaminants and restore column performance. Always consult the specific column manufacturer's guidelines first.

  • Disconnect from Detector: Disconnect the column outlet from the detector to prevent contamination of the detector cell.

  • Initial Flush: Flush the column with the mobile phase without any acidic or basic additives for 10-15 column volumes.

  • Strong Solvent Wash:

    • For Normal Phase applications, flush the column with 100% Ethanol or 100% Isopropanol for 20-30 column volumes at a reduced flow rate (e.g., 0.5 mL/min).[11]

    • For Reversed-Phase applications, flush with 100% Acetonitrile, followed by 100% Isopropanol.

  • Intermediate Flush: Flush with Isopropanol for 10 column volumes. This is a good universal solvent for transitioning between normal and reversed phases.

  • Re-equilibration: Re-equilibrate the column with the analytical mobile phase. This is a critical step and may require flushing with at least 30 column volumes of the new mobile phase.[11]

  • Performance Check: Reconnect the detector and inject a racemic standard to verify that resolution and peak shape have been restored.

References

Technical Support Center: Overcoming Poor Solubility of 3-methyl-2-oxopentanoic Acid in Non-Polar Solvents

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the poor solubility of 3-methyl-2-oxopentanoic acid in non-polar solvents.

Frequently Asked Questions (FAQs)

Q1: What is 3-methyl-2-oxopentanoic acid and why is its solubility in non-polar solvents a concern?

3-methyl-2-oxopentanoic acid, also known as α-keto-β-methylvaleric acid, is a short-chain keto acid. Structurally, it possesses both a polar carboxylic acid group and a ketone group, which allow for hydrogen bonding and confer solubility in polar solvents like water. However, it also has a non-polar alkyl chain, which limits its solubility in non-polar organic solvents.[1] This poor solubility can be a significant hurdle in various experimental and industrial applications, such as organic synthesis, formulation development, and drug delivery, where non-polar solvent systems are often employed.

Q2: What are the key physicochemical properties of 3-methyl-2-oxopentanoic acid?

Understanding the physicochemical properties of 3-methyl-2-oxopentanoic acid is crucial for addressing solubility challenges. Key properties are summarized in the table below.

PropertyValueSource
Molecular Formula C₆H₁₀O₃-
Molecular Weight 130.14 g/mol -
Appearance White crystalline powder-
Water Solubility 9.86 g/L (Predicted)[2]
logP 1 (Predicted)[2]
pKa (Strongest Acidic) 3.52 (Predicted)[2]

Q3: How can I estimate the solubility of 3-methyl-2-oxopentanoic acid in a specific non-polar solvent?

A reliable method for predicting solubility is the use of Hansen Solubility Parameters (HSP).[3][4][5][6] HSP is based on the principle that "like dissolves like" and considers three types of intermolecular forces: dispersion (δD), polar (δP), and hydrogen bonding (δH). By comparing the HSP values of the solute (3-methyl-2-oxopentanoic acid) and the solvent, a solubility parameter distance (Ra) can be calculated. A smaller Ra value indicates a higher likelihood of solubility.

The estimated Hansen Solubility Parameters for 3-methyl-2-oxopentanoic acid and the known values for common non-polar solvents are presented below.

Compound/SolventδD (MPa½)δP (MPa½)δH (MPa½)
3-methyl-2-oxopentanoic acid (Estimated) 16.59.511.0
Hexane 14.90.00.0
Toluene 18.01.42.0
Dichloromethane 17.07.37.1

Based on these values, 3-methyl-2-oxopentanoic acid is predicted to have very low solubility in hexane, low to moderate solubility in toluene, and moderate to good solubility in dichloromethane.

Troubleshooting Guides

Issue 1: 3-methyl-2-oxopentanoic acid does not dissolve in my non-polar solvent.

Cause: The polarity mismatch between the highly polar carboxylic acid and the non-polar solvent is too large.

Solutions:

  • Co-solvent Addition: Introduce a small amount of a polar co-solvent that is miscible with the primary non-polar solvent. This co-solvent can bridge the polarity gap and help solvate the 3-methyl-2-oxopentanoic acid.

  • Surfactant-Mediated Solubilization (Reverse Micelles): Employ a non-ionic surfactant to create reverse micelles in the non-polar solvent. The polar heads of the surfactant molecules form a core that can encapsulate the polar 3-methyl-2-oxopentanoic acid, while the non-polar tails extend into the bulk solvent, effectively dissolving the acid.[7]

  • Temperature Increase: Gently warming the mixture can increase the kinetic energy of the molecules and may improve solubility. However, be cautious of potential degradation of the compound at elevated temperatures.

Issue 2: A precipitate forms after initially dissolving the compound with a co-solvent.

Cause: The concentration of the co-solvent may be insufficient to maintain solubility, or a change in temperature may have occurred.

Solutions:

  • Increase Co-solvent Concentration: Gradually add more of the polar co-solvent until the precipitate redissolves.

  • Optimize Co-solvent Choice: Experiment with different co-solvents that have better miscibility with the primary solvent and stronger interactions with the solute.

  • Maintain Constant Temperature: Ensure the experimental setup is maintained at a constant temperature to prevent precipitation due to cooling.

Experimental Protocols

Protocol 1: Determination of Solubility

This protocol outlines a method to experimentally determine the solubility of 3-methyl-2-oxopentanoic acid in a non-polar solvent.

G cluster_0 Preparation cluster_1 Dissolution cluster_2 Saturation & Analysis A Weigh a known mass of 3-methyl-2-oxopentanoic acid C Add small, known increments of the acid to the solvent A->C B Add a known volume of the non-polar solvent to a vial B->C D Stir vigorously at a constant temperature C->D If dissolved E Observe for complete dissolution after each addition D->E If dissolved E->C If dissolved F Continue adding acid until a small amount no longer dissolves (saturation point) E->F If not fully dissolved G Filter the saturated solution to remove excess solid F->G H Analyze the concentration of the dissolved acid in the filtrate (e.g., by HPLC or titration) G->H

Caption: Workflow for determining the solubility of a solid in a solvent.

Protocol 2: Co-solvent Solubility Enhancement

This protocol describes how to use a co-solvent to improve the solubility of 3-methyl-2-oxopentanoic acid in a non-polar solvent.

G cluster_0 Initial Mixture cluster_1 Co-solvent Addition cluster_2 Observation & Optimization A Add a known mass of 3-methyl-2-oxopentanoic acid to the non-polar solvent B Observe for insolubility A->B C Add a polar co-solvent (e.g., ethanol, isopropanol) dropwise B->C D Stir the mixture continuously C->D E Observe for dissolution of the solid D->E E->C If not dissolved F Record the volume of co-solvent required for complete dissolution E->F If dissolved G Optimize the co-solvent ratio for the desired concentration F->G If dissolved

Caption: Workflow for enhancing solubility using a co-solvent.

Protocol 3: Solubilization using Reverse Micelles

This protocol details the use of a non-ionic surfactant to form reverse micelles and solubilize 3-methyl-2-oxopentanoic acid in a non-polar solvent.

G cluster_0 System Preparation cluster_1 Solubilization cluster_2 Conceptual Representation A Dissolve a non-ionic surfactant (e.g., a Span or Tween) in the non-polar solvent B Add a small amount of an aqueous buffer to form reverse micelles A->B C Add 3-methyl-2-oxopentanoic acid to the reverse micelle solution B->C D Stir the mixture until the acid is encapsulated and the solution becomes clear C->D RM <<TABLEBORDER='0'CELLBORDER='1'CELLSPACING='0'><TR><TD>Non-polar SolventTD>TR><TR><TD><FONTCOLOR='#4285F4'>SurfactantFONT> (non-polar tails out)TD>TR><TR><TD><FONTCOLOR='#EA4335'>Polar CoreFONT> (polar heads in)TD>TR><TR><TD><B>3-methyl-2-oxopentanoic acidB>TD>TR>TABLE>> D->RM

Caption: Workflow and conceptual diagram of solubilization via reverse micelles.

References

Reducing background noise in (3S)-3-methyl-2-oxopentanoic acid detection

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the detection of (3S)-3-methyl-2-oxopentanoic acid. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges during experimental analysis, with a focus on reducing background noise.

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during the analysis of (3S)-3-methyl-2-oxopentanoic acid.

Issue 1: High Background Noise in Chromatograms

Q: My chromatogram shows a high background signal, making it difficult to accurately quantify the (3S)-3-methyl-2-oxopentanoic acid peak. What are the common causes and how can I resolve this?

A: High background noise is a frequent issue in sensitive analytical methods like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). The source of the noise can typically be traced to the sample preparation process, the analytical instrument itself, or the reagents and solvents used.

Troubleshooting Steps:

  • Reagent and Solvent Purity: Ensure all solvents and reagents are of the highest available purity (e.g., LC-MS or HPLC grade). Contaminants in lower-grade solvents can introduce significant background noise.[1][2] Always use fresh solvents and avoid using solvents from bottles that have been open for an extended period.

  • Sample Preparation: The complexity of biological matrices often introduces interfering compounds.

    • Protein Precipitation: For plasma or serum samples, ensure complete protein removal. Inadequate precipitation can lead to a high background and ion suppression.

    • Solid-Phase Extraction (SPE): Utilize SPE cartridges to clean up the sample and remove interfering substances. The choice of SPE sorbent should be optimized for keto acids.

    • Derivatization: Incomplete derivatization can result in multiple peaks for the analyte and a noisy baseline. Ensure the derivatization reaction goes to completion by optimizing reaction time, temperature, and reagent concentration.[3]

  • Instrument Contamination: The GC-MS or LC-MS system itself can be a source of contamination.

    • Injector/Inlet Port (GC-MS): Contamination can build up in the injector port. Regular cleaning and replacement of the liner and septum are crucial.[4]

    • Column Bleed: Ensure the column is properly conditioned. High temperatures can cause column bleed, leading to a rising baseline and increased noise.

    • Ion Source (MS): The ion source can become contaminated over time. Follow the manufacturer's instructions for cleaning the ion source.

    • Mobile Phase (LC-MS): Contaminants can leach from tubing, fittings, and solvent bottles.[5] Use dedicated glassware for mobile phases and filter all aqueous mobile phases.[1]

Workflow for Diagnosing High Background Noise

start High Background Noise Detected check_blank Run a Solvent Blank start->check_blank noise_in_blank Noise Present in Blank? check_blank->noise_in_blank instrument_issue Potential Instrument/Solvent Contamination noise_in_blank->instrument_issue Yes sample_issue Potential Sample Matrix Interference noise_in_blank->sample_issue No check_instrument Isolate Instrument Components (LC vs. MS) instrument_issue->check_instrument optimize_sample_prep Optimize Sample Preparation (e.g., SPE, derivatization) sample_issue->optimize_sample_prep clean_instrument Clean/Replace Contaminated Components (e.g., tubing, source, column) check_instrument->clean_instrument reevaluate Re-run Sample and Blank clean_instrument->reevaluate optimize_sample_prep->reevaluate resolved Issue Resolved reevaluate->resolved

Caption: Troubleshooting logic for high background noise.

Issue 2: Poor Peak Shape and Tailing

Q: The peak for (3S)-3-methyl-2-oxopentanoic acid is showing significant tailing. What could be the cause and how can I improve the peak shape?

A: Peak tailing is often an indication of secondary interactions between the analyte and active sites in the analytical system, or issues with the chromatographic conditions.

Troubleshooting Steps:

  • Active Sites:

    • GC-MS: Silanize the injector liner and use a deactivated column to minimize interactions with the acidic analyte.

    • LC-MS: Use a column with end-capping to block residual silanol groups.

  • Derivatization: Incomplete derivatization can leave polar functional groups exposed, leading to tailing. Ensure your derivatization protocol is optimized.

  • Chromatographic Conditions:

    • Mobile Phase pH (LC-MS): For acidic compounds, using a mobile phase with a pH lower than the pKa of the analyte can improve peak shape.

    • Column Temperature (GC-MS): An oven temperature that is too low can cause peak tailing. Optimize the temperature gradient.

  • Column Contamination: Contaminants at the head of the column can interact with the analyte and cause tailing. Trim the first few centimeters of the column (if possible) or replace the column.

Frequently Asked Questions (FAQs)

Q1: What is the best internal standard to use for the quantification of (3S)-3-methyl-2-oxopentanoic acid?

A1: The ideal internal standard is a stable isotope-labeled version of the analyte, such as (3S)-3-methyl-2-oxopentanoic acid-¹³C₆ or (3S)-3-methyl-2-oxopentanoic acid-D₃. If a stable isotope-labeled standard is not available, a structurally similar keto acid that is not present in the sample can be used.

Q2: Is derivatization necessary for the analysis of (3S)-3-methyl-2-oxopentanoic acid?

A2: Derivatization is highly recommended, especially for GC-MS analysis.[6] (3S)-3-methyl-2-oxopentanoic acid is a polar and relatively non-volatile compound. Derivatization increases its volatility and thermal stability, leading to better chromatographic separation and reduced peak tailing.[6] For LC-MS, derivatization can improve ionization efficiency and chromatographic retention.

Q3: What are the most common sources of sample contamination?

A3: Common sources of contamination include:

  • Plasticware: Phthalates and other plasticizers can leach from tubes, pipette tips, and containers.[1]

  • Solvents and Reagents: Impurities in solvents, even in high-purity grades, can be a source of background ions.[1]

  • Personal Care Products: Volatile organic compounds from perfumes, lotions, and soaps can contaminate samples.

  • Cross-contamination: Inadequate cleaning of glassware and syringes can lead to carryover from previous samples.

Q4: How can I confirm the identity of the (3S)-3-methyl-2-oxopentanoic acid peak?

A4: The identity of the peak can be confirmed by:

  • Retention Time Matching: Comparing the retention time of the peak in the sample to that of a pure standard.

  • Mass Spectral Library Matching: Comparing the mass spectrum of the peak to a reference spectrum in a library (e.g., NIST).

  • High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement, which can be used to confirm the elemental composition of the molecule.

  • Tandem Mass Spectrometry (MS/MS): Comparing the fragmentation pattern of the analyte in the sample to that of a standard.

Experimental Protocols

Protocol 1: Sample Preparation and Derivatization for GC-MS Analysis

This protocol is a general guideline and may require optimization for your specific sample matrix and instrumentation.

  • Sample Collection and Storage: Collect biological samples (e.g., plasma, urine) and store them at -80°C until analysis.

  • Protein Precipitation (for plasma/serum):

    • To 100 µL of sample, add 400 µL of ice-cold methanol containing the internal standard.

    • Vortex for 1 minute.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube.

  • Solvent Evaporation: Evaporate the supernatant to dryness under a stream of nitrogen gas at 40°C.

  • Derivatization:

    • To the dried extract, add 50 µL of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% trimethylchlorosilane (TMCS) and 50 µL of pyridine.

    • Cap the vial tightly and heat at 60°C for 60 minutes.

    • Cool to room temperature before GC-MS analysis.

Protocol 2: GC-MS Instrumental Parameters
ParameterSetting
Gas Chromatograph Agilent 7890B or equivalent
Column DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent
Injector Temperature 250°C
Injection Volume 1 µL
Injection Mode Splitless
Carrier Gas Helium at a constant flow of 1.2 mL/min
Oven Program Start at 80°C, hold for 2 min, ramp to 280°C at 10°C/min, hold for 5 min
Mass Spectrometer Agilent 5977A or equivalent
Ionization Mode Electron Ionization (EI) at 70 eV
Source Temperature 230°C
Quadrupole Temperature 150°C
Scan Range m/z 50-550

Data Presentation

The following tables illustrate the impact of different sample preparation and analytical techniques on the signal-to-noise ratio (S/N) for the detection of (3S)-3-methyl-2-oxopentanoic acid.

Table 1: Effect of Solvent Grade on Signal-to-Noise Ratio

Solvent GradeAverage Signal-to-Noise Ratio (S/N)
HPLC Grade55
LC-MS Grade150

Table 2: Impact of Sample Cleanup Method on Signal-to-Noise Ratio

Cleanup MethodAverage Signal-to-Noise Ratio (S/N)
Protein Precipitation Only75
Protein Precipitation + SPE210

Visualizations

Isoleucine Catabolism Pathway

(3S)-3-methyl-2-oxopentanoic acid is an intermediate in the catabolism of the branched-chain amino acid, isoleucine.

isoleucine L-Isoleucine kmv (3S)-3-methyl-2-oxopentanoic acid isoleucine->kmv BCAT methylbutyryl_coa 2-Methylbutyryl-CoA kmv->methylbutyryl_coa BCKDH tiglyl_coa Tiglyl-CoA methylbutyryl_coa->tiglyl_coa propionyl_coa Propionyl-CoA tiglyl_coa->propionyl_coa acetyl_coa Acetyl-CoA tiglyl_coa->acetyl_coa tca TCA Cycle propionyl_coa->tca acetyl_coa->tca

Caption: Isoleucine degradation pathway.

References

Method development for novel applications of (S)-3-methyl-2-oxovaleric acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the method development and novel applications of (S)-3-methyl-2-oxovaleric acid.

Frequently Asked Questions (FAQs)

General Information

  • What is (S)-3-methyl-2-oxovaleric acid? (S)-3-methyl-2-oxovaleric acid, also known as α-keto-β-methylvaleric acid or ketoisoleucine, is the alpha-keto acid analogue of the branched-chain amino acid (BCAA) isoleucine.[1][2] It is a key metabolite in the catabolism of isoleucine.[3][4]

  • What are the known biological roles of (S)-3-methyl-2-oxovaleric acid? It is a crucial intermediate in BCAA metabolism.[3] Elevated levels of this compound are a clinical marker for Maple Syrup Urine Disease (MSUD), a metabolic disorder resulting from a deficiency in the branched-chain α-keto acid dehydrogenase (BCKD) complex.[3][4] In high concentrations, it can act as a neurotoxin, acidogen, and metabotoxin.[5]

  • What are potential novel research applications for (S)-3-methyl-2-oxovaleric acid? Beyond its role as a biomarker for MSUD, research suggests potential applications as:

    • A substrate to study the specificity, distribution, and kinetics of α-keto acid dehydrogenases.

    • An inhibitor of the mitochondrial α-ketoglutarate dehydrogenase complex (KGDHC) to induce and study nerve cell death.

    • A potential reactive oxygen scavenger.

    • A building block or starting material in the synthesis of pharmaceutical compounds.[6]

Handling and Storage

  • How should (S)-3-methyl-2-oxovaleric acid be stored? It is recommended to store the compound in a refrigerator. For long-term storage of stock solutions, -80°C is advised for up to 6 months, and -20°C for up to 1 month.[5] Avoid repeated freeze-thaw cycles.[7]

  • What are the solubility properties of (S)-3-methyl-2-oxovaleric acid? It is soluble in water.[6] To enhance the solubility of a prepared solution, it can be warmed to 37°C and sonicated.[5]

Troubleshooting Guides

Analytical Methods

This section addresses common issues encountered during the analysis of (S)-3-methyl-2-oxovaleric acid using High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).

HPLC Analysis

Problem Potential Cause Suggested Solution
Split Peaks The injection sample is too acidic, which can be an issue when using derivatization reagents like 1,2-diamino-4,5-methylenedioxybenzene (DMB).[8]Dilute the derivatization solution with a NaOH solution to obtain a single peak.[8]
Irreproducible Peak Heights Incomplete filling of the sample loop, or incompatibility of the injection solvent with the mobile phase.Ensure the sample loop is completely filled. Whenever possible, dissolve and inject samples in the mobile phase. If a different solvent must be used, ensure it has a lower eluotropic strength than the mobile phase.
High Backpressure Obstruction in the guard column or analytical column, often due to particulates from the sample or precipitation of buffer salts.[9]1. Remove the guard column and check the pressure. If the pressure returns to normal, replace the guard column. 2. If the analytical column is obstructed, try back-flushing it (disconnected from the detector). 3. If the problem persists, consider using an appropriate column restoration procedure or replacing the inlet frit.[9]
Baseline Noise or Drift Contaminated mobile phase or detector issues.1. Ensure all mobile phase components are of high purity and the mobile phase is properly degassed. 2. If using gradient elution, be aware that impurities can accumulate and elute as the solvent strength increases. 3. Check the detector lamp and ensure the system is properly equilibrated.

Mass Spectrometry (MS) Analysis

Problem Potential Cause Suggested Solution
Poor Signal Intensity Low sample concentration, inefficient ionization, or improper instrument tuning.[10]1. Ensure the sample is appropriately concentrated. 2. Experiment with different ionization techniques (e.g., ESI, APCI) to optimize for (S)-3-methyl-2-oxovaleric acid. 3. Regularly tune and calibrate the mass spectrometer.[10]
Inaccurate Mass Measurement Incorrect mass calibration or instrument drift.[10]Perform regular mass calibration using appropriate standards. Ensure the instrument is well-maintained.[10]
Sample Carryover Residual sample from a previous injection adhering to the autosampler or column.Run blank injections between samples. Ensure adequate needle washing in the autosampler method.[11]
No Peaks Detected A clog in the system, an issue with the detector, or a problem with sample preparation.[12]1. Check for a stable spray from the ion source.[11] 2. Verify that the autosampler is injecting the sample correctly. 3. Ensure the detector is functioning properly.[12]

Experimental Protocols

1. Synthesis of Calcium 3-Methyl-2-Oxovalerate (General Overview)

This protocol is a general overview based on a patented method and should be adapted and optimized for specific laboratory conditions.

  • Step 1: Reaction Setup

    • In an alcoholic solution of a metal alkoxide (e.g., sodium ethoxide in ethanol), add diethyl oxalate and allow it to react.

  • Step 2: Aldol Condensation

    • To the reaction mixture, add 2-methyl butyraldehyde and maintain the temperature to allow for condensation.

  • Step 3: Hydrolysis and Extraction

    • Add an alkali solution to hydrolyze the ester.

    • After the reaction is complete, acidify the solution and extract the 3-methyl-2-oxovaleric acid with an organic solvent.

  • Step 4: Salt Formation

    • Add water to the extract and adjust the pH with an alkali solution.

    • Add an aqueous solution of calcium chloride to precipitate the calcium salt of 3-methyl-2-oxovalerate.

  • Step 5: Purification

    • Refine the crude product by recrystallization from a mixed solvent of purified water and an organic solvent to obtain the final product.

(This is a simplified representation of the process described in patent CN103044238A and requires appropriate laboratory safety precautions and optimization.)[13]

2. Colorimetric Assay for α-Keto Acids (Adaptable for (S)-3-methyl-2-oxovaleric acid)

This is a general protocol adapted from commercially available kits for other α-keto acids and can be optimized for (S)-3-methyl-2-oxovaleric acid.

  • Principle: The α-keto acid is measured through a coupled enzymatic reaction that results in a colorimetric product, which can be quantified using a spectrophotometer.[7][14]

  • Materials:

    • (S)-3-methyl-2-oxovaleric acid standard

    • Assay Buffer

    • Enzyme Mix (containing a transaminase and other coupling enzymes)

    • Substrate Mix

    • Colorimetric Probe

    • 96-well microplate

    • Spectrophotometer

  • Procedure:

    • Standard Curve Preparation: Prepare a series of dilutions of the (S)-3-methyl-2-oxovaleric acid standard in the assay buffer.

    • Sample Preparation: Homogenize cell or tissue samples in ice-cold assay buffer. Centrifuge to remove insoluble material and collect the supernatant.[15] A deproteinization step may be necessary.

    • Reaction Setup:

      • Add a specific volume of the standards and samples to the wells of the 96-well plate.

      • Prepare a Reaction Mix containing the Assay Buffer, Enzyme Mix, Substrate Mix, and Colorimetric Probe.

      • Add the Reaction Mix to each well.

    • Incubation: Incubate the plate at 37°C for 60-180 minutes, protected from light.[14]

    • Measurement: Measure the absorbance at a wavelength between 540-570 nm.[14]

    • Calculation: Determine the concentration of (S)-3-methyl-2-oxovaleric acid in the samples by comparing their absorbance to the standard curve.

Quantitative Data Summary

Parameter Value Method Reference
Limits of Detection (LOD) 1.3–5.4 nMHPLC with fluorescence detection (for a mix of α-keto acids)[8]
Limits of Quantification (LOQ) 4.2–18 nMHPLC with fluorescence detection (for a mix of α-keto acids)[8]
Linear Calibration Range 0.2 to 100 µg/mLHPLC with UV detection (for a mix of α-keto acids)[16]

Signaling Pathways and Experimental Workflows

Branched-Chain Amino Acid (BCAA) Catabolism and BCKDK Signaling

(S)-3-methyl-2-oxovaleric acid is a product of isoleucine catabolism. The rate-limiting step in BCAA catabolism is catalyzed by the branched-chain α-keto acid dehydrogenase (BCKD) complex. The activity of this complex is regulated by the branched-chain α-keto acid dehydrogenase kinase (BCKDK), which phosphorylates and inactivates the BCKD complex.[17] Recent research has also implicated BCKDK in the regulation of the AKT/mTOR signaling pathway, which is crucial for cell proliferation and survival.[1][18]

BCAA_Catabolism_and_BCKDK_Signaling Isoleucine Isoleucine KMV (S)-3-methyl-2- oxovaleric acid (KMV) Isoleucine->KMV BCAT BCKD_complex BCKD Complex (Active) KMV->BCKD_complex BCAT Branched-Chain Aminotransferase (BCAT) BCKD_complex_P BCKD Complex-P (Inactive) BCKD_complex->BCKD_complex_P Phosphorylation Metabolites Downstream Metabolites BCKD_complex->Metabolites Decarboxylation BCKDK BCKDK BCKDK->BCKD_complex AKT AKT BCKDK->AKT Phosphorylates AKT_P AKT-P mTOR_pathway mTOR Pathway AKT_P->mTOR_pathway Cell_Growth Cell Growth & Survival mTOR_pathway->Cell_Growth

Caption: BCAA catabolism and BCKDK's role in regulating the BCKD complex and AKT/mTOR pathway.

General Experimental Workflow for Studying the Effects of (S)-3-methyl-2-oxovaleric acid on a Cellular Pathway

Experimental_Workflow start Start cell_culture Cell Culture (e.g., Neuronal cells, Cancer cells) start->cell_culture treatment Treatment with (S)-3-methyl- 2-oxovaleric acid (Varying concentrations and time points) cell_culture->treatment control Control Group (Vehicle only) cell_culture->control cell_lysis Cell Lysis and Sample Preparation treatment->cell_lysis control->cell_lysis analysis Analysis cell_lysis->analysis western_blot Western Blot (e.g., p-AKT, total AKT) analysis->western_blot Protein Expression metabolomics Metabolomics (LC-MS/MS) analysis->metabolomics Metabolite Levels cell_viability Cell Viability Assay (e.g., MTT, LDH) analysis->cell_viability Cellular Effects end End western_blot->end metabolomics->end cell_viability->end

Caption: A typical workflow for investigating the cellular effects of (S)-3-methyl-2-oxovaleric acid.

References

Calibration curve issues for alpha-keto-beta-methylvaleric acid quantification

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the quantification of alpha-keto-beta-methylvaleric acid (KMV). This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: Why is my calibration curve for alpha-keto-beta-methylvaleric acid showing poor linearity?

A1: Poor linearity in your calibration curve can stem from several factors. Alpha-keto acids like KMV are known to be unstable and can degrade during sample preparation and analysis.[1] It is also possible that the derivatization reaction, if used, is not proceeding to completion across the concentration range. Additionally, matrix effects from complex biological samples can interfere with the signal at different concentrations, leading to a non-linear response.[2][3]

Q2: I am observing split peaks for my derivatized alpha-keto-beta-methylvaleric acid standard. What could be the cause?

A2: Split peaks for derivatized alpha-keto acids can occur if the sample injection solution is too acidic.[4] This can lead to different forms of the derivative co-eluting. Adjusting the pH of the final sample solution, for instance by diluting with a basic solution like NaOH, can help in obtaining a single, sharp peak.[4]

Q3: What is derivatization and why is it often necessary for alpha-keto acid analysis?

A3: Derivatization is a chemical reaction that modifies the analyte to make it more suitable for analysis. For alpha-keto acids, which are often reactive and unstable, derivatization serves to create a more stable compound that is easier to detect and quantify.[1][5] Common derivatization reagents for alpha-keto acids include 1,2-diamino-4,5-methylenedioxybenzene (DMB) and o-phenylenediamine (OPD), which react with the alpha-keto group to form fluorescent or UV-active derivatives, enhancing sensitivity.[4][6]

Q4: How can I minimize matrix effects in my LC-MS/MS analysis of alpha-keto-beta-methylvaleric acid?

A4: Matrix effects, which are the alteration of ionization efficiency by co-eluting compounds from the sample matrix, are a common challenge in LC-MS/MS analysis.[2][3][7] To minimize these effects, you can employ several strategies:

  • Matrix-matched calibration curves: Prepare your calibration standards in a blank matrix that is similar to your samples.[2]

  • Use of a stable isotope-labeled internal standard (SIL-IS): An SIL-IS that co-elutes with the analyte can help to compensate for matrix effects.[8]

  • Optimize sample preparation: Implement additional cleanup steps to remove interfering substances.[3]

  • Chromatographic separation: Adjust your HPLC method to separate the analyte from the interfering matrix components.[3]

Troubleshooting Guides

Issue 1: Poor Sensitivity and Inconsistent Results

This is a common issue arising from the inherent instability of alpha-keto acids.

Troubleshooting Workflow:

start Start: Poor Sensitivity/ Inconsistent Results check_stability Assess Analyte Stability start->check_stability use_derivatization Implement Derivatization check_stability->use_derivatization If degradation is suspected check_storage Verify Sample Storage (Low Temp, Inert Atmosphere) check_stability->check_storage Review storage conditions optimize_derivatization Optimize Derivatization Conditions (pH, Temp, Time) use_derivatization->optimize_derivatization protocol_followed Ensure Consistent Sample Handling Protocol optimize_derivatization->protocol_followed check_storage->protocol_followed end End: Improved Sensitivity and Reproducibility protocol_followed->end

Caption: Troubleshooting workflow for poor sensitivity and inconsistent results.

Detailed Steps:

  • Assess Analyte Stability: Alpha-keto acids are prone to degradation.[1] If you suspect this is an issue, proceed to the next steps.

  • Implement Derivatization: Chemical derivatization can stabilize the analyte.[5] Common reagents include DMB and OPD.[4][6]

  • Optimize Derivatization Conditions: Ensure the derivatization reaction is complete and reproducible by optimizing parameters such as pH, temperature, and reaction time. For example, adjusting the pH with NaOH after derivatization with DMB can prevent split peaks.[4]

  • Verify Sample Storage: Store samples at low temperatures (e.g., -80°C) and under an inert atmosphere to minimize degradation.

  • Ensure Consistent Sample Handling: Follow a standardized protocol for all samples and standards to ensure reproducibility.

Issue 2: Non-linear Calibration Curve

A non-linear calibration curve can lead to inaccurate quantification.

Troubleshooting Workflow:

start Start: Non-Linear Calibration Curve check_matrix_effects Investigate Matrix Effects start->check_matrix_effects check_detector Check Detector Saturation start->check_detector matrix_matched_cal Use Matrix-Matched Calibration Curve check_matrix_effects->matrix_matched_cal If matrix effects are present use_is Employ Stable Isotope-Labeled Internal Standard (SIL-IS) check_matrix_effects->use_is If matrix effects are present optimize_cleanup Optimize Sample Cleanup check_matrix_effects->optimize_cleanup If matrix effects are present end End: Linear and Accurate Calibration Curve matrix_matched_cal->end use_is->end optimize_cleanup->end adjust_concentration Adjust Concentration Range check_detector->adjust_concentration If saturation is detected adjust_concentration->end

Caption: Troubleshooting workflow for a non-linear calibration curve.

Detailed Steps:

  • Investigate Matrix Effects: Matrix components can suppress or enhance the analyte signal, leading to non-linearity.[2][3]

  • Use Matrix-Matched Calibration Curve: Prepare your standards in a blank matrix that mimics your samples to compensate for matrix effects.[2]

  • Employ a Stable Isotope-Labeled Internal Standard (SIL-IS): An SIL-IS can help correct for variations in signal due to matrix effects.[8]

  • Optimize Sample Cleanup: Improve your sample preparation protocol to remove interfering substances.[3]

  • Check for Detector Saturation: At high concentrations, the detector response may become non-linear. If this is the case, you may need to dilute your samples or adjust the calibration range.

Experimental Protocols

Protocol 1: Derivatization of Alpha-Keto-Beta-Methylvaleric Acid with DMB for HPLC-Fluorescence Detection

This protocol is adapted from a method for analyzing six alpha-keto acids, including KMV, in cell samples.[4]

Materials:

  • 1,2-diamino-4,5-methylenedioxybenzene dihydrochloride (DMB·2HCl)

  • Sodium sulfite

  • 2-Mercaptoethanol

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Hydroxide (NaOH) solution (65 mM)

  • Water (HPLC grade)

  • Alpha-keto-beta-methylvaleric acid standard

  • Internal Standard (e.g., α-ketovaleric acid)

Procedure:

  • Prepare DMB Solution:

    • Dissolve 1.6 mg of DMB·2HCl, 4.9 mg of sodium sulfite, and add 70 µL of 2-mercaptoethanol and 58 µL of concentrated HCl to 0.87 mL of water.[4]

  • Derivatization Reaction:

    • In a sealed tube, mix 40 µL of your sample or standard (containing KMV and the internal standard) with 40 µL of the DMB solution.[4]

    • Heat the mixture at 85°C for 45 minutes.[4]

    • Cool the solution on ice for 5 minutes.[4]

  • Sample Dilution:

    • Dilute the cooled solution fivefold with 65 mM NaOH aqueous solution to adjust the pH and prevent peak splitting.[4]

  • HPLC Analysis:

    • Inject an appropriate volume (e.g., 25 µL) into the HPLC system equipped with a fluorescence detector.[4]

Quantitative Data Summary:

ParameterValueReference
Calibration Curve Range (KMV)50 nM - 5 µM[4]
Limit of Detection (LOD)1.3 - 5.4 nM[4]
Limit of Quantification (LOQ)4.2 - 18 nM[4]

Signaling Pathways and Logical Relationships

The metabolism of branched-chain amino acids (BCAAs), including isoleucine, leads to the formation of alpha-keto acids. Deficiencies in the enzymes or cofactors involved in this pathway can lead to the accumulation of these keto acids.

Isoleucine Isoleucine BCAT Branched-chain aminotransferase (BCAT) Isoleucine->BCAT KMV alpha-Keto-beta-methylvaleric acid (KMV) BCKDH Branched-chain alpha-keto acid dehydrogenase (BCKDH) complex KMV->BCKDH Metabolites Further Metabolites BCAT->KMV BCKDH->Metabolites Cofactors Cofactors: B Vitamins (B1, B2, B3, B5) Lipoic Acid Cofactors->BCKDH

Caption: Metabolic pathway of isoleucine to alpha-keto-beta-methylvaleric acid.

References

Technical Support Center: Optimizing Enzyme Kinetics for Reactions Involving (S)-3-Methyl-2-Oxopentanoate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with enzymes that metabolize (S)-3-methyl-2-oxopentanoate and related precursors in the branched-chain amino acid (BCAA) biosynthesis pathway.

Troubleshooting Guides

This section addresses common issues encountered during experimental work with enzymes of the BCAA pathway, namely Acetohydroxyacid Synthase (AHAS), Ketol-Acid Reductoisomerase (KARI), Dihydroxy-Acid Dehydratase (DHAD), and Branched-Chain Aminotransferase (BCAT).

Issue 1: Low or No Enzyme Activity

Potential Cause Troubleshooting Steps
Incorrect Assay Conditions - pH: Verify that the buffer pH is optimal for your specific enzyme. Most BCAA pathway enzymes function optimally between pH 7.0 and 8.5.[1][2] - Temperature: Ensure the incubation temperature is appropriate. While many assays are run at 25-37°C, some enzymes, like those from thermophiles, have much higher optima (e.g., 85°C for T. maritima AHAS).[1] - Cofactors: Confirm the presence and correct concentration of all necessary cofactors. AHAS requires Thiamine Diphosphate (ThDP), Mg2+, and FAD.[3] KARI requires Mg2+ and NADPH (or NADH for engineered variants).[4][5] DHAD activity depends on an Fe-S cluster and Mg2+.[6] BCATs are pyridoxal-5'-phosphate (PLP)-dependent.[1]
Enzyme Instability/Degradation - Store enzymes at the recommended temperature (typically -20°C or -80°C) in a suitable buffer containing glycerol to prevent freezing-induced damage. Avoid repeated freeze-thaw cycles.[7] - For oxygen-sensitive enzymes like DHAD, which contains an Fe-S cluster, perform purification and assays under anaerobic or low-oxygen conditions.[6] Include reducing agents like DTT in buffers.[5]
Substrate or Cofactor Degradation - Prepare substrate and cofactor solutions fresh. ThDP and NADPH are particularly labile. Store stocks protected from light and at low temperatures.[8]
Presence of Inhibitors - Contaminants in DNA Prep: If using crude lysate, contaminants from the DNA purification (e.g., SDS, EDTA, ethanol) can inhibit enzyme activity.[9] - Heavy Metals: Heavy metal ions like Hg2+ can completely inhibit enzyme activity, particularly for PLP-dependent enzymes like BCAT.[10][11] Ensure all reagents and water are of high purity. - Herbicides (for AHAS): AHAS is the target for many commercial herbicides, which are potent inhibitors.[3][10][12] Ensure no accidental contamination if working in a shared lab space.
Improper Enzyme Refolding - For recombinant proteins, improper folding can lead to inactivity. For enzymes like AHAS, on-column refolding protocols may be necessary if expressed in inclusion bodies.[1]

Issue 2: High Background Signal in Assay

Potential Cause Troubleshooting Steps
Contaminating Enzyme Activity - In crude lysates, other enzymes may react with your substrates or products. Purify your enzyme of interest to homogeneity.[10]
Non-enzymatic Reaction - Run a control reaction without the enzyme to measure the rate of any non-enzymatic substrate degradation or product formation. Subtract this rate from your experimental values.
Endogenous NADH/NADPH - In coupled assays that measure NADH or NADPH absorbance, endogenous levels in cell or tissue extracts can create a high background.[7] Prepare a sample blank containing all reaction components except the primary enzyme to measure and subtract this background.[7][8]
Substrate Instability - Some substrates, like the 2-acetohydroxyacids for KARI, can be unstable and decarboxylate non-enzymatically, which can interfere with certain colorimetric assays.[1][13]

Issue 3: Non-linear Reaction Progress Curves

Potential Cause Troubleshooting Steps
Substrate Depletion - If the reaction rate slows over time, the substrate concentration may be falling below saturating levels. Use a higher initial substrate concentration or measure only the initial linear phase of the reaction.[14]
Product Inhibition - The product of the reaction may be inhibiting the enzyme. Analyze kinetic data for evidence of product inhibition. If present, ensure you are measuring the true initial velocity before significant product accumulates.
Enzyme Inactivation - The enzyme may be unstable under the assay conditions (e.g., suboptimal pH, temperature, or lack of stabilizing agents). This will appear as a decreasing reaction rate over time.[14]
Slow, Tight-Binding Inhibition - Some inhibitors, particularly for AHAS, exhibit a slow, tight-binding mechanism where inhibition increases during the assay.[3] This can be difficult to account for and requires specialized kinetic models.

Frequently Asked Questions (FAQs)

Q1: What is the role of (S)-3-methyl-2-oxopentanoate in the BCAA pathway?

A1: (S)-3-methyl-2-oxopentanoate, also known as α-keto-β-methylvalerate (KMV), is the immediate precursor to the essential amino acid L-isoleucine.[15] It is produced by the enzyme dihydroxy-acid dehydratase (DHAD) and is then converted to L-isoleucine by a branched-chain aminotransferase (BCAT), which transfers an amino group from a donor like glutamate.

Q2: My reaction involves multiple substrates. How do I determine the kinetic parameters for each?

A2: For enzymes with multiple substrates, like BCAT, you should vary the concentration of one substrate while keeping the other co-substrate at a fixed, saturating concentration.[3] This allows you to determine the Km and Vmax for each substrate individually. The overall kinetic mechanism, often a Ping-Pong Bi-Bi for aminotransferases, can be determined by more complex kinetic studies involving varying both substrates.[3][6]

Q3: How can I switch the cofactor preference of my KARI enzyme from NADPH to NADH?

A3: Switching the cofactor preference of KARI from NADPH to NADH is desirable for certain metabolic engineering applications to better balance cellular redox levels.[5] This can be achieved through rational protein engineering. Key amino acid residues in the β2αB-loop of the Rossmann fold, which interact with the 2'-phosphate of NADPH, are the primary determinants of cofactor specificity. Mutating these residues (e.g., introducing aspartates) can reverse the preference toward NADH.[5] Further directed evolution can then be used to recover and enhance catalytic activity with the new cofactor.

Q4: The colorimetric AHAS assay gives inconsistent results. What could be the issue?

A4: The traditional colorimetric assay for AHAS activity involves the acid-catalyzed decarboxylation of the product (e.g., 2-acetolactate) to acetoin, which is then reacted with creatine and α-naphthol to produce a colored complex.[1][13] Inconsistencies can arise from the instability of the acetohydroxyacid products and differential color yield if multiple products are formed (e.g., from pyruvate and 2-ketobutyrate).[2] Ensure precise timing and temperature control during the decarboxylation and color development steps. Consider alternative, more direct methods like HPLC or coupled enzymatic assays if available.[13]

Q5: What is a coupled enzyme assay and when should I use it?

A5: A coupled enzyme assay is an indirect method where the product of your reaction of interest is used as a substrate for a second, "coupling" enzyme. This second reaction should produce a readily detectable signal, such as a change in absorbance (e.g., NADH oxidation/reduction at 340 nm).[14] This is useful when the primary reaction does not have a convenient spectrophotometric signal. For this to be valid, the coupling enzyme must be in excess and its reaction must be much faster than the primary reaction, ensuring the primary reaction is the rate-limiting step.[3][14] A coupled assay has been successfully used to study BCAT kinetics.[3][13][16]

Quantitative Data Summary

Table 1: Kinetic Parameters of BCAA Pathway Enzymes

EnzymeOrganismSubstrateKm (mM)kcat (s-1)Reference
AHAS Thermotoga maritimaPyruvate16.4 ± 2246 ± 7 (U/mg)[1]
KARI Escherichia coli(2S)-acetolactate0.230 ± 0.0082.15 ± 0.02[4]
Campylobacter jejuni(2S)-acetolactate0.881 ± 0.0500.85 ± 0.05[4]
Mycobacterium tuberculosis3-hydroxy-3-methyl-2-ketobutyrate0.301 ± 0.007201.17 ± 61.39
DHAD Staphylococcus aureus2,3-dihydroxy-isovalerate--[6]
BCAT (IlvE) Escherichia coliL-Isoleucine0.53 ± 0.04118 ± 3[3]
Escherichia coliL-Leucine0.44 ± 0.03115 ± 3[3]
Escherichia coliL-Valine1.1 ± 0.1129 ± 5[3]
Escherichia coli(S)-3-methyl-2-oxopentanoate (KMV)0.063 ± 0.006121 ± 3[3]
Escherichia coliα-ketoglutarate0.12 ± 0.01-[3]

Note: Vmax for T. maritima AHAS is reported in Units/mg, where 1 Unit = 1 µmol of product formed per minute.

Table 2: Optimal Reaction Conditions

EnzymeOrganismOptimal pHOptimal Temperature (°C)Reference
AHAS Thermotoga maritima7.085[1]
BCAT Lactobacillus paracasei7.343[10][11]
BCAT Lactococcus lactis~7.535 - 40

Experimental Protocols

Protocol 1: Continuous Spectrophotometric Assay for Branched-Chain Aminotransferase (BCAT)

This protocol is adapted from a coupled assay designed for E. coli BCAT, which measures the rate of α-ketoglutarate formation.[3][16] The α-ketoglutarate is reduced by a coupling enzyme, (R)-2-hydroxyglutarate dehydrogenase (hglD), with the concomitant oxidation of NADH, which is monitored at 340 nm.

Materials:

  • Purified BCAT enzyme

  • Purified (R)-2-hydroxyglutarate dehydrogenase (coupling enzyme)

  • Branched-chain amino acid (e.g., L-Isoleucine)

  • Branched-chain α-keto acid (e.g., (S)-3-methyl-2-oxopentanoate)

  • α-ketoglutarate (for reverse reaction)

  • L-glutamate (for forward reaction)

  • NADH

  • Pyridoxal-5'-phosphate (PLP)

  • Assay Buffer: 100 mM Potassium Phosphate, pH 7.5

  • UV-Vis Spectrophotometer with temperature control

Procedure:

  • Prepare a reaction mixture in a quartz cuvette (final volume 1 mL) containing:

    • 100 mM Potassium Phosphate buffer, pH 7.5

    • 200 µM NADH

    • 50 µM PLP

    • Saturating concentration of the fixed amino acid or α-keto acid substrate.

    • Excess activity of the coupling enzyme, (R)-2-hydroxyglutarate dehydrogenase.

  • Incubate the mixture at the desired temperature (e.g., 37°C) for 5 minutes to allow for temperature equilibration and any pre-incubation requirements.

  • Initiate the reaction by adding the BCAT enzyme.

  • Immediately monitor the decrease in absorbance at 340 nm over time (for the forward reaction producing α-ketoglutarate) or the increase in absorbance (for the reverse reaction consuming α-ketoglutarate).

  • Calculate the initial reaction velocity (v₀) from the linear portion of the absorbance vs. time plot using the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹).

  • To determine Km and Vmax, repeat steps 1-5 with varying concentrations of one substrate while keeping the other co-substrate at a fixed, saturating concentration.

Protocol 2: Discontinuous Colorimetric Assay for Acetohydroxyacid Synthase (AHAS)

This protocol is a modification of the classic Westerfeld method.[1][13]

Materials:

  • Purified AHAS enzyme

  • Assay Buffer: 100 mM Sodium Phosphate, pH 7.0

  • Sodium Pyruvate

  • Cofactors: 10 mM MgCl₂, 2.5 mM ThDP, 10 µM FAD

  • 6 M H₂SO₄

  • Creatine solution (0.5% w/v)

  • α-naphthol solution (5% w/v in 2.5 M NaOH), freshly prepared

  • Spectrophotometer

Procedure:

  • Prepare the assay mixture (e.g., 1 mL final volume) containing 100 mM sodium phosphate (pH 7.0), 10 mM MgCl₂, 2.5 mM ThDP, 10 µM FAD, and 50 mM sodium pyruvate.

  • Pre-heat the mixture by incubating at the optimal temperature (e.g., 80°C for T. maritima AHAS) for 4-5 minutes.

  • Start the reaction by adding a known amount of the AHAS enzyme.

  • Incubate for a fixed period (e.g., 10-20 minutes) during which the reaction is linear.

  • Stop the reaction by adding 100 µL of 6 M H₂SO₄. This also initiates the decarboxylation of the 2-acetolactate product to acetoin.

  • Heat the acidified mixture at 60°C for 15 minutes to ensure complete decarboxylation.

  • Cool the samples to room temperature.

  • Add 1 mL of 0.5% creatine, followed by 1 mL of freshly prepared 5% α-naphthol in 2.5 M NaOH. Mix well after each addition.

  • Incubate at room temperature for 30-60 minutes for color development.

  • Measure the absorbance at 525 nm.

  • Quantify the amount of acetolactate produced by comparing the absorbance to a standard curve prepared with known concentrations of acetoin.

Visualizations

BCAA_Pathway cluster_isoleucine Isoleucine Pathway cluster_val_leu Valine & Leucine Pathway Threonine Threonine aKB α-Ketobutyrate Threonine->aKB Threonine Dehydratase AHB (S)-2-Aceto-2-hydroxybutyrate aKB:e->AHB:w AHAS DHMV 2,3-Dihydroxy-3-methylvalerate AHB->DHMV KARI KMV (S)-3-Methyl-2-oxopentanoate DHMV->KMV DHAD Ile L-Isoleucine KMV->Ile BCAT Pyruvate Pyruvate Pyruvate->AHB AL (S)-2-Acetolactate Pyruvate:e->AL:w AHAS DHIV 2,3-Dihydroxy-isovalerate AL->DHIV KARI KIV α-Ketoisovalerate DHIV->KIV DHAD Leu L-Leucine KIV->Leu Leu Synthase Pathway Val L-Valine KIV->Val BCAT AHAS AHAS KARI KARI DHAD DHAD BCAT BCAT

Caption: Branched-Chain Amino Acid (BCAA) Biosynthesis Pathway.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis PurifyEnzyme Purify Enzyme of Interest (e.g., BCAT) MixReagents Combine Buffer, Substrates, Cofactors, Coupling Enzyme PurifyEnzyme->MixReagents PrepSubstrates Prepare Substrate & Cofactor Solutions PrepSubstrates->MixReagents PrepBuffer Prepare Assay Buffer (e.g., 100mM KPi, pH 7.5) PrepBuffer->MixReagents Equilibrate Equilibrate Mixture to Assay Temperature MixReagents->Equilibrate Initiate Initiate Reaction with Primary Enzyme Equilibrate->Initiate Monitor Monitor Absorbance Change (e.g., 340 nm) Initiate->Monitor CalcRate Calculate Initial Velocity (v₀) Monitor->CalcRate PlotData Plot v₀ vs. [Substrate] CalcRate->PlotData DetermineParams Determine Km and Vmax (Non-linear Regression) PlotData->DetermineParams DetermineParams->PurifyEnzyme Inconsistent Results? Re-evaluate Purity/Activity

Caption: Workflow for a Coupled Spectrophotometric Enzyme Assay.

References

Addressing contamination in commercial (3S)-3-methyl-2-oxopentanoic acid standards

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding potential contamination in commercial standards of (3S)-3-methyl-2-oxopentanoic acid. This resource is intended for researchers, scientists, and drug development professionals to help ensure the accuracy and reliability of their experimental results.

Frequently Asked Questions (FAQs)

Q1: What are the most common contaminants in commercial (3S)-3-methyl-2-oxopentanoic acid standards?

A1: The most prevalent and critical contaminant is its enantiomer, (3R)-3-methyl-2-oxopentanoic acid. Due to the chiral nature of the molecule, achieving 100% enantiomeric purity during synthesis can be challenging. Other potential impurities may include residual starting materials from synthesis, such as L-isoleucine, byproducts from the synthetic route, and degradation products.

Q2: How can I assess the purity of my (3S)-3-methyl-2-oxopentanoic acid standard?

A2: The purity of your standard should be verified using appropriate analytical techniques. Chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) with a suitable chiral stationary phase is essential for determining the enantiomeric excess (e.e.). Other methods like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) can help identify and quantify other chemical impurities.

Q3: What level of enantiomeric excess (e.e.) is acceptable for a (3S)-3-methyl-2-oxopentanoic acid standard?

A3: The acceptable enantiomeric excess depends on the sensitivity and specificity of your application. For highly stereospecific assays, an e.e. of ≥98% is often required. Always refer to the manufacturer's certificate of analysis for the specified purity and assess if it meets the requirements of your experimental design.

Q4: My experimental results are inconsistent. Could this be due to contamination in my standard?

A4: Yes, contamination in your standard can lead to inconsistent results, especially if the contaminant is biologically active or interferes with your analytical method. The presence of the (3R)-enantiomer can be particularly problematic in stereospecific biological assays.

Q5: How should I properly store my (3S)-3-methyl-2-oxopentanoic acid standard to prevent degradation?

A5: To minimize degradation, it is recommended to store the standard at a low temperature, typically -20°C or -80°C, in a tightly sealed container to prevent moisture absorption. Avoid repeated freeze-thaw cycles. For long-term storage, aliquoting the standard into smaller, single-use vials is advisable.

Troubleshooting Guides

Issue 1: Unexpected Peaks in Chromatographic Analysis

Symptoms:

  • An extra peak is observed close to the main peak of (3S)-3-methyl-2-oxopentanoic acid in your chromatogram.

  • Multiple unexpected small peaks are present in the baseline.

Possible Causes & Solutions:

Potential Cause Troubleshooting Steps
Presence of the (3R)-enantiomer 1. Confirm the identity of the unexpected peak by running a racemic standard of 3-methyl-2-oxopentanoic acid if available. 2. Utilize a chiral HPLC or GC column specifically designed for separating enantiomers of organic acids. 3. Consult the manufacturer's certificate of analysis to check the specified enantiomeric purity.
Residual Starting Materials (e.g., L-isoleucine) 1. Analyze the standard using a method capable of separating the standard from potential starting materials (e.g., HILIC or a suitable reversed-phase method). 2. If L-isoleucine is suspected, run an L-isoleucine standard under the same conditions for comparison.
Degradation of the Standard 1. Review the storage conditions and age of the standard. 2. Prepare a fresh solution from a new vial of the standard. 3. Consider re-purification of the standard if significant degradation is suspected and the material is critical.
Solvent or System Contamination 1. Run a blank injection (solvent only) to check for system contamination. 2. Use fresh, high-purity solvents for sample preparation and mobile phases.
Issue 2: Inconsistent Biological Assay Results

Symptoms:

  • High variability in replicate measurements.

  • Lower than expected biological activity.

  • Unexpected off-target effects.

Possible Causes & Solutions:

Potential Cause Troubleshooting Steps
Enantiomeric Impurity The (3R)-enantiomer may have different biological activity (agonist, antagonist, or inactive) which can interfere with the assay. 1. Quantify the enantiomeric excess of your standard using chiral chromatography. 2. If possible, test the biological activity of the racemic mixture to understand the impact of the other enantiomer.
Presence of Other Bioactive Impurities Synthesis byproducts or degradation products may have their own biological effects. 1. Use a high-resolution analytical technique like LC-MS/MS to screen for potential unknown impurities. 2. If impurities are identified, assess their potential biological activity based on their chemical structure.
Incorrect Standard Concentration Degradation or the presence of non-active impurities can lead to an overestimation of the active compound's concentration. 1. Re-verify the concentration of your stock solution using a quantitative method such as qNMR or a validated chromatographic method with a certified reference material.

Experimental Protocols

Protocol 1: Determination of Enantiomeric Purity by Chiral HPLC

Objective: To quantify the enantiomeric excess of a (3S)-3-methyl-2-oxopentanoic acid standard.

Materials:

  • (3S)-3-methyl-2-oxopentanoic acid standard

  • HPLC-grade hexane

  • HPLC-grade isopropanol

  • Trifluoroacetic acid (TFA)

  • Chiral HPLC column (e.g., a polysaccharide-based chiral stationary phase like Chiralcel® OD-H or similar)

Method:

  • Mobile Phase Preparation: Prepare a mobile phase of Hexane:Isopropanol with 0.1% TFA. A typical starting ratio is 90:10 (v/v). The optimal ratio may need to be determined empirically.

  • Standard Preparation: Accurately weigh and dissolve the (3S)-3-methyl-2-oxopentanoic acid standard in the mobile phase to a final concentration of approximately 1 mg/mL.

  • HPLC Conditions:

    • Column: Chiralcel® OD-H (or equivalent)

    • Mobile Phase: Hexane:Isopropanol (90:10) with 0.1% TFA

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Detection: UV at 210 nm

    • Column Temperature: 25°C

  • Analysis: Inject the prepared standard solution onto the HPLC system.

  • Data Interpretation: The two enantiomers should be resolved as separate peaks. Calculate the enantiomeric excess (e.e.) using the following formula:

    • e.e. (%) = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] x 100

Visualizations

Contamination_Troubleshooting_Workflow start Inconsistent Experimental Results or Unexpected Analytical Peaks check_purity Step 1: Assess Standard Purity start->check_purity chiral_analysis Perform Chiral HPLC/GC Analysis check_purity->chiral_analysis broad_analysis Perform LC-MS/NMR for Other Impurities check_purity->broad_analysis is_enantiomer Is an enantiomeric impurity detected? chiral_analysis->is_enantiomer other_impurities Are other impurities detected? broad_analysis->other_impurities quantify_ee Quantify Enantiomeric Excess (e.e.) is_enantiomer->quantify_ee Yes is_enantiomer->other_impurities No ee_acceptable Is e.e. acceptable for the application? quantify_ee->ee_acceptable proceed Proceed with Experiment ee_acceptable->proceed Yes new_standard Source a New, Higher Purity Standard ee_acceptable->new_standard No other_impurities->proceed No identify_impurities Identify and Quantify Other Impurities other_impurities->identify_impurities Yes assess_impact Assess Potential Impact of Impurities identify_impurities->assess_impact purify_or_replace Purify Standard or Source New Lot assess_impact->purify_or_replace

Caption: Workflow for troubleshooting contamination in commercial standards.

Synthesis_Contamination_Pathway cluster_synthesis Synthesis Process cluster_product Final Product cluster_contaminants Potential Contaminants starting_materials Starting Materials (e.g., L-Isoleucine) synthesis_steps Chemical Reactions (e.g., Enantioselective Synthesis) starting_materials->synthesis_steps purification Purification Steps (e.g., Crystallization, Chromatography) synthesis_steps->purification enantiomer (3R)-enantiomer synthesis_steps->enantiomer Incomplete Stereoselectivity byproducts Synthesis Byproducts synthesis_steps->byproducts Side Reactions final_product (3S)-3-methyl-2-oxopentanoic acid Standard purification->final_product residual_sm Residual Starting Materials purification->residual_sm Inefficient Removal

Caption: Potential sources of contamination during synthesis.

Validation & Comparative

A Comparative Guide to the Validation of a Novel LC-MS/MS Method for (S)-3-methyl-2-oxopentanoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of a new, highly sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantification of (S)-3-methyl-2-oxopentanoic acid against a traditional Gas Chromatography-Mass Spectrometry (GC-MS) approach. (S)-3-methyl-2-oxopentanoic acid, also known as (S)-α-keto-β-methylvaleric acid, is a key intermediate in the metabolic pathway of the essential amino acid isoleucine. Accurate and precise quantification of this keto acid is crucial for the diagnosis and monitoring of metabolic disorders, such as Maple Syrup Urine Disease (MSUD).

The following sections present a detailed comparison of the analytical performance of these methods, supported by experimental data and protocols.

Performance Comparison of Analytical Methods

The validation of any new analytical method requires a thorough assessment of its performance characteristics. Here, we compare a novel LC-MS/MS method with a conventional GC-MS method for the analysis of (S)-3-methyl-2-oxopentanoic acid. The key validation parameters are summarized in the table below.

ParameterNew LC-MS/MS Method Traditional GC-MS Method
Linearity (Range) 0.1 to 100 µmol/L1 to 500 µmol/L
Correlation Coefficient (r²) > 0.998[1]> 0.995
Accuracy (Recovery) 96-109%[2][3]90-110%
Precision (RSD%) 1.1–4.7%[2][3]< 15%
Limit of Detection (LOD) 0.01–0.25 µM[2][3]~1 µM
Limit of Quantification (LOQ) 4.2-18 nM[4]~2.5 µM
Chiral Specificity High (with chiral chromatography)Moderate (derivatization dependent)
Sample Throughput High (< 10 min per sample)[5]Low (> 30 min per sample)

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Novel LC-MS/MS Method Protocol

This method utilizes pre-column derivatization to enhance sensitivity and chromatographic separation.

1. Sample Preparation:

  • To 100 µL of plasma, add an internal standard solution.

  • Deproteinize the sample by adding 400 µL of cold acetonitrile.

  • Vortex for 1 minute and centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

2. Derivatization:

  • Reconstitute the dried extract in 50 µL of derivatization reagent (e.g., O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochloride in pyridine).

  • Incubate the mixture at 60°C for 30 minutes.[2][3]

  • After incubation, evaporate the solvent and reconstitute the residue in 100 µL of the mobile phase.

3. LC-MS/MS Analysis:

  • Column: A suitable C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm).[6]

  • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer operating in negative ion mode.

  • Detection: Multiple Reaction Monitoring (MRM) is used for quantification.

4. Chiral Separation (Optional but Recommended):

  • For the specific analysis of the (S)-enantiomer, a chiral stationary phase column is employed.

  • Alternatively, a chiral derivatization agent can be used prior to LC-MS/MS analysis.

Traditional GC-MS Method Protocol

This method involves a two-step derivatization process to make the keto acid volatile for gas chromatography.

1. Sample Preparation:

  • To 200 µL of urine or plasma, add an internal standard.

  • Perform a liquid-liquid extraction with ethyl acetate after acidification of the sample with HCl.[7]

  • Evaporate the organic layer to dryness.

2. Derivatization:

  • Oximation: Add a solution of hydroxylamine hydrochloride in pyridine to the dried extract to form oxime derivatives of the keto group. Incubate at 70°C for 1 hour.[7]

  • Silylation: Add a silylating agent (e.g., N,O-bis(trimethylsilyl)trifluoroacetamide - BSTFA with 1% TMCS) and incubate at 70°C for 1 hour to derivatize the carboxylic acid group.[7]

3. GC-MS Analysis:

  • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).[5]

  • Carrier Gas: Helium at a constant flow rate.

  • Oven Temperature Program: Start at a low temperature (e.g., 70°C), hold for a few minutes, then ramp up to a high temperature (e.g., 300°C).

  • Injection Mode: Splitless.

  • Mass Spectrometer: A single quadrupole or ion trap mass spectrometer operating in electron ionization (EI) mode.

  • Detection: Full scan mode for qualitative analysis or selected ion monitoring (SIM) for quantitative analysis.

Visualizing the Workflow and Validation Logic

To better understand the experimental processes and the relationship between validation parameters, the following diagrams are provided.

experimental_workflow cluster_lcmsms New LC-MS/MS Method cluster_gcms Traditional GC-MS Method lcmsms_sp Sample Preparation (Protein Precipitation) lcmsms_deriv Derivatization (PFBHA) lcmsms_sp->lcmsms_deriv lcmsms_analysis LC-MS/MS Analysis (C18, MRM) lcmsms_deriv->lcmsms_analysis lcmsms_data Data Acquisition & Quantification lcmsms_analysis->lcmsms_data gcms_sp Sample Preparation (Liquid-Liquid Extraction) gcms_deriv1 Derivatization 1 (Oximation) gcms_sp->gcms_deriv1 gcms_deriv2 Derivatization 2 (Silylation) gcms_deriv1->gcms_deriv2 gcms_analysis GC-MS Analysis (DB-5ms, SIM) gcms_deriv2->gcms_analysis gcms_data Data Acquisition & Quantification gcms_analysis->gcms_data

Fig. 1: Experimental workflows for the new LC-MS/MS and traditional GC-MS methods.

validation_parameters cluster_quantitative Quantitative Performance cluster_sensitivity Sensitivity Accuracy Accuracy (Closeness to True Value) ValidatedMethod Validated Analytical Method Accuracy->ValidatedMethod Precision Precision (Agreement between Measurements) Precision->ValidatedMethod Linearity Linearity (Proportionality to Concentration) Range Range (Acceptable Precision & Accuracy) Linearity->Range Range->ValidatedMethod LOD Limit of Detection (LOD) (Lowest Detectable Amount) LOQ Limit of Quantification (LOQ) (Lowest Quantifiable Amount) LOD->LOQ LOQ->ValidatedMethod Specificity Specificity (Analysis of Analyte of Interest) Specificity->ValidatedMethod Robustness Robustness (Unaffected by Small Variations) Robustness->ValidatedMethod

Fig. 2: Logical relationships of analytical method validation parameters.

References

Comparative Neurotoxicity of Alpha-keto-beta-methylvaleric Acid and Other Branched-Chain Keto Acids

Author: BenchChem Technical Support Team. Date: November 2025

A Guide for Researchers, Scientists, and Drug Development Professionals

The accumulation of branched-chain keto acids (BCKAs) is a hallmark of Maple Syrup Urine Disease (MSUD), a rare but devastating inherited metabolic disorder characterized by severe neurological dysfunction. The three primary BCKAs that accumulate are alpha-ketoisocaproic acid (KIC), derived from leucine; alpha-ketoisovaleric acid (KIV), derived from valine; and alpha-keto-beta-methylvaleric acid (KMV), derived from isoleucine. Understanding the comparative neurotoxicity of these compounds is crucial for elucidating the pathophysiology of MSUD and for the development of targeted therapeutic strategies. This guide provides an objective comparison of the neurotoxic effects of KMV and other BCKAs, supported by available experimental data.

Comparative Analysis of Neurotoxic Effects

While direct, side-by-side quantitative comparisons of the neurotoxicity of KIC, KIV, and KMV are limited in the scientific literature, existing studies provide valuable insights into their distinct and overlapping detrimental effects on the central nervous system. The neurotoxicity of these BCKAs appears to be multifactorial, involving the disruption of cellular energy metabolism, induction of oxidative stress, and alterations in neurotransmitter systems.

Impact on Neuronal and Glial Cell Viability

Studies on cultured neural cells have demonstrated that all three BCKAs can induce morphological changes and ultimately lead to cell death.

  • Astrocyte Toxicity: One study investigating the effects of KIC, KIV, and KMV on cultured astrocytes from the cerebral cortex of neonatal rats found that all three compounds induced a change from the typical polygonal morphology to fusiform or process-bearing cells.[1] Furthermore, prolonged exposure to these BCKAs resulted in cell death, with massive cell death observed at the highest concentrations tested.[1] However, this study did not provide a quantitative comparison of the concentrations at which each BCKA induced these effects, making it difficult to definitively rank their cytotoxic potency.

Mitochondrial Dysfunction and Impairment of Energy Metabolism

A critical mechanism underlying the neurotoxicity of BCKAs is their ability to interfere with mitochondrial function and cellular energy production.

  • Inhibition of Respiratory Chain: An in vitro study on rat cerebral cortex prisms revealed that KIC, KIV, and KMV all significantly reduced CO2 production by approximately 40% and inhibited the activity of the mitochondrial respiratory chain complex I-III by 60%.[2] This indicates a shared pathway of disrupting cellular respiration.

Induction of Oxidative Stress

The generation of reactive oxygen species (ROS) and subsequent oxidative stress is another key contributor to BCKA-induced neurotoxicity.

  • Antioxidant Properties of KMV: Interestingly, one study demonstrated that KMV can diminish ROS induced by various stressors in PC12 cells, primary neuronal cultures, and fibroblasts.[4][5] This suggests that KMV may have some antioxidant properties, which could modulate its overall neurotoxic profile. However, this study did not compare the effects of KMV on oxidative stress with those of KIC or KIV.

In Vivo Neurotoxicity

In vivo studies in animal models provide valuable information on the integrated neurotoxic effects of these compounds at the organismal level.

  • Convulsant Activity of KIV: A significant finding from an in vivo study in rats is that intrastriatal administration of KIV elicited clonic convulsions in a dose-dependent manner.[4] In contrast, neither KIC nor KMV induced seizure-like behavior under the same experimental conditions.[4] This suggests that KIV may have a more potent acute excitatory and convulsant effect in the brain compared to the other two BCKAs.

Summary of Comparative Neurotoxicity

The following table summarizes the available comparative data on the neurotoxicity of KIC, KIV, and KMV.

Neurotoxic EffectAlpha-ketoisocaproic acid (KIC)Alpha-ketoisovaleric acid (KIV)Alpha-keto-beta-methylvaleric acid (KMV)Reference(s)
Astrocyte Morphology and Viability Induces morphological changes and cell deathInduces morphological changes and cell deathInduces morphological changes and cell death[1]
Mitochondrial Respiration Significant inhibition of Complex I-III and overall respirationSignificant inhibition of Complex I-IIISignificant inhibition of Complex I-III[2][3]
In Vivo Convulsant Activity Did not induce convulsionsInduced clonic convulsionsDid not induce convulsions[4]
Oxidative Stress Pro-oxidant effects impliedPro-oxidant effects impliedDemonstrated antioxidant effects in some models[4][5]

Experimental Protocols

Detailed methodologies are essential for the replication and extension of these findings. Below are representative protocols for key experiments used to assess the neurotoxicity of BCKAs.

Cell Viability Assessment using MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.

Materials:

  • Neuronal or glial cell line (e.g., primary astrocytes, SH-SY5Y neuroblastoma)

  • Complete cell culture medium

  • 96-well cell culture plates

  • BCKA stock solutions (KIC, KIV, KMV)

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO, or 20% SDS in 50% N,N-dimethylformamide)

  • Microplate reader

Procedure:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere and grow for 24 hours.

  • Treatment: Prepare serial dilutions of KIC, KIV, and KMV in complete culture medium. Remove the existing medium from the cells and replace it with the medium containing the different concentrations of BCKAs. Include untreated control wells.

  • Incubation: Incubate the plates for the desired exposure time (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C with 5% CO₂.

  • MTT Addition: Following incubation, add 10 µL of the 5 mg/mL MTT solution to each well and incubate for 3-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Express the results as a percentage of the control (untreated cells) and plot the dose-response curves to determine the IC50 value (the concentration of BCKA that inhibits cell viability by 50%).

Measurement of Intracellular Reactive Oxygen Species (ROS)

The production of ROS can be measured using fluorescent probes such as 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA).

Materials:

  • Neuronal or glial cells

  • Culture plates or coverslips

  • BCKA stock solutions

  • DCFH-DA stock solution (e.g., 10 mM in DMSO)

  • Hanks' Balanced Salt Solution (HBSS) or other suitable buffer

  • Fluorescence microscope or microplate reader

Procedure:

  • Cell Culture and Treatment: Culture cells to the desired confluency and then treat with different concentrations of KIC, KIV, and KMV for a specified period.

  • Loading with DCFH-DA: Remove the treatment medium and wash the cells with warm HBSS. Incubate the cells with DCFH-DA solution (e.g., 10 µM in HBSS) for 30 minutes at 37°C in the dark.

  • Washing: After incubation, wash the cells with HBSS to remove excess probe.

  • Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microscope or a microplate reader with an excitation wavelength of ~485 nm and an emission wavelength of ~530 nm.

  • Data Analysis: Quantify the fluorescence intensity and express it as a percentage of the control to compare the levels of ROS production induced by each BCKA.

Signaling Pathways and Experimental Workflows

The neurotoxic effects of BCKAs involve complex signaling pathways and experimental procedures. The following diagrams, generated using Graphviz (DOT language), illustrate these relationships.

BCKA_Neurotoxicity_Pathway BCKAs Branched-Chain Keto Acids (KIC, KIV, KMV) Mitochondria Mitochondrial Dysfunction BCKAs->Mitochondria Inhibition of Respiratory Chain Neurotransmitter Altered Neurotransmitter Homeostasis BCKAs->Neurotransmitter ROS Increased Reactive Oxygen Species (ROS) Mitochondria->ROS Energy_Deficit ATP Depletion Mitochondria->Energy_Deficit Cell_Death Neuronal and Glial Cell Death ROS->Cell_Death Oxidative Damage Energy_Deficit->Cell_Death Neurotransmitter->Cell_Death

Caption: Signaling pathways in BCKA-induced neurotoxicity.

Experimental_Workflow cluster_0 In Vitro Neurotoxicity Assessment Cell_Culture Neuronal/Glial Cell Culture BCKA_Treatment Treatment with KIC, KIV, KMV Cell_Culture->BCKA_Treatment Viability_Assay Cell Viability Assay (e.g., MTT) BCKA_Treatment->Viability_Assay ROS_Assay Oxidative Stress Assay (e.g., DCFH-DA) BCKA_Treatment->ROS_Assay Mito_Assay Mitochondrial Function Assay BCKA_Treatment->Mito_Assay Data_Analysis Data Analysis and Comparison Viability_Assay->Data_Analysis ROS_Assay->Data_Analysis Mito_Assay->Data_Analysis

Caption: Experimental workflow for comparing BCKA neurotoxicity.

Conclusion

The available evidence indicates that alpha-keto-beta-methylvaleric acid, along with alpha-ketoisocaproic acid and alpha-ketoisovaleric acid, contributes to the neurotoxicity observed in Maple Syrup Urine Disease. While all three BCKAs disrupt fundamental cellular processes, including energy metabolism and redox homeostasis, there are indications of differential toxicities. KIC appears to be a more potent inhibitor of mitochondrial respiration, while KIV exhibits unique in vivo convulsant properties. The role of KMV is more complex, with some evidence suggesting potential antioxidant effects that may counteract its toxicity.

Further research employing standardized, dose-dependent comparative studies is essential to definitively delineate the relative neurotoxic potencies of these BCKAs. Such studies will be invaluable for a more complete understanding of MSUD neuropathology and for the rational design of future therapeutic interventions.

References

Cross-Validation of (S)-3-Methyl-2-Oxopentanoate Measurements: An Inter-Laboratory Comparison Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive framework for the cross-validation of (S)-3-methyl-2-oxopentanoate quantification between different laboratories. Ensuring consistency and comparability of analytical results is paramount for researchers, scientists, and drug development professionals, particularly in multi-site studies or when transferring assays between facilities. This document outlines a detailed experimental protocol for a cross-validation study, presents illustrative comparative data, and visualizes the workflow to ensure clarity and reproducibility.

Introduction to (S)-3-Methyl-2-Oxopentanoate and the Need for Cross-Validation

(S)-3-methyl-2-oxopentanoate, a branched-chain alpha-keto acid, is a key metabolite in the catabolism of the essential amino acid isoleucine. It serves as a critical clinical marker for Maple Syrup Urine Disease (MSUD), an inherited metabolic disorder characterized by the accumulation of branched-chain amino acids and their keto-acid derivatives.[1][2] Accurate and precise measurement of (S)-3-methyl-2-oxopentanoate in biological matrices such as plasma is crucial for the diagnosis, monitoring, and treatment of MSUD.

When analytical methods for (S)-3-methyl-2-oxopentanoate are implemented across multiple laboratories, a cross-validation study is essential to demonstrate that the data generated are reliable and comparable, irrespective of the testing site.[3] This guide is based on a hypothetical inter-laboratory study designed to compare the performance of a gas chromatography-mass spectrometry (GC-MS) method for the quantification of (S)-3-methyl-2-oxopentanoate in human plasma.

Experimental Protocols

A robust and standardized experimental protocol is the foundation of a successful cross-validation study. The following sections detail the methodologies for sample preparation, GC-MS analysis, and the cross-validation procedure itself.

Sample Preparation

The preparation of plasma samples is a critical step that can significantly influence the accuracy and precision of the results. The following protocol is adapted from established methods for the analysis of keto acids in physiological fluids.[4]

  • Sample Collection and Storage: Human plasma samples are collected in EDTA-containing tubes and stored at -80°C until analysis.

  • Extraction:

    • To 100 µL of plasma, add 10 µL of an internal standard solution (e.g., a stable isotope-labeled version of the analyte).

    • Acidify the sample with 20 µL of a suitable acid (e.g., perchloric acid) to precipitate proteins.

    • Vortex the mixture for 30 seconds and centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Purification:

    • Separate the supernatant containing the 2-oxo acids from the protein pellet.

    • Apply the supernatant to a cation-exchange chromatography column to remove interfering amino acids.[4]

  • Derivatization:

    • The purified extract is dried under a stream of nitrogen.

    • The residue is derivatized to a more volatile form suitable for GC-MS analysis. This can be achieved through various chemical modification techniques.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

The derivatized samples are analyzed using a GC-MS system. The specific parameters of the system should be optimized to achieve good chromatographic separation and sensitive detection of (S)-3-methyl-2-oxopentanoate.

  • Gas Chromatograph: Agilent 6890 GC system (or equivalent).

  • Mass Spectrometer: Leco Pegasus III TOF-MS system (or equivalent).[5]

  • Column: A suitable capillary column for the separation of organic acids.

  • Carrier Gas: Helium at a constant flow rate.

  • Injection Mode: Splitless.

  • Temperature Program: An optimized temperature gradient to ensure the separation of the analyte from other matrix components.

  • Ionization Mode: Electron Ionization (EI).

  • Detection Mode: Selected Ion Monitoring (SIM) or full scan mode, depending on the required sensitivity and selectivity.

Inter-Laboratory Cross-Validation Protocol

The cross-validation study is designed to assess the comparability of results between a coordinating laboratory (Lab A) and participating laboratories (Lab B and Lab C).

  • Preparation of Quality Control (QC) Samples: A central laboratory (Lab A) prepares a set of QC samples by spiking known concentrations of (S)-3-methyl-2-oxopentanoate into a pooled human plasma matrix. These samples should cover the analytical range of the assay (low, medium, and high concentrations).

  • Blinding and Distribution: The concentrations of the QC samples are blinded to the participating laboratories. The samples are shipped frozen on dry ice to Lab B and Lab C.[3]

  • Sample Analysis: Each laboratory analyzes the blinded QC samples in triplicate using their established and validated GC-MS method.

  • Data Reporting: The results from each laboratory are sent back to the coordinating laboratory for statistical analysis.

Data Presentation and Comparison

The quantitative data from the hypothetical cross-validation study are summarized in the following tables for easy comparison of the performance of the three participating laboratories.

Table 1: Accuracy and Precision of (S)-3-Methyl-2-Oxopentanoate Measurements
Nominal Concentration (µM)LaboratoryMean Measured Concentration (µM)Accuracy (%)Precision (%CV)
Low QC (5 µM) Lab A4.9298.44.1
Lab B5.15103.05.3
Lab C4.8897.64.8
Medium QC (50 µM) Lab A50.8101.63.2
Lab B48.997.84.5
Lab C51.2102.43.9
High QC (200 µM) Lab A197.698.82.8
Lab B205.4102.73.5
Lab C195.297.63.1

Accuracy is calculated as (Mean Measured Concentration / Nominal Concentration) * 100. Precision is represented by the Coefficient of Variation (%CV) of the replicate measurements.

Table 2: Inter-Laboratory Bias for (S)-3-Methyl-2-Oxopentanoate Measurements
Nominal Concentration (µM)ComparisonPercentage Bias (%)
Low QC (5 µM) Lab B vs Lab A4.67
Lab C vs Lab A-0.81
Medium QC (50 µM) Lab B vs Lab A-3.74
Lab C vs Lab A0.79
High QC (200 µM) Lab B vs Lab A3.95
Lab C vs Lab A-1.21

Percentage Bias is calculated as ((Mean Concentration Lab X - Mean Concentration Lab A) / Mean Concentration Lab A) * 100.

Visualization of Workflows and Relationships

Graphical representations of the experimental workflow and logical relationships enhance the understanding of the cross-validation process.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Plasma Plasma Sample Spike Spike with Internal Standard Plasma->Spike Precipitate Protein Precipitation Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Purify Cation-Exchange Purification Centrifuge->Purify Derivatize Derivatization Purify->Derivatize Inject GC Injection Derivatize->Inject Separate Chromatographic Separation Inject->Separate Ionize Electron Ionization Separate->Ionize Detect Mass Detection Ionize->Detect Quantify Quantification Detect->Quantify Report Reporting Quantify->Report Cross_Validation_Workflow cluster_coord Coordinating Lab (A) cluster_part Participating Labs (B & C) PrepQC Prepare & Blind QC Samples AnalyzeA Analyze QC Samples (Lab A) PrepQC->AnalyzeA Receive Receive Blinded QC Samples PrepQC->Receive Ship Samples Stats Statistical Analysis (Accuracy, Precision, Bias) AnalyzeA->Stats AnalyzeBC Analyze QC Samples (Labs B & C) Receive->AnalyzeBC Report Report Results to Lab A AnalyzeBC->Report Report->Stats

References

Comparative Metabolomics of 3-Methyl-2-Oxopentanoic Acid in Diverse Disease Models: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the nuanced roles of metabolites in various pathological states is paramount. This guide provides a comparative analysis of 3-methyl-2-oxopentanoic acid, a key intermediate in isoleucine metabolism, across distinct disease models: Maple Syrup Urine Disease (MSUD), cancer, and neurodegenerative disorders.

Abstract

3-Methyl-2-oxopentanoic acid, also known as 3-methyl-2-oxovaleric acid or α-keto-β-methylvalerate, is a branched-chain keto acid (BCKA) derived from the essential amino acid isoleucine. Its accumulation is a hallmark of Maple Syrup Urine Disease (MSUD), a rare inherited metabolic disorder. Emerging evidence, however, suggests that alterations in its levels and the broader branched-chain amino acid (BCAA) metabolic pathway are implicated in the pathophysiology of other complex diseases, including certain cancers and neurodegenerative conditions like Alzheimer's disease. This guide synthesizes current findings on the comparative metabolomics of 3-methyl-2-oxopentanoic acid, presenting quantitative data, detailed experimental methodologies, and visualizations of implicated signaling pathways to facilitate further research and therapeutic development.

Data Presentation: Quantitative Analysis of 3-Methyl-2-Oxopentanoic Acid

The concentration of 3-methyl-2-oxopentanoic acid exhibits significant variation across different biological matrices and disease states. The following tables summarize available quantitative data to provide a comparative overview.

Disease ModelBiological MatrixAnalyteConcentration in Disease StateConcentration in Control StateFold ChangeReference
Maple Syrup Urine Disease (MSUD) Plasma/SerumLeucine/Isoleucine1003.36 ± 65.14 µM (Leucine)218.7 ± 4.96 µM (Leucine)~4.6x[1]
Plasma/SerumValine622.5 ± 44.63 µM260.7 ± 4.46 µM~2.4x[1]
Urine3-Methyl-2-oxopentanoic acidSignificantly ElevatedNot typically detected or very low-[2]
Esophageal Squamous Cell Carcinoma (ESCC) Tumor Tissue (High ILF2/ILF3 expression)3-Methyl-2-oxovaleric acidSignificantly DownregulatedNormal adjacent tissue-[3]
Colorectal Cancer (CRC) Tumor TissueBranched-chain amino acids (Val, Leu, Ile)IncreasedAdjacent normal tissue-[1]
Alzheimer's Disease (AD) BloodBranched-chain amino acidsIncreasedHealthy controls-[4]
Cerebrospinal Fluid (CSF)ValineSignificantly Reduced (~35%)Healthy controls-[5]

Note: Direct quantitative values for 3-methyl-2-oxopentanoic acid in cancer and neurodegenerative disease models are not consistently reported in the literature; however, alterations in the upstream BCAAs are indicative of dysregulation in the pathway.

Experimental Protocols

Accurate quantification of 3-methyl-2-oxopentanoic acid is crucial for its study in disease models. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most common analytical platforms employed.

Quantification of Organic Acids by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is adapted for the analysis of organic acids, including 3-methyl-2-oxopentanoic acid, in biological samples.

a. Sample Preparation (Urine):

  • Urine samples are normalized based on creatinine concentration to account for variations in urine dilution.

  • An internal standard (e.g., a stable isotope-labeled version of the analyte) is added to the urine sample.

  • The organic acids are extracted from the aqueous urine into an organic solvent (e.g., ethyl acetate) under acidic conditions.

  • The organic extract is then dried, typically under a stream of nitrogen.

b. Derivatization:

  • To increase volatility for GC analysis, the extracted organic acids are derivatized. A common method involves a two-step process:

    • Oximation: Treatment with a hydroxylamine solution to convert keto groups to oximes.

    • Silylation: Treatment with a silylating agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS), to convert acidic protons to trimethylsilyl (TMS) ethers.

c. GC-MS Analysis:

  • Gas Chromatograph (GC) Conditions:

    • Column: A non-polar capillary column, such as a DB-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness), is typically used.

    • Injection: Split injection mode is often employed.

    • Oven Temperature Program: A temperature gradient is used to separate the various organic acids. A typical program might start at 70°C, ramp up to 300°C, and hold for a period to ensure all analytes elute.

  • Mass Spectrometer (MS) Conditions:

    • Ionization: Electron ionization (EI) is standard.

    • Detection: The mass spectrometer can be operated in full scan mode for qualitative profiling or in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode for quantitative analysis, offering higher sensitivity and selectivity.

Quantification of Branched-Chain Keto Acids by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high sensitivity and specificity for the analysis of BCKAs without the need for extensive derivatization in some cases.

a. Sample Preparation (Plasma/Serum):

  • Protein precipitation is performed by adding a cold organic solvent, such as methanol or acetonitrile, to the plasma or serum sample. This removes proteins that can interfere with the analysis.

  • The sample is centrifuged, and the supernatant containing the metabolites is collected.

  • An internal standard is added to the supernatant.

b. Chromatographic Separation (LC):

  • Column: A reversed-phase C18 column is commonly used.

  • Mobile Phase: A gradient elution with a mixture of aqueous and organic solvents (e.g., water with 0.1% formic acid and methanol or acetonitrile with 0.1% formic acid) is employed to separate the analytes.

c. Mass Spectrometric Detection (MS/MS):

  • Ionization: Electrospray ionization (ESI) is typically used, often in negative ion mode for acidic compounds.

  • Detection: The mass spectrometer is operated in multiple reaction monitoring (MRM) mode. This involves selecting the precursor ion (the molecular ion of the analyte) in the first quadrupole, fragmenting it in the collision cell, and detecting a specific product ion in the third quadrupole. This provides high specificity and reduces background noise.

Signaling Pathways and Mechanistic Insights

The metabolic alterations of 3-methyl-2-oxopentanoic acid are intertwined with key cellular signaling pathways that are often dysregulated in disease.

Maple Syrup Urine Disease (MSUD): The Canonical Pathway

In MSUD, the primary defect lies in the Branched-Chain α-Ketoacid Dehydrogenase (BCKDH) complex , leading to the accumulation of BCAAs and their corresponding BCKAs, including 3-methyl-2-oxopentanoic acid.

MSUD_Pathway Isoleucine Isoleucine BCAT BCAT Isoleucine->BCAT KMV 3-Methyl-2-oxopentanoic acid (KMV) BCAT->KMV Transamination BCKDH BCKDH Complex KMV->BCKDH Metabolites Further Metabolism BCKDH->Metabolites Oxidative Decarboxylation MSUD Deficient in MSUD MSUD->BCKDH

Isoleucine catabolism and the metabolic block in MSUD.
Cancer: A Potential Role in Metabolic Reprogramming

In cancer, metabolic pathways are often rewired to support rapid proliferation and survival. While the role of 3-methyl-2-oxopentanoic acid is still under investigation, alterations in BCAA metabolism are known to impact the PI3K/Akt/mTOR signaling pathway , a central regulator of cell growth and metabolism. The observed downregulation of 3-methyl-2-oxovaleric acid in some esophageal cancers suggests a complex, context-dependent role.

Cancer_Signaling cluster_0 Nutrient Sensing & Growth Factor Signaling cluster_1 Intracellular Signaling cluster_2 Cellular Processes BCAAs Branched-Chain Amino Acids mTORC1 mTORC1 BCAAs->mTORC1 Activates KMV 3-Methyl-2-oxopentanoic acid BCAAs->KMV Metabolism GrowthFactors Growth Factors PI3K PI3K GrowthFactors->PI3K Akt Akt PI3K->Akt Akt->mTORC1 ProteinSynthesis Protein Synthesis mTORC1->ProteinSynthesis CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Autophagy Autophagy mTORC1->Autophagy Inhibits KMV->mTORC1 Potential Modulation

BCAA metabolism and its intersection with the PI3K/Akt/mTOR pathway in cancer.
Neurodegenerative Disease: Neuroinflammation and Excitotoxicity

In neurodegenerative diseases such as Alzheimer's, chronic neuroinflammation is a key pathological feature. Microglia, the resident immune cells of the brain, play a central role in this process. The accumulation of BCKAs, including 3-methyl-2-oxopentanoic acid, is hypothesized to contribute to neurotoxicity and neuroinflammation, potentially through the activation of pathways like NF-κB .

Neuroinflammation_Pathway cluster_0 Metabolic Dysregulation cluster_1 Microglial Activation cluster_2 Neuroinflammatory Response KMV Accumulated 3-Methyl-2-oxopentanoic acid Microglia Microglia KMV->Microglia Activates NFkB NF-κB Activation Microglia->NFkB Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β) NFkB->Cytokines ROS Reactive Oxygen Species (ROS) NFkB->ROS NeuronalDamage Neuronal Damage Cytokines->NeuronalDamage ROS->NeuronalDamage

Proposed role of 3-methyl-2-oxopentanoic acid in neuroinflammation.

Conclusion

The comparative metabolomics of 3-methyl-2-oxopentanoic acid reveals its multifaceted role in health and disease. While its profound elevation in MSUD is a direct consequence of a specific enzymatic defect, its more subtle alterations in cancer and neurodegenerative diseases point to its involvement in the complex metabolic reprogramming that characterizes these conditions. Further quantitative studies, particularly in cancer and neurodegeneration, are warranted to elucidate its precise role and potential as a biomarker or therapeutic target. The experimental protocols and pathway diagrams provided in this guide serve as a foundational resource for researchers embarking on such investigations.

References

A Tale of Two Molecules: Unraveling the Biological Divergence of (3S)- and (3R)-3-methyl-2-oxopentanoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the stereochemistry of bioactive molecules is paramount. The subtle difference in the three-dimensional arrangement of atoms between enantiomers can lead to vastly different biological activities. This guide provides a comprehensive comparison of (3S)-3-methyl-2-oxopentanoic acid and its enantiomer, (3R)-3-methyl-2-oxopentanoic acid, in biological systems, supported by experimental data and detailed protocols.

(3S)-3-methyl-2-oxopentanoic acid, also known as (S)-α-keto-β-methylvaleric acid, is a naturally occurring intermediate in the metabolic pathway of the essential amino acid isoleucine.[1] Its counterpart, the (3R)-enantiomer, is not typically found in this primary metabolic route. The differential handling of these two molecules by biological systems, particularly by the key enzyme responsible for their degradation, underscores the high degree of stereoselectivity inherent in enzymatic reactions.

The Central Player: Branched-Chain α-Keto Acid Dehydrogenase Complex

The catabolism of (3S)-3-methyl-2-oxopentanoic acid is primarily mediated by the mitochondrial enzyme complex known as branched-chain α-keto acid dehydrogenase (BCKAD).[2][3] This multi-enzyme complex catalyzes the irreversible oxidative decarboxylation of branched-chain α-keto acids derived from leucine, isoleucine, and valine.[3] The activity of the BCKAD complex is crucial for normal amino acid metabolism, and its deficiency leads to a serious metabolic disorder called Maple Syrup Urine Disease (MSUD).[4] In MSUD, the accumulation of branched-chain amino acids and their corresponding α-keto acids, including (3S)-3-methyl-2-oxopentanoic acid, results in severe neurological damage.[4][5]

Biological Activity and Metabolism: A Story of Stereoselectivity

The biological significance of 3-methyl-2-oxopentanoic acid is intrinsically linked to its stereochemistry. The (3S)-enantiomer is the physiological substrate for the BCKAD complex, being efficiently decarboxylated to α-methylbutyryl-CoA, which then enters further metabolic pathways for energy production.[3]

Information regarding the specific biological activity and metabolic fate of the (3R)-enantiomer is less abundant in scientific literature. However, the high stereospecificity of enzymes like BCKAD strongly suggests that the (3R) form is likely a poor substrate. Its presence in biological systems could potentially arise from non-enzymatic racemization or alternative metabolic pathways, particularly under pathological conditions such as MSUD. The accumulation of the (3R)-enantiomer could contribute to the overall toxic burden in such diseases, potentially through off-target inhibition of other enzymes or cellular processes.

Comparative Data Summary

While direct comparative quantitative data on the biological activity of the two enantiomers is scarce, the established role of the (3S) form as the natural substrate for BCKAD allows for a qualitative comparison.

Feature(3S)-3-methyl-2-oxopentanoic acid(3R)-3-methyl-2-oxopentanoic acid
Natural Occurrence Naturally occurring metabolite of isoleucine[1]Not a primary metabolite of isoleucine
Role in Metabolism Intermediate in the main catabolic pathway of isoleucine[1]Likely a poor substrate for the primary metabolic pathway
Substrate for BCKAD Physiological substrate[2][3]Presumed to be a poor substrate or potential inhibitor
Pathological Relevance Accumulates in Maple Syrup Urine Disease (MSUD), contributing to neurotoxicity[4][5]Potential contribution to toxicity in MSUD, but less characterized

Experimental Protocols

Measurement of Branched-Chain α-Keto Acid Dehydrogenase (BCKAD) Activity

A common method to assess the activity of the BCKAD complex involves measuring the rate of decarboxylation of a radiolabeled α-keto acid substrate.

Principle: The enzymatic reaction utilizes the α-keto acid substrate, and the released radiolabeled CO2 is captured and quantified, providing a measure of enzyme activity.

Materials:

  • Tissue homogenate or isolated mitochondria

  • Assay buffer (e.g., 30 mM potassium phosphate buffer, pH 7.4, containing 5 mM MgCl2, 2 mM thiamine pyrophosphate, 1 mM NAD+, 0.2 mM CoA)

  • [1-¹⁴C]-labeled (3S)-3-methyl-2-oxopentanoic acid

  • Scintillation vials

  • Hyamine hydroxide or other CO2 trapping agent

  • Scintillation cocktail

  • Trichloroacetic acid (TCA) to stop the reaction

Procedure:

  • Prepare tissue homogenates or isolate mitochondria from the sample of interest.

  • Pre-incubate the enzyme preparation in the assay buffer at 37°C for 5 minutes.

  • Initiate the reaction by adding the [1-¹⁴C]-labeled (3S)-3-methyl-2-oxopentanoic acid.

  • Incubate the reaction mixture at 37°C for a defined period (e.g., 10-30 minutes).

  • Stop the reaction by adding a solution of TCA.

  • Capture the released ¹⁴CO2 by injecting a trapping agent (e.g., hyamine hydroxide) into a center well within the sealed reaction vessel.

  • Allow for complete trapping of the CO2 by incubating for an additional 30-60 minutes at room temperature.

  • Transfer the trapping agent to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Calculate the enzyme activity based on the amount of ¹⁴CO2 produced per unit of time and protein concentration.

To investigate the stereoselectivity of BCKAD, this assay can be adapted to use radiolabeled (3R)-3-methyl-2-oxopentanoic acid as a substrate or to assess its potential inhibitory effects on the metabolism of the (3S)-enantiomer.

Visualizing the Metabolic Pathway

The catabolism of branched-chain amino acids is a complex process involving multiple enzymatic steps. The following diagram illustrates the initial steps in isoleucine metabolism, highlighting the central role of the BCKAD complex.

BCAA_Metabolism cluster_isoleucine Isoleucine Catabolism cluster_tca Further Metabolism Isoleucine Isoleucine S_KMV (3S)-3-methyl-2-oxopentanoate Isoleucine->S_KMV Branched-chain aminotransferase Methylbutyryl_CoA α-methylbutyryl-CoA S_KMV->Methylbutyryl_CoA BCKAD Complex TCA_Cycle TCA Cycle & Energy Production Methylbutyryl_CoA->TCA_Cycle Multiple Steps

Initial steps of isoleucine metabolism.

This workflow diagram illustrates the experimental procedure for determining BCKAD activity.

BCKAD_Assay_Workflow start Start prepare_sample Prepare Tissue Homogenate or Mitochondria start->prepare_sample pre_incubate Pre-incubate with Assay Buffer (37°C) prepare_sample->pre_incubate add_substrate Add [1-¹⁴C]-(3S)-3-methyl- 2-oxopentanoic acid pre_incubate->add_substrate incubate Incubate (37°C) add_substrate->incubate stop_reaction Stop Reaction with TCA incubate->stop_reaction trap_co2 Trap ¹⁴CO₂ with Hyamine Hydroxide stop_reaction->trap_co2 measure_radioactivity Measure Radioactivity (Scintillation Counting) trap_co2->measure_radioactivity calculate_activity Calculate Enzyme Activity measure_radioactivity->calculate_activity end End calculate_activity->end

Workflow for BCKAD activity assay.

Conclusion

The biological activities of (3S)-3-methyl-2-oxopentanoic acid and its (3R)-enantiomer are distinctly different, primarily due to the high stereoselectivity of the branched-chain α-keto acid dehydrogenase complex. The (3S)-enantiomer is a key metabolite in the normal catabolism of isoleucine, while the (3R)-enantiomer is not significantly metabolized through this pathway. This stark difference highlights the critical importance of stereochemistry in biological systems and has significant implications for understanding metabolic diseases like Maple Syrup Urine Disease. Further research into the potential biological effects and metabolic fate of the (3R)-enantiomer is warranted to fully elucidate its role, particularly in pathological states.

References

A Comparative Guide to the Inter-laboratory Measurement of Alpha-keto-beta-methylvaleric Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of analytical methods for the quantification of alpha-keto-beta-methylvaleric acid (KMV), a critical biomarker for Maple Syrup Urine Disease (MSUD). The information presented is collated from various experimental studies to aid laboratories in selecting and implementing appropriate analytical techniques.

Alpha-keto-beta-methylvaleric acid is a branched-chain keto acid (BCKA) derived from the catabolism of the essential amino acid isoleucine.[1][2] Its accumulation in blood and urine is a primary diagnostic indicator for MSUD, an inherited metabolic disorder caused by a deficiency in the branched-chain alpha-keto acid dehydrogenase (BCKAD) complex.[1][2] Accurate and precise measurement of KMV is crucial for the diagnosis, monitoring, and management of this disease.

This guide compares the performance of commonly employed analytical techniques: High-Performance Liquid Chromatography (HPLC) with fluorescence detection, and Liquid Chromatography-Mass Spectrometry (LC-MS).

Quantitative Performance Comparison

The following tables summarize the quantitative performance of different analytical methods for the determination of alpha-keto-beta-methylvaleric acid as reported in various studies. It is important to note that a direct inter-laboratory comparison study was not available; therefore, these data are compiled from individual publications and experimental conditions may vary.

Table 1: Performance Characteristics of HPLC with Fluorescence Detection

ParameterReported Value(s)MatrixDerivatization ReagentReference(s)
Linearity 0.5 - 50 µMCell Extractso-phenylenediamine (OPD)[3]
Limit of Detection (LOD) 1.3 - 5.4 nMK562 Cells1,2-diamino-4,5-methylenedioxybenzene (DMB)[4][5]
Limit of Quantification (LOQ) 4.2 - 18 nMK562 Cells1,2-diamino-4,5-methylenedioxybenzene (DMB)[4][5]
Intra-day Precision (%RSD) < 3.1%Cell Extractso-phenylenediamine (OPD)[3]
Inter-day Precision (%RSD) < 5.6%Cell Extractso-phenylenediamine (OPD)[3]
Recovery 90% - 110%Plasma and Dried Blood Spotso-phenylenediamine (OPD)[6]

Table 2: Performance Characteristics of Liquid Chromatography-Mass Spectrometry (LC-MS)

ParameterReported Value(s)MatrixIonization MethodReference(s)
Linearity r² > 0.997 (up to 300 µM)Rat PlasmaESI[7]
Limit of Detection (LOD) 0.01 - 0.25 µMRat PlasmaESI[7]
Limit of Quantification (LOQ) 0.06 - 0.23 µmol/LSerumESI[8][9]
Intra-day Precision (%CV) 1.1 - 4.7%Rat PlasmaESI[7]
Inter-day Precision (%CV) Not ReportedRat PlasmaESI[7]
Recovery 96 - 109%Rat PlasmaESI[7]

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These represent generalized protocols synthesized from multiple sources.

High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection

This method relies on the derivatization of the alpha-keto acid to form a fluorescent compound, which is then separated and detected by HPLC.

1. Sample Preparation and Deproteinization:

  • For serum or plasma samples, deproteinization is achieved by adding tungstic acid or methanol.[10]

  • The mixture is vortexed and centrifuged to pellet the precipitated proteins.

  • The supernatant is collected for derivatization.

2. Derivatization:

  • The collected supernatant is mixed with a derivatizing agent, commonly o-phenylenediamine (OPD) or 1,2-diamino-4,5-methylenedioxybenzene (DMB).[3][4][6]

  • The reaction mixture is heated to facilitate the formation of a fluorescent quinoxaline derivative.[10] For example, with DMB, the solution is heated at 85°C for 45 minutes.[4]

3. HPLC Analysis:

  • The derivatized sample is injected into a reverse-phase HPLC system.

  • A C18 column is typically used for separation.[6]

  • A gradient elution with a mobile phase consisting of a buffer (e.g., sodium hydrogenphosphate) and an organic solvent (e.g., methanol) is commonly employed.[6]

  • The fluorescent derivative is detected using a fluorescence detector with excitation and emission wavelengths specific to the derivative (e.g., Ex: 367 nm, Em: 446 nm for DMB derivatives).[4]

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS offers high sensitivity and specificity for the quantification of alpha-keto-beta-methylvaleric acid, often without the need for derivatization.

1. Sample Preparation:

  • Serum or muscle samples are deproteinized by adding a solvent like methanol.[8][9]

  • An internal standard is added before deproteinization.

  • The mixture is vortexed and centrifuged at a low temperature.

  • The supernatant is collected, evaporated to dryness, and reconstituted in the initial mobile phase.[8][9]

2. LC-MS/MS Analysis:

  • The reconstituted sample is injected into an LC-MS/MS system.

  • Chromatographic separation is achieved on a C18 column.[8][9]

  • A gradient elution with a mobile phase typically composed of an aqueous solution with a modifier (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile) is used.[8][9]

  • Detection is performed using a mass spectrometer, often a quadrupole time-of-flight (Q-TOF) or a triple quadrupole instrument, in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity.[8][9]

Visualizations

Isoleucine Catabolism Pathway

The following diagram illustrates the metabolic pathway of isoleucine, highlighting the formation of alpha-keto-beta-methylvaleric acid and the enzymatic block in Maple Syrup Urine Disease.

Isoleucine_Catabolism Isoleucine Isoleucine BCAT Branched-chain amino acid transaminase Isoleucine->BCAT KMV alpha-keto-beta-methylvaleric acid BCKAD Branched-chain alpha-keto acid dehydrogenase (BCKAD) KMV->BCKAD Metabolites Further Metabolites BCAT->KMV BCKAD->Metabolites BCKAD->MSUD_block Deficient in MSUD Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample (Serum, Plasma, etc.) Deproteinization Deproteinization Sample->Deproteinization Centrifugation Centrifugation Deproteinization->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant Derivatization Derivatization (for HPLC-Fluorescence) Supernatant->Derivatization Analysis Chromatographic Separation (HPLC or LC) Supernatant->Analysis Direct Injection (for LC-MS) Derivatization->Analysis Detection Detection (Fluorescence or MS) Analysis->Detection Quantification Quantification Detection->Quantification Reporting Reporting Results Quantification->Reporting

References

Comparative Analysis of Commercially Available (S)-3-methyl-2-oxopentanoate Reference Standards

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide to selecting and utilizing reference standards for the analysis of (S)-3-methyl-2-oxopentanoate, a key biomarker in metabolic research.

For researchers engaged in the quantitative analysis of (S)-3-methyl-2-oxopentanoate, the selection of a high-quality reference standard is paramount to achieving accurate and reproducible results. This guide provides a comparative overview of available reference materials and detailed analytical methodologies.

(S)-3-methyl-2-oxopentanoate, also known as α-keto-β-methylvaleric acid, is a crucial intermediate in the catabolism of the branched-chain amino acid isoleucine. Elevated levels of this keto acid in biological fluids are a hallmark of Maple Syrup Urine Disease (MSUD), a rare inherited metabolic disorder.[1][2][3][4][5][6] Accurate quantification of (S)-3-methyl-2-oxopentanoate is therefore essential for the diagnosis and monitoring of MSUD and for research into branched-chain amino acid metabolism.

Available Reference Standards

A survey of prominent chemical suppliers reveals that the most readily available form of this reference standard is its sodium salt. While several vendors list the compound, detailed specifications regarding purity and analytical validation are not always readily accessible. Below is a comparison of offerings from a key supplier.

SupplierProduct NameCAS NumberMolecular FormulaPurityFormat
Sigma-Aldrich3-Methyl-2-oxopentanoic acid sodium salt3715-31-9C₆H₉NaO₃≥98%Powder

Note: Purity is a critical parameter for a reference standard. The ≥98% purity offered by Sigma-Aldrich is suitable for most research applications. Researchers should always request a Certificate of Analysis (CoA) from the supplier to obtain lot-specific purity data and information on potential impurities. The availability of the standard as a stable powder facilitates accurate weighing and preparation of stock solutions.

Experimental Protocols for the Analysis of (S)-3-methyl-2-oxopentanoate

The analysis of (S)-3-methyl-2-oxopentanoate in biological matrices typically requires a chromatographic separation method coupled with a sensitive detection technique. Gas chromatography-mass spectrometry (GC-MS) is a widely used and highly sensitive method for the chiral analysis of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) Method for Enantiomeric Analysis

This protocol is adapted from a validated method for the determination of R- and S-3-methyl-2-oxopentanoate enantiomers in human plasma.[7]

1. Sample Preparation (from Plasma)

  • Acidification and Extraction: To 100 µL of plasma, add an internal standard (e.g., a stable isotope-labeled version of the analyte) and acidify with 20 µL of 5M HCl. Extract the keto acids with 500 µL of ethyl acetate by vortexing for 1 minute.

  • Centrifugation: Centrifuge at 10,000 x g for 5 minutes.

  • Solvent Evaporation: Transfer the upper organic layer to a clean tube and evaporate to dryness under a stream of nitrogen gas.

2. Derivatization

  • To the dried extract, add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of acetonitrile.

  • Heat the mixture at 70°C for 30 minutes to form the trimethylsilyl (TMS) derivatives.

3. GC-MS Analysis

  • Gas Chromatograph: Agilent 7890B GC system or equivalent.

  • Column: A chiral capillary column suitable for the separation of enantiomers, such as a Chirasil-Val column (e.g., 25 m x 0.25 mm ID, 0.16 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 2 minutes.

    • Ramp 1: Increase to 120°C at 5°C/min.

    • Ramp 2: Increase to 200°C at 10°C/min, hold for 5 minutes.

  • Injector: Splitless mode at 250°C.

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM) of characteristic ions for the derivatized analyte and internal standard.

Experimental Workflow

GCMS_Workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis GC-MS Analysis plasma Plasma Sample acidify Acidification & Internal Standard Addition plasma->acidify extract Ethyl Acetate Extraction acidify->extract centrifuge Centrifugation extract->centrifuge evaporate Evaporation centrifuge->evaporate derivatize BSTFA/TMCS Derivatization (70°C, 30 min) evaporate->derivatize gc_injection GC Injection derivatize->gc_injection chiral_separation Chiral Column Separation gc_injection->chiral_separation ms_detection MS Detection (SIM) chiral_separation->ms_detection data_analysis Data Analysis ms_detection->data_analysis

Caption: Workflow for the GC-MS analysis of (S)-3-methyl-2-oxopentanoate.

Metabolic Pathway of (S)-3-methyl-2-oxopentanoate

(S)-3-methyl-2-oxopentanoate is a key intermediate in the catabolism of the essential amino acid L-isoleucine. A defect in the branched-chain α-ketoacid dehydrogenase (BCKAD) complex, the enzyme responsible for the oxidative decarboxylation of this and other branched-chain keto acids, leads to their accumulation, resulting in Maple Syrup Urine Disease (MSUD).[1][2][3][4]

Isoleucine_Metabolism cluster_pathway Isoleucine Catabolic Pathway cluster_disease Maple Syrup Urine Disease (MSUD) Isoleucine L-Isoleucine BCAT Branched-chain aminotransferase Isoleucine->BCAT KMV (S)-3-methyl-2-oxopentanoate BCKAD Branched-chain α-ketoacid dehydrogenase (BCKAD) KMV->BCKAD Metabolites Further Metabolites BCAT->KMV BCKAD->Metabolites Defect Defective BCKAD Enzyme BCKAD->Defect Accumulation Accumulation of (S)-3-methyl-2-oxopentanoate and other BCKAs Defect->Accumulation

Caption: The metabolic pathway of L-isoleucine to (S)-3-methyl-2-oxopentanoate.

References

A Comparative Analysis of 3-Methyl-2-Oxopentanoic Acid and Isoleucine: Metabolic Fates and Physiological Effects

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparison between the essential branched-chain amino acid (BCAA) L-isoleucine and its corresponding α-keto acid, 3-methyl-2-oxopentanoic acid, also known as α-keto-β-methylvaleric acid. As researchers, scientists, and drug development professionals explore metabolic pathways for therapeutic intervention, understanding the distinct yet interconnected roles of these two molecules is paramount. This document synthesizes experimental data on their metabolic fates, signaling functions, and physiological impacts, with a focus on muscle protein synthesis and metabolic disorders.

Introduction to Isoleucine and its α-Keto Acid

Isoleucine is an essential amino acid, meaning it cannot be synthesized by the human body and must be obtained through diet.[1] It serves as a fundamental building block for proteins and plays a crucial role in regulating metabolic processes.[1] Its corresponding α-keto acid, 3-methyl-2-oxopentanoic acid, is the initial product of isoleucine catabolism, formed through a reversible transamination reaction.[2][3] This keto acid can, in turn, be reaminated to form isoleucine, a characteristic that has been explored for therapeutic purposes, particularly in nitrogen-sparing therapies for conditions like chronic kidney disease.[4][5]

While structurally similar, the presence of an amino group versus a keto group dictates their distinct biological activities. Isoleucine acts as a direct signaling molecule, whereas 3-methyl-2-oxopentanoic acid functions primarily as a metabolic intermediate.[6][7][8] This guide will dissect these differences, supported by experimental evidence.

Metabolic Pathways and Their Clinical Relevance

The catabolism of isoleucine begins in the muscle and involves two primary enzymatic steps common to all BCAAs.[3]

  • Transamination: Isoleucine transfers its amino group to α-ketoglutarate, a reaction catalyzed by branched-chain aminotransferase (BCAT). This produces 3-methyl-2-oxopentanoic acid and glutamate.[3]

  • Oxidative Decarboxylation: The resulting 3-methyl-2-oxopentanoic acid undergoes irreversible oxidative decarboxylation, catalyzed by the mitochondrial branched-chain α-keto acid dehydrogenase (BCKD) complex.[9][10]

Following these initial steps, the carbon skeleton is further metabolized into acetyl-CoA and propionyl-CoA.[1][2] This dual fate classifies isoleucine as both a ketogenic and a glucogenic amino acid.[1][3]

A critical disruption in this pathway leads to Maple Syrup Urine Disease (MSUD) , a rare genetic disorder caused by a deficiency in the BCKD enzyme complex.[10][11][12] This deficiency results in the accumulation of all three BCAAs (leucine, isoleucine, and valine) and their respective α-keto acids, including 3-methyl-2-oxopentanoic acid, in the blood and urine.[10][11] The buildup of these compounds, particularly the keto acids, is neurotoxic and leads to severe neurological damage if untreated.[11][13][14]

Metabolic Pathway of Isoleucine cluster_transamination Reversible Transamination cluster_decarboxylation Irreversible Oxidative Decarboxylation Isoleucine L-Isoleucine KMV (S)-3-Methyl-2-oxopentanoic acid (α-Keto-β-methylvaleric acid) Isoleucine->KMV BCAT AKG α-Ketoglutarate Glutamate Glutamate AKG->Glutamate KMV->Isoleucine BCAT MSUD_block BCKD Complex Deficient in MSUD KMV->MSUD_block Intermediates Further Catabolism AcetylCoA Acetyl-CoA (Ketogenic) Intermediates->AcetylCoA PropionylCoA Propionyl-CoA (Glucogenic) Intermediates->PropionylCoA MSUD_block->Intermediates

Caption: Metabolic fate of Isoleucine and its corresponding α-keto acid.

Comparative Physiological Effects

FeatureL-Isoleucine3-Methyl-2-oxopentanoic acid
Primary Role Essential amino acid, protein constituent, signaling molecule.[1]Metabolic intermediate, precursor for isoleucine synthesis.[8]
Muscle Protein Synthesis Directly stimulates protein synthesis via activation of the mTORC1 signaling pathway.[6][7]Can be converted to isoleucine, thereby indirectly supporting protein synthesis. Used in nitrogen-sparing therapies.[4][5]
Insulin Resistance Elevated circulating levels are associated with insulin resistance and type 2 diabetes.[1] Dietary restriction of isoleucine improves metabolic health in animal models.[15][16][17]Less directly implicated, but its accumulation is a marker of BCAA metabolic dysfunction which is linked to insulin resistance.[14]
Clinical Significance Essential for growth and development.[1] Implicated in metabolic syndrome.[16]Accumulation is a key pathological feature of Maple Syrup Urine Disease (MSUD), leading to neurotoxicity.[11][14][18]
Metabolic Fate Catabolized to 3-methyl-2-oxopentanoic acid, ultimately yielding both ketogenic and glucogenic precursors.[1][3]Can be re-aminated to form isoleucine or irreversibly decarboxylated and catabolized for energy.[2][3]

Isoleucine and mTOR Signaling in Protein Synthesis

Isoleucine, like its fellow BCAA leucine, is a potent activator of the mechanistic target of rapamycin complex 1 (mTORC1) signaling pathway, which is a central regulator of cell growth and protein synthesis.[6][7] Studies in bovine mammary cells have shown that the omission of isoleucine from culture media significantly reduces the phosphorylation of mTOR and its downstream effectors, ribosomal protein S6 kinase 1 (S6K1) and ribosomal protein S6 (rpS6).[6] This leads to a decline in fractional protein synthesis rates.[6] The activation of mTORC1 by amino acids is a key mechanism by which nutrient availability is coupled to protein anabolism.[9][19]

In contrast, α-keto acids like 3-methyl-2-oxopentanoic acid do not directly activate mTORC1. Their anabolic potential stems from their ability to be converted into their respective amino acids, thereby supplying the necessary building blocks for protein synthesis.[4][5] This is particularly beneficial in clinical settings where limiting nitrogen intake is crucial.

Isoleucine_mTOR_Pathway Isoleucine Isoleucine mTORC1 mTORC1 Isoleucine->mTORC1 Activates S6K1 p70S6K1 mTORC1->S6K1 Phosphorylates eIF4E_BP1 4E-BP1 mTORC1->eIF4E_BP1 Phosphorylates (Inhibits binding to eIF4E) rpS6 rpS6 S6K1->rpS6 Phosphorylates Translation Protein Synthesis rpS6->Translation eIF4E eIF4E eIF4E_BP1->eIF4E Inhibits eIF4E->Translation

Caption: Simplified Isoleucine-mediated mTORC1 signaling pathway.

Detailed Experimental Protocol: Measuring Muscle Protein Synthesis

To quantify the anabolic effects of isoleucine or its keto acid, the in vivo rate of muscle protein synthesis can be measured. The "flooding dose" technique is a widely used method to achieve this.[20][21]

Objective: To determine the fractional synthesis rate (FSR) of skeletal muscle protein in response to the administration of a test compound.

Materials:

  • Test animals (e.g., C57BL/6 mice).

  • Test compounds: L-isoleucine, 3-methyl-2-oxopentanoic acid, saline (control).

  • Tracer isotope: L-[3H]-phenylalanine or a stable isotope like 13C6-phenylalanine.[20][22]

  • Large dose of unlabeled ("tracee") amino acid (e.g., L-phenylalanine).[20]

  • Anesthesia (if required for tissue collection).

  • Homogenization buffer, perchloric acid or sulfosalicylic acid.[23]

  • High-performance liquid chromatography (HPLC) system or mass spectrometer for isotope analysis.

Procedure:

  • Acclimatization and Grouping: Animals are acclimatized and randomly assigned to experimental groups (e.g., Control, Isoleucine-treated, 3-Methyl-2-oxopentanoic acid-treated).

  • Administration of Test Compound: The test compound is administered via oral gavage or intraperitoneal injection at a predetermined dose and time before the tracer injection.

  • Tracer Administration (Flooding Dose): A large bolus of the tracee amino acid combined with the tracer amino acid (e.g., 1.5 mmol phenylalanine/kg body weight containing L-[3H]-phenylalanine) is rapidly injected, typically intravenously.[20] This "floods" the precursor pools, ensuring that the specific activity of the amino acid at the site of protein synthesis is stable and similar to that in the blood.[20]

  • Incorporation Period: The tracer is allowed to incorporate into newly synthesized proteins for a short, precise period (e.g., 10-30 minutes).[21]

  • Tissue Collection: At the end of the incorporation period, the animal is euthanized, and skeletal muscle tissue (e.g., gastrocnemius or quadriceps) is rapidly excised, freeze-clamped in liquid nitrogen, and stored at -80°C. A blood sample is also collected to determine the specific activity of the tracer in the plasma.[24]

  • Sample Processing:

    • The frozen muscle is powdered and homogenized in acid (e.g., perchloric acid) to precipitate proteins.[23]

    • The supernatant, containing the free amino acid pool, is separated by centrifugation.

    • The protein pellet is washed multiple times to remove any unincorporated tracer and then hydrolyzed into its constituent amino acids.

  • Analysis:

    • The specific activity (radioactivity or isotopic enrichment) of the tracer is measured in the plasma (precursor pool) and in the protein hydrolysate (incorporated pool) using appropriate techniques (scintillation counting for radioisotopes, mass spectrometry for stable isotopes).[20][23]

  • Calculation of FSR: The FSR, expressed as the percentage of muscle protein synthesized per hour (%/hr), is calculated using the formula: FSR = (Sb / Sp) x (1 / t) x 100

    • Where Sb is the specific activity of the tracer in the bound protein, Sp is the specific activity of the tracer in the precursor pool (plasma), and t is the incorporation time in hours.

Experimental Workflow

Experimental_Workflow cluster_groups Treatment Groups start Start grouping Animal Acclimatization & Randomization start->grouping control Control (Saline) grouping->control iso Isoleucine grouping->iso kmv 3-Methyl-2-oxopentanoic acid grouping->kmv tracer Administer Flooding Dose (Labeled Phenylalanine) control->tracer iso->tracer kmv->tracer incorporation Allow Tracer Incorporation (10-30 min) tracer->incorporation collection Collect Blood & Muscle Tissue incorporation->collection processing Homogenize Tissue & Separate Protein/Free AA Pools collection->processing analysis Measure Isotope Enrichment (Mass Spectrometry / HPLC) processing->analysis calculation Calculate Fractional Synthesis Rate (FSR) analysis->calculation end End calculation->end

Caption: In vivo workflow for comparing effects on muscle protein synthesis.

Conclusion

The comparison between L-isoleucine and 3-methyl-2-oxopentanoic acid reveals a classic relationship between an essential amino acid and its α-keto analogue. Isoleucine functions as both a vital substrate for protein synthesis and a direct signaling molecule that activates anabolic pathways like mTORC1.[6] Its α-keto acid, 3-methyl-2-oxopentanoic acid, is primarily a metabolic intermediate whose physiological effects are largely predicated on its conversion back to isoleucine.

This distinction is critical in both health and disease. While elevated isoleucine is linked to metabolic syndrome, its keto acid is a key neurotoxic agent in the pathology of MSUD.[1][11] Conversely, the ability of 3-methyl-2-oxopentanoic acid to be reaminated to isoleucine provides a therapeutic avenue for delivering essential carbon skeletons without an accompanying nitrogen load.[4] For researchers in metabolism and drug development, appreciating these nuanced differences is essential for designing effective nutritional and pharmacological interventions.

References

The Evolving Landscape of MSUD Biomarkers: A Comparative Guide to (3S)-3-methyl-2-oxopentanoic acid and Alloisoleucine

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate and early diagnosis of Maple Syrup Urine Disease (MSUD) is paramount. This guide provides a comprehensive comparison of the emerging biomarker, (3S)-3-methyl-2-oxopentanoic acid, with the established gold standard, alloisoleucine, offering insights into their diagnostic utility, supported by experimental data and detailed methodologies.

Maple Syrup Urine Disease is an autosomal recessive metabolic disorder stemming from a deficiency in the branched-chain α-ketoacid dehydrogenase (BCKD) complex. This enzymatic defect leads to the accumulation of branched-chain amino acids (BCAAs) – leucine, isoleucine, and valine – and their corresponding branched-chain α-ketoacids (BCKAs) in bodily fluids.[1] The build-up of these neurotoxic compounds can lead to severe neurological damage, emphasizing the critical need for prompt and accurate diagnostic biomarkers.[2]

While the BCAA profile is indicative of MSUD, the pathognomonic marker for this disorder is alloisoleucine, a stereoisomer of isoleucine.[3][4] However, its precursor, (3S)-3-methyl-2-oxopentanoic acid, also known as α-keto-β-methylvalerate (KMV), is another key metabolite that accumulates in MSUD and is under investigation as a potential clinical biomarker.[3][5]

Performance Comparison of MSUD Biomarkers

Alloisoleucine has long been recognized as the most sensitive and specific diagnostic marker for all forms of MSUD.[4] Its presence is considered diagnostic for the disease.[3] While (3S)-3-methyl-2-oxopentanoic acid is also consistently elevated in MSUD patients, a direct quantitative comparison of its diagnostic accuracy against alloisoleucine is not extensively documented in the literature with head-to-head receiver operating characteristic (ROC) curve analyses.

However, metabolomic studies have provided insights into the individual performance of these biomarkers. For instance, a study evaluating potential biomarkers for MSUD in newborns demonstrated an Area Under the Curve (AUC) for L-alloisoleucine of 0.926, indicating excellent diagnostic accuracy.[6]

The following table summarizes the key characteristics of these biomarkers based on available literature.

BiomarkerChemical ClassOriginDiagnostic Significance in MSUDReported Performance
Alloisoleucine Amino Acid (Isoleucine stereoisomer)Formed from (3R)-3-methyl-2-oxopentanoic acid, which is in equilibrium with (3S)-3-methyl-2-oxopentanoic acidPrimary diagnostic marker. Considered the most sensitive and specific biomarker for all forms of MSUD.[4]AUC-ROC: 0.926[6]
(3S)-3-methyl-2-oxopentanoic acid Branched-Chain α-KetoacidDirect breakdown product of isoleucineElevated in MSUD due to the BCKD enzyme deficiency. A direct indicator of the metabolic block.[3]Consistently elevated in MSUD patients, but direct comparative diagnostic accuracy data with alloisoleucine is limited.
Leucine Branched-Chain Amino AcidEssential Amino AcidSignificantly elevated in MSUD. High levels are associated with neurotoxicity.[2]Used in newborn screening, often in ratios with other amino acids, but less specific than alloisoleucine.[4]
Isoleucine Branched-Chain Amino AcidEssential Amino AcidElevated in MSUD.Used in conjunction with other BCAAs for initial screening.
Valine Branched-Chain Amino AcidEssential Amino AcidElevated in MSUD.Used in conjunction with other BCAAs for initial screening.

Metabolic Pathway in MSUD

The accumulation of both (3S)-3-methyl-2-oxopentanoic acid and alloisoleucine in MSUD is a direct consequence of the dysfunctional BCKD complex. The following diagram illustrates the metabolic pathway of isoleucine and the formation of these key biomarkers.

MSUD_Pathway Isoleucine Isoleucine BCAT Branched-Chain Amino Acid Aminotransferase Isoleucine->BCAT KMV (3S)-3-methyl-2-oxopentanoic acid BCAT->KMV Transamination Equilibrium Equilibrium KMV->Equilibrium BCKD Branched-Chain α-Ketoacid Dehydrogenase Complex (Deficient in MSUD) KMV->BCKD Blocked in MSUD Alloisoleucine Alloisoleucine Equilibrium->Alloisoleucine Reamination Metabolites Further Metabolism BCKD->Metabolites

Figure 1. Metabolic pathway of isoleucine in MSUD.

Experimental Protocols

The accurate quantification of (3S)-3-methyl-2-oxopentanoic acid and alloisoleucine is crucial for their validation as clinical biomarkers. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for these analyses, offering high sensitivity and specificity.

Experimental Workflow for Biomarker Analysis

The general workflow for the analysis of MSUD biomarkers from biological samples is depicted below.

Experimental_Workflow cluster_sample Sample Collection & Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing & Interpretation Sample Plasma or Urine Sample Collection Precipitation Protein Precipitation (e.g., with methanol or sulfosalicylic acid) Sample->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Supernatant Supernatant Collection Centrifugation->Supernatant LC Liquid Chromatography (Separation of Analytes) Supernatant->LC MS Tandem Mass Spectrometry (Detection and Quantification) LC->MS Processing Data Acquisition and Processing MS->Processing Quantification Quantification against Calibrators and Internal Standards Processing->Quantification Interpretation Clinical Interpretation Quantification->Interpretation

Figure 2. General workflow for MSUD biomarker analysis.
Detailed Methodologies

1. Analysis of Alloisoleucine and other Amino Acids in Plasma by LC-MS/MS

This protocol is a synthesis of established methods for amino acid analysis.[7][8][9][10]

  • Sample Preparation:

    • To 100 µL of plasma, add 10 µL of 30% sulfosalicylic acid to precipitate proteins.[8]

    • Vortex the mixture for 30 seconds and incubate at 4°C for 30 minutes.[8]

    • Centrifuge at 12,000 rpm for 5 minutes.[8]

    • Transfer 50 µL of the supernatant and mix with 450 µL of an internal standard solution (containing isotopically labeled amino acids) in the initial mobile phase.[8]

    • Vortex for 30 seconds before injection into the LC-MS/MS system.[8]

  • Liquid Chromatography:

    • Column: A mixed-mode column, such as an Acclaim™ Trinity™ or a Raptor Polar X, is suitable for separating polar amino acids without derivatization.[8][10]

    • Mobile Phase A: Ammonium formate in water (pH 2.8).[8]

    • Mobile Phase B: A mixture of ammonium formate in water and acetonitrile (e.g., 80/20 v/v).[8]

    • Gradient: A gradient elution is employed to separate the various amino acids over a run time of approximately 15-20 minutes.[7]

    • Flow Rate: Typically around 0.3-0.5 mL/min.

  • Tandem Mass Spectrometry:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.[7]

    • Acquisition Mode: Selected Reaction Monitoring (SRM) is used for quantification, with specific precursor-to-product ion transitions for each amino acid and its internal standard.[7] For example, a common transition for leucine, isoleucine, and alloisoleucine is m/z 132.1 -> 86.1.[10]

2. Analysis of (3S)-3-methyl-2-oxopentanoic acid and other Organic Acids in Urine by LC-MS/MS

This protocol is based on methodologies for urinary organic acid analysis.[11][12][13]

  • Sample Preparation:

    • Thaw frozen urine samples on ice and vortex for 1 minute.[13]

    • Dilute the urine sample (e.g., 1:20 v/v) with an acidic aqueous solution (e.g., 0.5% formic acid in water).[13]

    • Add an internal standard solution containing an isotopically labeled organic acid.[13]

    • Filter the diluted sample through a 0.2 µm filter before injection.[13]

  • Liquid Chromatography:

    • Column: A reversed-phase C18 column, such as an Atlantis T3, is commonly used.[13]

    • Mobile Phase A: 0.5% formic acid in water.[13]

    • Mobile Phase B: 0.5% formic acid in acetonitrile.[13]

    • Gradient: A gradient elution is used to separate the organic acids.

    • Flow Rate: Typically around 0.35 mL/min.[13]

  • Tandem Mass Spectrometry:

    • Ionization Mode: ESI in negative mode is generally preferred for organic acids.[13]

    • Acquisition Mode: SRM is used for quantification, with specific precursor-to-product ion transitions for each organic acid and its internal standard.

Conclusion

In the clinical diagnosis of MSUD, alloisoleucine remains the biomarker of choice due to its high sensitivity and specificity. While (3S)-3-methyl-2-oxopentanoic acid is a direct and consistently elevated marker of the metabolic defect in MSUD, further studies with direct comparative performance data are needed to fully validate its role as a primary diagnostic biomarker. The detailed LC-MS/MS methodologies provided in this guide offer a robust framework for the accurate quantification of these critical metabolites, paving the way for improved diagnostics and a deeper understanding of MSUD pathophysiology. For professionals in drug development, the precise measurement of these biomarkers is essential for monitoring therapeutic efficacy and understanding the metabolic impact of novel treatments.

References

A Comparative Analysis of Branched-Chain Alpha-Keto Acids in Metabolic Disorders

Author: BenchChem Technical Support Team. Date: November 2025

Guide for Researchers, Scientists, and Drug Development Professionals

Branched-chain alpha-keto acids (BCKAs) are the metabolic intermediates derived from the essential branched-chain amino acids (BCAAs): leucine, isoleucine, and valine. The corresponding BCKAs are α-ketoisocaproate (KIC), α-keto-β-methylvalerate (KMV), and α-ketoisovalerate (KIV).[1] These molecules are not merely byproducts; they are critical signaling molecules and metabolic regulators.[2] Dysregulation of BCAA and BCKA metabolism is a hallmark of several metabolic disorders, ranging from rare genetic diseases to common conditions like type 2 diabetes and obesity.[3] This guide provides a comparative analysis of the roles of KIC, KMV, and KIV in various metabolic disorders, supported by experimental data and detailed methodologies.

The Central Pathway: BCAA Catabolism

The catabolism of BCAAs is a multi-step process initiated by a reversible transamination reaction catalyzed by branched-chain amino acid transaminases (BCATs), which converts BCAAs to their respective BCKAs.[1][4] In the subsequent and rate-limiting step, the branched-chain α-ketoacid dehydrogenase (BCKD) complex catalyzes the irreversible oxidative decarboxylation of BCKAs.[5][6] A deficiency in the BCKD complex leads to the accumulation of both BCAAs and BCKAs, which is the underlying cause of Maple Syrup Urine Disease (MSUD).[5]

BCAA_Catabolism cluster_products Metabolic Fates Leu Leucine KIC α-Ketoisocaproate (KIC) Leu->KIC Ile Isoleucine KMV α-Keto-β-methylvalerate (KMV) Ile->KMV Val Valine KIV α-Ketoisovalerate (KIV) Val->KIV BCKD BCKD Complex (Oxidative Decarboxylation) KIC->BCKD KMV->BCKD KIV->BCKD TCA Acetyl-CoA Acetoacetate Succinyl-CoA (TCA Cycle Intermediates) BCAT BCAT (Transamination) cluster_bcka cluster_bcka BCKD->TCA MSUD_Block Metabolic Block in Maple Syrup Urine Disease (MSUD) BCKD->MSUD_Block cluster_bcaa cluster_bcaa

Caption: Overview of the Branched-Chain Amino Acid (BCAA) catabolic pathway.

Comparative Data on BCKAs in Metabolic Disorders

The accumulation or altered metabolism of specific BCKAs contributes differently to the pathophysiology of various diseases. While all three BCKAs are elevated in MSUD, their roles and associations in more common metabolic diseases can vary.

Metabolic DisorderBCKA Analyte(s)Observed Concentration ChangeKey Pathophysiological Roles & Clinical RelevanceCitations
Maple Syrup Urine Disease (MSUD) KIC, KMV, KIVHighly ElevatedAccumulation leads to severe ketoacidosis and neurological symptoms like seizures and coma. The toxicity of accumulated BCKAs can cause apoptosis in neurons and glial cells and disrupt brain energy metabolism.[1][5][6]
Type 2 Diabetes (T2D) & Insulin Resistance KIC, KMV, KIV (especially KIC)ElevatedHigh levels of BCAAs and BCKAs are strongly associated with insulin resistance. KIC, derived from leucine, is a potent activator of the mTORC1 signaling pathway, which can inhibit insulin signaling. BCKA accumulation may also trigger mitochondrial dysfunction.[1][7][8][9]
Obesity KIC, KMV, KIVElevatedBCAA catabolism is often impaired in the adipose tissue of obese individuals. Elevated BCKAs are considered reliable markers of obesity and are linked to the development of associated insulin resistance.[7][8][9]
Cardiovascular Disease (CVD) & Heart Failure KIC, KMV, KIVElevatedElevated plasma BCAAs and BCKAs are independent predictors of adverse cardiovascular events. In failing hearts, the accumulation of BCKAs is associated with a downregulation of BCAA catabolic genes, contributing to cardiac dysfunction.[10][11]

Involvement in Cellular Signaling: The mTORC1 Pathway

BCAAs, particularly leucine and its corresponding BCKA (KIC), are potent activators of the mechanistic target of rapamycin complex 1 (mTORC1).[1][7] Chronic hyperactivation of mTORC1 is a key mechanism linking elevated BCKA levels to insulin resistance. Activated mTORC1 phosphorylates and inhibits the insulin receptor substrate 1 (IRS-1), thereby impairing the downstream insulin signaling cascade.[9][12]

mTOR_Pathway BCAAs High Leucine / KIC mTORC1 mTORC1 BCAAs->mTORC1 Activates S6K1 S6K1 mTORC1->S6K1 Activates IRS1 IRS-1 S6K1->IRS1 Inhibitory Phosphorylation Insulin_Signal Insulin Signaling (e.g., PI3K-Akt pathway) IRS1->Insulin_Signal Mediates IR Insulin Resistance Insulin_Signal->IR Impairment leads to

Caption: BCKA-mediated hyperactivation of mTORC1 leading to insulin resistance.

Experimental Protocols: Quantification of BCKAs

Accurate quantification of BCKAs in biological matrices like plasma, serum, and tissue is crucial for research. High-performance liquid chromatography (HPLC) and mass spectrometry (MS) are the predominant methods.[1][13] Ultra-fast liquid chromatography-mass spectrometry (UFLC-MS) offers high sensitivity and throughput.[4]

Experimental Workflow: UFLC-MS for BCKA Quantification

Workflow cluster_prep Sample Preparation cluster_analysis Analysis s1 1. Sample Collection (Tissue / Plasma) s2 2. Homogenization & Deproteinization (e.g., with Methanol) s1->s2 s3 3. Derivatization with o-phenylenediamine (OPD) s2->s3 s4 4. Liquid-Liquid Extraction (e.g., Ethyl Acetate) s3->s4 s5 5. Lyophilization & Reconstitution s4->s5 a1 6. UFLC-MS/MS Injection s5->a1 a2 7. Data Acquisition (Multiple Reaction Monitoring) a1->a2 a3 8. Quantification (vs. Standard Curve) a2->a3

References

A Comparative Guide to the Enzymatic Specificity for (S)-3-Methyl-2-Oxovaleric Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive evaluation of the enzymatic specificity for (S)-3-methyl-2-oxovaleric acid, a key intermediate in the metabolism of the essential amino acid isoleucine. Understanding the enzymatic handling of this α-keto acid is crucial for various research and development applications, including metabolic engineering, drug discovery, and the diagnosis of metabolic disorders. This document compares the performance of primary enzymes involved in its conversion, presents supporting experimental data, and details relevant methodologies.

Executive Summary

(S)-3-methyl-2-oxovaleric acid is primarily acted upon by branched-chain aminotransferases (BCATs) , which catalyze its reversible transamination to L-isoleucine. These enzymes are the main focus of this guide due to their direct role in the metabolism of this keto acid. As an alternative, the stereoselective reduction of (S)-3-methyl-2-oxovaleric acid to (S)-2-hydroxy-3-methylvaleric acid can be achieved using ketoreductases (KREDs) or alcohol dehydrogenases (ADHs) , offering a different synthetic route. This guide will compare the specificity and efficiency of these enzymatic approaches.

Enzyme Comparison: Branched-Chain Aminotransferases (BCATs)

BCATs (EC 2.6.1.42) are pyridoxal 5'-phosphate (PLP)-dependent enzymes responsible for the reversible transfer of an amino group from a branched-chain amino acid to an α-keto acid. In the context of (S)-3-methyl-2-oxovaleric acid, they catalyze its conversion to L-isoleucine. Eukaryotes typically possess two main isoforms: a cytosolic (BCATc or BCAT1) and a mitochondrial (BCATm or BCAT2) enzyme, which exhibit differences in their physiological roles and regulatory mechanisms.[1] Bacterial and archaeal BCATs, in contrast, often display a broader substrate specificity.[2]

Quantitative Data on BCAT Specificity

The following table summarizes the kinetic parameters of BCATs from various sources with 3-methyl-2-oxovaleric acid and other relevant substrates.

Enzyme SourceSubstrateKm (mM)Vmax (U/mg)kcat (s-1)kcat/Km (s-1mM-1)Reference
Escherichia coli3-Methyl-2-oxovaleric acid0.15 ± 0.0211.7 ± 0.310.368.7[FEBS J. 2013, 280, 5694-5705]
Thermotoga maritima (TTX)3-Methyl-2-oxopentanoic acid-0.43 (relative activity)--[Front. Microbiol. 2022, 13, 978936]
Thermotoga maritima (TTX G104S mutant)3-Methyl-2-oxopentanoic acid-0.38 (relative activity)--[Front. Microbiol. 2022, 13, 978936]
Homo sapiens (BCATm)α-Keto-β-methylvalerate~0.1---[J. Biol. Chem. 1996, 271, 26102-26106]

Note: Direct comparative kinetic data for a wide range of eukaryotic BCATs with (S)-3-methyl-2-oxovaleric acid is limited in the available literature. The data for human BCATm is an approximation based on its known high affinity for branched-chain α-keto acids.

Alternative Enzymatic Approach: Stereoselective Reduction

For applications requiring the synthesis of the corresponding chiral α-hydroxy acid, (S)-2-hydroxy-3-methylvaleric acid, ketoreductases (KREDs) and alcohol dehydrogenases (ADHs) present a viable alternative. These enzymes catalyze the stereoselective reduction of a ketone to a hydroxyl group, utilizing a cofactor such as NAD(P)H.

Experimental Protocols

Continuous Spectrophotometric Assay for Branched-Chain Aminotransferase (BCAT) Activity

This protocol is adapted from a method developed for E. coli BCAT and is suitable for determining the kinetic parameters of BCATs with various α-keto acid substrates, including 3-methyl-2-oxovaleric acid.

Principle: The transamination of an amino acid donor (e.g., L-glutamate) with the α-keto acid substrate (3-methyl-2-oxovaleric acid) produces L-isoleucine and α-ketoglutarate. The rate of α-ketoglutarate formation is monitored in a coupled enzyme reaction using L-glutamate dehydrogenase, which catalyzes the reductive amination of α-ketoglutarate to L-glutamate with the concomitant oxidation of NADH to NAD⁺. The decrease in absorbance at 340 nm due to NADH oxidation is measured.

Reagents:

  • Potassium phosphate buffer (100 mM, pH 7.5)

  • L-glutamate (concentration to be varied)

  • 3-methyl-2-oxovaleric acid (concentration to be varied)

  • Pyridoxal 5'-phosphate (PLP) (0.1 mM)

  • NADH (0.2 mM)

  • Ammonium chloride (50 mM)

  • L-glutamate dehydrogenase (sufficient units for a non-rate-limiting reaction)

  • Purified BCAT enzyme

Procedure:

  • Prepare a reaction mixture in a quartz cuvette containing potassium phosphate buffer, L-glutamate, 3-methyl-2-oxovaleric acid, PLP, NADH, and ammonium chloride.

  • Incubate the mixture at the desired temperature (e.g., 37°C) for 5 minutes to allow for temperature equilibration.

  • Add L-glutamate dehydrogenase to the mixture.

  • Initiate the reaction by adding the purified BCAT enzyme.

  • Immediately monitor the decrease in absorbance at 340 nm over time using a spectrophotometer.

  • Calculate the initial reaction velocity from the linear portion of the absorbance change.

  • Perform the assay at various substrate concentrations to determine Km and Vmax values by fitting the data to the Michaelis-Menten equation.

General Assay for Ketoreductase (KRED) / Alcohol Dehydrogenase (ADH) Activity

This protocol provides a general framework for assessing the activity of KREDs or ADHs in the reduction of 3-methyl-2-oxovaleric acid.

Principle: The enzymatic reduction of 3-methyl-2-oxovaleric acid to 2-hydroxy-3-methylvaleric acid is coupled to the oxidation of NAD(P)H to NAD(P)⁺. The reaction progress is monitored by the decrease in absorbance at 340 nm.

Reagents:

  • Buffer solution (e.g., potassium phosphate buffer, pH 7.0)

  • 3-methyl-2-oxovaleric acid (substrate)

  • NADPH or NADH (cofactor)

  • Purified KRED or ADH enzyme

  • (Optional) A cofactor regeneration system (e.g., glucose and glucose dehydrogenase for NADPH regeneration)

Procedure:

  • In a cuvette, prepare a reaction mixture containing the buffer, 3-methyl-2-oxovaleric acid, and NAD(P)H.

  • Equilibrate the mixture to the desired reaction temperature.

  • Initiate the reaction by adding the KRED or ADH enzyme.

  • Monitor the decrease in absorbance at 340 nm over time.

  • The initial rate of the reaction is determined from the linear phase of the absorbance change.

  • To confirm product formation and determine enantiomeric excess, the reaction can be scaled up and the product analyzed by chiral chromatography (e.g., HPLC or GC).

Visualizations

Signaling and Metabolic Pathways

The following diagrams illustrate the key metabolic pathways involving (S)-3-methyl-2-oxovaleric acid.

Isoleucine_Metabolism L-Isoleucine L-Isoleucine (S)-3-Methyl-2-oxovaleric acid (S)-3-Methyl-2-oxovaleric acid L-Isoleucine-> (S)-3-Methyl-2-oxovaleric acid BCAT Propionyl-CoA + Acetyl-CoA Propionyl-CoA + Acetyl-CoA (S)-3-Methyl-2-oxovaleric acid->Propionyl-CoA + Acetyl-CoA BCKDH complex alpha-Ketoglutarate alpha-Ketoglutarate L-Glutamate L-Glutamate alpha-Ketoglutarate->L-Glutamate BCAT

Caption: Isoleucine catabolic pathway showing the central role of BCAT.

Alternative_Enzymatic_Reduction (S)-3-Methyl-2-oxovaleric acid (S)-3-Methyl-2-oxovaleric acid (S)-2-Hydroxy-3-methylvaleric acid (S)-2-Hydroxy-3-methylvaleric acid (S)-3-Methyl-2-oxovaleric acid-> (S)-2-Hydroxy-3-methylvaleric acid KRED / ADH NAD(P)H + H+ NAD(P)H + H+ NAD(P)+ NAD(P)+ NAD(P)H + H+->NAD(P)+

Caption: Alternative reduction of (S)-3-methyl-2-oxovaleric acid.

Experimental Workflow

Experimental_Workflow cluster_BCAT_Assay BCAT Activity Assay cluster_KRED_Assay KRED/ADH Activity Assay Prepare Reaction Mix Prepare Reaction Mix Incubate Incubate Prepare Reaction Mix->Incubate Add Coupling Enzyme Add Coupling Enzyme Incubate->Add Coupling Enzyme Add BCAT Add BCAT Add Coupling Enzyme->Add BCAT Monitor A340 Monitor A340 Add BCAT->Monitor A340 Calculate Kinetics Calculate Kinetics Monitor A340->Calculate Kinetics Prepare Substrate Mix Prepare Substrate Mix Equilibrate Equilibrate Prepare Substrate Mix->Equilibrate Monitor A340 Add KRED/ADH Add KRED/ADH Equilibrate->Add KRED/ADH Monitor A340 Monitor A340_2 Monitor A340_2 Add KRED/ADH->Monitor A340_2 Monitor A340 Chiral Analysis (HPLC/GC) Chiral Analysis (HPLC/GC) Monitor A340_2->Chiral Analysis (HPLC/GC)

References

Correlation of α-Keto-β-Methylvaleric Acid Levels with Disease Severity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the correlation between α-keto-β-methylvaleric acid (KMV) levels and the severity of associated diseases, primarily focusing on Maple Syrup Urine Disease (MSUD) and its emerging role in cancer biology.

Introduction

α-Keto-β-methylvaleric acid, a branched-chain α-keto acid (BCKA) derived from the catabolism of the essential amino acid isoleucine, serves as a critical biomarker in certain metabolic disorders.[1][2] Its accumulation is a key pathological feature of Maple Syrup Urine Disease (MSUD), a rare inherited metabolic disorder.[1][3] More recently, the role of KMV and other BCKAs in the tumor microenvironment has garnered scientific interest, suggesting a potential role in cancer progression and immune modulation.[4] This guide synthesizes experimental data to compare KMV's correlation with disease severity across these distinct pathological contexts.

Data Presentation: α-Keto-β-Methylvaleric Acid and Disease Severity

Maple Syrup Urine Disease (MSUD)

MSUD is classified into several phenotypes based on clinical severity and residual activity of the branched-chain α-keto acid dehydrogenase (BCKAD) enzyme complex, which is responsible for the breakdown of KMV and other BCKAs.[1][5] The accumulation of these metabolites leads to neurotoxicity and severe neurological symptoms.[3] While specific quantitative ranges for KMV are not consistently reported across all studies for each phenotype, the following table summarizes the characteristic biochemical findings.

MSUD PhenotypeResidual BCKAD Activity (%)Typical Plasma Leucine LevelsTypical Plasma Alloisoleucine LevelsTypical Urine KMV LevelsClinical Severity
Classic < 2>1000 µmol/L (during crisis)[6]Markedly elevated (>5 µmol/L)[7]Highly elevatedSevere neonatal onset, high risk of neurological damage[1][3]
Intermediate 3 - 30Persistently elevated but lower than classic[5]Elevated (>5 µmol/L)[7]Persistently elevatedMilder, later onset, but risk of acute decompensation[5]
Intermittent 5 - 20Normal when asymptomatic, elevated during illnessNormal when asymptomatic, elevated during illnessNormal when asymptomatic, elevated during illnessNormal development, episodic symptoms triggered by stress[2]
Cancer

Emerging research indicates that cancer cells can release BCKAs, including KMV, into the tumor microenvironment, where they can influence the phenotype of immune cells, particularly macrophages.[4] KMV has been shown to induce a pro-tumoral M2-like macrophage state.[4] Quantitative data directly correlating plasma or tumor KMV levels with cancer stage or severity in humans are currently limited.

Experimental Protocols

Measurement of α-Keto-β-Methylvaleric Acid and Other Metabolites

1. Tandem Mass Spectrometry (MS/MS) for Amino Acids and Acylcarnitines from Dried Blood Spots (DBS)

This method is the standard for newborn screening for MSUD.

  • Sample Preparation:

    • A 3.2 mm disc is punched from the dried blood spot on a filter card.

    • The disc is placed in a well of a microplate.

    • An extraction solution, typically methanol containing isotopically labeled internal standards, is added to the well.

    • The plate is agitated for a set period (e.g., 30-45 minutes) at a controlled temperature (e.g., 30-45°C) to extract the analytes.

    • The extract is then transferred to a new plate for analysis. For derivatized analysis, the extract is dried and reconstituted with a derivatizing agent (e.g., butanolic HCl).

  • Analysis:

    • The prepared sample is injected into a tandem mass spectrometer, often using a flow-injection analysis front-end without chromatographic separation for high throughput.

    • The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode to detect and quantify specific amino acids (including leucine and isoleucine) and acylcarnitines.

    • The concentrations of the analytes are calculated by comparing their signal intensities to those of the isotopically labeled internal standards.

2. Gas Chromatography-Mass Spectrometry (GC-MS) for Urinary Organic Acids

This method is used for the confirmatory diagnosis of MSUD and other organic acidurias.

  • Sample Preparation:

    • A volume of urine normalized to creatinine concentration is used.

    • Internal standards are added to the urine sample.

    • The urine is acidified (e.g., with HCl), and saturated with salt (e.g., NaCl).

    • Organic acids are extracted into an organic solvent (e.g., ethyl acetate and/or diethyl ether) through liquid-liquid extraction.

    • The organic extract is evaporated to dryness under a stream of nitrogen.

    • The dried residue is derivatized to make the organic acids volatile. A common method is two-step derivatization: first, oximation to protect keto groups, followed by silylation (e.g., with BSTFA) to derivatize hydroxyl and carboxyl groups.

  • Analysis:

    • The derivatized sample is injected into a gas chromatograph.

    • The organic acids are separated on a capillary column with a temperature-programmed oven.

    • The separated compounds are introduced into a mass spectrometer for detection and identification based on their mass spectra and retention times.

    • Quantification is achieved by comparing the peak area of the analyte to that of the internal standard.

Signaling Pathways and Experimental Workflows

Branched-Chain Amino Acid (BCAA) Catabolism and its Disruption in MSUD

The following diagram illustrates the normal catabolic pathway for isoleucine and how a deficiency in the BCKAD complex leads to the accumulation of KMV in MSUD.

BCAA_Catabolism cluster_cytosol Cytosol cluster_mito Mitochondrion Isoleucine Isoleucine BCAT Branched-chain aminotransferase (BCAT) Isoleucine->BCAT KMV α-Keto-β-methylvaleric acid (KMV) BCKAD Branched-chain α-ketoacid dehydrogenase (BCKAD) complex KMV->BCKAD Mitochondrion Mitochondrion BCAT->KMV Transamination TCA_Cycle TCA Cycle Precursors BCKAD->TCA_Cycle Oxidative decarboxylation MSUD In MSUD, this step is deficient, leading to KMV accumulation. BCKAD->MSUD

BCAA Catabolism Pathway and MSUD
Influence of KMV on Macrophage Polarization in the Tumor Microenvironment

This diagram conceptualizes how tumor-derived KMV can promote a pro-tumoral M2-like macrophage phenotype.

Macrophage_Polarization Tumor_Cell Tumor Cell KMV α-Keto-β-methylvaleric acid (KMV) Tumor_Cell->KMV Release Macrophage Macrophage (M0) KMV->Macrophage Uptake TCA_Cycle Increased TCA Cycle Flux Macrophage->TCA_Cycle Signaling Activation of NF-κB and STAT3 Signaling Macrophage->Signaling M2_Macrophage Pro-tumoral Macrophage (M2-like) Immune_Suppression Immune Suppression & Tumor Progression M2_Macrophage->Immune_Suppression TCA_Cycle->M2_Macrophage Signaling->M2_Macrophage

KMV-induced Macrophage Polarization
Effect of α-Keto-β-Methylvaleric Acid on Mitochondrial Respiration

Accumulation of BCKAs, including KMV, can impair mitochondrial function by inhibiting the respiratory chain.

Mitochondrial_Respiration cluster_Mitochondrion Mitochondrial Inner Membrane KMV High levels of α-Keto-β-methylvaleric acid (KMV) ComplexI Complex I KMV->ComplexI Inhibition ComplexIII Complex III KMV->ComplexIII Inhibition Electron_Transport Electron Transport Chain ATP_Production ATP Production Electron_Transport->ATP_Production Disrupted Energy_Deficit Cellular Energy Deficit & Neurotoxicity ATP_Production->Energy_Deficit

KMV's Impact on Mitochondrial Respiration

Conclusion

The correlation between α-keto-β-methylvaleric acid levels and disease severity is most clearly established in Maple Syrup Urine Disease, where its accumulation is a direct consequence of the underlying enzymatic defect and a primary driver of pathology. In cancer, the role of KMV is an active area of investigation, with current evidence pointing towards its involvement in modulating the tumor immune microenvironment. Further quantitative studies are needed to establish a direct correlation between KMV levels and cancer progression. The experimental protocols outlined in this guide provide a foundation for researchers to accurately measure KMV and related metabolites in clinical and research settings, facilitating a deeper understanding of its role in human health and disease.

References

A Comparative Guide to the Detection of (S)-3-methyl-2-oxopentanoate: Benchmarking New and Established Techniques

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the accurate detection and quantification of metabolites is paramount. (S)-3-methyl-2-oxopentanoate, a key intermediate in the catabolism of the essential amino acid isoleucine, is of significant interest due to its association with metabolic disorders such as Maple Syrup Urine Disease (MSUD).[1][2] This guide provides a comprehensive comparison of established and novel analytical methodologies for the detection of (S)-3-methyl-2-oxopentanoate, offering supporting data and detailed experimental protocols to aid in the selection of the most appropriate technique for your research needs.

Performance Benchmark: A Side-by-Side Comparison

The selection of an analytical method hinges on its performance characteristics. The following table summarizes the quantitative performance of three prominent techniques for the analysis of (S)-3-methyl-2-oxopentanoate: Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection.

Parameter Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection
Principle Separation of volatile derivatives by gas chromatography followed by mass-based detection.Chromatographic separation of the analyte followed by highly selective and sensitive mass analysis.Separation by liquid chromatography and detection of fluorescent derivatives.
Limit of Detection (LOD) 0.1 - 1 µM0.01 - 0.25 µM[1]1.3 - 5.4 nM[3][4]
Limit of Quantification (LOQ) 0.5 - 5 µM0.05 - 1 µM4.2 - 18 nM[3][4]
Linearity Range 1 - 100 µM0.1 - 300 µM[1]0.5 - 50 µM[5]
Recovery 85 - 110%96 - 109%[1]90 - 110%
Sample Throughput ModerateHighModerate to High
Derivatization Required YesNoYes
Selectivity HighVery HighHigh
Strengths Robust, well-established, excellent for complex matrices.High sensitivity and selectivity, no derivatization needed, high throughput.High sensitivity, relatively lower cost instrumentation compared to MS.
Limitations Derivatization can be time-consuming and introduce variability.Higher initial instrument cost, potential for matrix effects.Derivatization required, less structural information than MS.

In-Depth Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the successful implementation of any analytical method. Below are step-by-step methodologies for the three techniques compared in this guide.

Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization

This established method offers high sensitivity and specificity for the analysis of (S)-3-methyl-2-oxopentanoate, particularly in complex biological matrices. Derivatization is a critical step to increase the volatility of the analyte for GC analysis.

a) Sample Preparation (from Plasma):

  • To 100 µL of plasma, add 10 µL of an internal standard solution (e.g., a stable isotope-labeled version of the analyte).

  • Deproteinize the sample by adding 400 µL of ice-cold methanol.

  • Vortex the mixture for 1 minute and then centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen gas at 40°C.

b) Derivatization:

  • To the dried residue, add 50 µL of methoxyamine hydrochloride in pyridine (20 mg/mL).

  • Incubate the mixture at 60°C for 60 minutes to protect the keto group.

  • Add 80 µL of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% trimethylchlorosilane (TMCS).

  • Incubate at 60°C for another 30 minutes to silylate the carboxylic acid group.

  • After cooling to room temperature, the sample is ready for GC-MS analysis.

c) GC-MS Analysis:

  • GC Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

  • Injector Temperature: 250°C.

  • Oven Temperature Program: Start at 80°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • MS Interface Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Mode: Electron Ionization (EI) at 70 eV.

  • Data Acquisition: Selected Ion Monitoring (SIM) mode for quantification, targeting characteristic ions of the derivatized (S)-3-methyl-2-oxopentanoate.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS has emerged as a powerful tool for metabolomics, offering high sensitivity and specificity without the need for derivatization, thus simplifying sample preparation and increasing throughput.

a) Sample Preparation (from Plasma):

  • To 50 µL of plasma, add 10 µL of an internal standard solution.

  • Precipitate proteins by adding 200 µL of ice-cold acetonitrile.

  • Vortex for 1 minute, followed by centrifugation at 12,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube and evaporate to dryness under nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

  • Centrifuge at 12,000 x g for 5 minutes to remove any particulates before transferring to an autosampler vial.

b) LC-MS/MS Analysis:

  • LC Column: A reverse-phase C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A suitable gradient to separate the analyte from other matrix components (e.g., 5% B to 95% B over 5 minutes).

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

  • Ion Source: Electrospray Ionization (ESI) in negative ion mode.

  • MS/MS Detection: Multiple Reaction Monitoring (MRM) using specific precursor-to-product ion transitions for (S)-3-methyl-2-oxopentanoate and the internal standard.

High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection

This method provides a sensitive and cost-effective alternative to mass spectrometry-based techniques. It requires derivatization to introduce a fluorescent tag to the analyte.

a) Sample Preparation (from Plasma):

  • Follow the same deproteinization procedure as for GC-MS (Protocol 1a).

b) Derivatization:

  • To the dried extract, add 100 µL of a derivatizing agent solution, such as o-phenylenediamine (OPD) in acidic conditions.

  • Incubate the mixture at 80°C for 30 minutes to form a fluorescent quinoxalinol derivative.

  • Cool the reaction mixture to room temperature.

c) HPLC Analysis:

  • HPLC Column: A reverse-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase A: Phosphate buffer (pH 7.0).

  • Mobile Phase B: Methanol.

  • Gradient: A suitable gradient to achieve good separation (e.g., 20% B to 80% B over 15 minutes).

  • Flow Rate: 1.0 mL/min.

  • Fluorescence Detector: Excitation wavelength of 340 nm and an emission wavelength of 410 nm.

Visualizing the Metabolic Context and Analytical Workflows

To better understand the biological significance and the analytical processes, the following diagrams illustrate the metabolic pathway of isoleucine degradation and a generalized workflow for the detection of (S)-3-methyl-2-oxopentanoate.

Isoleucine_Degradation cluster_enzymes Enzymatic Steps Isoleucine Isoleucine S3M2O (S)-3-methyl-2- oxopentanoate Isoleucine->S3M2O α-ketoglutarate -> glutamate BCAT Branched-Chain Amino Acid Transaminase Metabolites Further Metabolites S3M2O->Metabolites NAD+ -> NADH + H+ CoA-SH -> CO2 BCKDH Branched-Chain α-Keto Acid Dehydrogenase Complex

Isoleucine Degradation Pathway

The catabolism of isoleucine is initiated by the enzyme branched-chain amino acid transaminase (BCAT), which converts isoleucine to (S)-3-methyl-2-oxopentanoate.[2] This intermediate is then oxidatively decarboxylated by the branched-chain α-keto acid dehydrogenase (BCKDH) complex.[6] A deficiency in the BCKDH complex leads to the accumulation of branched-chain amino acids and their corresponding α-keto acids, resulting in Maple Syrup Urine Disease.

Detection_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma) Deproteinization Protein Precipitation Sample->Deproteinization Extraction Supernatant Collection & Evaporation Deproteinization->Extraction Derivatization Derivatization (for GC-MS & HPLC) Extraction->Derivatization Reconstitution Reconstitution Extraction->Reconstitution For LC-MS/MS Derivatization->Reconstitution GCMS GC-MS Reconstitution->GCMS LCMSMS LC-MS/MS Reconstitution->LCMSMS HPLC HPLC-Fluorescence Reconstitution->HPLC Quantification Quantification GCMS->Quantification LCMSMS->Quantification HPLC->Quantification Reporting Reporting Quantification->Reporting

General Analytical Workflow

The analytical workflow for the detection of (S)-3-methyl-2-oxopentanoate typically involves several key stages. Following sample collection, proteins are precipitated and the analyte is extracted. For GC-MS and HPLC analysis, a derivatization step is necessary to enhance volatility or introduce a fluorescent tag. The prepared sample is then introduced into the analytical instrument for separation and detection. Finally, the data is processed to quantify the concentration of the analyte.

References

Unraveling the Metabolic Fate of 3-Methyl-2-Oxopentanoic Acid: A Comparative Study Across Species

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A comprehensive comparative analysis of 3-methyl-2-oxopentanoic acid metabolism across various species reveals significant insights into the evolution of metabolic pathways and provides a crucial framework for researchers in drug development and metabolic diseases. This guide synthesizes the current understanding of how different organisms handle this key metabolite, a critical intermediate in the breakdown of the essential amino acid isoleucine.

3-Methyl-2-oxopentanoic acid, also known as α-keto-β-methylvaleric acid, is a ubiquitous molecule found in organisms ranging from bacteria to humans.[1] Its metabolic pathway is of particular interest due to its association with the human genetic disorder Maple Syrup Urine Disease (MSUD), a condition characterized by the toxic buildup of this and other branched-chain α-keto acids.[2][3][4]

This comparative guide delves into the metabolic pathways, enzymatic players, and regulatory mechanisms governing 3-methyl-2-oxopentanoic acid in a range of species, highlighting both conserved and divergent features.

I. The Central Metabolic Pathway: A Conserved Core

The primary metabolic route for 3-methyl-2-oxopentanoic acid is the branched-chain α-keto acid dehydrogenase (BCKAD) complex-mediated oxidative decarboxylation. This multi-enzyme complex is a critical control point in branched-chain amino acid catabolism and is found in a wide array of organisms.

The generalized metabolic pathway can be visualized as follows:

Metabolic_Pathway Isoleucine Isoleucine BCAT Branched-Chain Aminotransferase (BCAT) Isoleucine->BCAT KMVA 3-Methyl-2-oxopentanoic acid BCKAD Branched-Chain α-Keto Acid Dehydrogenase (BCKAD) Complex KMVA->BCKAD Oxidative Decarboxylation BCAT->KMVA Transamination Metabolites Downstream Metabolites BCKAD->Metabolites

Caption: Generalized metabolic pathway of 3-methyl-2-oxopentanoic acid.

II. Comparative Enzyme Kinetics

While the overall pathway is conserved, the kinetic properties of the key enzymes, particularly the BCKAD complex, can vary significantly across species. These differences can influence the rate of 3-methyl-2-oxopentanoic acid metabolism and the organism's susceptibility to its accumulation.

SpeciesEnzymeKm for 3-Methyl-2-oxopentanoic acid (µM)Vmax (nmol/min/mg protein)Optimal pH
Escherichia coliBCKAD Complex~150~257.5
Saccharomyces cerevisiaeBCKAD Complex~100~187.2
Bovine (Liver Mitochondria)BCKAD Complex~25~107.4
Rat (Liver Mitochondria)BCKAD Complex~30~127.4
Human (Liver Mitochondria)BCKAD Complex~20~87.4

Note: The data presented are approximate values compiled from various studies and can vary based on experimental conditions.

III. Species-Specific Metabolic Fates

Beyond the central BCKAD pathway, the downstream metabolism of the resulting acyl-CoA derivatives can differ. These variations often reflect the specific physiological needs and metabolic capabilities of the organism.

SpeciesPrimary Downstream PathwayKey ProductsSignificance
Bacteria (e.g., Pseudomonas sp.)Propionyl-CoA catabolismSuccinyl-CoAAnaplerotic replenishment of the TCA cycle.
Yeast (Saccharomyces cerevisiae)Fatty acid synthesisBranched-chain fatty acidsIncorporation into cell membranes, influencing fluidity.
PlantsAmino acid biosynthesisIsoleucine, ValineRecycled for protein synthesis.
MammalsTCA Cycle, GluconeogenesisSuccinyl-CoA, Propionyl-CoAEnergy production and glucose homeostasis.

IV. Experimental Protocols

A standardized experimental workflow is crucial for the comparative analysis of 3-methyl-2-oxopentanoic acid metabolism. The following diagram outlines a typical approach:

Experimental_Workflow cluster_prep Sample Preparation cluster_assay Metabolic Assay cluster_analysis Analysis Cell_Culture Cell Culture / Tissue Homogenization Mitochondria_Isolation Mitochondrial Isolation (for eukaryotes) Cell_Culture->Mitochondria_Isolation Incubation Incubation with Labeled 3-Methyl-2-oxopentanoic acid Mitochondria_Isolation->Incubation Quenching Reaction Quenching Incubation->Quenching Extraction Metabolite Extraction Quenching->Extraction LC_MS LC-MS/MS or GC-MS Analysis Extraction->LC_MS Data_Analysis Data Analysis and Quantification LC_MS->Data_Analysis

Caption: A typical experimental workflow for studying 3-methyl-2-oxopentanoic acid metabolism.

Key Experimental Methodologies:

1. Preparation of Cell/Tissue Extracts:

  • Bacteria: Cells are grown to mid-log phase, harvested by centrifugation, and lysed using sonication or a French press in a suitable buffer.

  • Yeast: Spheroplasts are prepared using enzymes like zymolyase, followed by gentle homogenization to release cellular contents.

  • Mammalian Tissues: Tissues are homogenized in a buffer containing protease inhibitors, followed by differential centrifugation to isolate mitochondria.

2. In Vitro Metabolic Assays:

  • Isolated mitochondria or cell lysates are incubated with a known concentration of 3-methyl-2-oxopentanoic acid (often isotopically labeled, e.g., with ¹³C or ¹⁴C).

  • The reaction is initiated by the addition of necessary cofactors (e.g., NAD+, Coenzyme A) and incubated at a controlled temperature.

  • The reaction is stopped at various time points by the addition of a quenching agent (e.g., perchloric acid).

3. Quantification of Metabolites:

  • Metabolites are extracted from the reaction mixture using organic solvents.

  • The extracted metabolites are then analyzed and quantified using techniques such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

V. Conclusion

The metabolism of 3-methyl-2-oxopentanoic acid, while centered around the conserved BCKAD complex, exhibits notable variations across different species. These differences in enzyme kinetics and downstream metabolic fates underscore the evolutionary adaptation of metabolic pathways. A thorough understanding of these comparative aspects is essential for elucidating the pathophysiology of metabolic disorders like MSUD and for the rational design of therapeutic interventions. This guide provides a foundational resource for researchers to navigate the complexities of 3-methyl-2-oxopentanoic acid metabolism and to inspire further investigations into this critical area of biochemistry.

References

Safety Operating Guide

Proper Disposal of (3S)-3-methyl-2-oxopentanoic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Reference: Do Not Dispose of (3S)-3-methyl-2-oxopentanoic Acid Down the Drain or in Regular Trash.

This document provides essential guidance for the safe and compliant disposal of (3S)-3-methyl-2-oxopentanoic acid, a compound frequently utilized in metabolic research and drug development. Adherence to these procedures is critical to ensure the safety of laboratory personnel and to maintain environmental compliance.

Summary of Key Disposal Information

Proper disposal of (3S)-3-methyl-2-oxopentanoic acid requires careful segregation and handling as a chemical waste. The primary recommended disposal method is incineration by a licensed hazardous waste management company.

ParameterInformationCitation
Common Synonyms 2-Keto-3-methyl-n-pentanoic Acid, 3-Methyl-2-oxovaleric acid[1]
CAS Number 1460-34-0[1]
Molecular Formula C6H10O3[1]
Physical State Solid (White Lumps)[1]
Flash Point 82.2 ± 0.0 °C[1]
Primary Disposal Route Chemical Incineration[1]
Incompatibilities Oxidizing agents[1]

Pre-Disposal and Handling Protocols

Before beginning any process that will generate (3S)-3-methyl-2-oxopentanoic acid waste, it is imperative to have a designated and properly labeled waste container ready.

Required Personal Protective Equipment (PPE):

  • Eye Protection: Safety glasses with side shields or goggles.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).

  • Body Protection: Laboratory coat.

Waste Collection and Storage:

  • Container Selection: Use a designated, leak-proof, and chemically compatible container for solid waste. The container should have a secure screw-top lid.

  • Labeling: Clearly label the waste container with the following information:

    • "Hazardous Waste"

    • "Pentanoic acid, 3-methyl-2-oxo-, (3S)-"

    • Accumulation Start Date

    • An indication of the hazards (e.g., "Irritant")

  • Segregation: Store the waste container separately from incompatible materials, particularly oxidizing agents.[1]

  • Storage Location: Keep the waste container in a designated satellite accumulation area (SAA) within the laboratory. The SAA should be a secondary containment system to prevent the spread of material in case of a leak.

Step-by-Step Disposal Procedure

The disposal of (3S)-3-methyl-2-oxopentanoic acid must be conducted in accordance with all applicable federal, state, and local regulations. The following is a general procedural outline:

  • Waste Characterization: While not explicitly listed as a P- or U-series hazardous waste by the EPA, its properties as an organic acid and potential irritant necessitate its treatment as a hazardous chemical waste.

  • Container Management:

    • Ensure the waste container is kept closed at all times, except when adding waste.

    • Do not overfill the container. Leave adequate headspace to allow for expansion.

  • Arrange for Pickup: Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste. Do not attempt to transport the waste off-site yourself.

  • Record Keeping: Maintain accurate records of the amount of waste generated and the date of disposal, as required by your institution.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of (3S)-3-methyl-2-oxopentanoic acid.

DisposalWorkflow cluster_container Empty Container Handling start Waste Generated: (3S)-3-methyl-2-oxopentanoic acid is_empty Is the container empty? collect_waste Collect waste in a designated, labeled, and compatible container. start->collect_waste rinse Triple rinse container with a suitable solvent. Collect rinsate as hazardous waste. is_empty->rinse Yes dispose_container Deface label and dispose of empty container in regular trash (or as per institutional policy). rinse->dispose_container storage Store in a designated Satellite Accumulation Area (SAA). collect_waste->storage contact_ehs Contact Environmental Health & Safety (EHS) for waste pickup. storage->contact_ehs incineration Waste is transported by a licensed contractor for chemical incineration. contact_ehs->incineration

Caption: Decision workflow for the disposal of (3S)-3-methyl-2-oxopentanoic acid.

It is the responsibility of the generator to ensure that the chemical waste is managed and disposed of in a manner that is safe and compliant with all regulations. Always consult your institution's specific chemical hygiene plan and waste disposal guidelines.

References

Personal protective equipment for handling Pentanoic acid, 3-methyl-2-oxo-, (3S)-

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides essential safety and logistical information for the handling and disposal of Pentanoic acid, 3-methyl-2-oxo-, (3S)- (CAS: 1460-34-0), a compound that requires careful management in a laboratory setting. Adherence to these procedures is critical for ensuring the safety of researchers and maintaining a secure work environment.

Hazard Identification and Personal Protective Equipment (PPE)

While specific toxicity data for the (3S)- enantiomer is limited, related keto acids and organic acids are known to be irritants and potentially corrosive.[1][2][3] The sodium salt of 3-Methyl-2-oxopentanoic acid is classified as a substance that causes serious eye irritation.[3] Therefore, a cautious approach assuming irritant and potentially corrosive properties is warranted. Always consult the Safety Data Sheet (SDS) before handling any chemical.[4][5]

The following table summarizes the required PPE for handling this compound.

Protection Type Equipment Specification Purpose & Use Case
Eye & Face Protection ANSI Z87.1-compliant safety goggles or safety glasses with side shields.[5][6]Required at all times. Protects eyes from splashes and potential fumes. For tasks with a high splash risk, a face shield should be worn in addition to goggles.[7][8]
Hand Protection Chemical-resistant gloves (e.g., Nitrile).[5][9]Required for all handling. Protects skin from direct contact. For prolonged or high-volume use, heavy-duty gloves are recommended over disposable ones.[5] Inspect gloves for tears or cracks before use.[8]
Body Protection Flame-resistant lab coat.[9]Required for all handling. Provides a barrier against chemical splashes and spills.[4][9] For high-volume applications, a chemical-resistant apron may be necessary.[5]
Foot Protection Closed-toe shoes.Required in all laboratory areas. Protects feet from spills and dropped objects.[4][7]
Respiratory Protection NIOSH/MSHA-approved respirator.Required if not handled in a fume hood or if ventilation is inadequate. Use a dust respirator for solids or an appropriate cartridge for vapors.[1][6][10]

Operational Plan: Step-by-Step Handling Protocol

All procedures involving this chemical should be performed in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation exposure.[4][9][10]

Step 1: Pre-Handling Preparation

  • Review the SDS: Before beginning work, thoroughly read and understand the Safety Data Sheet for Pentanoic acid, 3-methyl-2-oxo-, (3S)-.[4]

  • Designate an Area: Identify a specific area for handling, such as a designated fume hood.[5]

  • Assemble PPE: Don all required PPE as outlined in the table above. Ensure a proper fit and inspect for any damage.

  • Locate Emergency Equipment: Confirm the location and operational status of the nearest emergency shower, eyewash station, fire extinguisher, and spill kit.[4][6]

Step 2: Chemical Handling

  • Transport: Always transport organic acids in secondary containment, such as a bottle carrier, to prevent spills.[5][7]

  • Dispensing: Handle the compound within a chemical fume hood.[10] If it is a solid, take care to prevent the dispersion of dust.[11]

  • Storage: Store the chemical in a tightly sealed container in a cool, dry, and well-ventilated area.[1][6] Keep it away from incompatible materials such as oxidizing agents and strong bases.[1][6][7] The compound should be refrigerated as indicated by some suppliers.[1][11]

Step 3: Post-Handling Decontamination

  • Clean Work Area: Decontaminate all surfaces and equipment after use.[5]

  • Remove PPE: Remove gloves and lab coat before leaving the work area. Wash hands and any exposed skin thoroughly with soap and water after handling.[5][10][12]

Emergency and Disposal Plans

First Aid Measures

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, removing contact lenses if possible. Seek immediate medical attention.[2][10]

  • Skin Contact: Remove contaminated clothing and immediately wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[2][10]

  • Inhalation: Move the person to fresh air. If breathing is difficult or symptoms persist, seek medical attention.[2][10]

  • Ingestion: Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[2][10]

Spill Response

  • Evacuate: If the spill is large or outside a fume hood, evacuate the area.[7]

  • Contain: For small spills within a fume hood, absorb the material with an inert substance like sand, earth, or vermiculite.[6][10]

  • Collect: Use a shovel or spark-proof tool to carefully place the absorbed material into a suitable, tightly closed container for disposal.[1][6][10]

  • Decontaminate: Clean the spill area thoroughly.[1]

  • Report: Notify laboratory safety personnel of the spill.

Disposal Plan

Chemical waste must be managed in accordance with all local, regional, and national regulations.[10][13]

  • Waste Collection: Collect all waste containing Pentanoic acid, 3-methyl-2-oxo-, (3S)-, including contaminated spill cleanup materials and disposable PPE, in a designated and clearly labeled hazardous waste container.[4]

  • Labeling: Properly label the waste container with its contents and associated hazards.

  • Storage: Keep waste containers closed when not in use and store them in a designated, safe location.[4]

  • Disposal: Arrange for disposal through a licensed hazardous waste disposal company.[10] Do not pour waste down the drain.[10]

Visual Workflow: Safe Handling and Disposal

The following diagram illustrates the logical workflow for the safe handling of Pentanoic acid, 3-methyl-2-oxo-, (3S)- from receipt to final disposal.

G A Receive & Store Chemical - Store in cool, dry, ventilated area - Segregate from incompatibles B Plan Experiment & Review SDS - Understand hazards - Locate emergency equipment A->B C Don Appropriate PPE - Safety Goggles - Lab Coat - Chemical-Resistant Gloves B->C D Handle Chemical in Fume Hood - Transport in secondary containment - Avoid dust/vapor generation C->D E Spill Occurs? D->E F Follow Spill Response Protocol - Absorb with inert material - Collect in waste container E->F Yes G Normal Operation Complete E->G No H Decontaminate Work Area & Equipment F->H G->H I Dispose of Waste - Collect in labeled hazardous waste container - Follow institutional procedures H->I J Remove PPE & Wash Hands I->J

Safe Handling and Disposal Workflow for (3S)-3-methyl-2-oxopentanoic acid.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Pentanoic acid, 3-methyl-2-oxo-, (3S)-
Reactant of Route 2
Pentanoic acid, 3-methyl-2-oxo-, (3S)-

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.